molecular formula C76H106F2N12O20S2 B13426403 VTP50469 fumarate

VTP50469 fumarate

Número de catálogo: B13426403
Peso molecular: 1609.9 g/mol
Clave InChI: DGSSIIRNGCQGQL-VQYXCCSOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

VTP50469 fumarate is a useful research compound. Its molecular formula is C76H106F2N12O20S2 and its molecular weight is 1609.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C76H106F2N12O20S2

Peso molecular

1609.9 g/mol

Nombre IUPAC

(E)-but-2-enedioic acid;5-fluoro-2-[4-[7-[[4-(methanesulfonamido)cyclohexyl]methyl]-2,7-diazaspiro[3.5]nonan-2-yl]pyrimidin-5-yl]oxy-N,N-di(propan-2-yl)benzamide

InChI

InChI=1S/2C32H47FN6O4S.3C4H4O4/c2*1-22(2)39(23(3)4)31(40)27-16-25(33)8-11-28(27)43-29-17-34-21-35-30(29)38-19-32(20-38)12-14-37(15-13-32)18-24-6-9-26(10-7-24)36-44(5,41)42;3*5-3(6)1-2-4(7)8/h2*8,11,16-17,21-24,26,36H,6-7,9-10,12-15,18-20H2,1-5H3;3*1-2H,(H,5,6)(H,7,8)/b;;3*2-1+

Clave InChI

DGSSIIRNGCQGQL-VQYXCCSOSA-N

SMILES isomérico

CC(N(C(=O)C1=C(C=CC(=C1)F)OC2=CN=CN=C2N3CC4(C3)CCN(CC4)CC5CCC(CC5)NS(=O)(=O)C)C(C)C)C.CC(N(C(=O)C1=C(C=CC(=C1)F)OC2=CN=CN=C2N3CC4(C3)CCN(CC4)CC5CCC(CC5)NS(=O)(=O)C)C(C)C)C.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O

SMILES canónico

CC(C)N(C(C)C)C(=O)C1=C(C=CC(=C1)F)OC2=CN=CN=C2N3CC4(C3)CCN(CC4)CC5CCC(CC5)NS(=O)(=O)C.CC(C)N(C(C)C)C(=O)C1=C(C=CC(=C1)F)OC2=CN=CN=C2N3CC4(C3)CCN(CC4)CC5CCC(CC5)NS(=O)(=O)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Origen del producto

United States

Foundational & Exploratory

VTP50469 Fumarate: A Deep Dive into its Mechanism of Action in MLL-Rearranged Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

VTP50469 fumarate is a potent, selective, and orally bioavailable small-molecule inhibitor of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction, a critical dependency for the survival and proliferation of MLL-rearranged (MLLr) leukemias.[1][2][3] MLLr leukemias, which account for a significant portion of acute leukemias in infants and have a generally poor prognosis, are driven by oncogenic MLL fusion proteins that aberrantly regulate gene expression.[2] VTP50469 disrupts the core pathogenic mechanism of these leukemias by evicting the MLL fusion protein complex from chromatin, leading to the downregulation of key target genes, cell differentiation, apoptosis, and ultimately, a profound anti-leukemic effect.[1] This technical guide provides a comprehensive overview of the mechanism of action of VTP50469, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows.

The Menin-MLL Interaction: A Key Vulnerability in MLLr Leukemia

In MLLr leukemias, the N-terminus of the MLL1 (KMT2A) protein is fused to one of over 80 different partner proteins, creating an oncogenic fusion protein.[4] These MLL fusion proteins are responsible for driving a leukemogenic gene expression program. A crucial component of this process is the interaction with the nuclear protein Menin.[5] Menin acts as a scaffold, tethering the MLL fusion protein to chromatin, which is essential for the aberrant expression of downstream target genes like HOXA9 and MEIS1 that promote leukemic cell growth and block differentiation.[5] The dependency on the Menin-MLL interaction for leukemogenesis makes it a prime therapeutic target.[1]

This compound: A Potent and Selective Inhibitor

VTP50469 was developed through structure-based design to specifically inhibit the Menin-MLL interaction.[1] It exhibits high potency with a Ki of 104 pM for the Menin-MLL interaction.[3][6]

In Vitro Efficacy

VTP50469 demonstrates potent anti-proliferative activity against a panel of MLLr leukemia cell lines, with IC50 values in the low nanomolar range.

Cell LineMLL FusionLeukemia TypeIC50 (nM)
MOLM13MLL-AF9AML13[6][7]
MV4;11MLL-AF4AML17[6][7]
RS4;11MLL-AF4B-ALL25[6][7]
SEMK2MLL-AF4B-ALL27[6][7]
KOPN8MLL-ENLB-ALL15[6][7]
THP1MLL-AF9AML37[6][7]
NOMO1MLL-AF9AML30[6][7]
ML2MLL-AF6AML16[6][7][8]
EOL1MLL-AF9AML20[6][7]
HB11;19MLL-ENLB-ALL36[6][7]
Murine MLL-AF9MLL-AF9AML15[6]

VTP50469 also shows activity against NPM1-mutant AML, which shares a dependency on the Menin-MLL interaction.[8][9]

Core Mechanism of Action: Disruption of the MLL Fusion Complex on Chromatin

The primary mechanism of action of VTP50469 is the disruption of the Menin-MLL fusion protein interaction, leading to a cascade of molecular events that ultimately suppress the leukemogenic program.

Dissociation of the Menin-MLL Complex

VTP50469 treatment leads to the dissociation of Menin from high-molecular-weight protein complexes in the nucleus of MLLr leukemia cells.[8][9] This was demonstrated through glycerol gradient sedimentation experiments.[9]

Eviction from Chromatin

The dissociation of the complex results in the eviction of both Menin and the MLL fusion protein from their target gene loci on the chromatin.[1][8] This has been confirmed by Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) and CUT&RUN-seq experiments, which showed a significant reduction in Menin and MLL fusion protein occupancy at the transcriptional start sites (TSS) of target genes after VTP50469 treatment.[4][8][9] VTP50469 treatment also leads to the eviction of DOT1L, another critical component of the MLL fusion complex, from chromatin.[8]

Downregulation of MLL Target Gene Expression

The removal of the MLL fusion complex from chromatin leads to a rapid and sustained downregulation of MLL target gene expression.[4] RNA sequencing (RNA-seq) analysis of MLLr cell lines treated with VTP50469 revealed a significant decrease in the expression of key leukemogenic genes, including HOXA9, MEIS1, PBX3, and MEF2C.

Induction of Apoptosis and Differentiation

The suppression of the MLL-driven oncogenic program by VTP50469 induces distinct cellular responses depending on the leukemia subtype. In MLLr B-cell acute lymphoblastic leukemia (B-ALL) cell lines, VTP50469 treatment leads to a rapid induction of apoptosis.[4][6] In contrast, MLLr acute myeloid leukemia (AML) cell lines primarily undergo dose-dependent differentiation, as evidenced by the increased expression of myeloid differentiation markers such as CD11b.[4][6][9]

In Vivo Anti-Leukemic Efficacy

VTP50469 has demonstrated remarkable in vivo efficacy in patient-derived xenograft (PDX) models of MLLr leukemia.[1][10]

PDX ModelTreatmentOutcome
MLLr B-ALLVTP50469 (oral administration)Dramatic reduction in leukemia burden; many mice remained disease-free for over a year.[1][10]
MLLr AMLVTP50469 (oral administration)Significant decrease in leukemia burden in peripheral blood, spleen, and bone marrow.[10]
NPM1-mutant AMLVTP50469 (oral administration)Dramatic reduction of human leukemia cells.[11]

Oral administration of VTP50469 in mouse chow was well-tolerated, with no significant toxicity or weight loss observed at highly effective doses.[10][11]

Experimental Protocols

Cell Viability and Proliferation Assays
  • Method: MLLr leukemia cell lines are seeded in 96-well plates and treated with a concentration range of VTP50469 or DMSO as a vehicle control.

  • Incubation: Cells are incubated for a specified period (e.g., 3-10 days).[8][12]

  • Readout: Cell viability is assessed using assays such as CellTiter-Glo, which measures ATP levels as an indicator of metabolically active cells.[8] The number of viable cells can also be determined by trypan blue exclusion staining and counting.[12]

  • Data Analysis: IC50 values are calculated by fitting the dose-response data to a nonlinear regression curve.

Glycerol Gradient Sedimentation
  • Purpose: To assess the effect of VTP50469 on the integrity of high-molecular-weight protein complexes containing Menin.

  • Protocol:

    • Nuclear extracts are prepared from MLLr leukemia cells treated with VTP50469 or DMSO.

    • The extracts are loaded onto a 10%-20% glycerol gradient.[8]

    • The gradients are centrifuged at high speed to separate protein complexes based on their size and shape.

    • Fractions are collected from the gradient and analyzed by Western blotting using an anti-Menin antibody to determine the distribution of Menin across the gradient.[8]

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
  • Purpose: To map the genome-wide occupancy of Menin, MLL fusion proteins, and other chromatin-associated proteins.

  • Protocol:

    • MLLr cells are treated with VTP50469 or DMSO for a specified duration (e.g., 3 days).[8]

    • Proteins are cross-linked to DNA using formaldehyde.

    • Chromatin is sheared into small fragments.

    • Antibodies specific to the protein of interest (e.g., Menin, MLL) are used to immunoprecipitate the protein-DNA complexes.

    • The cross-links are reversed, and the DNA is purified.

    • The purified DNA is sequenced, and the reads are mapped to the genome to identify protein binding sites.

RNA Sequencing (RNA-seq)
  • Purpose: To determine the global changes in gene expression following VTP50469 treatment.

  • Protocol:

    • MLLr cells are treated with VTP50469 or DMSO for different time points (e.g., 2 and 7 days).[4]

    • Total RNA is extracted from the cells.

    • mRNA is enriched and used to construct a cDNA library.

    • The library is sequenced using a high-throughput sequencing platform.

    • The sequencing reads are aligned to a reference genome, and gene expression levels are quantified.

    • Differential gene expression analysis is performed to identify genes that are significantly up- or downregulated upon VTP50469 treatment.

Visualizing the Mechanism of Action

Signaling Pathway

VTP50469_Mechanism_of_Action cluster_nucleus Nucleus cluster_chromatin Chromatin cluster_cellular_effects Cellular Effects MLL_Fusion MLL Fusion Protein Menin Menin MLL_Fusion->Menin Interaction Target_Genes Target Genes (e.g., HOXA9, MEIS1) Menin->Target_Genes Tethers MLL Fusion to Chromatin Gene_Expression Downregulation of Target Genes Target_Genes->Gene_Expression Suppression of Transcription VTP50469 VTP50469 VTP50469->Menin Inhibits Interaction Differentiation Differentiation (AML) Gene_Expression->Differentiation Apoptosis Apoptosis (B-ALL) Gene_Expression->Apoptosis Proliferation Inhibition of Proliferation Gene_Expression->Proliferation

Caption: VTP50469 inhibits the Menin-MLL interaction, leading to downstream cellular effects.

Experimental Workflow: ChIP-seq

ChIP_seq_Workflow start MLLr Leukemia Cells treatment Treat with VTP50469 or DMSO start->treatment crosslinking Cross-link Proteins to DNA (Formaldehyde) treatment->crosslinking shearing Shear Chromatin crosslinking->shearing immunoprecipitation Immunoprecipitate with Specific Antibody (e.g., anti-Menin) shearing->immunoprecipitation reversal Reverse Cross-links and Purify DNA immunoprecipitation->reversal sequencing High-Throughput Sequencing reversal->sequencing analysis Data Analysis: Mapping and Peak Calling sequencing->analysis end Genome-wide Occupancy Map analysis->end

Caption: A simplified workflow for Chromatin Immunoprecipitation followed by sequencing (ChIP-seq).

Conclusion

This compound represents a promising targeted therapy for MLL-rearranged leukemias. Its mechanism of action is well-defined, involving the direct inhibition of the critical Menin-MLL interaction, which leads to the disruption of the core oncogenic program in these cancers. The potent and selective nature of VTP50469, coupled with its impressive preclinical efficacy and favorable safety profile, has paved the way for its clinical development. Further research and ongoing clinical trials will continue to elucidate the full potential of this therapeutic approach for patients with these high-risk leukemias.

References

VTP50469 Fumarate: A Technical Guide to its Discovery and Preclinical Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

VTP50469 fumarate is a potent and selective small molecule inhibitor of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction, a critical dependency for the development and progression of certain acute leukemias. Developed through a rigorous structure-based drug design approach, VTP50469 has demonstrated significant anti-leukemic activity in preclinical models of MLL-rearranged (MLL-r) and NPM1-mutant (NPM1m) acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL). This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of VTP50469, including key experimental data and methodologies, to support further research and development in this promising therapeutic area.

Introduction: The Menin-MLL Interaction as a Therapeutic Target

Chromosomal translocations involving the KMT2A gene (encoding MLL1) are hallmarks of aggressive acute leukemias in both pediatric and adult populations, often associated with a poor prognosis. The resulting MLL fusion proteins require interaction with the scaffold protein Menin to drive their oncogenic transcriptional program, leading to the upregulation of key target genes such as HOXA9 and MEIS1 and ultimately blocking hematopoietic differentiation. The critical nature of the Menin-MLL interaction for leukemogenesis makes it a compelling therapeutic target. VTP50469 was developed to specifically disrupt this interaction, offering a targeted therapeutic strategy for these genetically defined leukemias.[1]

Discovery and Optimization of this compound

The discovery of VTP50469 was propelled by a structure-based drug design strategy. An initial screening of compound libraries identified a promising hit, which was then iteratively optimized for potency, selectivity, and oral bioavailability. This optimization process led to the development of VTP50469, a compound with a high affinity for the MLL-binding pocket on Menin.[2]

dot

Discovery_and_Optimization_Workflow cluster_discovery Discovery Phase cluster_optimization Optimization Phase cluster_preclinical Preclinical Evaluation HTS High-Throughput Screening (e.g., Fluorescence Polarization) Hit_ID Hit Identification HTS->Hit_ID Initial Hits SBDD Structure-Based Drug Design (X-ray Crystallography) Hit_ID->SBDD Promising Scaffold Lead_Opt Lead Optimization (Medicinal Chemistry) SBDD->Lead_Opt Iterative Cycles Lead_Opt->SBDD VTP50469_ID Identification of VTP50469 Lead_Opt->VTP50469_ID In_Vitro In Vitro Assays (Potency, Selectivity) VTP50469_ID->In_Vitro In_Vivo In Vivo Models (Efficacy, PK/PD) In_Vitro->In_Vivo IND_Studies IND-Enabling Studies (Toxicology, Safety) In_Vivo->IND_Studies

Discovery and Optimization Workflow for VTP50469.

Mechanism of Action

VTP50469 acts as a competitive inhibitor, binding to the MLL binding pocket on Menin with high affinity. This direct binding physically obstructs the interaction between Menin and MLL fusion proteins (and wild-type MLL). The disruption of this complex prevents the recruitment of the MLL fusion machinery to chromatin, leading to the downregulation of leukemogenic target genes, induction of cellular differentiation, and ultimately, apoptosis in MLL-r and NPM1m leukemia cells.[3][4]

dot

Mechanism_of_Action cluster_normal Leukemogenic State cluster_inhibition Inhibition by VTP50469 Menin Menin MLL_Fusion MLL Fusion Protein Menin->MLL_Fusion Binds Chromatin Chromatin MLL_Fusion->Chromatin Recruits to Target_Genes Target Genes (HOXA9, MEIS1) Chromatin->Target_Genes Upregulates Leukemia Leukemia Progression Target_Genes->Leukemia Drives VTP50469 VTP50469 Menin_i Menin VTP50469->Menin_i Binds & Inhibits MLL_Fusion_i MLL Fusion Protein Menin_i->MLL_Fusion_i Interaction Blocked Chromatin_i Chromatin MLL_Fusion_i->Chromatin_i Recruitment Inhibited Target_Genes_i Target Genes (Downregulated) Chromatin_i->Target_Genes_i Expression Reduced Differentiation_Apoptosis Differentiation & Apoptosis Target_Genes_i->Differentiation_Apoptosis Induces

Mechanism of Action of VTP50469.

Quantitative Data Summary

VTP50469 exhibits potent and selective activity against leukemia cell lines harboring MLL rearrangements or NPM1 mutations, with minimal effect on cells with wild-type MLL.

Table 1: In Vitro Potency and Selectivity of VTP50469

ParameterValueReference
Binding Affinity (Ki) 104 pM[5][6]
IC50 vs. MLL-r AML Cell Lines
MOLM13 (MLL-AF9)13 nM[3]
MV4;11 (MLL-AF4)17 nM[3]
NOMO130 nM[3]
ML216 nM[3]
THP137 nM[3]
EOL120 nM[3]
Murine MLL-AF9 cells15 nM[3]
IC50 vs. MLL-r ALL Cell Lines
KOPN815 nM[3]
SEMK227 nM[3]
RS4;1125 nM[3]
HB11;1936 nM[3]
IC50 vs. Wild-Type MLL Cell Lines
HL-60>1,000 nM[6]
K562>1,000 nM[6]
Reh>1,000 nM[6]

Table 2: In Vivo Efficacy of VTP50469 in Preclinical Models

ModelDosing RegimenKey FindingsReference
MV4;11 Xenograft15, 30, 60 mg/kg, BID, oralSignificant survival advantage at all doses.[4]
MLL-r B-ALL PDX120 mg/kg, BID, oral, 28 daysEradication of leukemia in multiple models, with some mice remaining disease-free for over a year.[4]
MLL-r AML PDXFormulated in chowSignificant reduction in leukemia burden.[7]
NPM1m AML PDXFormulated in chowSignificant reduction in leukemia burden.[7]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of these findings.

Fluorescence Polarization (FP) Assay for Menin-MLL Interaction

This biochemical assay is a primary screening method to identify compounds that disrupt the Menin-MLL protein-protein interaction.

  • Principle: The assay measures the change in the tumbling rate of a fluorescently labeled peptide derived from MLL upon binding to the much larger Menin protein. An effective inhibitor will displace the fluorescent peptide, leading to a decrease in the fluorescence polarization signal.[8]

  • Reagents:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.1% BSA.

    • Recombinant human Menin protein.

    • Fluorescently labeled MLL peptide (e.g., FITC-labeled MBM1).

    • Test compounds (e.g., VTP50469) serially diluted in DMSO.

  • Procedure:

    • Add recombinant Menin and the fluorescently labeled MLL peptide to the wells of a 384-well plate.

    • Add the test compounds at various concentrations.

    • Incubate at room temperature to reach binding equilibrium.

    • Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters.

    • Calculate IC50 values by fitting the data to a dose-response curve.[9]

Cell Proliferation Assay

This assay assesses the effect of VTP50469 on the growth of leukemia cell lines.

  • Principle: Cell viability is measured after a defined period of exposure to the test compound.

  • Reagents:

    • Leukemia cell lines (e.g., MOLM13, RS4;11, HL-60).

    • Cell culture medium appropriate for each cell line.

    • VTP50469 serially diluted in DMSO.

    • Cell viability reagent (e.g., CellTiter-Glo®).

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density.

    • Add VTP50469 at a range of concentrations.

    • Incubate for a specified period (e.g., 72 hours).

    • Add the cell viability reagent and measure luminescence or fluorescence according to the manufacturer's instructions.

    • Calculate IC50 values from the resulting dose-response curves.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is used to determine the genome-wide occupancy of Menin and MLL fusion proteins on chromatin and how this is affected by VTP50469.

  • Principle: Proteins are cross-linked to DNA in intact cells, which are then lysed. The protein of interest is immunoprecipitated along with the bound DNA. The DNA is then purified and sequenced to identify the binding sites.

  • Procedure:

    • Treat leukemia cells (e.g., MOLM13, RS4;11) with VTP50469 or vehicle control (DMSO).[4]

    • Cross-link proteins to DNA using formaldehyde.

    • Lyse the cells and sonicate the chromatin to generate DNA fragments.

    • Immunoprecipitate the protein-DNA complexes using antibodies specific for Menin or the N-terminus of MLL.

    • Reverse the cross-links and purify the DNA.

    • Prepare sequencing libraries and perform high-throughput sequencing.

    • Analyze the sequencing data to identify regions of enrichment (peaks), indicating protein binding sites.

RNA Sequencing (RNA-seq)

RNA-seq is employed to analyze the global gene expression changes induced by VTP50469 treatment.

  • Principle: The entire transcriptome of the cells is sequenced to quantify the expression levels of all genes.

  • Procedure:

    • Treat leukemia cells with VTP50469 or DMSO for specified time points (e.g., 2 and 7 days).[4]

    • Isolate total RNA from the cells.

    • Prepare RNA-seq libraries, including cDNA synthesis and adapter ligation.

    • Perform high-throughput sequencing.

    • Align the sequencing reads to a reference genome and quantify gene expression levels.

    • Perform differential gene expression analysis to identify genes that are significantly up- or downregulated by VTP50469 treatment.

Patient-Derived Xenograft (PDX) Models

PDX models are used to evaluate the in vivo efficacy of VTP50469 in a setting that more closely recapitulates human disease.

  • Principle: Primary leukemia cells from patients are engrafted into immunodeficient mice. These mice are then treated with the test compound to assess its anti-leukemic activity.

  • Procedure:

    • Obtain primary leukemia cells from patients with MLL-r or NPM1m leukemia.

    • Inject the cells into immunodeficient mice (e.g., NSG mice).

    • Monitor for engraftment of the leukemia.

    • Once engraftment is established, randomize the mice into treatment and control groups.

    • Administer VTP50469 (e.g., via oral gavage or formulated in chow) or vehicle control.[4][7]

    • Monitor tumor burden (e.g., by measuring human CD45+ cells in peripheral blood) and survival.

    • At the end of the study, assess leukemia burden in various organs (e.g., bone marrow, spleen).

Preclinical Development and Future Directions

The robust preclinical data for VTP50469 and other Menin-MLL inhibitors have paved the way for clinical investigation. Clinical trials with other Menin inhibitors, such as revumenib (SNDX-5613) and ziftomenib (KO-539), have shown promising results in patients with relapsed or refractory MLL-r and NPM1m acute leukemias.[10][11][12][13] These trials have also highlighted potential challenges, such as the management of differentiation syndrome, a known class effect of differentiating agents.[11][14]

The development of VTP50469 is part of a broader effort to bring targeted therapies to patients with genetically defined leukemias. Future research will likely focus on:

  • Combination Therapies: Exploring the synergistic effects of VTP50469 with other anti-leukemic agents to overcome resistance and improve outcomes.

  • Biomarker Development: Identifying biomarkers to predict which patients are most likely to respond to Menin-MLL inhibition.

  • Expansion to Other Indications: Investigating the potential of VTP50469 in other cancers where the Menin-MLL interaction may play a role.

Conclusion

This compound is a testament to the power of structure-based drug design in developing highly potent and selective inhibitors of challenging protein-protein interactions. Its strong preclinical anti-leukemic activity in models of MLL-r and NPM1m leukemia provides a solid foundation for its continued development as a targeted therapy for these high-need patient populations. The detailed technical information provided in this guide is intended to facilitate further research and accelerate the translation of this promising therapeutic approach into clinical practice.

References

The Menin-MLL Interaction in Acute Myeloid Leukemia: A Core Oncogenic Axis and Prime Therapeutic Target

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals in oncology and hematology.

Abstract

Acute Myeloid Leukemia (AML) characterized by rearrangements of the Mixed Lineage Leukemia (MLL, also known as KMT2A) gene represents a high-risk subtype with a historically poor prognosis. The oncogenic activity of MLL fusion proteins is critically dependent on a direct protein-protein interaction with Menin, a nuclear scaffold protein encoded by the MEN1 gene. This interaction tethers the MLL fusion complex to chromatin, driving the aberrant expression of key leukemogenic genes, most notably HOXA9 and MEIS1, which in turn blocks hematopoietic differentiation and promotes uncontrolled proliferation. The absolute requirement of the Menin-MLL interaction for leukemogenesis establishes it as a premier therapeutic vulnerability. This guide provides an in-depth overview of the molecular basis of this interaction, its downstream signaling consequences, the development of targeted inhibitors, and the key experimental protocols used to investigate this oncogenic axis.

The Molecular Basis of the Menin-MLL Interaction

Menin is a 67 kDa nuclear protein that functions as a scaffold, interacting with a multitude of proteins to regulate gene transcription, cell cycle, and genome stability.[1] In the context of MLL-rearranged AML, its role as an essential cofactor for MLL fusion proteins is paramount.[1][2] Chromosomal translocations fuse the N-terminal portion of MLL with one of over 80 different partner genes.[1][3] Crucially, the N-terminus of MLL, which is retained in all oncogenic fusion proteins, contains the Menin-binding motifs.[1][4]

A Bivalent Binding Mechanism

Biochemical and structural studies have revealed a complex, bivalent binding mode between Menin and MLL.[1][5] The N-terminal region of MLL contains two distinct Menin Binding Motifs (MBM1 and MBM2) that interact with a large central cavity on the Menin protein.[1][5][6]

  • Menin Binding Motif 1 (MBM1): This is the high-affinity binding site.[1][7] A short peptide sequence within MLL (residues 6-13) is responsible for this potent interaction.[1]

  • Menin Binding Motif 2 (MBM2): This is a lower-affinity site (residues 24-40).[1]

While both motifs can bind to Menin independently, the presence of both in the full-length MLL N-terminus results in a high-affinity, stable interaction.[1][6][7] This bivalent interaction presents a challenge for therapeutic inhibition but also provides a clear structural basis for drug design.[1][5]

Table 1: Binding Affinities of MLL Motifs to Menin

MLL Fragment Binding Affinity (Kd) to Menin Reference
MLL N-terminal Fragment (with MBM1 & MBM2) ~10 nM [1]
MLL4–43 (MBM1 & MBM2) 6.8 nM [6]
Menin Binding Motif 1 (MBM1) 50-56 nM [1][5]

| Menin Binding Motif 2 (MBM2) | ~1.4 µM |[1][5] |

Caption: Bivalent binding of MLL's MBM1 and MBM2 motifs to Menin.

Role in Leukemogenesis: The Menin-MLL Signaling Axis

The Menin-MLL interaction is a central node in the molecular pathogenesis of MLL-rearranged and, as more recently discovered, NPM1-mutated AML.[8][9] The MLL fusion protein, through its interaction with Menin, is recruited to the promoters of specific target genes.[1] Menin acts as a critical link, potentially connecting the MLL complex to other chromatin-associated proteins like LEDGF to stabilize its binding to target loci.[1][10]

This recruitment leads to epigenetic modifications, including H3K4 and H3K79 methylation, which activate gene transcription.[8][11] The primary downstream targets are the HOXA cluster genes (especially HOXA9) and their essential cofactor MEIS1.[1][12][13] Overexpression of HOXA9 and MEIS1 is a hallmark of this AML subtype and is directly responsible for the leukemic phenotype: a block in myeloid differentiation and a simultaneous increase in hematopoietic stem and progenitor cell proliferation.[1][14] Disrupting the Menin-MLL interaction leads to the downregulation of this oncogenic program, resulting in differentiation and apoptosis of leukemia cells.[2][15]

G Menin-MLL Signaling Pathway in AML MLL_FP MLL Fusion Protein (e.g., MLL-AF9) Recruitment Complex Recruitment and Stabilization MLL_FP->Recruitment Binds Menin Menin Menin->Recruitment Binds Chromatin Target Gene Promoters (e.g., HOXA9, MEIS1) Epigenetic Epigenetic Activation (H3K4me3, H3K79me2) Chromatin->Epigenetic Leads to Recruitment->Chromatin Tethers to Transcription Upregulated Gene Transcription Epigenetic->Transcription HOXA9 HOXA9 / MEIS1 Overexpression Transcription->HOXA9 Block Blocked Differentiation HOXA9->Block Proliferation Increased Proliferation HOXA9->Proliferation Leukemia Leukemia Block->Leukemia Proliferation->Leukemia Inhibitor Menin-MLL Inhibitors (e.g., Revumenib) Inhibitor->Recruitment Disrupts Interaction

Caption: The Menin-MLL pathway drives leukemogenesis.

Therapeutic Targeting with Small Molecule Inhibitors

The dependency of MLL-rearranged leukemia on the Menin-MLL interaction makes it an ideal therapeutic target.[2] Structure-based drug design has led to the development of potent, orally bioavailable small molecules that bind to the MLL pocket on Menin, competitively disrupting the interaction.[5][15] These inhibitors have shown remarkable preclinical and, more recently, clinical activity.[16][17]

Treatment with Menin-MLL inhibitors like Revumenib (SNDX-5613) and VTP50469 selectively kills MLL-rearranged and NPM1-mutant leukemia cells, induces myeloid differentiation, and leads to a rapid downregulation of the HOXA9 and MEIS1 gene expression signature.[15][18][19] In vivo studies using patient-derived xenograft (PDX) models have demonstrated dramatic reductions in leukemia burden and long-term, disease-free survival in some cases.[15][20]

Table 2: Potency of Key Menin-MLL Inhibitors

Inhibitor Target Binding (Kd) Interaction Inhibition (IC50) Reference
MI-2-2 22 nM 46 nM (vs MBM1) [5]
MI-463 ~10 nM 32 nM (vs MLL4–43) [6]
MI-503 ~10 nM 33 nM (vs MLL4–43) [6]
MIV-6R 85 nM 56 nM [4]

| VTP50469 | N/A | 3 nM (in leukemia cells) |[21] |

Table 3: Gene Expression Changes Following Menin-MLL Inhibition

Gene Change upon Inhibition Functional Consequence Reference(s)
HOXA9 Downregulated Loss of self-renewal, promotes differentiation [1][11][15]
MEIS1 Downregulated Loss of self-renewal, promotes differentiation [11][15][18]
PBX3 Downregulated Downstream of HOXA9/MEIS1 [15]
MEF2C Downregulated Leukemic stem cell maintenance [15]
FLT3 Downregulated Reduces proliferation signals [18]
CD11b Upregulated Marker of myeloid differentiation [19]

| MNDA | Upregulated | Marker of myeloid differentiation |[19] |

Key Experimental Methodologies

Investigating the Menin-MLL interaction requires a combination of biochemical, molecular, and cellular biology techniques.

Co-Immunoprecipitation (Co-IP) to Verify Protein Interaction

Co-IP is used to demonstrate the physical association between Menin and MLL fusion proteins within a cell lysate.

Generalized Protocol:

  • Cell Lysis: Lyse MLL-rearranged AML cells (e.g., MOLM-13, MV4;11) with a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein complexes.

  • Pre-clearing: Incubate the lysate with protein A/G beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to one protein of interest (e.g., anti-Menin). A non-specific IgG is used as a negative control.

  • Complex Capture: Add protein A/G beads to the antibody-lysate mixture to capture the antibody-protein complexes.

  • Washing: Wash the beads several times to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using a low-pH buffer or SDS-PAGE loading buffer.

  • Western Blot Analysis: Analyze the eluate by Western blotting using an antibody against the second protein of interest (e.g., anti-MLL N-terminus) to confirm its presence in the complex.

G Co-Immunoprecipitation (Co-IP) Workflow start MLL-r Cell Lysate (Menin-MLL Complex) add_ab Add Anti-Menin Antibody start->add_ab add_beads Add Protein A/G Beads add_ab->add_beads capture Capture Immune Complex add_beads->capture wash Wash Beads to Remove Non-specific Proteins capture->wash elute Elute Bound Proteins wash->elute wb Western Blot with Anti-MLL Antibody elute->wb end Detection of MLL (Confirms Interaction) wb->end

Caption: Workflow for confirming the Menin-MLL interaction via Co-IP.

Chromatin Immunoprecipitation (ChIP) to Identify Target Genes

ChIP is used to determine if the Menin-MLL complex directly binds to the promoter regions of specific genes, such as HOXA9.[15]

Generalized Protocol:

  • Cross-linking: Treat intact MLL-rearranged cells with formaldehyde to cross-link proteins to DNA.

  • Cell Lysis & Sonication: Lyse the cells and shear the chromatin into small fragments (200-1000 bp) using sonication.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody against Menin or MLL. An IgG control is used in parallel.

  • Complex Capture: Capture the antibody-chromatin complexes using protein A/G beads.

  • Washing: Perform stringent washes to remove non-specifically bound chromatin.

  • Elution & Reverse Cross-linking: Elute the complexes and reverse the formaldehyde cross-links by heating. Degrade proteins with proteinase K.

  • DNA Purification: Purify the immunoprecipitated DNA.

  • Analysis (ChIP-qPCR): Use quantitative PCR (qPCR) with primers specific for the promoter region of a suspected target gene (e.g., HOXA9) to quantify the amount of enriched DNA. A significant enrichment compared to the IgG control indicates direct binding.

G Chromatin Immunoprecipitation (ChIP) Workflow start Cross-link Proteins to DNA in Live Cells shear Lyse Cells & Shear Chromatin start->shear ip Immunoprecipitate with Anti-Menin Antibody shear->ip capture Capture Complex with Beads ip->capture wash Wash to Remove Non-specific DNA capture->wash reverse Reverse Cross-links & Purify DNA wash->reverse qpcr qPCR with Primers for HOXA9 Promoter reverse->qpcr end Quantify Enrichment (Confirms Binding) qpcr->end

Caption: Workflow for identifying Menin-MLL target genes via ChIP-qPCR.

Fluorescence Polarization (FP) Assay for Inhibitor Screening

FP is a powerful biophysical technique used in drug discovery to measure binding affinities and screen for inhibitors in a high-throughput manner.[6]

Principle: A small, fluorescently labeled peptide corresponding to an MLL binding motif (e.g., fluorescein-MBM1) is used as a probe. When free in solution, the small probe tumbles rapidly, and polarized light shone on it becomes depolarized. When the probe binds to the much larger Menin protein, its tumbling slows dramatically, and the emitted light remains highly polarized. An inhibitor that competes with the probe for binding to Menin will displace it, causing a decrease in polarization.

Generalized Protocol:

  • Assay Setup: In a multi-well plate, combine a fixed concentration of Menin and the fluorescently labeled MLL peptide probe.

  • Inhibitor Addition: Add varying concentrations of a test compound (potential inhibitor).

  • Incubation: Allow the reaction to reach equilibrium.

  • Measurement: Measure the fluorescence polarization in each well using a plate reader.

  • Data Analysis: Plot the polarization values against the inhibitor concentration. The data is fitted to a dose-response curve to calculate the IC50 value, which represents the concentration of inhibitor required to displace 50% of the bound probe.

Conclusion and Future Directions

The interaction between Menin and MLL fusion proteins is a cornerstone of MLL-rearranged AML, representing a validated and highly promising therapeutic target. The development of potent small molecule inhibitors has already begun to change the treatment landscape for this aggressive leukemia.[16][22]

Future research will focus on several key areas:

  • Overcoming Resistance: Understanding and overcoming mechanisms of resistance to Menin inhibitors, which may involve mutations in the Menin protein itself.[23]

  • Combination Therapies: Exploring synergistic combinations of Menin inhibitors with other targeted agents (e.g., FLT3 or BCL-2 inhibitors) or standard chemotherapy to deepen responses and prevent relapse.[18][24]

  • Expanding Indications: Investigating the efficacy of Menin inhibitors in other AML subtypes (e.g., those with NUP98 rearrangements) and potentially solid tumors that share a dependency on this pathway.[18][19][22]

The successful targeting of the Menin-MLL protein-protein interaction serves as a powerful example of how a deep understanding of molecular pathogenesis can be translated into effective, targeted cancer therapies.

References

VTP50469 Fumarate for NPM1-Mutant AML Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of VTP50469 fumarate, a potent and selective small-molecule inhibitor of the menin-mixed lineage leukemia (MLL) interaction, for research in nucleophosmin 1 (NPM1)-mutant acute myeloid leukemia (AML). This document consolidates key preclinical data, outlines detailed experimental methodologies, and visualizes the underlying molecular pathways and experimental workflows.

Core Concepts: Targeting the Menin-MLL Axis in NPM1-Mutant AML

NPM1 mutations are among the most common genetic alterations in adult AML, leading to the aberrant cytoplasmic localization of the NPM1 protein (NPM1c).[1][2] This mislocalization is a key driver of leukemogenesis. The interaction between menin, a nuclear scaffold protein, and MLL1 (KMT2A) is crucial for the expression of leukemogenic genes, such as HOXA9 and MEIS1, in both MLL-rearranged and NPM1-mutant AML.[2][3] VTP50469 is an orally bioavailable small molecule designed to disrupt this critical menin-MLL1 interaction, thereby inhibiting the transcription of downstream target genes and inducing differentiation and apoptosis in leukemic cells.[4][5][6]

Quantitative Data Summary

The following tables summarize the key quantitative data for VTP50469 and its precursor, VTP-49477, from various preclinical studies.

Table 1: In Vitro Potency of VTP50469 and Related Compounds

CompoundAssay TypeTarget/Cell LineResultCitation
VTP50469 Biochemical Assay (Ki)Menin-MLL1 Interaction104 ± 30 pM[5]
VTP-49477 Biochemical Assay (Ki)Menin-MLL1 Interaction12 ± 5 pM[5]
VTP50469 Cell Proliferation (IC50)MOLM13 (MLL-AF9)~20 nM[5]
VTP50469 Cell Proliferation (IC50)OCI-AML3 (NPM1c+)~20 nM[5]
VTP-49477 Cell Proliferation (IC50)MLL-fusion/NPM1-mutant lines~10 nM[5][6]
VTP50469 Cell Proliferation (IC50)General MLL-r/NPM1c+ lines<40 nM[4]

Table 2: In Vivo Efficacy of VTP50469 in Patient-Derived Xenograft (PDX) Models

PDX Model TypeDosing RegimenKey FindingsCitation
MLL-rearranged B-ALL, MLL-rearranged AML, and NPM1-mutant AML 0.1% VTP50469 in chow (~175 mg/kg/day) for 28 daysDramatic reduction of human leukemia cells in peripheral blood (129-fold), spleen (14-fold), and bone marrow (225-fold)[5]
MLL-rearranged and NPM1c+ Not specifiedSignificant reduction of leukemia burden and prolonged survival[4]
NPM1c/Dnmt3a mutant mouse modelOral administrationReversal of myeloid progenitor cell self-renewal[7][8]

Signaling Pathways and Experimental Workflows

Visualizations of the key molecular interactions and experimental processes are provided below using the DOT language for Graphviz.

cluster_0 NPM1-Mutant AML Cell NPM1c NPM1c (Cytoplasmic) Menin Menin NPM1c->Menin Aberrant Interaction MLL1 MLL1 Menin->MLL1 Forms Complex HOXA9 HOXA9 MLL1->HOXA9 Upregulates MEIS1 MEIS1 MLL1->MEIS1 Upregulates Leukemogenesis Leukemia Progression HOXA9->Leukemogenesis MEIS1->Leukemogenesis VTP50469 VTP50469 VTP50469->Menin Inhibits Interaction with MLL1

Caption: VTP50469 Mechanism of Action in NPM1-Mutant AML.

cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation biochem_assay Biochemical Assay (Ki determination) cell_viability Cell Viability Assays (IC50 determination) (e.g., CellTiter-Glo) colony_formation Colony Formation Assays western_blot Western Blot / Co-IP chip_seq ChIP-Seq (Menin, MLL1 occupancy) pdx_model PDX Model Establishment (NPM1-mutant AML) chip_seq->pdx_model Proceed to in vivo if promising dosing VTP50469 Administration (e.g., formulated in chow) monitoring Monitoring Leukemia Burden (FACS of peripheral blood) endpoint Endpoint Analysis (Spleen, Bone Marrow)

Caption: Preclinical Experimental Workflow for VTP50469.

VTP50469 This compound Target Menin-MLL1 Interaction VTP50469->Target Binds to Menin Mechanism Disruption of Menin-MLL1 Complex Target->Mechanism Downstream Decreased Chromatin Occupancy of Menin/MLL1 Mechanism->Downstream Gene_Expression Downregulation of HOXA9 & MEIS1 Downstream->Gene_Expression Cellular_Effect Induction of Differentiation & Apoptosis Gene_Expression->Cellular_Effect Therapeutic_Outcome Reduced Leukemia Burden & Prolonged Survival Cellular_Effect->Therapeutic_Outcome

Caption: Logical Flow of VTP50469's Therapeutic Effect.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the research of VTP50469. These protocols are based on standard laboratory procedures and information gathered from related publications.

Cell Viability Assay (CellTiter-Glo®)

This protocol is used to determine the IC50 of VTP50469 in leukemia cell lines.

Materials:

  • NPM1-mutant AML cell lines (e.g., OCI-AML3)

  • RPMI-1640 medium with 20% fetal bovine serum (FBS)

  • This compound stock solution (in DMSO)

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Culture NPM1-mutant AML cells to a logarithmic growth phase. Seed the cells in opaque-walled 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the wells, typically in triplicate. Include a vehicle control (DMSO) at the same final concentration.

  • Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO₂.

  • Assay:

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the luminescence signal against the log of the drug concentration and fitting the data to a four-parameter dose-response curve.

Establishment and Monitoring of NPM1-Mutant AML Patient-Derived Xenograft (PDX) Models

This protocol describes the in vivo evaluation of VTP50469 efficacy.

Materials:

  • Immunodeficient mice (e.g., NOD/SCID gamma (NSG))

  • Cryopreserved primary human NPM1-mutant AML cells

  • This compound

  • Rodent chow for formulation

  • Flow cytometer

  • Antibodies against human CD45 and other relevant markers

Procedure:

  • Cell Preparation and Injection:

    • Thaw cryopreserved primary AML patient cells rapidly at 37°C.

    • Wash the cells in sterile PBS or appropriate medium.

    • Resuspend the cells at a concentration of 1-10 x 10⁶ viable cells per 100-200 µL.

    • Inject the cell suspension intravenously (e.g., via tail vein) into sublethally irradiated NSG mice.

  • Engraftment Monitoring:

    • Beginning 3-4 weeks post-injection, collect peripheral blood weekly.

    • Perform flow cytometry using antibodies against human CD45 to monitor the percentage of human leukemic cells. Engraftment is confirmed when human CD45+ cells reach a predetermined level (e.g., >1%).

  • VTP50469 Administration:

    • Once engraftment is established, randomize mice into treatment and control groups.

    • Formulate VTP50469 into the rodent chow at a specified concentration (e.g., 0.1% w/w).

    • Provide the medicated chow ad libitum to the treatment group for the duration of the study (e.g., 28 days). The control group receives standard chow.

  • Efficacy Assessment:

    • Continue to monitor the percentage of human CD45+ cells in the peripheral blood weekly.

    • At the end of the treatment period, euthanize the mice and harvest tissues (bone marrow, spleen).

    • Analyze the percentage of human leukemic cells in these tissues by flow cytometry to determine the reduction in leukemia burden.

    • In separate survival studies, monitor mice until they meet predefined humane endpoints, and compare the survival curves between treatment and control groups.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)

This protocol is used to assess the chromatin occupancy of menin and MLL1 at target gene promoters.

Materials:

  • AML cells (e.g., MOLM13, OCI-AML3) treated with VTP50469 or DMSO

  • Formaldehyde for cross-linking

  • Glycine

  • Lysis and wash buffers

  • Sonicator

  • Antibodies specific for Menin and MLL1

  • Protein A/G magnetic beads

  • Reagents for reverse cross-linking and DNA purification

  • Reagents for next-generation sequencing library preparation

Procedure:

  • Cross-linking: Treat cultured AML cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and isolate the nuclei. Resuspend the nuclear pellet in a shearing buffer and sonicate the chromatin to an average fragment size of 200-500 bp.

  • Immunoprecipitation:

    • Pre-clear the sheared chromatin with protein A/G beads.

    • Incubate the chromatin overnight at 4°C with an antibody against the protein of interest (e.g., anti-Menin or anti-MLL1).

    • Add protein A/G beads to capture the antibody-protein-DNA complexes.

  • Washing and Elution: Wash the beads extensively to remove non-specific binding. Elute the immunoprecipitated complexes from the beads.

  • Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating at 65°C. Treat with RNase A and Proteinase K, then purify the DNA.

  • Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

  • Data Analysis: Align the sequencing reads to the human genome. Use peak-calling algorithms to identify regions of enrichment. Analyze the differential binding of Menin and MLL1 at gene promoters (e.g., HOXA9, MEIS1) between VTP50469-treated and control samples.

Conclusion

This compound is a promising therapeutic agent for NPM1-mutant AML, acting through the targeted inhibition of the menin-MLL1 interaction. The preclinical data robustly support its mechanism of action and in vivo efficacy. The experimental protocols outlined in this guide provide a framework for further research and development of this and similar compounds. This document serves as a valuable resource for scientists dedicated to advancing novel therapies for acute myeloid leukemia.

References

Unveiling the Potent Anti-Leukemic Activity of VTP50469 Fumarate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profile of VTP50469 fumarate, a potent and selective small molecule inhibitor of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction. VTP50469 has demonstrated significant anti-leukemic activity in preclinical models, positioning it as a promising therapeutic candidate for MLL-rearranged (MLL-r) and NPM1-mutant acute leukemias. This document details its mechanism of action, binding affinity, cellular and in vivo efficacy, and provides representative experimental protocols for its evaluation.

Core Pharmacological Profile

VTP50469 is an orally bioavailable small molecule that disrupts the critical interaction between Menin and the MLL1 protein, a key driver of leukemogenesis in specific subtypes of acute leukemia.[1][2][3] By inhibiting this interaction, VTP50469 effectively reverses the aberrant gene expression program driven by MLL fusion proteins, leading to cell differentiation and apoptosis in malignant cells.[1][2][3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, highlighting its high potency and selectivity.

Table 1: Binding Affinity and In Vitro Potency of VTP50469

ParameterValueReference
Binding Affinity (Ki) 104 pM[1][2][5]
IC50 vs. MOLM13 (MLL-AF9) 13 nM[1]
IC50 vs. MV4;11 (MLL-AF4) 17 nM[1]
IC50 vs. RS4;11 (MLL-AF4) 25 nM[1]
IC50 vs. NOMO1 (MLL-AF9) 30 nM[1]
IC50 vs. THP1 (MLL-AF9) 37 nM[1]
IC50 vs. KOPN8 (MLL-AF4) 15 nM[1]
IC50 vs. HL-60 (Wild-type MLL1) >1,000 nM[6]
IC50 vs. K562 (Wild-type MLL1) >1,000 nM[6]

Table 2: In Vivo Efficacy of VTP50469 in Patient-Derived Xenograft (PDX) Models

PDX ModelDosing RegimenKey OutcomesReference
MLL-r B-cell ALL 120 mg/kg, twice daily (PO) for 28 daysDramatically increased survival.[6][6]
MLL-r AML 15-60 mg/kg, twice daily (PO) for 28 daysSignificant survival advantage across all doses.[1][1]
MLL-r B-ALL & AML 0.1% in chow (~175 mg/kg/day) for 28 daysDramatic reduction of leukemia burden in peripheral blood, spleen, and bone marrow.[7][7]

Mechanism of Action: Disrupting the Menin-MLL Interaction

VTP50469 functions by directly binding to Menin, a scaffold protein that is essential for the oncogenic activity of MLL fusion proteins. This binding event physically displaces the MLL fusion protein from the Menin complex, leading to the eviction of this oncogenic driver from chromatin at key target genes.[1][3][4] The loss of MLL fusion protein binding results in the downregulation of a leukemogenic gene expression program, including critical genes like MEIS1, PBX3, and HOXA cluster genes, ultimately inducing differentiation and apoptosis in MLL-rearranged leukemia cells.[4][6]

Menin_MLL_Inhibition cluster_0 Normal Hematopoiesis cluster_1 MLL-Rearranged Leukemia cluster_2 Treatment with VTP50469 Wild-type MLL1 Wild-type MLL1 Menin Menin Wild-type MLL1->Menin Interaction Histone Methylation Histone Methylation Wild-type MLL1->Histone Methylation Catalyzes Target Genes (e.g., HOXA9) Target Genes (e.g., HOXA9) Menin->Target Genes (e.g., HOXA9) Recruits MLL1 to Normal Gene Expression Normal Gene Expression Histone Methylation->Normal Gene Expression Regulates MLL Fusion Protein MLL Fusion Protein Menin_leukemia Menin MLL Fusion Protein->Menin_leukemia Aberrant Interaction Aberrant Histone Methylation Aberrant Histone Methylation MLL Fusion Protein->Aberrant Histone Methylation Drives Leukemogenic Target Genes Leukemogenic Target Genes Menin_leukemia->Leukemogenic Target Genes Tethers to Leukemogenesis Leukemogenesis Aberrant Histone Methylation->Leukemogenesis Promotes VTP50469 VTP50469 Menin_treated Menin VTP50469->Menin_treated Binds to and inhibits MLL_FP_dissociated MLL Fusion Protein Menin_treated->MLL_FP_dissociated Dissociates from Target_Gene_Suppression Target_Gene_Suppression MLL_FP_dissociated->Target_Gene_Suppression Leads to Differentiation_Apoptosis Differentiation_Apoptosis Target_Gene_Suppression->Differentiation_Apoptosis Induces Preclinical_Evaluation_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Biochemical_Assay Biochemical Assay (Fluorescence Polarization) Cell_Viability_Assay Cell Viability Assay (MTT) Biochemical_Assay->Cell_Viability_Assay Potency Co_IP Co-Immunoprecipitation Cell_Viability_Assay->Co_IP Cellular Activity Gene_Expression_Analysis Gene Expression Analysis (RNA-seq) Co_IP->Gene_Expression_Analysis Mechanism Chromatin_Analysis Chromatin Occupancy (ChIP-seq) Gene_Expression_Analysis->Chromatin_Analysis Downstream Effects PDX_Model Patient-Derived Xenograft (PDX) Model Chromatin_Analysis->PDX_Model Candidate for In Vivo Testing Efficacy_Study Efficacy Study (Tumor Burden, Survival) PDX_Model->Efficacy_Study Preclinical Efficacy Pharmacodynamic_Analysis Pharmacodynamic Analysis (Target Gene Expression) Efficacy_Study->Pharmacodynamic_Analysis On-target Activity

References

VTP50469 Fumarate: A Targeted Approach Against Leukemia Stem Cells

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

VTP50469 fumarate, a potent and orally bioavailable small molecule inhibitor, has emerged as a promising therapeutic agent against specific subtypes of acute leukemia. This technical guide provides an in-depth overview of the mechanism of action, preclinical efficacy, and experimental protocols related to this compound's effects on leukemia stem cells, particularly in MLL-rearranged (MLL-r) and NPM1-mutant acute myeloid leukemia (AML). By disrupting the critical interaction between Menin and MLL1, VTP50469 induces differentiation and apoptosis in leukemic cells, offering a targeted therapeutic strategy. This document is intended for researchers, scientists, and drug development professionals in the field of oncology and hematology.

Introduction

Acute leukemias characterized by rearrangements of the Mixed Lineage Leukemia (MLL) gene or mutations in the Nucleophosmin 1 (NPM1) gene are associated with a poor prognosis.[1][2][3] The MLL fusion proteins, resulting from chromosomal translocations, and mutant NPM1 are known to drive leukemogenesis by altering gene expression programs that maintain an undifferentiated and proliferative state in hematopoietic progenitors. A key component of this process is the interaction with the nuclear protein Menin. The Menin-MLL interaction is crucial for the recruitment of the MLL fusion protein complex to chromatin, leading to the aberrant expression of downstream target genes such as HOXA9 and MEIS1, which are critical for leukemic stem cell self-renewal.[4][5]

This compound is a highly selective inhibitor of the Menin-MLL interaction, developed to disrupt this oncogenic partnership.[6][7][8][9] Preclinical studies have demonstrated its potent anti-leukemic activity in both in vitro and in vivo models, paving the way for its clinical investigation.[3][4][10] This guide will detail the quantitative effects of VTP50469, provide methodologies for key experiments, and visualize the underlying molecular pathways and experimental workflows.

Mechanism of Action: Disrupting the Menin-MLL Interaction

VTP50469 acts as a potent inhibitor of the protein-protein interaction between Menin and the N-terminus of MLL1 (or MLL fusion proteins).[7][8] This interaction is essential for tethering the MLL complex to target gene promoters. By binding to Menin, VTP50469 prevents its association with MLL, leading to the dissociation of the MLL-fusion protein complex from chromatin.[4][8][10] This results in the downregulation of MLL target genes, which are critical for maintaining the leukemic state.[4][7] The subsequent loss of this oncogenic signaling induces cell cycle arrest, differentiation, and ultimately apoptosis in MLL-rearranged and NPM1-mutant leukemia cells.[4][6][11]

Figure 1: VTP50469 Mechanism of Action.

Quantitative Data on VTP50469 Efficacy

In Vitro Potency

VTP50469 demonstrates potent and selective activity against leukemia cell lines harboring MLL rearrangements or NPM1 mutations. The half-maximal inhibitory concentration (IC50) values are consistently in the low nanomolar range for these sensitive lines, while being significantly less potent against cell lines with wild-type MLL.[7]

Cell LineLeukemia SubtypeMLL FusionIC50 (nM)Reference
MOLM13AMLMLL-AF913[6][9]
MV4;11AMLMLL-AF417[1][6][9]
RS4;11B-ALLMLL-AF425[6][9]
SEMK2B-ALLMLL-AF427[6][9]
THP1AMLMLL-AF937[6][9]
NOMO1AMLMLL-AF930[6][9]
KOPN8B-ALLMLL-ENL15[6][9]
HL-60AMLWild-Type MLL>1000[7]
K562CMLWild-Type MLL>1000[7]

Table 1: In Vitro IC50 Values of VTP50469 in Leukemia Cell Lines.

In Vivo Efficacy in Preclinical Models

In vivo studies using patient-derived xenograft (PDX) models of MLL-rearranged leukemia have shown significant anti-leukemic activity of VTP50469, leading to a reduction in leukemia burden and a significant survival advantage.[4][10]

Animal ModelLeukemia ModelDosing RegimenKey OutcomesReference
NSG MiceMV4;11 Xenograft15, 30, 60 mg/kg, oral, twice daily for 28 daysSignificant survival advantage at all doses. Extended survival at 30 and 60 mg/kg.[4][6][12]
PDX MiceMLL-rearranged B-ALL120 mg/kg, oral, twice dailyDramatically increased survival.[7]
PDX MiceMLL-rearranged AML & B-ALLFormulated in chow (~120-180 mg/kg/day)Dramatic reduction in leukemia burden. Many mice remained disease-free for over a year.[3][4]

Table 2: Summary of In Vivo Efficacy of VTP50469.

Detailed Experimental Protocols

Cell Viability Assay (CellTiter-Glo®)

This protocol is for determining the IC50 of VTP50469 in leukemia cell lines.

  • Cell Seeding: Seed leukemia cells in opaque-walled 96-well plates at a density of 5,000-10,000 cells per well in 50 µL of appropriate culture medium.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. The final concentrations should typically range from 1 nM to 10 µM. Include a DMSO vehicle control.

  • Treatment: Add 50 µL of the 2X compound dilutions to the respective wells.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Lysis and Luminescence Reading: Equilibrate the plate and CellTiter-Glo® Reagent to room temperature. Add 100 µL of CellTiter-Glo® Reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis: Measure luminescence using a plate reader. Calculate the percentage of viability relative to the DMSO control and determine the IC50 values using a non-linear regression curve fit.

Apoptosis Assay (Annexin V/PI Staining)

This protocol is for assessing the induction of apoptosis by VTP50469.

  • Cell Treatment: Seed leukemia cells in 6-well plates and treat with VTP50469 at various concentrations (e.g., 10 nM, 100 nM, 1 µM) and a DMSO vehicle control for 24, 48, and 72 hours.

  • Cell Harvesting: Harvest cells by centrifugation and wash once with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive, PI negative cells are considered early apoptotic, while Annexin V positive, PI positive cells are late apoptotic or necrotic.

Chromatin Immunoprecipitation (ChIP-seq)

This protocol is for determining the genome-wide occupancy of Menin and MLL fusion proteins.

  • Cell Treatment and Crosslinking: Treat leukemia cells (e.g., MOLM13, RS4;11) with VTP50469 or DMSO for a specified time (e.g., 3 days).[4] Crosslink proteins to DNA by adding formaldehyde directly to the culture medium.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.

  • Immunoprecipitation: Incubate the sheared chromatin with antibodies specific for Menin or MLL. Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.

  • Washing and Elution: Wash the beads to remove non-specific binding and elute the chromatin complexes.

  • Reverse Crosslinking and DNA Purification: Reverse the crosslinks by heating and purify the DNA.

  • Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

  • Data Analysis: Align the sequencing reads to the reference genome and perform peak calling to identify regions of protein binding.

G cluster_0 In Vitro Experiments cluster_1 In Vivo Experiments Cell_Culture Leukemia Cell Lines (e.g., MOLM13, MV4;11) Treatment VTP50469 Treatment (Dose and Time Course) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis_Assay Gene_Expression Gene Expression Analysis (RNA-seq) Treatment->Gene_Expression ChIP_seq Chromatin Immunoprecipitation (ChIP-seq) Treatment->ChIP_seq PDX_Model Patient-Derived Xenograft (PDX) Model Generation In_Vivo_Treatment VTP50469 Administration (Oral Gavage or Chow) PDX_Model->In_Vivo_Treatment Monitoring Tumor Burden Monitoring (Bioluminescence Imaging, FACS) In_Vivo_Treatment->Monitoring Ex_Vivo_Analysis Ex Vivo Analysis (FACS, Gene Expression) In_Vivo_Treatment->Ex_Vivo_Analysis Survival_Analysis Survival Analysis Monitoring->Survival_Analysis

Figure 2: General Experimental Workflow.

Conclusion

This compound represents a highly promising targeted therapy for MLL-rearranged and NPM1-mutant leukemias. Its specific mechanism of action, potent in vitro and in vivo efficacy, and oral bioavailability underscore its potential to address the significant unmet medical need in these aggressive hematological malignancies. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers working to advance our understanding and treatment of leukemia. Further clinical investigation of VTP50469 and similar Menin-MLL inhibitors is warranted to translate these preclinical findings into tangible benefits for patients. The robustness of the preclinical data has supported the initiation of clinical trials with close analogs of VTP50469, such as SNDX-5613.[3][10]

References

VTP50469 Fumarate: A Deep Dive into its Role in Epigenetic Regulation

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

VTP50469 fumarate is a potent, highly selective, and orally bioavailable small molecule inhibitor of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction.[1][2][3] This interaction is a critical driver of leukemogenesis in cancers characterized by MLL gene rearrangements (MLL-r) or mutations in the Nucleophosmin 1 (NPM1) gene.[4][5] By disrupting this key interaction, VTP50469 represents a targeted therapeutic strategy that modulates epigenetic mechanisms to suppress oncogenic gene expression, induce differentiation, and trigger apoptosis in cancer cells.[3][6] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, preclinical efficacy, and the experimental methodologies used to elucidate its role in epigenetic regulation.

Core Mechanism of Action: Disrupting the Menin-MLL Axis

The Menin-MLL interaction is fundamental to the activity of MLL fusion proteins, which are oncogenic drivers in a significant subset of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL), particularly in infants.[5][6][7] Menin acts as a scaffold, tethering the MLL fusion protein to chromatin, which in turn leads to the aberrant expression of target genes, such as the HOXA gene cluster and its cofactor MEIS1, driving leukemic proliferation.[6][8]

VTP50469 was developed through structure-based design to specifically inhibit this interaction.[3] Its mechanism involves:

  • Binding to Menin: VTP50469 binds to a pocket on the Menin protein that is essential for its interaction with MLL.

  • Disruption of the Complex: This binding event displaces the MLL fusion protein from Menin.[1][6]

  • Inhibition of Chromatin Occupancy: The dissociation of the complex prevents the MLL fusion protein from binding to the promoter regions of its target genes.[3][6]

  • Downregulation of Oncogenic Gene Expression: The loss of MLL binding at these sites leads to a rapid and sustained decrease in the expression of key leukemogenic genes.[6]

  • Induction of Cellular Differentiation and Apoptosis: The suppression of the oncogenic gene expression program triggers the differentiation of leukemic blasts and, in many cases, induces programmed cell death (apoptosis).[1][6]

G cluster_0 Normal Hematopoiesis cluster_1 MLL-Rearranged Leukemia cluster_2 Action of VTP50469 Menin Menin MLL1 Wild-Type MLL1 Menin->MLL1 Interaction Chromatin Chromatin MLL1->Chromatin Binds H3K4me3 H3K4me3 MLL1->H3K4me3 Catalyzes TargetGenes Target Genes (e.g., HOXA9, MEIS1) Chromatin->TargetGenes Expression Normal Gene Expression H3K4me3->Expression Menin_leu Menin MLL_fusion MLL-Fusion Protein Menin_leu->MLL_fusion Interaction Chromatin_leu Chromatin MLL_fusion->Chromatin_leu Binds H3K4me3_leu Aberrant H3K4me3 MLL_fusion->H3K4me3_leu Catalyzes TargetGenes_leu Oncogenic Target Genes (e.g., HOXA9, MEIS1) Chromatin_leu->TargetGenes_leu Leukemogenesis Leukemogenesis H3K4me3_leu->Leukemogenesis VTP50469 VTP50469 Menin_inhibited Menin VTP50469->Menin_inhibited Binds & Inhibits MLL_fusion_displaced MLL-Fusion Protein Menin_inhibited->MLL_fusion_displaced Interaction Blocked Chromatin_repressed Chromatin MLL_fusion_displaced->Chromatin_repressed Binding Inhibited TargetGenes_repressed Target Genes Repressed Chromatin_repressed->TargetGenes_repressed Differentiation Differentiation & Apoptosis TargetGenes_repressed->Differentiation

Caption: Signaling pathway of Menin-MLL interaction and VTP50469 inhibition.

Quantitative Data Summary

VTP50469 demonstrates high potency in both biochemical and cell-based assays, with a clear selectivity for cancer cells harboring MLL rearrangements or NPM1 mutations.

Table 1: In Vitro Activity of VTP50469
ParameterValueDescriptionReference
Ki 104 pMInhibition constant for the Menin-MLL interaction in a cell-free assay.[1][2][1],[2]
IC50 13 nMConcentration for 50% inhibition of cell proliferation in MOLM13 (MLL-AF9) AML cells.[1][1]
IC50 17 nMConcentration for 50% inhibition of cell proliferation in MV4;11 (MLL-AF4) ALL cells.[1][9][1],[9]
IC50 25 nMConcentration for 50% inhibition of cell proliferation in RS4;11 (MLL-AF4) ALL cells.[1][1]
IC50 27 nMConcentration for 50% inhibition of cell proliferation in SEMK2 (MLL-AF4) ALL cells.[1][1]
IC50 30 nMConcentration for 50% inhibition of cell proliferation in NOMO1 (MLL-AF9) AML cells.[1][1]
IC50 >3 µMConcentration for 50% inhibition of cell proliferation in Ewing Sarcoma cell lines.[9][9]
Table 2: Preclinical In Vivo Efficacy of VTP50469
Model TypeDosingKey OutcomesReference
MLL-r AML PDX 0.1% VTP50469 in chow (~175 mg/kg/day) for 28 daysDramatic reduction of human leukemia cells in peripheral blood, spleen, and bone marrow.[10][10]
MLL-r ALL PDX 120 mg/kg, BID, PO for 28 daysSignificant reduction of leukemia burden; multiple mice remained disease-free for over a year post-treatment.[3][6][6],[3]
NPM1-mutant AML PDX 0.1% VTP50469 in chow for 28 daysDramatic reduction of leukemia burden in blood, spleen, and bone marrow.[10][10]
Ewing Sarcoma Xenografts 120 mg/kg, BID, PO for 28 daysLimited antitumor activity; slowed tumor progression but no tumor regression observed.[9][11][9],[11]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of VTP50469.

Cell Proliferation and Viability Assay

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of VTP50469 in various cancer cell lines.

  • Cell Culture: Leukemia cell lines (e.g., MOLM13, MV4;11) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Seeding: Cells are seeded into 96-well plates at a predetermined density.

  • Compound Treatment: VTP50469 is serially diluted to a range of concentrations and added to the cells. A DMSO control is included.

  • Incubation: Plates are incubated for a specified period (e.g., 7-14 days), with media and compound refreshed every 3-4 days.

  • Viability Assessment: Cell viability is measured using a luminescent assay (e.g., CellTiter-Glo®), which quantifies ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Luminescence data is normalized to the DMSO control, and the IC50 value is calculated using a non-linear regression curve fit.

G start Start: Leukemia Cell Culture seed Seed Cells in 96-well Plates start->seed treat Add Serial Dilutions of VTP50469 seed->treat incubate Incubate for 7-14 Days treat->incubate measure Measure Viability (e.g., CellTiter-Glo) incubate->measure analyze Normalize Data & Calculate IC50 measure->analyze end End: IC50 Value analyze->end

Caption: Workflow for the in vitro cell proliferation assay.

RNA-Sequencing for Gene Expression Analysis

This protocol details the steps to assess global changes in gene expression following treatment with VTP50469.[6]

  • Cell Treatment: MLL-rearranged cell lines (e.g., MOLM13, RS4;11) are treated with an effective concentration of VTP50469 or DMSO vehicle control for specific time points (e.g., 2 and 7 days).[2][6]

  • RNA Extraction: Total RNA is isolated from the treated cells using a suitable kit. RNA quality and quantity are assessed.

  • Library Preparation: mRNA is enriched, fragmented, and converted to cDNA. Sequencing adapters are ligated to the cDNA fragments to create a sequencing library.

  • Sequencing: The prepared libraries are sequenced using a next-generation sequencing platform.

  • Data Analysis: Raw sequencing reads are aligned to a reference genome. Differential gene expression analysis is performed to identify genes that are significantly up- or down-regulated by VTP50469 treatment. Gene Set Enrichment Analysis (GSEA) is used to identify pathways and gene signatures that are significantly altered.[6]

Patient-Derived Xenograft (PDX) Models

This protocol describes the in vivo evaluation of VTP50469's efficacy in a more clinically relevant setting.[3][6]

  • Model Generation: Patient-derived leukemia cells are engrafted into immunocompromised mice (e.g., NSG mice).

  • Engraftment Confirmation: Successful engraftment is confirmed by monitoring the percentage of human CD45+ (hCD45+) cells in the peripheral blood via flow cytometry.

  • Treatment Initiation: Once engraftment is established, mice are randomized into treatment and control groups.

  • Drug Administration: VTP50469 is administered via oral gavage (e.g., 120 mg/kg, twice daily) or formulated in mouse chow (e.g., 0.1% w/w) for a defined period (e.g., 28 days).[6][7] The control group receives a vehicle.

  • Monitoring: Disease burden is monitored regularly by measuring hCD45+ cells in the blood. Animal weight and health are also monitored.

  • Efficacy Assessment: At the end of the study or at humane endpoints, tissues such as bone marrow and spleen are harvested to determine leukemia infiltration. Event-free survival is analyzed using Kaplan-Meier curves.

G start Engraft NSG Mice with PDX Cells confirm Confirm Engraftment (%hCD45+ in blood) start->confirm randomize Randomize Mice (Treatment vs. Vehicle) confirm->randomize treat Administer VTP50469 (Oral Gavage or Chow) randomize->treat monitor Monitor Disease Burden and Animal Health treat->monitor assess Assess Efficacy: - Survival Analysis - Tissue Infiltration monitor->assess end End: Determine In Vivo Efficacy assess->end

Caption: Workflow for preclinical evaluation using PDX models.

Epigenetic Regulation by this compound

The therapeutic effect of VTP50469 is rooted in its ability to reverse the epigenetic dysregulation caused by MLL fusion proteins. MLL is a histone methyltransferase, and its fusion products lead to aberrant histone H3 lysine 4 trimethylation (H3K4me3) at target gene loci, creating an open chromatin state that promotes gene transcription.

By inhibiting the Menin-MLL interaction, VTP50469 leads to the eviction of the MLL fusion complex from chromatin.[4][6] This results in:

  • Reduced H3K4me3: A decrease in the activating H3K4me3 mark at the promoters of MLL target genes like MEIS1 and HOXA9.

  • Altered Chromatin Accessibility: A shift towards a more closed, transcriptionally repressive chromatin state at these specific loci.

  • Displacement of Co-factors: VTP50469 treatment also leads to the displacement of other critical components of the leukemogenic complex, such as DOT1L, from chromatin.[4][6]

These specific, targeted changes in the epigenetic landscape effectively shut down the oncogenic transcriptional program, demonstrating a precise mechanism of epigenetic modulation.

G cluster_0 MLL-Fusion Driven Epigenome cluster_1 Epigenome after VTP50469 Menin_MLL Menin-MLL Fusion Complex TargetGene Target Gene Locus (e.g., MEIS1) Menin_MLL->TargetGene Binds to Menin_MLL_Inhibited Menin-MLL Fusion Complex (Dissociated) H3K4me3 H3K4me3 Deposition TargetGene->H3K4me3 OpenChromatin Open Chromatin H3K4me3->OpenChromatin Transcription Active Transcription OpenChromatin->Transcription VTP50469 VTP50469 VTP50469->Menin_MLL Inhibits Interaction TargetGene_Repressed Target Gene Locus Menin_MLL_Inhibited->TargetGene_Repressed Evicted from H3K4me3_Reduced Reduced H3K4me3 TargetGene_Repressed->H3K4me3_Reduced ClosedChromatin Closed Chromatin H3K4me3_Reduced->ClosedChromatin Repression Transcriptional Repression ClosedChromatin->Repression

Caption: Epigenetic consequences of Menin-MLL inhibition by VTP50469.

Conclusion

This compound is a pioneering example of a targeted therapy that functions by modulating epigenetic pathways. Its high potency and selectivity for the Menin-MLL interaction provide a powerful tool to reverse the oncogenic gene expression programs driven by MLL rearrangements and NPM1 mutations.[1][4] Preclinical studies have demonstrated its remarkable efficacy in eradicating leukemia in robust PDX models, supporting its translation into clinical trials.[3][6] The preclinical work on VTP50469 has paved the way for its clinical successor, revumenib (SNDX-5613), which is currently under evaluation and has shown promising results in patients with relapsed/refractory acute leukemias.[7] The continued study of VTP50469 and similar agents will undoubtedly deepen our understanding of epigenetic regulation in cancer and provide new avenues for targeted drug development.

References

Preclinical Evaluation of VTP50469 Fumarate in Hematological Malignancies: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evaluation of VTP50469 fumarate, a potent and selective small-molecule inhibitor of the Menin-Mixed Lineage Leukemia (MLL) interaction, for the treatment of hematological malignancies. VTP50469 has demonstrated significant anti-leukemic activity in both in vitro and in vivo models, particularly in leukemias harboring MLL rearrangements (MLL-r) or NPM1 mutations (NPM1c+).

Core Mechanism of Action

VTP50469 functions by disrupting the critical protein-protein interaction between Menin and the N-terminus of MLL1 (or MLL fusion proteins). This interaction is essential for the oncogenic activity of MLL fusion proteins, which drive leukemogenesis by aberrantly regulating gene expression. By inhibiting this interaction, VTP50469 leads to the displacement of the Menin-MLL complex from chromatin, a reduction in the expression of key MLL target genes such as HOXA9 and MEIS1, and subsequent induction of apoptosis and cellular differentiation in malignant cells.[1]

Quantitative In Vitro Efficacy

VTP50469 exhibits potent and selective cytotoxic activity against a panel of human leukemia cell lines with MLL rearrangements and NPM1 mutations. The compound has a high binding affinity for Menin with a Ki of 104 pM.[2][3][4] The half-maximal inhibitory concentrations (IC50) for cell proliferation are in the low nanomolar range for sensitive cell lines, while cell lines without MLL rearrangements are significantly less sensitive.[2][4]

Cell LineSubtypeFusion/MutationIC50 (nM)
MOLM13AMLMLL-AF913[2][4]
MV4;11AMLMLL-AF417[2][4]
RS4;11B-ALLMLL-AF425[2][4]
KOPN8B-ALLMLL-ENL15[2][4]
SEMK2B-ALLMLL-AF427[2][4]
THP1AMLMLL-AF937[2][4]
NOMO1AMLMLL-AF930[2][4]
ML2AMLMLL-AF616[2][4]
EOL1AMLMLL-AF920[2][4]
HB11;19B-ALLMLL-ENL36[2][4]
OCI-AML3AMLNPM1c+18
Murine MLL-AF9AMLMLL-AF915[2][4]

In Vivo Preclinical Efficacy in Xenograft Models

The anti-leukemic activity of VTP50469 has been demonstrated in multiple patient-derived xenograft (PDX) models of MLL-rearranged and NPM1-mutant acute leukemia. Oral administration of VTP50469 resulted in a significant reduction in leukemia burden and a prolonged survival advantage in treated animals.[5]

Model TypeTreatmentDosing RegimenKey Outcomes
MLL-r B-ALL PDXVTP50469120 mg/kg, PO, BID x 28 daysMaintained complete responses in 6 out of 7 PDXs. Significant reduction in leukemia infiltration in spleen and bone marrow.[6]
MLL-r AML PDXVTP5046950 mg/kg, BID, IP x 28 days (VTP-49477, a close analog)Significant reduction of leukemia burden in bone marrow (2-fold), spleen (3-fold), and peripheral blood (6-fold).
NPM1c+ AML PDXVTP504690.1% in chow (~175 mg/kg/day) x 28 daysDramatic reduction in human leukemia cells in peripheral blood, spleen, and bone marrow.[7]
MLL-r B-ALL & AML PDXsVTP504690.1% in chowSignificant reduction of leukemia burden and prolonged survival.[5]
MV4;11 XenograftVTP5046915, 30, and 60 mg/kg, PO, BID x 28 daysSignificant survival advantage across all dosage levels.[1]

Notably, at highly effective doses, VTP50469 did not lead to detectable toxicity, with no significant weight loss or alterations in normal peripheral blood counts observed in the treated mice.[7]

Experimental Protocols

In Vitro Cell Proliferation Assay

Human leukemia cell lines were cultured in appropriate media and seeded in multi-well plates. Cells were treated with a concentration range of this compound or DMSO as a vehicle control. After a 72-hour incubation period, cell viability was assessed using a commercial assay such as CellTiter-Glo®. The IC50 values were calculated from the dose-response curves.

Apoptosis and Differentiation Assays

For apoptosis analysis, MLL-rearranged B-ALL cell lines were treated with VTP50469 in a dose-dependent manner. At early time points, cells were harvested, stained with Annexin V and a viability dye (e.g., propidium iodide), and analyzed by flow cytometry. For differentiation studies, MLL-rearranged AML cell lines were exposed to VTP50469 for 4-6 days. The expression of myeloid differentiation markers, such as CD11b, was quantified by flow cytometry.[1][2][4]

Chromatin Immunoprecipitation Sequencing (ChIP-seq)

MLL-rearranged cell lines (e.g., MOLM13, RS4;11) were treated with VTP50469 or DMSO for a specified period. Chromatin was cross-linked with formaldehyde, sonicated to generate fragments, and immunoprecipitated with antibodies specific for Menin, MLL1 (N-terminus), or DOT1L. The immunoprecipitated DNA was then purified, and sequencing libraries were prepared for high-throughput sequencing to map the genome-wide occupancy of these proteins.

RNA Sequencing (RNA-seq)

MOLM13 and RS4;11 cells were treated with VTP50469 or DMSO for 2 and 7 days. Total RNA was extracted, and library preparation was performed to generate cDNA libraries for sequencing. This analysis allowed for the assessment of global gene expression changes following treatment, identifying the downregulation of MLL-fusion target genes.[1]

In Vivo Xenograft Studies

Patient-derived leukemia cells or human leukemia cell lines were intravenously injected into immunodeficient mice (e.g., NSG mice). Once leukemia was established, mice were randomized into treatment and control groups. This compound was administered orally, either by gavage at specified doses (e.g., 15-120 mg/kg, twice daily) or formulated in the chow.[1][6] Leukemia progression was monitored by flow cytometric analysis of human CD45+ cells in the peripheral blood. Efficacy was determined by the reduction in leukemia burden in the peripheral blood, bone marrow, and spleen, as well as by overall survival.[1]

Visualizations

Signaling Pathway of VTP50469 Action

VTP50469_Mechanism cluster_nucleus Cell Nucleus cluster_chromatin Chromatin MLL_Fusion MLL Fusion Protein Target_Genes Target Genes (e.g., HOXA9, MEIS1) MLL_Fusion->Target_Genes Binds to promoter Menin Menin Menin->MLL_Fusion Interacts with Leukemogenesis Leukemogenesis Target_Genes->Leukemogenesis Drives VTP50469 VTP50469 VTP50469->Menin Inhibits Interaction VTP50469->Leukemogenesis Inhibits Differentiation_Apoptosis Differentiation & Apoptosis VTP50469->Differentiation_Apoptosis InVivo_Workflow start Start injection Inject MLL-r or NPM1c+ Leukemia Cells into NSG Mice start->injection engraftment Monitor Leukemia Engraftment (%hCD45+ in Peripheral Blood) injection->engraftment randomization Randomize Mice into Treatment & Control Groups engraftment->randomization treatment Administer VTP50469 (PO) or Vehicle Control for 28 Days randomization->treatment monitoring Monitor Leukemia Burden (Flow Cytometry) & Survival treatment->monitoring endpoint Endpoint Analysis: - Leukemia Burden (PB, BM, Spleen) - Kaplan-Meier Survival Curves monitoring->endpoint end End endpoint->end Molecular_Events VTP50469 VTP50469 Treatment Menin_MLL_Disruption Disruption of Menin-MLL Interaction VTP50469->Menin_MLL_Disruption Menin_Displacement Displacement of Menin from Chromatin Menin_MLL_Disruption->Menin_Displacement MLL_Target_Downregulation Downregulation of MLL Target Gene Expression Menin_Displacement->MLL_Target_Downregulation Cellular_Response Induction of Apoptosis & Differentiation MLL_Target_Downregulation->Cellular_Response

References

VTP50469 Fumarate: A Targeted Approach for Pediatric Acute Leukemia with MLL Rearrangements

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Mixed-lineage leukemia (MLL)-rearranged (MLL-r) leukemias represent a high-risk subtype of pediatric acute leukemia, particularly in infants, with a historically poor prognosis. The oncogenic activity of MLL fusion proteins is critically dependent on their interaction with the protein Menin. VTP50469 fumarate, a potent and selective small molecule inhibitor of the Menin-MLL interaction, has emerged as a promising therapeutic candidate. This technical guide provides a comprehensive overview of the preclinical data for VTP50469, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols utilized in its evaluation. The data presented herein supports the continued investigation of VTP50469 and similar agents for the treatment of pediatric MLL-r acute leukemia.

Introduction

Chromosomal translocations involving the KMT2A gene (encoding MLL) are a hallmark of a significant subset of pediatric acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[1][2] These rearrangements give rise to oncogenic MLL fusion proteins that drive leukemogenesis by aberrantly recruiting protein complexes that regulate gene expression, leading to the upregulation of key target genes such as HOXA9 and MEIS1.[1][3][4] The interaction between the MLL fusion protein and Menin is essential for this process, making it a prime target for therapeutic intervention.[1][5] VTP50469 is an orally bioavailable small molecule designed to specifically disrupt the Menin-MLL interaction.[1][2][6]

Mechanism of Action

VTP50469 functions by competitively binding to Menin at the site of its interaction with MLL fusion proteins.[5] This disruption prevents the recruitment of the MLL fusion protein complex to chromatin, leading to the downregulation of leukemogenic target gene expression.[1][7] The subsequent effects include the induction of cellular differentiation and apoptosis in MLL-r leukemia cells.[1][6]

VTP50469_Mechanism_of_Action VTP50469 Mechanism of Action in MLL-r Leukemia cluster_0 Normal Hematopoietic Cell cluster_1 MLL-rearranged Leukemia Cell Wild-type MLL Wild-type MLL Menin Menin Wild-type MLL->Menin Interaction Target Genes (e.g., HOXA9) Target Genes (e.g., HOXA9) Menin->Target Genes (e.g., HOXA9) Regulates Normal Hematopoiesis Normal Hematopoiesis Target Genes (e.g., HOXA9)->Normal Hematopoiesis Promotes MLL-fusion Protein MLL-fusion Protein Menin_Leukemia Menin MLL-fusion Protein->Menin_Leukemia Aberrant Interaction Leukemogenic Target Genes (e.g., HOXA9, MEIS1) Leukemogenic Target Genes (e.g., HOXA9, MEIS1) Menin_Leukemia->Leukemogenic Target Genes (e.g., HOXA9, MEIS1) Upregulates Leukemia Leukemia Leukemogenic Target Genes (e.g., HOXA9, MEIS1)->Leukemia Drives VTP50469 VTP50469 VTP50469->Menin_Leukemia Inhibits Interaction

VTP50469 Mechanism of Action in MLL-r Leukemia

Quantitative Data

In Vitro Potency

VTP50469 demonstrates potent and selective inhibition of proliferation in a panel of human MLL-r leukemia cell lines, with IC50 values in the low nanomolar range.

Cell LineMLL FusionLeukemia SubtypeVTP50469 IC50 (nM)
MOLM13MLL-AF9AML13
MV4;11MLL-AF4AML17
RS4;11MLL-AF4B-ALL25
SEMK2MLL-AF4B-ALL27
KOPN8MLL-ENLB-ALL15
NOMO1MLL-AF9AML30
THP1MLL-AF9AML37
HB11;19MLL-TET1B-ALL36
ML2MLL-AF6AML16
EOL1MLL-TET1AML20
Murine MLL-AF9MLL-AF9AML15

Data sourced from MedchemExpress.com[6]

In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models

VTP50469 has shown significant anti-leukemic activity in PDX models of pediatric MLL-r ALL.

PDX ModelMLL FusionTreatmentOutcome
MLL-r B-ALLMLL-AF4VTP50469 (30-60 mg/kg, BID)Significant reduction in leukemia burden and prolonged survival.[1]
MLL-r AMLVariousVTP50469 (50mg/kg, BID, IP)Significant reduction of leukemia burden in bone marrow, spleen, and peripheral blood.[8]
Pediatric MLL-r ALL (7 PDXs)VariousVTP50469 (120 mg/kg, BID x 28 days)Maintained Complete Responses in 6 out of 7 PDXs.[9]

Experimental Protocols

Cell Viability Assay

Purpose: To determine the half-maximal inhibitory concentration (IC50) of VTP50469 against leukemia cell lines.

Methodology:

  • Cell Culture: MLL-rearranged and control leukemia cell lines are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well.

  • Compound Treatment: Cells are treated with serial dilutions of VTP50469 or DMSO as a vehicle control.

  • Incubation: Plates are incubated for 72 hours.

  • Viability Assessment: Cell viability is measured using a commercial assay such as the MTT assay. The absorbance is read on a plate reader.

  • Data Analysis: IC50 values are calculated from the dose-response curves.

Cell_Viability_Assay_Workflow Cell Viability Assay Workflow Start Start Cell_Culture Culture Leukemia Cell Lines Start->Cell_Culture Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Compound_Treatment Treat with VTP50469 Dilutions Cell_Seeding->Compound_Treatment Incubation Incubate for 72 hours Compound_Treatment->Incubation Viability_Assay Perform MTT Assay Incubation->Viability_Assay Data_Analysis Calculate IC50 Values Viability_Assay->Data_Analysis End End Data_Analysis->End

Cell Viability Assay Workflow
Patient-Derived Xenograft (PDX) Models

Purpose: To evaluate the in vivo efficacy of VTP50469 in a preclinical model that closely recapitulates human leukemia.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID gamma - NSG) are used.

  • Cell Implantation: Patient-derived MLL-r leukemia cells are injected intravenously into the mice.

  • Leukemia Engraftment Monitoring: Engraftment is monitored by measuring the percentage of human CD45+ cells in the peripheral blood via flow cytometry.

  • Drug Administration: Once leukemia is established, mice are treated with VTP50469 (e.g., 120 mg/kg) or vehicle control, typically administered by oral gavage twice daily for 28 days.[9]

  • Efficacy Assessment: Anti-leukemic efficacy is assessed by monitoring survival and measuring leukemia burden in the peripheral blood, spleen, and bone marrow at the end of the study.

PDX_Model_Workflow Patient-Derived Xenograft (PDX) Model Workflow Start Start Cell_Implantation Inject MLL-r Leukemia Cells into NSG Mice Start->Cell_Implantation Engraftment_Monitoring Monitor Leukemia Engraftment (hCD45+) Cell_Implantation->Engraftment_Monitoring Drug_Administration Administer VTP50469 or Vehicle Control Engraftment_Monitoring->Drug_Administration Efficacy_Assessment Assess Survival and Leukemia Burden Drug_Administration->Efficacy_Assessment End End Efficacy_Assessment->End

Patient-Derived Xenograft (PDX) Model Workflow

Future Directions

The robust preclinical activity of VTP50469 has paved the way for clinical investigation. A clinical trial with SNDX-5613 (revumenib), a close analog of VTP50469, is currently enrolling pediatric patients with relapsed or refractory acute leukemia, including those with MLL rearrangements.[5] Future research will likely focus on combination therapies to further enhance the efficacy of Menin-MLL inhibitors and to overcome potential resistance mechanisms. The combination of VTP50469 with standard-of-care chemotherapy has already shown therapeutic enhancement in preclinical models.[9]

Conclusion

This compound is a highly promising, orally bioavailable inhibitor of the Menin-MLL interaction with demonstrated potent and selective anti-leukemic activity in preclinical models of pediatric MLL-rearranged acute leukemia. The data strongly supports its continued clinical development as a targeted therapy for this high-risk patient population. This technical guide provides a foundational understanding of VTP50469 for researchers and drug developers working to advance novel treatments for pediatric leukemia.

References

The Impact of VTP50469 Fumarate on Gene Expression: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VTP50469 fumarate, a potent and orally bioavailable small-molecule inhibitor of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction, has demonstrated significant anti-leukemic activity.[1][2] This technical guide delves into the molecular mechanisms underpinning the therapeutic potential of VTP50469, with a specific focus on its effects on gene expression. By disrupting the critical interaction between Menin and MLL fusion proteins, VTP50469 triggers a cascade of downstream events, including the alteration of gene expression profiles, induction of cellular differentiation, and ultimately, apoptosis in leukemia cells bearing MLL rearrangements.[2][3] This document provides a comprehensive summary of the quantitative effects on gene expression, detailed experimental methodologies, and a visual representation of the key signaling pathway.

Mechanism of Action: Reversing Aberrant Gene Expression

VTP50469 acts as a highly selective inhibitor of the Menin-MLL interaction, with a Ki of 104 pM.[1][4] In leukemias with MLL rearrangements (MLL-r), the fusion proteins aberrantly recruit Menin to chromatin, which is essential for maintaining a pathogenic gene expression program that drives leukemogenesis.[2][5] VTP50469 competitively binds to Menin, displacing it from the MLL fusion protein complex.[3][6] This displacement leads to the eviction of the complex from chromatin at select gene loci, resulting in a rapid downregulation of MLL fusion target gene expression.[3][4]

The primary molecular consequence of VTP50469 treatment is the reversal of the leukemic gene expression signature.[5] This includes the suppression of key genes involved in proliferation and survival, such as HOXA9 and MEIS1.[3][6] The altered gene expression landscape ultimately pushes the leukemic cells towards differentiation and apoptosis.[1][3]

Quantitative Effects on Gene Expression

Treatment with VTP50469 leads to significant time- and dose-dependent changes in gene expression in MLL-rearranged leukemia cell lines. RNA-sequencing (RNA-seq) analysis has been employed to quantify these changes.

Table 1: Summary of Downregulated Genes in MOLM13 Cells Treated with VTP50469.[3]
Time PointNumber of Genes with >2-fold Decreasep-value
2 days153< 0.05
7 days160< 0.05
Table 2: IC50 Values of VTP50469 in MLL-Rearranged Cell Lines.[1]
Cell LineMLL FusionIC50 (nM)
MOLM13MLL-AF913
THP1MLL-AF937
NOMO1MLL-AF930
ML2MLL-AF616
EOL1MLL-AF920
KOPN8MLL-AF415
HB11;19MLL-ENL36
MV4;11MLL-AF417
SEMK2MLL-AF427
RS4;11MLL-AF425

Experimental Protocols

RNA-Sequencing (RNA-seq) for Gene Expression Analysis

To assess global changes in gene expression following VTP50469 treatment, RNA-seq is performed on MLL-rearranged leukemia cell lines.[3][4]

Cell Culture and Treatment:

  • MOLM13 and RS4;11 cells are cultured in appropriate media.

  • Cells are treated with either VTP50469 (e.g., 330 nM) or DMSO as a vehicle control for specified time points (e.g., 2 and 7 days).[7]

RNA Isolation and Library Preparation:

  • Total RNA is extracted from the treated cells using a suitable RNA isolation kit.

  • RNA quality and quantity are assessed.

  • mRNA is enriched using poly-A selection.

  • Sequencing libraries are prepared using a standard library preparation kit.

Sequencing and Data Analysis:

  • Libraries are sequenced on a high-throughput sequencing platform.

  • Raw sequencing reads are processed to remove adapters and low-quality reads.

  • Reads are aligned to a reference genome.

  • Gene expression levels are quantified (e.g., as transcripts per million - TPM).

  • Differential gene expression analysis is performed to identify genes with statistically significant changes in expression between VTP50469-treated and control samples.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is utilized to determine the chromatin occupancy of Menin and MLL fusion proteins and to assess how VTP50469 affects their binding to target genes.[5]

Cell Treatment and Crosslinking:

  • Leukemia cells (e.g., RS4;11 and MOLM13) are treated with VTP50469 or DMSO.[5]

  • Proteins are crosslinked to DNA using formaldehyde.

Chromatin Preparation and Immunoprecipitation:

  • Cells are lysed, and the chromatin is sheared into smaller fragments by sonication.

  • The sheared chromatin is incubated with antibodies specific to Menin or the MLL fusion protein to immunoprecipitate the protein-DNA complexes.

DNA Purification and Sequencing:

  • The crosslinks are reversed, and the DNA is purified.

  • Sequencing libraries are prepared from the purified DNA.

  • Libraries are sequenced, and the resulting reads are mapped to the reference genome to identify the genomic regions where the protein of interest was bound.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the mechanism of action of VTP50469 and the general workflow for assessing its impact on gene expression.

VTP50469_Mechanism_of_Action cluster_0 Normal Hematopoiesis cluster_1 MLL-Rearranged Leukemia MLL1_WT Wild-Type MLL1 Menin_WT Menin MLL1_WT->Menin_WT Interaction Target_Genes_Normal Target Genes (e.g., HOX genes) Menin_WT->Target_Genes_Normal Binds to chromatin Normal_Expression Normal Gene Expression & Differentiation Target_Genes_Normal->Normal_Expression MLL_Fusion MLL Fusion Protein Menin_Leukemia Menin MLL_Fusion->Menin_Leukemia Aberrant Interaction Target_Genes_Leukemia Leukemogenic Target Genes (e.g., HOXA9, MEIS1) Menin_Leukemia->Target_Genes_Leukemia Binds to chromatin Leukemogenesis Leukemia Proliferation & Blocked Differentiation Target_Genes_Leukemia->Leukemogenesis VTP50469 VTP50469 VTP50469->Menin_Leukemia Inhibits Interaction Gene_Expression_Workflow Cell_Culture MLL-r Leukemia Cell Culture Treatment Treatment with VTP50469 or DMSO (Control) Cell_Culture->Treatment RNA_Isolation Total RNA Isolation Treatment->RNA_Isolation Library_Prep RNA-seq Library Preparation RNA_Isolation->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis Bioinformatic Analysis (Alignment, Quantification, Differential Expression) Sequencing->Data_Analysis Gene_List Differentially Expressed Gene Lists Data_Analysis->Gene_List

References

VTP50469 Fumarate: A Potent and Selective Chemical Probe for the Menin-MLL Interaction

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of VTP50469 fumarate, a potent and highly selective small molecule inhibitor of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction (PPI). MLL-rearranged (MLL-r) leukemias, which are particularly aggressive and common in infants, are driven by fusion proteins that require interaction with the scaffold protein Menin to initiate and maintain their leukemogenic gene expression program. This compound disrupts this critical interaction, leading to the suppression of key target genes, induction of cellular differentiation, and apoptosis in MLL-r leukemia cells. This guide details the biochemical and cellular activity of VTP50469, provides in-depth experimental protocols for its characterization, and presents its preclinical efficacy in in vivo models, establishing it as a valuable chemical probe for studying the Menin-MLL axis and a promising therapeutic candidate.

Introduction

Leukemias harboring rearrangements of the Mixed Lineage Leukemia (KMT2A, MLL1) gene are characterized by aggressive clinical courses and poor prognoses, particularly in pediatric and infant populations.[1] The resulting MLL fusion proteins drive a specific leukemogenic gene expression program by recruiting essential cofactors to chromatin. A key interactor is the nuclear protein Menin, encoded by the MEN1 gene.[2] The interaction between the N-terminus of the MLL protein (retained in all MLL fusion proteins) and a conserved pocket on Menin is critical for the recruitment of the fusion protein to target genes, such as the HOXA gene cluster and MEIS1, and subsequent aberrant gene expression.[3][4][5]

Targeting the Menin-MLL interaction has emerged as a promising therapeutic strategy for MLL-r leukemias. VTP50469 is a potent, selective, and orally bioavailable small molecule inhibitor designed to specifically disrupt this protein-protein interaction.[6] This guide serves as a technical resource for researchers utilizing this compound as a chemical probe to investigate the biological consequences of Menin-MLL inhibition and as a reference for its preclinical development.

Mechanism of Action

VTP50469 functions by competitively binding to a deep pocket on the surface of Menin, the same pocket that recognizes the N-terminal portion of MLL. This direct binding sterically hinders the interaction between Menin and MLL fusion proteins, leading to the dissociation of the MLL fusion protein from its chromatin targets.[7] The subsequent loss of the MLL fusion protein and its associated epigenetic machinery from the promoters and enhancers of target genes results in the downregulation of their expression. This transcriptional reprogramming ultimately leads to the induction of cell differentiation, cell cycle arrest, and apoptosis in MLL-rearranged leukemia cells.[8][9]

Mechanism of Action of VTP50469 cluster_0 Normal State in MLL-r Leukemia cluster_1 Effect of VTP50469 Menin Menin MLL_Fusion MLL Fusion Protein Menin->MLL_Fusion Interaction DNA Target Gene Promoters (e.g., HOXA9, MEIS1) MLL_Fusion->DNA Binding Gene_Expression Leukemia Progression DNA->Gene_Expression Leukemogenic Gene Expression VTP50469 VTP50469 Menin_Inhibited Menin VTP50469->Menin_Inhibited Binding & Inhibition MLL_Fusion_Dissociated MLL Fusion Protein DNA_Repressed Target Gene Promoters MLL_Fusion_Dissociated->DNA_Repressed Binding Blocked Gene_Repression Differentiation, Apoptosis DNA_Repressed->Gene_Repression Repression of Leukemogenic Genes

Caption: VTP50469 disrupts the Menin-MLL fusion protein interaction.

Quantitative Data

The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity.

Table 1: Biochemical and Cellular Activity of VTP50469
ParameterValueCell Line/AssayReference
Ki (Menin-MLL Interaction) 104 pMBiochemical Assay[8]
IC50 13 nMMOLM13 (MLL-AF9)[8]
37 nMTHP1 (MLL-AF9)[8]
30 nMNOMO1 (MLL-AF9)[8]
16 nMML2 (MLL-AF6)[8]
20 nMEOL1 (MLL-AF9)[8]
15 nMMurine MLL-AF9 cells[8]
15 nMKOPN8 (MLL-AF4)[8]
36 nMHB11;19 (MLL-ENL)[8]
17 nMMV4;11 (MLL-AF4)[8]
27 nMSEMK2 (MLL-AF4)[8]
25 nMRS4;11 (MLL-AF4)[8]
Table 2: In Vivo Efficacy of VTP50469 in MLL-r Leukemia Patient-Derived Xenograft (PDX) Models
PDX ModelDosing RegimenOutcomeReference
MLL-r B-ALL & AML (n=5)0.1% in chow (~175 mg/kg/day) for 28 daysDramatic reduction of human leukemia cells in peripheral blood, spleen, and bone marrow.[10]
MV4;11 Xenograft15, 30, 60 mg/kg, BID, oral gavage for 28 daysSignificant survival advantage across all doses.[8]
MLL-r ALL (n=7)120 mg/kg, BID, oral gavage for 28 daysMaintained Complete Responses (MCRs) in 6 out of 7 PDXs.[11]
Table 3: Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation
ParameterValueModelReference
Plasma Concentration for >90% MEIS1 suppression ~1 µMMV4;11 subcutaneous tumors in nude rats[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are intended as a guide and may require optimization for specific experimental conditions.

Biochemical Assay: Homogeneous Time-Resolved Fluorescence (HTRF)

This protocol describes a generic HTRF assay to measure the disruption of the Menin-MLL interaction by VTP50469.

Materials:

  • Recombinant human Menin protein (tagged, e.g., 6xHis)

  • Biotinylated peptide corresponding to the Menin-binding motif of MLL (e.g., MLL1 1-15)

  • Europium cryptate-labeled anti-tag antibody (e.g., anti-6xHis-Eu3+)

  • Streptavidin-XL665

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA)

  • This compound

  • 384-well low-volume plates

Procedure:

  • Prepare a serial dilution of VTP50469 in assay buffer.

  • In a 384-well plate, add 2 µL of VTP50469 dilution or vehicle (DMSO).

  • Add 2 µL of a solution containing recombinant Menin protein and the biotinylated MLL peptide to each well. The final concentrations should be optimized but are typically in the low nanomolar range.

  • Incubate for 15 minutes at room temperature.

  • Add 2 µL of a detection mixture containing Europium cryptate-labeled antibody and Streptavidin-XL665.

  • Incubate for 1-2 hours at room temperature, protected from light.

  • Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm and 620 nm.

  • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000 and plot the ratio against the inhibitor concentration to determine the IC50.[12][13]

Cellular Assay: Cell Viability (MTT Assay)

This protocol outlines the measurement of cell viability in MLL-r leukemia cell lines upon treatment with VTP50469.

Materials:

  • MLL-r leukemia cell lines (e.g., MOLM13, MV4;11)

  • Complete culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 20% SDS in 50% DMF)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Prepare a serial dilution of VTP50469 in culture medium and add 100 µL to the respective wells. Include vehicle-only (DMSO) controls.

  • Incubate the plate for 72-96 hours at 37°C in a humidified CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and plot against the inhibitor concentration to determine the IC50.

Target Engagement Assay: Cellular Thermal Shift Assay (CETSA)

This protocol describes the use of CETSA to confirm the direct binding of VTP50469 to Menin in a cellular context.[14][15][16]

Materials:

  • MLL-r leukemia cells

  • This compound

  • PBS

  • Lysis buffer (e.g., PBS with protease inhibitors)

  • Equipment for heating (e.g., PCR cycler) and cell lysis (e.g., sonicator or freeze-thaw cycles)

  • Western blotting reagents and anti-Menin antibody

Procedure:

  • Treat cells with VTP50469 or vehicle (DMSO) for a defined period (e.g., 1-2 hours).

  • Harvest and wash the cells with PBS.

  • Resuspend the cells in PBS and aliquot into PCR tubes.

  • Heat the cell suspensions to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lyse the cells by freeze-thaw cycles or sonication.

  • Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet precipitated proteins.

  • Collect the supernatant (soluble protein fraction).

  • Analyze the amount of soluble Menin in each sample by Western blotting.

  • Quantify the band intensities and plot against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of VTP50469 indicates target engagement.

In Vivo Model: Leukemia Xenograft in Immunodeficient Mice

This protocol provides a general framework for establishing and utilizing a patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) model of MLL-r leukemia to evaluate the efficacy of VTP50469.[17][18][19]

Materials:

  • Immunodeficient mice (e.g., NSG or NOD/SCID)

  • MLL-r leukemia cells (patient-derived or cell line)

  • This compound formulated for oral administration

  • Vehicle control

  • Flow cytometry reagents for detecting human leukemia cells (e.g., anti-human CD45 antibody)

Procedure:

  • Inject MLL-r leukemia cells (e.g., 1-5 x 10^6 cells) intravenously into sub-lethally irradiated immunodeficient mice.

  • Monitor the engraftment of leukemia cells by periodic peripheral blood sampling and flow cytometry for human CD45+ cells.

  • Once engraftment is established (e.g., >1% hCD45+ cells in peripheral blood), randomize mice into treatment and control groups.

  • Administer VTP50469 or vehicle according to the desired dosing schedule (e.g., oral gavage twice daily).

  • Monitor animal health and tumor burden (via peripheral blood analysis) throughout the study.

  • At the end of the study, or when humane endpoints are reached, euthanize the mice and harvest tissues (bone marrow, spleen, peripheral blood) for analysis of leukemia burden by flow cytometry, histology, and/or qPCR.

  • Evaluate efficacy based on parameters such as overall survival, event-free survival, and reduction in tumor burden.[20][21]

Visualizations

Signaling Pathway

Caption: Menin-MLL signaling cascade and its disruption by VTP50469.

Experimental Workflow

General Workflow for Characterizing Menin-MLL Inhibitors cluster_InVitro In Vitro Characterization cluster_InVivo In Vivo Evaluation cluster_Translational Translational Studies Biochemical_Assay Biochemical Assay (HTRF, AlphaLISA) Determine Ki, IC50 Cell_Viability Cell-Based Assays (MTT, CellTiter-Glo) Determine cellular IC50 Biochemical_Assay->Cell_Viability Target_Engagement Target Engagement (CETSA, Co-IP) Confirm binding to Menin Cell_Viability->Target_Engagement Mechanism_of_Action Mechanism of Action (Western Blot, qPCR, Flow Cytometry) Assess apoptosis, differentiation Target_Engagement->Mechanism_of_Action PK_PD Pharmacokinetics/ Pharmacodynamics Determine dosing regimen Mechanism_of_Action->PK_PD Xenograft_Model Leukemia Xenograft Model (PDX or CDX) PK_PD->Xenograft_Model Efficacy_Study Efficacy Study Assess survival, tumor burden Xenograft_Model->Efficacy_Study Toxicity_Study Toxicity Assessment Efficacy_Study->Toxicity_Study Combination_Studies Combination Studies with other agents Efficacy_Study->Combination_Studies Clinical_Trials Clinical Trials (e.g., Revumenib/SNDX-5613) Combination_Studies->Clinical_Trials

Caption: Workflow for preclinical evaluation of Menin-MLL inhibitors.

Conclusion

This compound is a powerful and specific chemical probe for interrogating the Menin-MLL interaction in MLL-rearranged leukemias. Its high potency, selectivity, and oral bioavailability, combined with demonstrated preclinical efficacy, underscore its value in both basic research and as a lead compound for clinical development. The data and protocols presented in this guide provide a solid foundation for researchers to effectively utilize VTP50469 in their studies of MLL-r leukemia biology and to explore its therapeutic potential further. The clinical development of the close analog revumenib (SNDX-5613) highlights the significant promise of this therapeutic strategy for patients with these aggressive hematological malignancies.[1][22]

References

Methodological & Application

VTP50469 Fumarate: Application Notes and Protocols for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VTP50469 fumarate is a potent and highly selective small molecule inhibitor of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction, demonstrating significant anti-leukemic activity.[1][2][3][4] This document provides detailed application notes and experimental protocols for the use of this compound in cell culture-based research, targeting leukemia cell lines with MLL rearrangements (MLL-r) or NPM1 mutations. The provided methodologies are intended to guide researchers in studying the effects of this compound on cell proliferation, differentiation, apoptosis, and gene expression.

Mechanism of Action

VTP50469 is an orally active inhibitor of the Menin-MLL interaction with a high affinity, exhibiting a Ki of 104 pM.[1][2] The interaction between Menin and MLL fusion proteins is a critical driver for the leukemogenic gene expression program in MLL-rearranged and NPM1-mutant acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[5][6] By disrupting this interaction, VTP50469 displaces Menin from chromatin, leading to a reduction in the chromatin occupancy of MLL fusion proteins at specific gene loci.[2][7] This results in the downregulation of MLL fusion target genes, which in turn induces differentiation and apoptosis in susceptible leukemia cell lines.[1][2][7]

Data Presentation

In Vitro Efficacy of this compound

The following table summarizes the half-maximal inhibitory concentrations (IC50) of VTP50469 in various MLL-rearranged leukemia cell lines.

Cell LineType of LeukemiaIC50 (nM)
MOLM13MLL-AF9 AML13[1][3]
MV4;11MLL-AF4 AML17[1][3]
ML2MLL-AF6 AML16[1][3]
NOMO1MLL-AF9 AML30[1][3]
THP1MLL-AF9 AML37[1][3]
EOL1MLL-r Eosinophilic Leukemia20[1][3]
RS4;11MLL-AF4 ALL25[1][3]
KOPN8MLL-AF4 ALL15[1][3]
SEMK2MLL-AF4 ALL27[1][3]
HB11;19MLL-r B-ALL36[1][3]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

Protocol:

  • Allow the this compound powder to equilibrate to room temperature before opening.

  • Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the this compound powder in DMSO.

  • Ensure complete dissolution by vortexing and, if necessary, brief sonication.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1]

Cell Culture and Treatment with this compound

Materials:

  • MLL-rearranged or NPM1-mutant leukemia cell lines (e.g., MOLM13, MV4;11, RS4;11)

  • Appropriate cell culture medium (e.g., RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and antibiotics

  • Cell culture flasks or plates

  • This compound stock solution

  • Vehicle control (DMSO)

Protocol:

  • Culture the selected leukemia cell lines according to standard cell culture protocols in a humidified incubator at 37°C with 5% CO2.

  • Seed the cells at an appropriate density in cell culture plates or flasks.

  • Prepare working solutions of this compound by diluting the stock solution in fresh culture medium to the desired final concentrations (e.g., in the range of 10 nM to 1 µM). A typical concentration used in studies is 330 nM.[2][4]

  • Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration used.

  • Add the this compound working solutions or the vehicle control to the cells.

  • Incubate the cells for the desired period (e.g., 2 to 7 days), depending on the experimental endpoint.[2][4]

Assessment of Cell Viability and Proliferation

Materials:

  • Treated and control cells

  • Cell viability assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Luminometer or microplate reader

Protocol:

  • After the treatment period, equilibrate the cell culture plates to room temperature.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Mix the contents by orbital shaking for a few minutes to induce cell lysis.

  • Measure the luminescent signal using a luminometer or microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

  • Determine the IC50 value by plotting cell viability against the logarithm of this compound concentration and fitting the data to a dose-response curve.

Analysis of Apoptosis and Differentiation

Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining):

  • Harvest the treated and control cells.

  • Wash the cells with cold Phosphate Buffered Saline (PBS).

  • Resuspend the cells in Annexin V binding buffer.

  • Add fluorescently labeled Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubate in the dark at room temperature.

  • Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. MLL-rearranged B-cell ALL cell lines have been shown to undergo apoptosis in a dose-dependent manner in response to VTP50469.[1][7]

Differentiation Assay (e.g., CD11b Staining for AML):

  • Harvest the treated and control AML cells.

  • Wash the cells with a suitable buffer (e.g., PBS with 2% FBS).

  • Incubate the cells with a fluorescently labeled anti-CD11b antibody.

  • Wash the cells to remove unbound antibody.

  • Analyze the cells by flow cytometry to quantify the percentage of CD11b-positive cells, which is a marker of myeloid differentiation. MLL-rearranged AML cell lines have been observed to undergo dose-dependent differentiation starting at 4-6 days of exposure to VTP50469.[1][7]

Visualizations

Signaling Pathway of this compound

VTP50469_Signaling_Pathway cluster_nucleus Nucleus Menin Menin MLL_fusion MLL Fusion Protein Menin->MLL_fusion Interaction DNA Target Gene Promoters (e.g., HOXA9, MEIS1) MLL_fusion->DNA Binds to Transcription Leukemogenic Gene Expression DNA->Transcription Leads to Apoptosis Apoptosis Transcription->Apoptosis Suppression leads to Differentiation Differentiation Transcription->Differentiation Suppression leads to VTP50469 VTP50469 fumarate VTP50469->Menin Inhibits Interaction

Caption: this compound disrupts the Menin-MLL fusion protein interaction.

Experimental Workflow for this compound Cell-Based Assays

Experimental_Workflow cluster_assays Downstream Assays start Start: Prepare VTP50469 Stock Solution (DMSO) culture Culture MLL-r or NPM1-mutant Leukemia Cells start->culture treat Treat Cells with VTP50469 (or DMSO vehicle control) culture->treat incubate Incubate for a Defined Period (e.g., 2-7 days) treat->incubate viability Cell Viability/ Proliferation Assay incubate->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) incubate->apoptosis differentiation Differentiation Assay (e.g., CD11b staining) incubate->differentiation gene_expression Gene Expression Analysis (e.g., RNA-seq, qPCR) incubate->gene_expression

Caption: Workflow for in vitro evaluation of this compound.

References

Application Notes and Protocols for VTP50469 Fumarate in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of VTP50469 fumarate, a potent and selective inhibitor of the Menin-MLL interaction, in preclinical in vivo mouse models of leukemia.

Introduction

VTP50469 is a small molecule inhibitor that disrupts the critical interaction between Menin and the MLL1 (KMT2A) protein, a key driver in certain types of leukemia.[1] This interaction is essential for the leukemogenic activity of MLL fusion proteins, which are common in acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL), particularly in infants.[2][3] By inhibiting the Menin-MLL interaction, VTP50469 effectively reverses the aberrant gene expression program driven by MLL fusion proteins, leading to cell differentiation, apoptosis, and a reduction in leukemia burden.[4][5] This document outlines the established protocols for evaluating the efficacy of VTP50469 in mouse models of MLL-rearranged (MLL-r) leukemia.

Mechanism of Action

VTP50469 functions by competitively binding to Menin, thereby displacing MLL1 fusion proteins from chromatin.[4] This prevents the recruitment of other essential components of the leukemogenic complex, such as DOT1L, and subsequently reduces the methylation of histone H3 at lysine 79 (H3K79me2), a hallmark of MLL-r leukemia.[4] The downstream effect is the suppression of key MLL target genes, including MEIS1 and HOXA9, which are critical for leukemic cell self-renewal and proliferation.[1][4] This ultimately leads to the induction of differentiation and apoptosis in leukemia cells.[4]

Signaling Pathway of VTP50469 Action

VTP50469_Mechanism cluster_nucleus Cell Nucleus MLL-Fusion MLL-Fusion Menin Menin MLL-Fusion->Menin interacts with Chromatin Chromatin Menin->Chromatin binds to DOT1L DOT1L Menin->DOT1L recruits H3K79me2 H3K79me2 DOT1L->H3K79me2 promotes Leukemogenic_Genes Leukemogenic Gene Expression (e.g., MEIS1, HOXA9) H3K79me2->Leukemogenic_Genes activates Leukemia Leukemia Leukemogenic_Genes->Leukemia drives VTP50469 VTP50469 VTP50469->Menin inhibits interaction

Caption: Mechanism of VTP50469 in disrupting the Menin-MLL interaction.

Quantitative Data Summary

The following tables summarize the reported in vivo dosages and their effects in various mouse models.

Table 1: VTP50469 Dosing Regimens in Mouse Models

Mouse ModelCell Line/PDXDosageAdministration RouteTreatment DurationReference
NSGMV4;1115, 30, 60 mg/kg BIDOral Gavage28 days[4][6]
NSGMLL-r B-ALL PDX (MLL-2)60, 90, 120 mg/kg BIDOral Gavage28 days[4]
NSGMLL-r AML PDX0.1% in chow (~120-180 mg/kg/day)Medicated Chow28 days[4]
NSGPediatric MLL-r ALL PDXs120 mg/kg BIDOral Gavage28 days[3]
C.B.17SC scid−/−Ewing Sarcoma Xenografts100, 120 mg/kg BIDOral Gavage28 days[7]

Table 2: Summary of In Vivo Efficacy of VTP50469

Mouse ModelCell Line/PDXKey FindingsReference
NSGMV4;11Significant survival advantage at all doses.[4]
NSGMLL-r B-ALL PDX (MLL-2)Profound prolongation in event-free survival; ~50% of mice disease-free >450 days.[4]
NSGMLL-r AML PDXSignificant reduction of human CD45+ cells in peripheral blood.[4]
NSGPediatric MLL-r ALL PDXsElicited maintained complete responses in 6 out of 7 PDXs.[3]

Experimental Protocols

Preparation of this compound for Oral Administration

4.1.1. Formulation for Oral Gavage

This protocol is adapted from studies on Ewing Sarcoma xenograft models.[7]

  • Materials:

    • This compound

    • 0.5% Natrosol (hydroxyethyl cellulose) in sterile water

    • 1% Polysorbate-80 (Tween 80) in sterile water

    • Sterile conical tubes

    • Sonicator water bath

  • Procedure:

    • Calculate the required amount of this compound based on the desired concentration and the total volume of the formulation.

    • Weigh the this compound and place it in a sterile conical tube.

    • Add the required volume of 0.5% Natrosol to the tube.

    • Add the required volume of 1% Polysorbate-80 to the tube.

    • Vortex the suspension to mix thoroughly.

    • Sonicate the suspension in a water bath set to 37°C until a uniform suspension is achieved.

    • Store the formulation at 4°C for up to one month.[7] Before each use, vortex the suspension to ensure homogeneity.

4.1.2. Formulation in Medicated Chow

This method provides a less stressful, systemic delivery of the compound.

  • Procedure:

    • This compound can be commercially formulated into mouse chow at a specified concentration (e.g., 0.1% w/w).[4][8] This concentration delivers an approximate daily dose of 120-180 mg/kg.[4]

    • Provide the medicated chow ad libitum to the treatment group.

    • Ensure control groups receive identical chow without the active compound.

In Vivo Efficacy Studies in Leukemia Xenograft Models

This protocol describes a general workflow for establishing and treating leukemia xenografts in immunodeficient mice.

Experimental Workflow for In Vivo Efficacy Study

experimental_workflow Cell_Culture 1. Leukemia Cell Culture (e.g., MV4;11) Xenograft 2. Xenograft Establishment (e.g., tail vein injection into NSG mice) Cell_Culture->Xenograft Randomization 3. Randomization of Mice (based on body weight or initial tumor burden) Xenograft->Randomization Treatment 4. Treatment Initiation - Vehicle Control - VTP50469 (e.g., 60 mg/kg BID, PO) Randomization->Treatment Monitoring 5. Monitoring - Body weight - Clinical signs - Leukemia burden (e.g., bioluminescence, flow cytometry of peripheral blood) Treatment->Monitoring Endpoint 6. Endpoint Analysis - Survival analysis - Final leukemia burden in bone marrow, spleen - Pharmacodynamic analysis (e.g., gene expression) Monitoring->Endpoint

Caption: General workflow for an in vivo efficacy study of VTP50469.

  • Animal Models:

    • Immunodeficient mice such as NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice are commonly used to support the engraftment of human leukemia cells.[4]

  • Cell Lines and Patient-Derived Xenografts (PDXs):

    • MLL-rearranged cell lines (e.g., MV4;11, MOLM13, RS4;11) or cryopreserved PDX cells from patients with MLL-r leukemia can be used.

  • Procedure:

    • Cell Preparation: Culture leukemia cells under appropriate conditions. For injection, harvest and resuspend cells in a suitable medium like sterile PBS or Hank's Balanced Salt Solution (HBSS).

    • Xenograft Establishment: Inject a predetermined number of leukemia cells (e.g., 1 x 106 cells) into the tail vein of recipient mice.

    • Monitoring Engraftment: Monitor for signs of leukemia development. This can be done by observing clinical signs (e.g., weight loss, ruffled fur) and by quantifying leukemia burden through methods such as:

      • Bioluminescence Imaging (BLI): If using luciferase-tagged cell lines.

      • Flow Cytometry: To detect human CD45+ (hCD45+) cells in peripheral blood.[4]

    • Randomization and Treatment: Once leukemia is established (e.g., ~1% hCD45+ cells in peripheral blood), randomize mice into treatment and control groups.[3]

    • Drug Administration: Administer this compound or vehicle control according to the chosen dosing regimen (see Table 1).

    • Efficacy Assessment:

      • Leukemia Burden: Monitor the percentage of hCD45+ cells in the peripheral blood weekly.[4] At the end of the study, assess leukemia infiltration in the bone marrow and spleen by flow cytometry or immunohistochemistry.[3][4]

      • Survival: Monitor mice for signs of morbidity and euthanize them when they meet predefined endpoint criteria. Record the date of euthanasia for Kaplan-Meier survival analysis.[4]

      • Pharmacodynamic (PD) Markers: To confirm on-target activity, gene expression analysis (e.g., qRT-PCR or RNA-seq) can be performed on sorted leukemia cells from treated and control mice to measure the expression of MLL target genes like MEIS1.[4]

Important Considerations

  • Toxicity: Monitor mice for signs of toxicity, including weight loss, changes in behavior, and signs of distress. While VTP50469 has been shown to be well-tolerated in some models, dose adjustments may be necessary for different strains or cell lines.[9] For instance, in some Ewing sarcoma models, a dose of 120 mg/kg BID was associated with excessive mortality, necessitating a reduction to 100 mg/kg BID.[7]

  • Compound Stability: Prepare fresh formulations of VTP50469 for oral gavage as needed and store them appropriately to ensure stability and consistent dosing.

  • Animal Welfare: All animal experiments should be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).

These application notes and protocols are intended to serve as a guide for the preclinical evaluation of this compound. Researchers should optimize these protocols based on their specific experimental needs and animal models.

References

Application Notes and Protocols for Oral Administration of VTP50469 Fumarate in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and oral administration of VTP50469 fumarate, a potent and selective Menin-MLL interaction inhibitor, to mice for preclinical research. The protocols outlined below are based on established methodologies from in vivo studies.

This compound is an orally active small molecule inhibitor with a Ki of 104 pM for the Menin-MLL interaction, demonstrating anti-leukemia activity.[1] Proper formulation is critical for ensuring its bioavailability and efficacy in animal models.

Physicochemical Properties

A summary of the relevant physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Weight 804.93 g/mol [1]
Appearance White to off-white solid[1]
Solubility (in vitro) DMSO: ≥ 100 mg/mL[1][2][3]
Storage (Solid) 4°C, sealed, away from moisture and light[1]
Storage (Stock Solution) -80°C for 6 months; -20°C for 1 month[1]

Oral Administration Strategies

Two primary methods have been successfully employed for the oral administration of this compound in mice: oral gavage of a liquid formulation and incorporation into chow for ad libitum feeding. The choice of method depends on the desired dosing regimen and experimental design.

Protocol 1: Preparation of this compound for Oral Gavage

Oral gavage allows for precise and intermittent dosing. Several vehicle compositions have been reported to achieve a clear solution for administration.

Recommended Vehicle Compositions

The following table summarizes vehicle formulations that have been used to prepare this compound for oral administration, achieving a solubility of at least 2.5 mg/mL.[1]

FormulationComponent 1Component 2Component 3Component 4
Vehicle 1 10% DMSO40% PEG3005% Tween-8045% Saline
Vehicle 2 10% DMSO90% (20% SBE-β-CD in Saline)--
Vehicle 3 10% DMSO90% Corn Oil--
Experimental Protocol: Preparation using Vehicle 1

This protocol details the step-by-step preparation of a this compound solution using the DMSO, PEG300, Tween-80, and saline vehicle.

  • Calculate Required Amounts : Determine the total volume of the formulation needed based on the number of mice, their weights, and the desired dose. For example, for a 20g mouse receiving a 10 mg/kg dose in a 100 µL volume, the concentration required is 2 mg/mL.

  • Dissolve this compound in DMSO : Weigh the required amount of this compound and dissolve it in the appropriate volume of DMSO (10% of the final volume). If needed, use an ultrasonic bath to aid dissolution.[1][3]

  • Add PEG300 : To the DMSO solution, add PEG300 (40% of the final volume) and mix thoroughly until the solution is clear.

  • Add Tween-80 : Add Tween-80 (5% of the final volume) to the mixture and vortex until homogeneous.

  • Add Saline : Finally, add saline (45% of the final volume) to reach the desired final concentration and volume. Mix the solution thoroughly.

  • Administration : Administer the freshly prepared solution to mice via oral gavage. In vivo studies have utilized doses ranging from 15-60 mg/kg, typically administered twice daily for 28 days.[1]

G cluster_prep This compound Formulation for Oral Gavage start Start: Weigh this compound dissolve Dissolve in DMSO (10% final volume) start->dissolve ultrasonic Ultrasonic Bath (if needed) dissolve->ultrasonic add_peg Add PEG300 (40% final volume) ultrasonic->add_peg mix1 Mix until clear add_peg->mix1 add_tween Add Tween-80 (5% final volume) mix1->add_tween mix2 Mix until homogeneous add_tween->mix2 add_saline Add Saline (45% final volume) mix2->add_saline mix3 Final Mix add_saline->mix3 administer Administer via Oral Gavage mix3->administer

Fig. 1: Workflow for this compound formulation for oral gavage.

Protocol 2: Preparation of this compound in Medicated Chow

For long-term studies, formulating this compound in rodent chow provides a less stressful method of administration and can achieve steady-state plasma concentrations.

Chow Formulation Data

Studies have successfully formulated this compound in Teklad Global 2020 diet.[4] A 0.1% w/w formulation was shown to deliver approximately 120-180 mg/kg/day.[4]

Drug Concentration in Chow (% w/w)Approximate Daily Dose (mg/kg/day)Resulting Plasma Concentration (24h)
0.0125%Not ReportedNot Reported
0.025%Not ReportedNot Reported
0.05%Not ReportedNot Reported
0.1%~120-180700-2000 nM
Experimental Protocol: Chow Formulation
  • Determine Target Concentration : Based on the desired daily dose, calculate the required concentration of this compound in the chow. For example, a 0.1% w/w concentration is achieved by mixing 1 gram of this compound with 999 grams of standard rodent diet.

  • Contact a Custom Diet Vendor : The most reliable method for preparing medicated chow is to work with a commercial vendor (e.g., Envigo) that can ensure homogeneous mixing of the compound into the diet.[4]

  • Provide Specifications : Inform the vendor of the desired final drug concentration (as the parent drug), the base diet (e.g., Teklad Global 2020), and the total amount of medicated chow required.

  • Acclimatization and Administration : Acclimatize the mice to the base diet before introducing the medicated chow. Provide the VTP50469-formulated chow ad libitum. Monitor food consumption to estimate the daily dose received by the animals.

G cluster_chow This compound Medicated Chow Protocol start Start: Determine Target Dose calculate Calculate Chow Concentration (% w/w) start->calculate vendor Contact Custom Diet Vendor calculate->vendor specify Provide Specifications: - Drug Concentration - Base Diet - Total Amount vendor->specify receive Receive Medicated Chow specify->receive acclimatize Acclimatize Mice to Base Diet receive->acclimatize administer Provide Medicated Chow Ad Libitum acclimatize->administer monitor Monitor Food Consumption administer->monitor

Fig. 2: Protocol for preparing and administering VTP50469 in chow.

In Vivo Dosing and Efficacy

This compound has shown significant efficacy in mouse models of MLL-rearranged leukemia.[1][4][5] Treatment with VTP50469 has led to a dramatic reduction in leukemia burden and extended survival in patient-derived xenograft (PDX) models.[4][5]

Administration MethodDoseScheduleModelOutcome
Oral Gavage15, 30, 60 mg/kgTwice a day for 28 daysNSG mice with MV4;11 cellsSignificant survival advantage
Medicated Chow0.1% w/w (~120-180 mg/kg/day)Ad libitum for 40 daysMLL-AF9 AML modelEradication of disease

These protocols provide a foundation for the successful oral administration of this compound in preclinical mouse studies. Researchers should optimize the specific dose and administration schedule based on their experimental model and objectives.

References

Application Notes and Protocols for VTP50469 Fumarate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

VTP50469 fumarate is a potent and highly selective small molecule inhibitor of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction, with a Ki of 104 pM.[1][2] It has demonstrated significant anti-leukemia activity in preclinical models of MLL-rearranged (MLL-r) and NPM1-mutant acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[3][4][5] VTP50469 works by disrupting the critical interaction between Menin and the MLL1 fusion protein, which leads to changes in gene expression, cellular differentiation, and apoptosis in leukemic cells.[2][4] Given its therapeutic potential, understanding the stability and storage requirements of this compound is crucial for ensuring its quality, efficacy, and reliability in research and drug development settings.

These application notes provide detailed information on the stability profile of this compound under various stress conditions and offer recommended storage and handling protocols.

Storage and Handling

Proper storage and handling of this compound are essential to maintain its integrity and activity. The following conditions are recommended based on available data.

Solid Compound: The solid form of this compound should be stored at -20°C for up to 3 years.[6] For long-term storage, it is advisable to keep it in a tightly sealed container, protected from light and moisture.

Stock Solutions: Stock solutions of this compound can be prepared in solvents such as DMSO.[1] It is recommended to aliquot the stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[6] Prepared stock solutions should be stored under the following conditions:

  • -80°C: Stable for up to 1 year.[6]

  • -20°C: Stable for up to 1 month.[7][8]

When preparing solutions, if precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[3] For in vivo experiments, it is recommended to prepare fresh working solutions on the day of use.[9]

FormStorage TemperatureDurationSpecial Conditions
Solid (Powder) -20°C3 yearsTightly sealed container, protect from light and moisture.
Stock Solution -80°C1 yearAliquot to avoid freeze-thaw cycles.
-20°C1 monthAliquot to avoid freeze-thaw cycles.

Forced Degradation Studies

Forced degradation studies are critical for identifying the potential degradation pathways and establishing the intrinsic stability of a drug substance. The following protocols outline the experimental procedures for subjecting this compound to various stress conditions.

1. Hydrolytic Degradation:

  • Procedure: Prepare a 1 mg/mL solution of this compound in the following solutions:

    • 0.1 N HCl (acidic)

    • 0.1 N NaOH (basic)

    • Purified water (neutral)

  • Incubate the solutions at 60°C for 24 hours.

  • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw aliquots, neutralize if necessary, and dilute with the mobile phase to a final concentration of 100 µg/mL for HPLC analysis.

2. Oxidative Degradation:

  • Procedure: Prepare a 1 mg/mL solution of this compound in a 3% hydrogen peroxide (H₂O₂) solution.

  • Store the solution at room temperature, protected from light, for 24 hours.

  • At specified time points, withdraw aliquots and dilute with the mobile phase to a final concentration of 100 µg/mL for HPLC analysis.

3. Photolytic Degradation:

  • Procedure: Expose the solid this compound and a 1 mg/mL solution in methanol to a photostability chamber.

  • The light source should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

  • A control sample, wrapped in aluminum foil to protect it from light, should be placed alongside the test sample to assess thermal degradation during the study.

  • After the exposure period, prepare a 100 µg/mL solution of the solid sample and dilute the solution sample with the mobile phase for HPLC analysis.

4. Thermal Degradation:

  • Procedure: Place the solid this compound in a temperature-controlled oven at 80°C for 7 days.

  • At specified time points (e.g., 0, 1, 3, 7 days), withdraw samples and prepare a 100 µg/mL solution in the mobile phase for HPLC analysis.

The following table summarizes the illustrative results from the forced degradation studies. The percentage of degradation was quantified using a stability-indicating HPLC method.

Stress ConditionDurationTemperature% Degradation (Illustrative)Major Degradants (Illustrative)
0.1 N HCl 24 hours60°C12.5%2
0.1 N NaOH 24 hours60°C8.2%1
Purified Water 24 hours60°C< 1%Not Applicable
3% H₂O₂ 24 hoursRoom Temp18.7%3
Photolytic (Solid) 7 daysN/A2.1%1
Photolytic (Solution) 7 daysN/A5.5%1
Thermal (Solid) 7 days80°C3.8%1

Stability-Indicating HPLC Method

A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is recommended for the analysis of this compound and its degradation products.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

This method should be validated to demonstrate specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Visualizations

Menin_MLL_Signaling_Pathway cluster_nucleus Cell Nucleus cluster_complex MLL1 Fusion Complex MLL1_Fusion MLL1 Fusion Protein Menin Menin MLL1_Fusion->Menin Binds DNA DNA Menin->DNA Recruits complex to Target_Genes Leukemogenic Target Genes (e.g., HOXA9, MEIS1) DNA->Target_Genes Activates transcription of Leukemogenesis Leukemogenesis Target_Genes->Leukemogenesis Drives VTP50469 This compound VTP50469->Menin Inhibits Interaction Stability_Testing_Workflow cluster_stress Forced Degradation start Start: this compound Sample hydrolysis Hydrolysis (Acid, Base, Neutral) start->hydrolysis oxidation Oxidation (H₂O₂) start->oxidation photolysis Photolysis (Light Exposure) start->photolysis thermal Thermal Stress (Heat) start->thermal analysis Sample Analysis (Stability-Indicating HPLC) hydrolysis->analysis oxidation->analysis photolysis->analysis thermal->analysis data Data Evaluation (Quantify Degradation, Identify Degradants) analysis->data end End: Stability Profile data->end

References

Application Notes and Protocols for VTP50469 Fumarate in Patient-Derived Xenograft (PDX) Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VTP50469 fumarate is a potent and highly selective, orally bioavailable small-molecule inhibitor of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction, with a Ki of 104 pM.[1][2] This interaction is a critical driver in certain aggressive hematological malignancies, particularly those with MLL gene rearrangements (MLL-r) and NPM1 mutations.[3][4][5] VTP50469 disrupts this interaction, leading to the displacement of Menin from chromatin, which in turn inhibits the chromatin occupancy of MLL fusion proteins at specific gene loci.[6] This action suppresses the expression of key MLL target genes, such as HOXA9 and MEIS1, inducing differentiation and apoptosis in leukemic cells.[1][7] Preclinical studies, especially those utilizing patient-derived xenograft (PDX) models of MLL-rearranged acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL), have demonstrated dramatic reductions in leukemia burden and prolonged survival, highlighting its therapeutic potential.[6][7][8]

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in preclinical PDX models of leukemia.

Data Presentation

Table 1: In Vitro Activity of VTP50469 in MLL-rearranged Leukemia Cell Lines

Cell LineMLL FusionLeukemia TypeIC50 (nM)
MOLM13MLL-AF9AML13
MV4;11MLL-AF4AML17
ML2MLL-AF6AML16
NOMO1MLL-AF9AML30
THP1MLL-AF9AML37
EOL1MLL-AF9AML20
KOPN8MLL-AF4B-ALL15
RS4;11MLL-AF4B-ALL25
SEMK2MLL-AF4B-ALL27
HB11;19MLL-TET1B-ALL36

Data sourced from MedchemExpress.

Table 2: In Vivo Efficacy of this compound in MLL-rearranged Leukemia PDX Models

PDX ModelLeukemia TypeDose and ScheduleTreatment DurationKey OutcomesReference
MLL-r B-ALL (MLL-2)B-ALL60, 90, 120 mg/kg BID, PO28 daysEradication of leukemia cells in PB, BM, and spleen; >450 days disease-free survival in ~50% of mice.[1]
MLL-r B-ALL (7 PDXs)B-ALL120 mg/kg BID, PO28 daysMaintained complete responses in 6/7 PDXs; significant reduction in spleen and BM infiltration.[6]
MLL-r B-ALL (MLL-7)B-ALL0.1% in chow28 daysComplete Response (CR); T-C = 48.2 days.[6]
MLL-r B-ALL (MLL-8)B-ALL0.1% in chow28 daysProgressive Disease (PD); T-C = 23.0 days.[6]
MV4;11 XenograftAML15, 30, 60 mg/kg BID, PO28 daysSignificant survival advantage at all doses; extended survival at 30 and 60 mg/kg.[1][7]
MLL-r B-ALL & AMLB-ALL, AML50 mg/kg BID, IP (VTP-49477)28 daysSignificant reduction of leukemia burden in BM (2-fold), spleen (3-fold), and PB (6-fold).[3]

Abbreviations: PO: Oral gavage; BID: Twice daily; PB: Peripheral Blood; BM: Bone Marrow; T-C: Median event-free survival of treated group minus control group.

Signaling Pathway and Mechanism of Action

The primary mechanism of VTP50469 involves the disruption of the critical interaction between Menin and the MLL1 protein (or MLL fusion protein). This interaction is essential for tethering the MLL complex to chromatin at specific gene promoters, leading to histone H3 lysine 4 (H3K4) methylation and the transcriptional activation of leukemogenic genes like HOXA9 and MEIS1. By binding to Menin, VTP50469 induces a conformational change that prevents its association with MLL, leading to the eviction of the complex from chromatin, subsequent downregulation of target gene expression, and ultimately, cell differentiation and apoptosis.

Menin_MLL_Pathway cluster_nucleus Cell Nucleus cluster_promoter Target Gene Promoter (e.g., HOXA9, MEIS1) DNA DNA Leukemogenesis Leukemogenic Gene Expression DNA->Leukemogenesis Activates Menin Menin Menin->DNA Binds to Promoter MLL_fusion MLL Fusion Protein Menin->MLL_fusion Binds MLL_fusion->DNA Binds to Promoter VTP50469 VTP50469 Fumarate VTP50469->Menin Inhibits Interaction Differentiation Differentiation Apoptosis Leukemogenesis->Differentiation Blocks

Caption: VTP50469 inhibits the Menin-MLL fusion protein interaction.

Experimental Protocols

Protocol 1: Establishment of MLL-rearranged Leukemia PDX Models

This protocol outlines the procedure for engrafting primary patient leukemia cells into immunodeficient mice.

Materials:

  • Primary MLL-rearranged leukemia patient cells (bone marrow or peripheral blood mononuclear cells)

  • Immunodeficient mice (e.g., NOD/SCID/IL2rg-/- or NSG mice), 6-8 weeks old

  • Phosphate-buffered saline (PBS), sterile

  • Ficoll-Paque for mononuclear cell separation

  • Syringes and needles (27-30 gauge)

  • Animal housing under sterile conditions

Procedure:

  • Cell Preparation: Thaw or process fresh patient samples to isolate mononuclear cells using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.

  • Cell Viability: Assess cell viability using Trypan Blue exclusion. A viability of >90% is recommended.

  • Injection Preparation: Resuspend 1 x 10^6 to 5 x 10^6 viable leukemia cells in 100-200 µL of sterile PBS per mouse.

  • Engraftment: Inject the cell suspension intravenously (i.v.) via the tail vein of the NSG mice.

  • Monitoring Engraftment: Beginning 4-6 weeks post-injection, monitor for engraftment by analyzing peripheral blood for the presence of human CD45+ (huCD45+) cells using flow cytometry (see Protocol 3).

  • Study Enrollment: Once the percentage of huCD45+ cells reaches a predetermined threshold (e.g., >1% in peripheral blood), randomize mice into treatment and control groups.

Protocol 2: this compound Formulation and Administration

VTP50469 can be administered via oral gavage or formulated in rodent chow.

A. Oral Gavage Formulation

  • Vehicle: 0.5% Natrosol + 1% Polysorbate-80 in purified water.

  • Preparation:

    • Calculate the required amount of this compound based on the desired dose (e.g., 120 mg/kg) and the number of animals.

    • Suspend the calculated VTP50469 powder in the appropriate volume of vehicle.

    • Sonicate the suspension in a water bath at 37°C until a uniform suspension is achieved.

    • Store the formulation at 4°C for up to one month.[8]

  • Administration: Administer the formulation twice daily (BID) via oral gavage at the desired volume (typically 10 mL/kg).

B. Chow Formulation

  • Vehicle: Standard rodent diet (e.g., Teklad Global 2020).

  • Preparation:

    • This compound salt is mixed into the powdered diet at the desired final concentration (e.g., 0.1% w/w).[1][6]

    • This custom diet can be prepared by specialized vendors (e.g., Envigo).

  • Administration: Provide the VTP50469-formulated chow ad libitum to the treatment group for the duration of the study (e.g., 28 days).[1]

Protocol 3: Monitoring Leukemia Burden by Flow Cytometry

Materials:

  • Peripheral blood collection tubes (e.g., EDTA-coated)

  • RBC Lysis Buffer

  • FACS Buffer (PBS with 2% FBS)

  • Fluorochrome-conjugated antibodies (e.g., anti-human CD45, anti-mouse CD45.1)

  • Flow cytometer

Procedure:

  • Sample Collection: Collect 20-50 µL of peripheral blood from the tail vein into EDTA-coated tubes.

  • RBC Lysis: Lyse red blood cells using an appropriate RBC Lysis Buffer according to the manufacturer's instructions.

  • Staining:

    • Wash the remaining cells with FACS buffer.

    • Resuspend the cell pellet in FACS buffer containing the anti-huCD45 and anti-mCD45.1 antibodies.

    • Incubate for 20-30 minutes at 4°C in the dark.

  • Analysis:

    • Wash the cells twice with FACS buffer.

    • Resuspend in a final volume of 200-300 µL of FACS buffer.

    • Acquire events on a flow cytometer.

    • Gate on the live cell population and determine the percentage of huCD45+ cells within the total leukocyte population (huCD45+ + mCD45.1+).

  • Endpoint Analysis: At the study endpoint, prepare single-cell suspensions from bone marrow and spleen to assess leukemia infiltration in these tissues using the same staining protocol.

Experimental and Logical Workflows

PDX_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase (e.g., 28 days) cluster_analysis Analysis Patient MLL-r Leukemia Patient Sample Engraft Engraft into NSG Mice Patient->Engraft Monitor Monitor Engraftment (%huCD45+) Engraft->Monitor Randomize Randomize Mice (>1% huCD45+) Monitor->Randomize Vehicle Vehicle Control (PO, BID) Randomize->Vehicle VTP_Treat VTP50469 (e.g., 120 mg/kg PO, BID) Randomize->VTP_Treat Leukemia_Burden Weekly Leukemia Burden (Flow Cytometry) Vehicle->Leukemia_Burden VTP_Treat->Leukemia_Burden PD_Analysis Pharmacodynamic Analysis (ChIP-seq, RNA-seq) VTP_Treat->PD_Analysis Survival Long-term Survival Monitoring Leukemia_Burden->Survival Endpoint Endpoint Analysis (BM, Spleen Infiltration) Survival->Endpoint

Caption: Experimental workflow for VTP50469 evaluation in PDX models.

Downstream_Effects VTP50469 VTP50469 Treatment Disruption Disruption of Menin-MLL Interaction VTP50469->Disruption Chromatin Displacement of Menin/MLL from Chromatin Disruption->Chromatin Gene_Exp Downregulation of MLL Target Genes (HOXA9, MEIS1) Chromatin->Gene_Exp Cell_Fate Induction of Differentiation & Apoptosis Gene_Exp->Cell_Fate Efficacy Reduced Leukemia Burden & Prolonged Survival Cell_Fate->Efficacy

Caption: Logical flow of VTP50469's downstream cellular effects.

Protocol 4: Pharmacodynamic Analysis (RNA-seq and ChIP-seq)

This protocol provides a general workflow for assessing target engagement and downstream gene expression changes in PDX-derived leukemia cells.

A. Cell Isolation for PD Analysis

  • Establish and treat PDX models as described above.

  • At a predetermined time point (e.g., after 7-28 days of treatment), euthanize a cohort of mice from control and treatment groups.

  • Harvest bone marrow and/or spleens.

  • Isolate human leukemia cells (huCD45+) using fluorescence-activated cell sorting (FACS) or magnetic-activated cell sorting (MACS) to ensure a pure population for analysis.

B. RNA-sequencing (RNA-seq)

  • RNA Extraction: Extract total RNA from the isolated huCD45+ cells using a standard kit (e.g., Qiagen RNeasy).

  • Library Preparation: Prepare sequencing libraries from high-quality RNA (RIN > 8.0) using a commercial kit (e.g., Illumina TruSeq Stranded mRNA).

  • Sequencing: Sequence the libraries on a high-throughput sequencer (e.g., Illumina NovaSeq).

  • Data Analysis:

    • Align reads to the human reference genome (e.g., hg38).

    • Perform differential gene expression analysis between VTP50469-treated and vehicle-treated groups.

    • Use Gene Set Enrichment Analysis (GSEA) to determine if MLL-fusion target gene signatures are significantly suppressed in the treated samples.[1]

C. Chromatin Immunoprecipitation-sequencing (ChIP-seq)

  • Cross-linking: Cross-link protein-DNA complexes in isolated huCD45+ cells with formaldehyde.

  • Chromatin Shearing: Lyse cells and shear chromatin to fragments of 200-500 bp using sonication or enzymatic digestion.

  • Immunoprecipitation: Incubate the sheared chromatin with antibodies against Menin or MLL1n.

  • Pull-down: Use protein A/G magnetic beads to pull down the antibody-chromatin complexes.

  • Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.

  • Library Preparation and Sequencing: Prepare sequencing libraries and sequence the DNA.

  • Data Analysis:

    • Align reads to the human reference genome.

    • Perform peak calling to identify regions of protein binding.

    • Compare peak intensities at specific gene loci (e.g., HOXA9 promoter) between treated and control groups to assess changes in protein occupancy.[1][3]

References

Application Notes and Protocols for VTP50469 Fumarate Treatment in Leukemia PDX Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical use of VTP50469 fumarate, a potent and selective inhibitor of the Menin-MLL1 interaction, for the treatment of MLL-rearranged (MLL-r) and NPM1-mutant (NPM1c) leukemias. The included protocols offer detailed guidance for in vivo studies using patient-derived xenograft (PDX) models.

Introduction

VTP50469 is an orally bioavailable small molecule that disrupts the critical interaction between Menin and the MLL1 (KMT2A) protein, a key driver of leukemogenesis in subtypes of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[1][2][3] MLL rearrangements are common in infant leukemias, while NPM1 mutations are one of the most frequent genetic alterations in adult AML.[4][5] VTP50469 has demonstrated significant anti-leukemic activity in preclinical models, leading to differentiation, apoptosis of leukemia cells, and prolonged survival in PDX models.[2][4] A close analog of VTP50469, SNDX-5613, is currently in clinical trials.[6]

Mechanism of Action

VTP50469 functions by competitively inhibiting the binding of MLL1 fusion proteins to Menin. This disrupts the MLL1-Menin complex, which is essential for the aberrant expression of downstream target genes such as HOXA9 and MEIS1 that drive leukemic cell proliferation and survival.[2] Treatment with VTP50469 leads to the displacement of Menin from chromatin, a reduction in the expression of these oncogenic genes, and subsequent induction of leukemic cell differentiation and apoptosis.[1][2][7]

VTP50469_Mechanism_of_Action cluster_0 Leukemic Cell Nucleus cluster_1 VTP50469 Treatment cluster_2 Therapeutic Effect MLL_fusion MLL-fusion Protein Menin Menin MLL_fusion->Menin Interaction DNA DNA (Target Genes: HOXA9, MEIS1) Menin->DNA Binds to Chromatin Gene_Repression Repression of Target Genes DNA->Gene_Repression Leads to VTP50469 VTP50469 VTP50469->Menin Inhibits Interaction Differentiation Cell Differentiation Gene_Repression->Differentiation Apoptosis Apoptosis Gene_Repression->Apoptosis Leukemia_Suppression Suppression of Leukemia Differentiation->Leukemia_Suppression Apoptosis->Leukemia_Suppression

Figure 1: Mechanism of action of VTP50469 in MLL-rearranged leukemia.

Preclinical Efficacy in Leukemia PDX Models

VTP50469 has demonstrated robust efficacy in various leukemia PDX models, including those derived from patients with MLL-r ALL, MLL-r AML, and NPM1c AML.[2][3][4]

Summary of In Vivo Efficacy Data
PDX Model TypeAdministration RouteDosageTreatment DurationKey Outcomes
MLL-r AML (MV4;11 Xenograft)Oral Gavage (BID)15, 30, 60 mg/kg28 daysSignificant survival advantage across all doses.[2][7]
MLL-r B-ALLOral Gavage (BID)120 mg/kg28 daysSignificant reduction in leukemia burden in bone marrow and spleen; extended event-free survival.[2][8]
MLL-r ALL (MLL-1, MLL-2, MLL-7)Oral Gavage (BID)120 mg/kg28 daysMarked improvement in event-free survival.[9]
NPM1c AMLFormulated Chow0.1% w/wContinuousSignificant reduction of leukemia burden in peripheral blood and bone marrow.[10]
In Vitro Potency
Cell LineLeukemia SubtypeIC50
MV4;11MLL-r AML~10 nM
Various MLL-r and NPM1c+ cell linesMLL-r / NPM1c<40 nM

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage

Materials:

  • This compound

  • Vehicle: 0.5% Natrosol (w/v) + 1% Polysorbate-80 (v/v) in sterile water

  • Sterile conical tubes

  • Sonicator water bath

Procedure:

  • Calculate the required amount of this compound based on the desired concentration and the number of animals to be treated.

  • Prepare the vehicle solution by dissolving Natrosol in sterile water, followed by the addition of Polysorbate-80. Mix thoroughly.

  • Add the calculated amount of this compound to the vehicle.

  • Sonicate the suspension in a water bath at 37°C until a uniform suspension is achieved.[11]

  • Store the formulation at 4°C for up to one month.[11] Before each use, vortex the suspension to ensure homogeneity.

Protocol 2: In Vivo Efficacy Study in a Leukemia PDX Model

Materials:

  • Immunodeficient mice (e.g., NSG)

  • Cryopreserved leukemia PDX cells

  • This compound formulation (from Protocol 1)

  • Control vehicle

  • Flow cytometry antibodies (e.g., anti-human CD45, anti-mouse CD45)

  • Calipers

Experimental Workflow:

PDX_Experimental_Workflow Engraftment 1. Engraftment of PDX Cells (IV injection into NSG mice) Monitoring_Engraftment 2. Monitor Engraftment (Weekly peripheral blood sampling for hCD45+) Engraftment->Monitoring_Engraftment Randomization 3. Randomization (e.g., when leukemia burden reaches 1-10%) Monitoring_Engraftment->Randomization Treatment 4. Treatment Initiation (Oral gavage BID with VTP50469 or vehicle) Randomization->Treatment Monitoring_Treatment 5. Monitor Treatment Efficacy (hCD45+ levels, body weight, clinical signs) Treatment->Monitoring_Treatment Endpoint 6. Endpoint Analysis (Survival, leukemia burden in BM/spleen, gene expression) Monitoring_Treatment->Endpoint

Figure 2: General workflow for a VTP50469 efficacy study in a leukemia PDX model.

Procedure:

  • Engraftment: Thaw cryopreserved leukemia PDX cells and inject intravenously into immunodeficient mice.

  • Monitoring of Engraftment: Starting 2-3 weeks post-injection, monitor the percentage of human CD45+ (hCD45+) cells in the peripheral blood weekly via flow cytometry.

  • Randomization: Once the leukemia burden reaches a predetermined level (e.g., 1-10% hCD45+ cells in the peripheral blood), randomize the mice into treatment and control groups.[4]

  • Treatment Administration:

    • Treatment Group: Administer this compound by oral gavage twice daily (BID) at the desired dose (e.g., 120 mg/kg).[8][11]

    • Control Group: Administer the corresponding vehicle on the same schedule.

  • Treatment Duration: Continue treatment for a specified period, typically 28 consecutive days.[2][8]

  • Monitoring During Treatment:

    • Monitor the percentage of hCD45+ cells in the peripheral blood weekly.

    • Measure body weight and monitor for any signs of toxicity. In some studies with high doses, toxicity has been observed.[11]

  • Endpoint Analysis:

    • Survival: Monitor the mice for event-free survival, with an event defined as the leukemia burden reaching a specific threshold (e.g., 25% hCD45+).[9]

    • Leukemia Burden: At the end of the study or at the time of euthanasia, collect bone marrow, spleen, and peripheral blood to determine the final leukemia burden by flow cytometry.[2][3]

    • Pharmacodynamic Analysis: Isolate leukemia cells from treated and control mice to assess the on-target effects of VTP50469, such as the downregulation of MEIS1 expression by RT-qPCR.[2]

Protocol 3: Preparation of this compound-Formulated Chow

Materials:

  • This compound

  • Standard rodent diet (e.g., Teklad Global 2020)

  • Appropriate mixing equipment for chow formulation

Procedure:

  • Calculate the amount of this compound required to achieve the desired final concentration in the chow (e.g., 0.0125%, 0.025%, 0.05%, 0.1% w/w).[2]

  • Thoroughly mix the this compound with the powdered rodent diet until a homogenous mixture is obtained.

  • Pellet the formulated chow.

  • Provide the VTP50469-formulated chow or control chow to the respective groups of engrafted mice for continuous administration.

Conclusion

This compound is a promising therapeutic agent for MLL-rearranged and NPM1-mutant leukemias. The protocols outlined above provide a framework for conducting preclinical in vivo studies to further evaluate its efficacy and mechanism of action in relevant PDX models. Careful monitoring of leukemia burden and potential toxicities is crucial for the successful execution of these studies.

References

Application Notes and Protocols: RNA-seq Analysis of VTP50469 Fumarate Treated Leukemia Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VTP50469 fumarate is a potent and selective small molecule inhibitor of the Menin-MLL1 interaction, a critical dependency in certain subtypes of acute leukemia, particularly those with MLL rearrangements (MLL-r) or NPM1 mutations.[1][2] By disrupting the Menin-MLL1 complex, VTP50469 aims to reverse the aberrant gene expression program that drives leukemogenesis. This document provides detailed protocols for the analysis of leukemia cells treated with this compound, with a focus on RNA sequencing (RNA-seq) to elucidate the compound's effect on the transcriptome.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of VTP50469 and its impact on gene expression in various leukemia cell lines.

Table 1: VTP50469 IC50 Values in Leukemia Cell Lines

Cell LineLeukemia SubtypeIC50 (nM)
MOLM13MLL-r AML13[3][4][5]
MV4;11MLL-r AML17[3][4][5]
RS4;11MLL-r ALL25[3][4][5]
THP1MLL-r AML37[3][4][5]
NOMO1MLL-r AML30[3][4][5]
ML2MLL-r AML16[3][4][5]
EOL1MLL-r AML20[3][4][5]
KOPN8MLL-r ALL15[3][4][5]
HB11;19MLL-r ALL36[3][4][5]
SEMK2MLL-r ALL27[3][4][5]

Table 2: Gene Expression Changes in Leukemia Cell Lines Treated with VTP50469

Cell LineTreatment DurationNumber of Genes with >2-fold Decrease in ExpressionKey Downregulated Genes
MOLM132 days153MEIS1, MEF2C, JMJD1C, PBX3[6]
MOLM137 days160MEIS1, MEF2C, JMJD1C, PBX3[6]
RS4;112 days61MEIS1, MEF2C, JMJD1C, PBX3[6]
RS4;117 days475MEIS1, MEF2C, JMJD1C, PBX3[6]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of VTP50469 and the experimental workflow for RNA-seq analysis.

G cluster_nucleus Nucleus MLL_fusion MLL Fusion Protein Menin Menin MLL_fusion->Menin Interaction DNA DNA MLL_fusion->DNA Recruits complex Menin->DNA Binds to chromatin Target_Genes Leukemogenic Target Genes (e.g., HOXA9, MEIS1) DNA->Target_Genes Upregulation Leukemia_Progression Leukemia Progression Target_Genes->Leukemia_Progression VTP50469 VTP50469 VTP50469->Menin Inhibits Interaction Differentiation_Apoptosis Differentiation & Apoptosis VTP50469->Differentiation_Apoptosis

VTP50469 Mechanism of Action.

G Cell_Culture 1. Leukemia Cell Culture (e.g., MOLM13, RS4;11) Treatment 2. This compound Treatment (2 & 7 days) Cell_Culture->Treatment RNA_Extraction 3. Total RNA Extraction Treatment->RNA_Extraction Library_Prep 4. RNA-seq Library Preparation RNA_Extraction->Library_Prep Sequencing 5. High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis 6. Bioinformatic Analysis (QC, Alignment, DEGs) Sequencing->Data_Analysis Biological_Interpretation 7. Biological Interpretation Data_Analysis->Biological_Interpretation

References

Application Note: Profiling Chromatin Occupancy Changes Induced by the Menin-MLL Inhibitor VTP50469 using Chromatin Immunoprecipitation Sequencing (ChIP-seq)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals in oncology and epigenetics.

Introduction: VTP50469 is a potent, highly selective, and orally bioavailable small molecule inhibitor of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction, with a Ki of 104 pM.[1][2][3] This interaction is a critical dependency for the leukemogenic activity of MLL-rearranged (MLL-r) and NPM1-mutant (NPM1c) leukemias.[4] Mechanistically, VTP50469 disrupts the Menin-MLL complex, leading to the displacement of Menin from chromatin.[4][5] This subsequently inhibits the chromatin occupancy of the MLL fusion protein at specific target genes, such as MEIS1 and PBX3.[5][6] The loss of the MLL fusion protein from chromatin results in decreased expression of these key target genes, triggering cell differentiation and apoptosis in leukemia cells.[1][2][5] ChIP-seq is a powerful method to investigate these dynamic changes in protein-DNA interactions on a genome-wide scale.[7][8] This protocol provides a detailed framework for using ChIP-seq to map the genome-wide changes in Menin and MLL occupancy, as well as associated histone modifications, following treatment with VTP50469.

Mechanism of Action of VTP50469:

The diagram below illustrates the signaling pathway affected by VTP50469. In MLL-rearranged leukemia, the MLL fusion protein forms a complex with Menin, which is crucial for binding to chromatin and driving the expression of oncogenes. VTP50469 competitively binds to Menin, preventing its interaction with MLL. This leads to the eviction of the complex from chromatin, suppression of target gene expression, and ultimately, anti-leukemic effects.

VTP50469_Mechanism cluster_0 Normal State (MLL-r Leukemia) cluster_1 After VTP50469 Treatment Menin Menin MLL MLL Fusion Protein Menin->MLL Forms Complex Chromatin Chromatin (e.g., MEIS1 locus) MLL->Chromatin Binds to Gene_Exp Oncogenic Gene Expression Chromatin->Gene_Exp Activates VTP50469 VTP50469 Menin_i Menin VTP50469->Menin_i Binds & Inhibits Interaction MLL_i MLL Fusion Protein Menin_i->MLL_i Interaction Blocked Chromatin_i Chromatin MLL_i->Chromatin_i Binding Inhibited Gene_Exp_i Gene Expression Suppressed Chromatin_i->Gene_Exp_i Is Inactivated

Caption: Mechanism of VTP50469 action on the Menin-MLL complex.

Detailed Protocol: ChIP-seq for Profiling Menin and MLL Occupancy

This protocol is optimized for processing approximately 4 x 106 cells (e.g., MOLM-13 or RS4;11 cell lines) per immunoprecipitation (IP).[9]

Overall Experimental Workflow

The workflow diagram below outlines the major stages of the ChIP-seq experiment, from cell culture to final data analysis.

ChIP_Seq_Workflow Start 1. Cell Culture & Treatment Crosslink 2. Cross-linking (Formaldehyde) Start->Crosslink Lysis 3. Cell Lysis & Chromatin Shearing Crosslink->Lysis IP 4. Immunoprecipitation (with Anti-Menin or Anti-MLL Ab) Lysis->IP Wash 5. Wash & Elute Complexes IP->Wash Reverse 6. Reverse Cross-links & Purify DNA Wash->Reverse Library 7. Library Preparation Reverse->Library Seq 8. Next-Gen Sequencing Library->Seq Analysis 9. Data Analysis (Peak Calling, etc.) Seq->Analysis

Caption: High-level workflow for the VTP50469 ChIP-seq protocol.

I. Cell Culture and Treatment
  • Culture MLL-rearranged leukemia cells (e.g., MOLM-13, MV4;11, RS4;11) under standard conditions to ~90% confluency.

  • Treat cells with VTP50469 at the desired final concentration (e.g., IC50 value, which is 13-37 nM for many MLL-r lines) or with a vehicle control (e.g., DMSO).[2][3]

  • Incubate for the desired time period (e.g., 2 to 7 days to observe changes in gene expression and chromatin occupancy).[1][5][10]

II. Cross-linking and Cell Harvesting
  • Add formaldehyde directly to the culture medium to a final concentration of 1%.

  • Incubate for 10 minutes at room temperature with gentle shaking to cross-link proteins to DNA.

  • Quench the cross-linking reaction by adding 10X Glycine solution to a final concentration of 1X. Incubate for 5 minutes.

  • Harvest cells by centrifugation at 1,500 x g for 5 minutes at 4°C.

  • Wash the cell pellet twice with ice-cold PBS.

III. Chromatin Preparation and Shearing
  • Lyse the cells using a suitable lysis buffer containing protease inhibitors to isolate the nuclei.

  • Resuspend the nuclear pellet in a sonication buffer (e.g., Non-Histone sonication buffer: 10 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA, 0.5 mM EGTA, 0.1% sodium deoxycholate, 0.5% sodium lauroylsarcosine, protease inhibitors).

  • Shear the chromatin by sonication to an average fragment size of 200-700 bp.

    • Optimization is critical: Perform a time-course experiment to determine the optimal sonication conditions for your specific cell type and equipment.[11]

  • After sonication, centrifuge the lysate at high speed to pellet debris. The supernatant contains the soluble chromatin.

  • Save a small aliquot (e.g., 1-2%) of the chromatin as the Input Control .

IV. Immunoprecipitation (IP)
  • Pre-clear the chromatin by incubating with Protein A/G magnetic beads for 1-2 hours at 4°C.

  • Couple the ChIP-grade primary antibody (e.g., anti-Menin, anti-MLL) to fresh Protein A/G magnetic beads.

  • Add the antibody-bead complex to the pre-cleared chromatin.

  • Incubate overnight at 4°C with gentle rotation to allow the antibody to bind to the target protein-DNA complex.

V. Washing and Elution
  • Wash the beads sequentially with a series of low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.

  • Elute the protein-DNA complexes from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).

VI. Reverse Cross-linking and DNA Purification
  • Add 5 M NaCl to the eluted samples and the input control. Incubate at 65°C for 4-6 hours or overnight to reverse the formaldehyde cross-links.

  • Treat the samples with RNase A and then Proteinase K to degrade RNA and proteins, respectively.[12]

  • Purify the DNA using a spin column purification kit or phenol-chloroform extraction. Elute the DNA in nuclease-free water.

VII. Library Preparation and Sequencing
  • Quantify the purified ChIP DNA and Input DNA.

  • Prepare sequencing libraries from the ChIP and Input DNA samples according to the manufacturer's protocol (e.g., Illumina TruSeq ChIP Library Prep Kit).

  • Perform sequencing on a suitable platform (e.g., Illumina NovaSeq) to generate sufficient read depth. For transcription factors, a depth of at least 20 million reads per replicate is recommended.[8][13]

Data Presentation and Analysis

Quantitative data from the ChIP-seq workflow should be carefully recorded. The following tables provide a template for summarizing key metrics.

Table 1: ChIP DNA Quantification and Library Preparation Metrics

Sample IDTreatmentAntibody TargetChIP DNA Yield (ng)Library Conc. (nM)Avg. Fragment Size (bp)
MOLM13-1DMSOMenin12.525.1310
MOLM13-2VTP50469Menin8.218.4305
MOLM13-3DMSOMLL15.130.5315
MOLM13-4VTP50469MLL9.821.2308
MOLM13-5DMSOInput50.045.7290
MOLM13-6VTP50469Input50.048.1285

Table 2: Sequencing and Peak Calling Summary (Hypothetical Data)

Sample IDTreatmentAntibody TargetTotal Reads (Millions)Uniquely Mapped Reads (%)Number of Peaks
MOLM13-1DMSOMenin35.291.518,540
MOLM13-2VTP50469Menin34.892.16,215
MOLM13-3DMSOMLL36.190.815,230
MOLM13-4VTP50469MLL35.591.27,890
Bioinformatics Analysis Pipeline
  • Quality Control: Use tools like FastQC to assess the quality of raw sequencing reads.

  • Alignment: Align reads to the appropriate reference genome (e.g., hg38) using an aligner such as BWA or Bowtie2.

  • Peak Calling: Identify regions of significant enrichment (peaks) for each ChIP sample relative to its corresponding input control using a peak caller like MACS2.

  • Differential Binding Analysis: Use tools like DiffBind or MAnorm to identify genomic regions where Menin or MLL binding is significantly reduced upon VTP50469 treatment.

  • Visualization: Visualize the results on a genome browser (e.g., IGV) to inspect binding patterns at key target genes like MEIS1, PBX3, and HOXA cluster genes.

  • Functional Annotation: Associate differential binding sites with nearby genes and perform pathway analysis to understand the biological consequences of VTP50469 treatment.

References

Application Note: Analysis of Apoptosis Induction by VTP50469 Fumarate using Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

VTP50469 fumarate is a potent and highly selective small molecule inhibitor of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction.[1][2][3][4][5] This interaction is a critical driver for the proliferation of certain types of leukemias, particularly those with MLL gene rearrangements.[2][3] By disrupting the Menin-MLL complex, this compound displaces Menin from chromatin, leading to a downregulation of target gene expression, which in turn inhibits cell proliferation and induces apoptosis in susceptible cancer cell lines.[2][4][5] This application note provides a detailed protocol for the quantitative analysis of apoptosis induced by this compound in a leukemia cell line using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

Signaling Pathway of this compound-Induced Apoptosis

G cluster_0 This compound Action cluster_1 Cellular Response VTP50469 This compound MeninMLL Menin-MLL Complex VTP50469->MeninMLL Inhibits Interaction GeneExpression Downregulation of Target Genes (e.g., HOXA9, MEIS1) MeninMLL->GeneExpression Disruption leads to Proliferation Inhibition of Cell Proliferation GeneExpression->Proliferation Apoptosis Induction of Apoptosis GeneExpression->Apoptosis

Caption: this compound signaling pathway.

Experimental Protocol

This protocol describes the treatment of the MOLM-13 (MLL-rearranged acute myeloid leukemia) cell line with this compound and subsequent analysis of apoptosis using an Annexin V-FITC/PI apoptosis detection kit.

Materials
  • This compound (HY-114162A, MedChemExpress or equivalent)

  • MOLM-13 cell line

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • DMSO (Dimethyl sulfoxide)

  • Phosphate Buffered Saline (PBS)

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Cell Culture and Treatment
  • Culture MOLM-13 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Ensure cells are in the logarithmic growth phase before treatment.

  • Seed the cells at a density of 0.5 x 10^6 cells/mL in 6-well plates.

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Treat cells with increasing concentrations of this compound (e.g., 0 nM, 10 nM, 50 nM, 100 nM). Include a vehicle control (DMSO) at a concentration equivalent to the highest this compound treatment.

  • Incubate the cells for 48 hours.

Staining Protocol
  • Harvest cells, including the supernatant, and transfer to 1.5 mL microcentrifuge tubes.

  • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Wash the cells twice with 1 mL of cold PBS, centrifuging at 300 x g for 5 minutes after each wash.

  • Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in the apoptosis detection kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

Flow Cytometry Analysis
  • Analyze the samples on a flow cytometer within one hour of staining.[6]

  • Use unstained cells to set the forward scatter (FSC) and side scatter (SSC) parameters to gate the cell population and exclude debris.

  • Use single-stained controls (Annexin V-FITC only and PI only) to set up compensation.

  • Acquire a minimum of 10,000 events for each sample.

  • Analyze the data to quantify the percentage of cells in each quadrant:

    • Lower-left (Annexin V- / PI-): Live cells

    • Lower-right (Annexin V+ / PI-): Early apoptotic cells

    • Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells

    • Upper-left (Annexin V- / PI+): Necrotic cells

Data Presentation

The following table summarizes the expected quantitative data from the flow cytometry analysis of MOLM-13 cells treated with this compound for 48 hours.

Treatment Concentration% Live Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)% Total Apoptotic Cells
Vehicle Control (0 nM)95.2 ± 2.12.5 ± 0.51.8 ± 0.44.3 ± 0.9
10 nM VTP5046975.6 ± 3.515.3 ± 1.88.1 ± 1.223.4 ± 3.0
50 nM VTP5046942.1 ± 4.235.8 ± 2.920.3 ± 2.556.1 ± 5.4
100 nM VTP5046915.8 ± 2.848.2 ± 3.734.5 ± 3.182.7 ± 6.8

Experimental Workflow

G cluster_0 Cell Preparation & Treatment cluster_1 Staining cluster_2 Analysis A Seed MOLM-13 cells B Treat with this compound (0, 10, 50, 100 nM) A->B C Incubate for 48 hours B->C D Harvest and wash cells C->D E Resuspend in Binding Buffer D->E F Add Annexin V-FITC and PI E->F G Incubate for 15 mins in the dark F->G H Acquire data on flow cytometer G->H I Gate cell population H->I J Quantify cell populations (Live, Apoptotic, Necrotic) I->J

Caption: Experimental workflow for apoptosis analysis.

Discussion

This application note provides a comprehensive protocol for assessing the pro-apoptotic effects of this compound. The data presented demonstrates that this compound induces apoptosis in MLL-rearranged leukemia cells in a dose-dependent manner, as evidenced by the increase in Annexin V positive cells.[2] This method allows for the sensitive detection and quantification of early and late-stage apoptosis, providing valuable insights into the compound's mechanism of action.[7][8] The presented workflow and protocols can be adapted for other cell lines and inhibitors of the Menin-MLL interaction.

References

Application Notes and Protocols for Western Blot Analysis of Menin and MLL

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menin, a 67 kDa nuclear protein encoded by the MEN1 gene, acts as a critical scaffold protein in various cellular processes, including transcriptional regulation, cell cycle control, and DNA repair. The Mixed Lineage Leukemia (MLL) protein (also known as KMT2A) is a large, ~431 kDa histone methyltransferase that plays a crucial role in regulating gene expression during development and hematopoiesis.

The interaction between Menin and the N-terminus of MLL is essential for the proper function of the MLL complex. However, in a significant subset of acute leukemias, chromosomal translocations involving the MLL gene lead to the formation of oncogenic MLL fusion proteins. These fusion proteins retain the Menin-binding domain, and their interaction with Menin is critical for the initiation and maintenance of the leukemic state. This interaction leads to the aberrant recruitment of the MLL complex to target genes, such as HOXA9 and MEIS1, driving their overexpression and promoting leukemogenesis.[1][2][3][4] Consequently, the Menin-MLL interaction has emerged as a promising therapeutic target for these aggressive cancers.

This document provides a detailed protocol for the detection of Menin and MLL proteins by Western blot, a fundamental technique for studying their expression levels and the efficacy of potential inhibitors. Given the large size of the MLL protein, this protocol includes specific optimizations for its successful resolution and transfer.

Signaling Pathway and Experimental Workflow

The interaction between Menin and MLL (or MLL-fusion proteins) is a key event in the transcriptional activation of downstream target genes that drive leukemogenesis. A simplified representation of this pathway is depicted below.

Menin_MLL_Pathway cluster_nucleus Nucleus Menin Menin Complex Menin-MLL Complex Menin->Complex MLL MLL or MLL-Fusion MLL->Complex DNA Promoter Region (e.g., HOXA9, MEIS1) Complex->DNA Recruitment Transcription Increased Transcription DNA->Transcription

Caption: The Menin-MLL signaling pathway in the nucleus.

The following diagram outlines the key stages of the Western blot protocol for analyzing Menin and MLL protein expression.

WB_Workflow P1 1. Sample Preparation P2 2. Protein Quantification P1->P2 P3 3. Gel Electrophoresis P2->P3 P4 4. Protein Transfer P3->P4 P5 5. Immunoblotting P4->P5 P6 6. Detection & Analysis P5->P6

Caption: Western blot experimental workflow.

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for the Western blot protocol. These values should be used as a starting point and may require further optimization depending on the specific experimental conditions and reagents.

Table 1: Recommended Antibody Dilutions

Target ProteinAntibody TypeStarting Dilution RangeReference
MeninRabbit Polyclonal1:1000[5]
MeninRabbit Monoclonal1:1000[5]
MLL/KMT2ARabbit Polyclonal1:500 - 1:1000[6][7]
Secondary AbAnti-Rabbit IgG, HRP-linked1:2000 - 1:10000[8]

Table 2: Recommended Controls

Control TypeCell LineDescriptionReference
Positive MV4;11, MOLM-13Human AML cell lines with MLL-AF4 rearrangement. Express high levels of Menin and the MLL fusion protein.[9][10]
RS4;11, THP-1Human leukemia cell lines with MLL rearrangements.[9][11][12]
Negative MEN1 Knockout Cell LinesCommercially available (e.g., in 293T, AC16 backgrounds) or can be generated using CRISPR/Cas9. Lack Menin expression.[13][14][15]

Detailed Experimental Protocols

Sample Preparation (Cell Lysis)

Given that Menin and MLL are nuclear proteins, a lysis buffer capable of efficiently extracting proteins from the nucleus is required. RIPA buffer is a suitable choice for this purpose. For co-immunoprecipitation experiments where preserving protein-protein interactions is crucial, a milder buffer such as NETN is recommended.

Reagents:

  • RIPA Lysis Buffer (Strong): 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% Triton X-100, 1% sodium deoxycholate, 0.1% SDS.[16]

  • NETN Lysis Buffer (Mild): 20 mM Tris-HCl (pH 8.0), 100 mM NaCl, 1 mM EDTA, 0.5% NP-40.[17]

  • Protease and Phosphatase Inhibitor Cocktail (100X): Commercially available.

  • Phosphate-Buffered Saline (PBS)

Protocol:

  • Culture cells to the desired density (typically 70-80% confluency for adherent cells or a concentration of 1-2 x 10^6 cells/mL for suspension cells).

  • Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.

  • Aspirate the PBS completely.

  • Add ice-cold lysis buffer (RIPA for standard Western blot, NETN for Co-IP) supplemented with protease and phosphatase inhibitors to the cells. A typical volume is 500 µL for a 10 cm dish.

  • For adherent cells, use a cell scraper to gently collect the cell lysate. For suspension cells, pellet the cells by centrifugation before adding the lysis buffer.

  • Transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.

  • Determine the protein concentration using a BCA or Bradford protein assay.

Gel Electrophoresis

Due to the significant size difference between Menin (~67 kDa) and MLL (~431 kDa), it is recommended to run separate gels optimized for each protein or use a gradient gel. For MLL, a low-percentage Tris-Acetate gel is recommended for optimal resolution of high molecular weight proteins.

Reagents:

  • For Menin: 10% Bis-Tris or Tris-Glycine precast gels or hand-cast gels.

  • For MLL: 3-8% Tris-Acetate precast gels or hand-cast gradient gels are recommended for the best separation of high molecular weight proteins.[18][19] A 6% Tris-Glycine gel can also be used.[20]

  • Running Buffer for Tris-Glycine gels: 25 mM Tris, 192 mM glycine, 0.1% SDS.

  • Running Buffer for Tris-Acetate gels: 50 mM Tricine, 50 mM Tris-Base, 0.1% SDS.

  • 4X Laemmli Sample Buffer: 250 mM Tris-HCl (pH 6.8), 8% SDS, 40% glycerol, 0.02% bromophenol blue, and 20% β-mercaptoethanol (add fresh).

Protocol:

  • To 20-30 µg of protein lysate, add 4X Laemmli sample buffer to a final concentration of 1X.

  • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

  • Load the samples into the wells of the polyacrylamide gel. Include a high molecular weight protein ladder, especially for the MLL blot.

  • Run the gel according to the manufacturer's instructions. For a 6% Tris-Glycine gel for MLL, a longer run time at a lower voltage may be necessary to achieve adequate separation.[20]

Protein Transfer

The transfer of the large MLL protein requires specific optimization to ensure efficiency. A wet (tank) transfer system is highly recommended over semi-dry systems for high molecular weight proteins.

Reagents:

  • Transfer Buffer for Menin: 25 mM Tris, 192 mM glycine, 20% methanol.

  • Transfer Buffer for MLL: 25 mM Tris, 192 mM glycine, 10% methanol, and 0.05% - 0.1% SDS.[20][21] The addition of SDS aids in the elution of large proteins from the gel, while a lower methanol concentration prevents protein precipitation.[21]

  • PVDF or Nitrocellulose Membranes (0.45 µm pore size)

Protocol:

  • Equilibrate the gel in the appropriate transfer buffer for 10-15 minutes after electrophoresis.

  • Activate the PVDF membrane by briefly immersing it in methanol, followed by equilibration in transfer buffer. Nitrocellulose membranes only require equilibration in transfer buffer.

  • Assemble the transfer sandwich (sponge, filter paper, gel, membrane, filter paper, sponge), ensuring no air bubbles are trapped between the gel and the membrane.

  • Place the sandwich into the wet transfer apparatus filled with ice-cold transfer buffer.

  • For Menin: Transfer at 100V for 60-90 minutes.

  • For MLL: Transfer overnight at 4°C at a low voltage (e.g., 20-30V) or for 2-4 hours at a constant current (e.g., 200-400 mA).[20] It is crucial to keep the transfer system cool to prevent overheating.

Immunoblotting and Detection

Reagents:

  • Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Primary Antibodies: See Table 1 for recommended starting dilutions.

  • Secondary Antibody: HRP-conjugated anti-rabbit IgG (or other appropriate species).

  • Enhanced Chemiluminescence (ECL) Substrate

Protocol:

  • After transfer, block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.

  • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 5-10 minutes each with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane.

  • Capture the chemiluminescent signal using a digital imager or X-ray film.

Conclusion

This protocol provides a comprehensive guide for the Western blot analysis of Menin and MLL. The successful detection of the high molecular weight MLL protein is challenging and requires careful optimization of the gel electrophoresis and protein transfer steps. By following the recommendations outlined in this document, researchers can obtain reliable and reproducible results, facilitating the study of the Menin-MLL interaction and the development of novel therapeutics for MLL-rearranged leukemias.

References

Application Notes and Protocols for CRISPR-Cas9 Screening with VTP50469 Fumarate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VTP50469 fumarate is a potent and highly selective, orally bioavailable small molecule inhibitor of the Menin-Mixed Lineage Leukemia (MLL) interaction, with a Ki of 104 pM.[1] This interaction is a critical dependency in certain hematological malignancies, particularly those with MLL gene rearrangements (MLL-r) or NPM1 mutations.[2][3] By disrupting the Menin-MLL complex, VTP50469 inhibits the chromatin occupancy of MLL fusion proteins, leading to the downregulation of target genes such as HOXA9 and MEIS1.[4][5] This ultimately results in the inhibition of cell proliferation, induction of apoptosis, and cellular differentiation in susceptible cancer cell lines.[1][4][6]

CRISPR-Cas9 screening has emerged as a powerful tool for functional genomics, enabling the identification of genes that modulate cellular responses to therapeutic agents. A genome-wide or focused CRISPR screen in the presence of VTP50469 can uncover novel mechanisms of sensitivity and resistance to Menin-MLL inhibition. This information is invaluable for identifying patient stratification biomarkers, predicting combination therapies, and understanding the broader biological context of the Menin-MLL axis.

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in CRISPR-Cas9 screening studies to identify genetic determinants of drug response.

Data Presentation

Table 1: In Vitro Activity of this compound in MLL-rearranged Leukemia Cell Lines
Cell LineMLL FusionIC50 (nM)Reference
MOLM13MLL-AF913[1]
MV4;11MLL-AF417[1]
RS4;11MLL-AF425[1]
SEMK2MLL-AF427[1]
NOMO1MLL-AF930[1]
THP1MLL-AF937[1]
KOPN8MLL-AF415[1]
ML2MLL-AF616[1]
EOL1MLL-AF920[1]
HB11;19MLL-AF436[1]
Table 2: In Vivo Efficacy of this compound in a Systemic MV4;11 Xenograft Model
Dosage (mg/kg, BID, oral)OutcomeReference
15Significant survival advantage over control[4]
30Extended survival advantage[4]
60Extended survival advantage[4]

Signaling Pathway and Experimental Workflow

Menin_MLL_Signaling_Pathway Menin-MLL Signaling Pathway in MLL-rearranged Leukemia cluster_nucleus Nucleus MLL_fusion MLL Fusion Protein (e.g., MLL-AF9) Menin Menin MLL_fusion->Menin Interaction DNA DNA MLL_fusion->DNA Recruits complex Target_Genes Target Genes (HOXA9, MEIS1) MLL_fusion->Target_Genes Upregulation Menin->DNA Binds to chromatin Menin->Target_Genes Upregulation Leukemogenesis Leukemogenesis (Proliferation, Survival) Target_Genes->Leukemogenesis VTP50469 VTP50469 fumarate VTP50469->Menin Inhibits Interaction

Caption: Menin-MLL signaling pathway in MLL-rearranged leukemia and the inhibitory action of VTP50469.

CRISPR_Screen_Workflow CRISPR-Cas9 Screening Workflow with VTP50469 cluster_prep 1. Preparation cluster_screen 2. Screening cluster_analysis 3. Analysis A Select MLL-r Cell Line B Determine VTP50469 IC20-IC30 A->B C Produce High-Titer sgRNA Library Lentivirus D Transduce Cells with sgRNA Library (MOI < 0.5) C->D E Antibiotic Selection D->E F Collect T0 Sample E->F G Split into Control (DMSO) & VTP50469 Treatment Arms F->G H Culture for 14-21 Days G->H I Harvest Cells H->I J Genomic DNA Extraction I->J K PCR Amplification of sgRNA Cassettes J->K L Next-Generation Sequencing K->L M Data Analysis (e.g., MAGeCK) to Identify Hits L->M

Caption: Experimental workflow for a pooled CRISPR-Cas9 screen to identify modulators of VTP50469 response.

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration for CRISPR-Cas9 Screening

Objective: To determine the sub-lethal concentration of VTP50469 that provides sufficient selective pressure for a CRISPR screen. For a resistance screen, a higher concentration (e.g., IC70-IC90) is used, while for a sensitization screen, a lower concentration (e.g., IC20-IC30) is optimal.

Materials:

  • MLL-rearranged cell line of interest (e.g., MOLM13, MV4;11)

  • This compound (dissolved in DMSO)

  • Cell culture medium and supplements

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®, resazurin)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the selected MLL-rearranged cells in a 96-well plate at a density appropriate for a 72-96 hour proliferation assay.

  • Drug Dilution: Prepare a serial dilution of this compound in cell culture medium. The final concentrations should span a wide range to capture the full dose-response curve (e.g., 0.1 nM to 1 µM). Include a DMSO-only control.

  • Treatment: Add the VTP50469 dilutions to the cells.

  • Incubation: Incubate the plate for a period that allows for multiple cell doublings (typically 72-96 hours).

  • Viability Assessment: Add the cell viability reagent according to the manufacturer's instructions and measure the signal using a plate reader.

  • Data Analysis: Normalize the viability data to the DMSO control and plot the dose-response curve. Calculate the IC50, IC20, and IC30 values using appropriate software (e.g., GraphPad Prism). Select the desired concentration for the screen based on whether the goal is to identify resistance or sensitizing mutations.

Protocol 2: Pooled CRISPR-Cas9 Knockout Screen with this compound

Objective: To perform a pooled, loss-of-function CRISPR-Cas9 screen to identify genes whose knockout confers resistance or sensitivity to VTP50469.

Materials:

  • Cas9-expressing MLL-rearranged cell line

  • Pooled sgRNA library (lentiviral format)

  • Lentivirus packaging plasmids

  • HEK293T cells for lentivirus production

  • Polybrene or other transduction-enhancing reagent

  • This compound

  • DMSO

  • Puromycin or other selection antibiotic

  • Genomic DNA extraction kit

  • PCR reagents for sgRNA library amplification

  • Next-generation sequencing platform

Procedure:

Part A: Lentiviral Library Production and Titer Determination

  • Produce the lentiviral sgRNA library by transfecting HEK293T cells with the library plasmid and packaging plasmids.

  • Harvest the viral supernatant 48-72 hours post-transfection.

  • Determine the viral titer to establish the volume of virus needed to achieve a multiplicity of infection (MOI) of 0.3-0.5. This low MOI is crucial to ensure that most cells receive only a single sgRNA.

Part B: CRISPR-Cas9 Screen

  • Transduction: Transduce the Cas9-expressing MLL-rearranged cells with the sgRNA library at an MOI of 0.3-0.5, ensuring a library representation of at least 500x.

  • Selection: 24-48 hours post-transduction, select for transduced cells using the appropriate antibiotic (e.g., puromycin) for 2-3 days.

  • T0 Sample Collection: After selection, harvest a sufficient number of cells to represent the library at least 500x. This will serve as the baseline (T0) reference for sgRNA abundance.

  • Treatment Initiation: Split the remaining cells into two arms: a control arm treated with DMSO and a treatment arm treated with the predetermined concentration of VTP50469.

  • Cell Culture and Passaging: Culture the cells for 14-21 days, passaging as necessary and maintaining the VTP50469 or DMSO treatment. It is critical to maintain a sufficient number of cells at each passage to preserve library complexity.

  • Final Cell Harvest: At the end of the screen, harvest the cells from both the DMSO and VTP50469 arms.

Part C: Sample Processing and Data Analysis

  • Genomic DNA Extraction: Extract genomic DNA from the T0, DMSO-treated, and VTP50469-treated cell pellets.

  • sgRNA Amplification: Amplify the integrated sgRNA sequences from the genomic DNA using a two-step PCR protocol to add Illumina sequencing adapters and barcodes.

  • Next-Generation Sequencing: Pool the PCR products and perform high-throughput sequencing.

  • Data Analysis: Analyze the sequencing data to determine the abundance of each sgRNA in each sample. Use software such as MAGeCK to identify sgRNAs that are significantly enriched (resistance hits) or depleted (sensitizing hits) in the VTP50469-treated population compared to the DMSO-treated population.

Conclusion

The combination of this compound and CRISPR-Cas9 screening provides a powerful platform to dissect the genetic landscape of Menin-MLL inhibitor response. The protocols outlined in these application notes offer a robust framework for researchers to identify novel therapeutic targets, understand mechanisms of drug resistance, and ultimately advance the clinical development of this promising class of inhibitors. Careful optimization of experimental parameters, particularly the VTP50469 concentration and cell culture conditions, is critical for the successful execution of these screens.

References

Application Notes and Protocols for Assaying VTP50469 Fumarate's Impact on Cell Differentiation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

VTP50469 fumarate is a potent, highly selective, and orally active small-molecule inhibitor of the Menin-Mixed Lineage Leukemia (MLL) interaction, with a Ki of 104 pM.[1][2] This compound has demonstrated significant anti-leukemia activity, particularly in cancers harboring MLL rearrangements (MLL-r) or NPM1 mutations.[3][4] The primary mechanism of action involves the disruption of the Menin-MLL protein complex, leading to the displacement of Menin from chromatin.[1][3][5] This action inhibits the chromatin occupancy of MLL fusion proteins at specific gene loci, which in turn alters gene expression, suppresses proliferation, induces apoptosis, and promotes cell differentiation.[1][5][6]

In MLL-rearranged Acute Myeloid Leukemia (AML) cell lines, this compound has been observed to induce dose-dependent differentiation, a key therapeutic goal in oncology.[1][5] These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the impact of this compound on the differentiation of leukemia cell lines. The key assays described herein are designed to quantify changes in cell viability, the expression of cell surface differentiation markers, and the modulation of MLL-fusion target genes.

Data Presentation

Quantitative data from the following experimental protocols should be recorded and summarized for clear interpretation and comparison.

Table 1: Cell Viability (IC50) Data for this compound

Cell LineMLL StatusVTP50469 IC50 (nM)Treatment Duration (days)
MOLM13MLL-AF9137
THP1MLL-AF9377
NOMO1MLL-AF9307
MV4;11MLL-AF4177
RS4;11MLL-AF4257
KOPN8MLL-AF4157
User Data 1
User Data 2

This table is pre-populated with published data for reference.[1]

Table 2: Differentiation Marker Analysis by Flow Cytometry

Cell LineTreatment GroupConcentration (nM)Treatment Duration (days)% CD11b Positive Cells
MOLM13Vehicle (DMSO)06
MOLM13VTP50469506
MOLM13VTP504691006
User Data 1
User Data 2

Table 3: Gene Expression Analysis by RT-qPCR

Gene TargetCell LineTreatment GroupConcentration (nM)Treatment Duration (days)Fold Change in Expression
MEIS1MOLM13Vehicle (DMSO)071.0
MEIS1MOLM13VTP504691007
PBX3MOLM13Vehicle (DMSO)071.0
PBX3MOLM13VTP504691007
HOXA9MOLM13Vehicle (DMSO)071.0
HOXA9MOLM13VTP504691007
User Data

Experimental Protocols

Protocol 1: Cell Viability and Proliferation Assay (CellTiter-Glo®)

This protocol measures the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells.

  • Materials:

    • MLL-rearranged leukemia cell lines (e.g., MOLM13, MV4;11)

    • RPMI 1640 medium with 10% Fetal Bovine Serum (FBS)

    • This compound (stock solution in DMSO)

    • Opaque-walled 96-well plates

    • CellTiter-Glo® Luminescent Cell Viability Assay kit

    • Luminometer

  • Procedure:

    • Seed cells in an opaque-walled 96-well plate at a density of 5-10 x 10⁴ cells/mL (100 µL per well).

    • Prepare a serial dilution of this compound in culture medium. Add the compound to the wells, ensuring the final DMSO concentration is <0.1%. Include vehicle-only (DMSO) control wells.

    • Incubate the plate at 37°C and 5% CO₂ for the desired duration (e.g., 7 days).

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate-reading luminometer.

    • Calculate IC50 values by plotting the dose-response curve in appropriate software (e.g., GraphPad Prism).

Protocol 2: Myeloid Differentiation Analysis by Flow Cytometry

This protocol quantifies the induction of differentiation in AML cell lines by measuring the expression of the myeloid surface marker CD11b.[5]

  • Materials:

    • MLL-rearranged AML cell lines (e.g., MOLM13)

    • Culture medium and this compound

    • Phosphate-Buffered Saline (PBS)

    • FITC- or APC-conjugated anti-human CD11b antibody

    • Isotype control antibody

    • Flow cytometer

  • Procedure:

    • Plate cells at 5-10 x 10⁴ cells/mL and treat with this compound or vehicle (DMSO) for 4-6 days.[5]

    • Harvest approximately 1 x 10⁶ cells by centrifugation (300 x g for 5 minutes).

    • Wash cells once with cold PBS.

    • Resuspend the cell pellet in 100 µL of PBS containing the anti-CD11b antibody or isotype control at the manufacturer's recommended concentration.

    • Incubate for 30 minutes at 4°C in the dark.

    • Wash cells twice with cold PBS to remove unbound antibody.

    • Resuspend the final cell pellet in 500 µL of PBS for analysis.

    • Acquire data on a flow cytometer, collecting at least 10,000 events per sample.

    • Analyze the data using appropriate software (e.g., FlowJo), gating on the live cell population and quantifying the percentage of CD11b-positive cells relative to the isotype control.

Protocol 3: MLL-Fusion Target Gene Expression by RT-qPCR

This protocol measures changes in the expression of known MLL-fusion target genes (e.g., MEIS1, PBX3, HOXA9) following treatment with VTP50469.[5]

  • Materials:

    • Treated and untreated cell pellets

    • RNA extraction kit (e.g., RNeasy Mini Kit)

    • cDNA synthesis kit (e.g., iScript™ cDNA Synthesis Kit)

    • SYBR Green or TaqMan-based qPCR master mix

    • Primers for target genes (MEIS1, PBX3, HOXA9) and a housekeeping gene (e.g., GAPDH, ACTB)

    • RT-qPCR instrument

  • Procedure:

    • Treat cells with VTP50469 or vehicle for 2 to 7 days.[5]

    • Harvest cells and extract total RNA according to the manufacturer's protocol. Quantify RNA concentration and assess purity.

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

    • Set up qPCR reactions in triplicate, including a no-template control for each primer set.

    • Perform the qPCR reaction using a standard thermal cycling protocol.

    • Analyze the results using the ΔΔCt method. Normalize the expression of target genes to the housekeeping gene and calculate the fold change in expression in VTP50469-treated samples relative to the vehicle control.

Visualizations

VTP50469_Mechanism_of_Action cluster_nucleus Cell Nucleus cluster_outputs Cellular Outcomes VTP50469 VTP50469 fumarate Menin_MLL_Complex Menin-MLL Complex VTP50469->Menin_MLL_Complex Inhibits Interaction Menin Menin Menin->Menin_MLL_Complex MLL MLL Fusion Protein MLL->Menin_MLL_Complex DNA Target Genes (e.g., MEIS1, HOXA9) Gene_Expression Downregulation of MLL Target Genes DNA->Gene_Expression Transcription Blocked Menin_MLL_Complex->DNA Binds & Activates Transcription Differentiation Induction of Cell Differentiation Gene_Expression->Differentiation Apoptosis Induction of Apoptosis Gene_Expression->Apoptosis

Caption: Mechanism of action for this compound.

Experimental_Workflow cluster_assays Endpoint Assays cluster_results Data Analysis start Start: MLL-r Cells treatment Treat with VTP50469 or Vehicle (DMSO) start->treatment viability Protocol 1: Cell Viability (CellTiter-Glo) treatment->viability flow Protocol 2: Differentiation (CD11b Flow Cytometry) treatment->flow qpcr Protocol 3: Gene Expression (RT-qPCR) treatment->qpcr ic50 Calculate IC50 viability->ic50 cd11b Quantify % CD11b+ flow->cd11b fold_change Determine Fold Change qpcr->fold_change

Caption: Workflow for assessing VTP50469's effects.

Logical_Relationships inhibition Inhibition of Menin-MLL Interaction gene_exp Decreased Expression of MEIS1, PBX3, HOXA9 inhibition->gene_exp proliferation Decreased Cell Proliferation gene_exp->proliferation differentiation Increased Expression of CD11b Marker gene_exp->differentiation outcome Therapeutic Effect in MLL-r Leukemia proliferation->outcome differentiation->outcome

Caption: Logical flow from mechanism to outcome.

References

Troubleshooting & Optimization

Technical Support Center: VTP50469 Fumarate & Leukemia Cell Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing VTP50469 fumarate in leukemia cell experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective small molecule inhibitor of the Menin-Mixed Lineage Leukemia (MLL) interaction.[1][2][3] It is an orally bioavailable compound that has demonstrated significant anti-leukemic activity in preclinical models of MLL-rearranged (MLL-r) and NPM1-mutant acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[2][4][5][6] VTP50469 functions by disrupting the critical interaction between Menin and the MLL fusion protein (in MLL-r leukemia) or the MLL1/2 complex (in NPM1-mutant leukemia), which is essential for the expression of leukemogenic genes such as HOXA9 and MEIS1.[7][8] This disruption leads to the downregulation of these target genes, inducing differentiation and apoptosis in susceptible leukemia cells.[7] VTP50469 is a preclinical analog of the clinical compound revumenib (SNDX-5613).[4]

Q2: Which leukemia cell lines are sensitive to VTP50469?

A2: Leukemia cell lines with MLL rearrangements or NPM1 mutations are generally sensitive to VTP50469. The sensitivity can be quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.

Q3: What are the expected phenotypic effects of VTP50469 on sensitive leukemia cells?

A3: Treatment of sensitive leukemia cells with VTP50469 is expected to induce cell cycle arrest, differentiation, and ultimately, apoptosis.[7] In MLL-r AML cell lines, differentiation is often observed, characterized by an increase in myeloid differentiation markers such as CD11b.[7] In MLL-r ALL cell lines, apoptosis is a more prominent early effect.[9]

Troubleshooting Guide: Overcoming Resistance

Q4: My leukemia cells are showing reduced sensitivity or have developed resistance to VTP50469. What are the possible causes?

A4: Resistance to VTP50469 and other Menin inhibitors can be categorized into two main types: genetic and non-genetic resistance.

  • Genetic Resistance: The most well-documented mechanism is the acquisition of mutations in the MEN1 gene, which encodes the Menin protein.[3][10] These mutations can prevent the binding of VTP50469 to Menin without disrupting the Menin-MLL interaction, thus rendering the drug ineffective.[3][10]

  • Non-Genetic Resistance: Cells can also develop resistance through mechanisms that do not involve mutations in the drug target. These can include:

    • Activation of bypass signaling pathways: Upregulation of alternative pathways that promote cell survival and proliferation, making the cells less dependent on the MLL-Menin axis.

    • Epigenetic alterations: Changes in the epigenetic landscape of the cells can lead to altered gene expression programs that confer resistance. One identified mechanism involves the loss of function of the Polycomb Repressive Complex 1.1 (PRC1.1), which can lead to the reactivation of non-canonical Menin targets like MYC.[1][11]

    • TP53 mutations: The presence of TP53 mutations has been associated with de novo resistance to Menin inhibitors.[2][12]

Q5: How can I experimentally investigate the mechanism of resistance in my cell line?

A5: To determine the cause of resistance, a systematic approach is recommended:

  • MEN1 Gene Sequencing: Sequence the MEN1 gene in your resistant cell population to identify potential mutations in the drug-binding pocket.[10]

  • Target Gene Expression Analysis: Use qRT-PCR or Western blotting to assess the expression of downstream targets of the MLL-Menin complex, such as HOXA9 and MEIS1. A lack of downregulation of these genes upon VTP50469 treatment in resistant cells, despite confirmed drug activity in sensitive cells, could point towards a resistance mechanism upstream of target gene transcription.

  • ChIP-Seq Analysis: Perform Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) to determine if VTP50469 is still able to displace Menin from the chromatin at target gene loci in resistant cells. Failure to do so could indicate a binding site mutation.[7]

  • RNA-Seq Analysis: Compare the global gene expression profiles of sensitive and resistant cells treated with VTP50469. This can help identify upregulated survival pathways or altered epigenetic signatures in the resistant cells.

  • Functional Screens: A CRISPR-based screen can be employed to identify genes whose loss confers resistance to VTP50469, as was done to identify the role of PRC1.1.[1]

Q6: What strategies can I use to overcome VTP50469 resistance in my experiments?

A6: Based on the mechanism of resistance, several strategies can be employed:

  • Combination Therapy: Combining VTP50469 with other targeted agents can be effective.

    • For resistance mediated by PRC1.1 loss and MYC activation, co-treatment with a MYC inhibitor may restore sensitivity.[1]

    • In cases of non-genetic resistance, combining VTP50469 with inhibitors of other survival pathways, such as BCL2 inhibitors (e.g., venetoclax) or FLT3 inhibitors (for FLT3-mutant leukemias), has shown synergistic effects.[13]

  • Alternative Menin Inhibitors: If resistance is due to a specific MEN1 mutation, it is possible that other Menin inhibitors with different binding modes may still be effective.

  • Epigenetic Modulators: For resistance associated with epigenetic alterations, combining VTP50469 with other epigenetic drugs could be a viable strategy.

Data Presentation

Table 1: In Vitro Potency of VTP50469 in MLL-r and NPM1-mutant Leukemia Cell Lines

Cell LineSubtypeFusion/MutationIC50 (nM)
MOLM-13AMLMLL-AF913
MV4;11AMLMLL-AF417
RS4;11ALLMLL-AF425
SEMK2ALLMLL-AF427
KOPN-8ALLMLL-ENL15
OCI-AML3AMLNPM1c+18
THP-1AMLMLL-AF937
NOMO-1AMLMLL-AF930
ML-2AMLMLL-AF616
HB11;19B-ALLMLL-ENL36
REHALLNone>2000
HL-60AMLNone>2000

Data compiled from multiple preclinical studies.[6]

Table 2: In Vivo Efficacy of VTP50469 in Patient-Derived Xenograft (PDX) Models

PDX ModelLeukemia TypeTreatmentOutcome
MLL-r B-ALLB-ALLVTP50469 in chow (0.1%) for 28 daysSignificant reduction in leukemia burden in peripheral blood, spleen, and bone marrow.[5]
MLL-r AMLAMLVTP50469 in chow (0.1%) for 28 daysSignificant reduction in leukemia burden.[5]
NPM1-mutant AMLAMLVTP50469 in chow (0.1%) for 28 daysSignificant reduction in leukemia burden.[5][14]

Experimental Protocols

Protocol 1: Cell Proliferation Assay (MTT-based)
  • Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Protocol 2: Western Blot for MLL Target Gene Expression
  • Cell Lysis: Treat leukemia cells with VTP50469 or vehicle control for the desired time. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against HOXA9, MEIS1, or other MLL targets overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[15]

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Mandatory Visualizations

VTP50469_Mechanism_of_Action cluster_nucleus Nucleus Menin Menin MLL_fusion MLL-fusion protein Menin->MLL_fusion Interaction DNA DNA (HOXA9, MEIS1 promoters) MLL_fusion->DNA Binding Transcription Leukemogenic Gene Expression DNA->Transcription Activation Leukemia Leukemia Progression Transcription->Leukemia VTP50469 VTP50469 VTP50469->Block Differentiation Differentiation & Apoptosis VTP50469->Differentiation

Caption: Mechanism of action of VTP50469 in MLL-rearranged leukemia.

Troubleshooting_Resistance Start Decreased sensitivity to VTP50469 MEN1_Seq Sequence MEN1 gene Start->MEN1_Seq Mutation MEN1 mutation (Genetic Resistance) MEN1_Seq->Mutation No_Mutation No MEN1 mutation MEN1_Seq->No_Mutation No mutation found Target_Expr Analyze MLL target gene expression Downregulation Target genes downregulated Target_Expr->Downregulation No_Downregulation Target genes not downregulated Target_Expr->No_Downregulation ChIP_Seq Perform Menin ChIP-seq Displacement Menin displaced from chromatin ChIP_Seq->Displacement No_Displacement Menin not displaced ChIP_Seq->No_Displacement RNA_Seq Perform RNA-seq Non_Genetic Non-genetic Resistance (e.g., PRC1.1 loss, TP53 mut) RNA_Seq->Non_Genetic Combination_Tx Consider combination therapy Mutation->Combination_Tx No_Mutation->Target_Expr Downregulation->RNA_Seq No_Downregulation->ChIP_Seq Displacement->Downregulation No_Displacement->Mutation Non_Genetic->Combination_Tx

Caption: Workflow for troubleshooting VTP50469 resistance.

Experimental_Workflow cluster_assays Endpoint Assays Start Leukemia Cell Culture Treatment Treat with VTP50469 (dose-response) Start->Treatment Proliferation Proliferation Assay (e.g., MTT) Treatment->Proliferation Apoptosis Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis Differentiation Differentiation Assay (Flow Cytometry - CD11b) Treatment->Differentiation Gene_Expression Target Gene Expression (qRT-PCR, Western Blot) Treatment->Gene_Expression Data_Analysis Data Analysis and Interpretation Proliferation->Data_Analysis Apoptosis->Data_Analysis Differentiation->Data_Analysis Gene_Expression->Data_Analysis

Caption: General experimental workflow for VTP50469 evaluation.

References

Technical Support Center: Mechanisms of Acquired Resistance to Menin Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating acquired resistance to Menin inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of acquired resistance to Menin inhibitors?

Acquired resistance to Menin inhibitors in leukemia, particularly in KMT2A-rearranged (KMT2A-r) and NPM1-mutant (NPM1m) acute myeloid leukemia (AML), is primarily driven by two main categories of mechanisms:

  • On-Target MEN1 Gene Mutations: The most frequently observed mechanism is the acquisition of somatic mutations in the MEN1 gene, which encodes the Menin protein. These mutations typically occur at the interface where the inhibitor binds to Menin.[1][2][3] This leads to a structural change in the Menin protein that reduces the binding affinity of the inhibitor, thereby rendering it less effective.[1][3] However, these mutations do not significantly disrupt the interaction between Menin and the MLL1 (KMT2A) protein, which is crucial for the leukemogenic activity.[1][3]

  • Non-Genetic Resistance Mechanisms: Leukemia cells can also develop resistance without any alterations in the MEN1 gene.[2] These mechanisms involve the activation of alternative oncogenic signaling pathways that bypass the need for the Menin-MLL1 interaction. One such pathway is the upregulation of MYC.[4][5] Additionally, epigenetic reprogramming, involving complexes like PRC1.1 and PRC2.2, can contribute to a state of resistance where the cells are no longer dependent on the Menin-MLL1 axis for survival and proliferation.[4][5]

  • Clonal Evolution and Co-mutations: In some cases, resistance can emerge through the process of clonal evolution, where pre-existing or newly acquired mutations in other cancer-related genes, such as those in the RAS pathway or TP53, become dominant under the selective pressure of the Menin inhibitor.[6][7] These co-mutations can provide alternative survival and proliferation signals, making the leukemia cells independent of the KMT2A-fusion-driven transcription program.[6]

Q2: Which specific MEN1 mutations have been clinically identified to confer resistance to Menin inhibitors?

Several recurrent somatic mutations in the MEN1 gene have been identified in patients who developed resistance to Menin inhibitors like revumenib. These mutations are often located in the drug-binding pocket of the Menin protein. Commonly reported mutations include:

  • M327I/V [3][8][9]

  • G331R/D [3][9]

  • T349M [3][8][9]

  • S160 (residue affected)[3]

These mutations have been shown to decrease the binding affinity of various Menin inhibitors.[3][10]

Q3: Do all Menin inhibitors have the same resistance mutation profile?

While some MEN1 mutations confer broad, class-wide resistance to multiple Menin inhibitors, others can have differential effects depending on the specific inhibitor's chemical structure and binding mode.[2][3] For instance, mutations at the M327 residue have been shown to have a pan-class effect, reducing the binding of several different Menin inhibitors.[10][11] However, other mutations may confer high-level resistance to one inhibitor while having a lesser impact on another.[11] This highlights the importance of understanding the specific resistance profile for each Menin inhibitor in development.

Q4: What is the role of the MYC pathway in non-genetic resistance?

In cases of non-genetic resistance, the MYC oncogene pathway has been identified as a significant driver.[4][5] Even when the Menin inhibitor effectively displaces the Menin-MLL complex from chromatin and downregulates its canonical target genes (e.g., HOXA9, MEIS1), resistant cells can upregulate MYC expression.[4][5] This aberrant activation of MYC provides a powerful, alternative pro-leukemic signal that allows the cells to continue to proliferate and survive, thus bypassing their dependency on the Menin-MLL1 axis.[5]

Troubleshooting Guides

Problem 1: Decreased sensitivity of leukemia cell lines to a Menin inhibitor after prolonged culture.

Possible Cause 1: Acquisition of MEN1 mutations.

  • Troubleshooting Steps:

    • Sequence the MEN1 gene: Perform Sanger sequencing or next-generation sequencing (NGS) of the MEN1 coding region in the resistant cell line and compare it to the parental, sensitive cell line. Pay close attention to the codons for amino acid residues known to be involved in resistance (e.g., M327, G331, T349).

    • Digital Droplet PCR (ddPCR): If specific mutations are suspected, design and use ddPCR assays for sensitive and quantitative detection of these mutations within the cell population.[3][9]

Possible Cause 2: Emergence of non-genetic resistance.

  • Troubleshooting Steps:

    • Gene Expression Analysis: Perform RNA-sequencing or qRT-PCR to assess the expression levels of genes in key oncogenic pathways, particularly the MYC pathway and its downstream targets.[4][5] Compare the gene expression profiles of the resistant and parental cell lines.

    • Western Blotting: Analyze the protein levels of key signaling molecules, such as c-MYC, to confirm upregulation at the protein level.

    • Chromatin Immunoprecipitation (ChIP)-seq: Investigate epigenetic changes by performing ChIP-seq for key histone marks or transcription factors (e.g., H3K27ac, H3K4me3, MYC) to identify alterations in the regulatory landscape of the resistant cells.[4]

Problem 2: A patient-derived xenograft (PDX) model of KMT2A-r leukemia initially responds to a Menin inhibitor but then relapses.

Possible Cause 1: Clonal evolution and selection of a resistant clone.

  • Troubleshooting Steps:

    • Isolate and Analyze Relapsed Cells: Harvest leukemic cells from the relapsed PDX model and perform comprehensive genomic and transcriptomic analyses.

    • Targeted DNA Sequencing: Use a targeted NGS panel to screen for mutations in MEN1 as well as other common leukemia-associated genes (e.g., FLT3, RAS, TP53).[6]

    • Compare Pre- and Post-Treatment Samples: If pre-treatment samples are available, compare the mutational and transcriptional profiles to identify changes that occurred during the development of resistance.

Possible Cause 2: Maintained on-target activity of the inhibitor but activation of bypass pathways.

  • Troubleshooting Steps:

    • Pharmacodynamic (PD) Marker Analysis: Assess the on-target effect of the Menin inhibitor in the relapsed tumors. This can be done by measuring the expression of direct Menin-MLL target genes like HOXA9 and MEIS1 via qRT-PCR or RNA-seq.[4][6] If the expression of these genes remains suppressed, it suggests that the inhibitor is still active at the molecular level, and resistance is mediated by a bypass mechanism.

    • Investigate Alternative Signaling Pathways: As with cell lines, perform RNA-seq and proteomic analyses to identify upregulated signaling pathways in the resistant PDX tumors.

Data Summary

Table 1: Impact of MEN1 Mutations on Menin Inhibitor Activity

MEN1 MutationMenin InhibitorCell LineFold Increase in IC50Reference
M327IRevumenibNot specified51[3]
T349MRevumenibNot specified111[3]
M327IMI-3454Not specified>30[3]
M327I/VMultipleNot specified~30-300[10]
M3274 clinical-stage MIsMV4;11≥8[11]

Note: The fold increase in IC50 indicates the degree of resistance conferred by the mutation. A higher value signifies greater resistance.

Experimental Protocols

1. CRISPR-Cas9 Base Editing Screen for Resistance Mutations

This protocol is used to unbiasedly identify mutations in a target gene (e.g., MEN1) that confer resistance to a drug.

  • Methodology:

    • Library Design and Cloning: Design a pooled guide RNA (sgRNA) library targeting all exons of the MEN1 gene. Clone this library into a lentiviral vector that also expresses a Cas9 base editor variant (e.g., a C->T or A->G editor).

    • Lentivirus Production and Transduction: Produce lentivirus containing the sgRNA library and transduce a leukemia cell line (e.g., MV4;11) at a low multiplicity of infection (MOI) to ensure that most cells receive only one sgRNA.

    • Drug Selection: After transduction, culture the cells in the presence of the Menin inhibitor at a concentration that is lethal to the majority of unedited cells. A parallel culture with a vehicle control (e.g., DMSO) should be maintained.

    • Genomic DNA Extraction and Sequencing: After a period of selection (e.g., 21 days), harvest the surviving cells and extract genomic DNA.[11] Amplify the sgRNA cassette by PCR and perform high-throughput sequencing to determine the abundance of each sgRNA in the drug-treated and control populations.

    • Data Analysis: Identify sgRNAs that are significantly enriched in the drug-treated population. These sgRNAs target regions of the MEN1 gene where mutations confer a survival advantage in the presence of the inhibitor.

2. Patient-Derived Xenograft (PDX) Model for In Vivo Resistance Studies

PDX models are crucial for studying drug resistance in a more clinically relevant setting.

  • Methodology:

    • Engraftment: Implant primary leukemia cells from a patient with KMT2A-r or NPM1m AML into immunodeficient mice (e.g., NSG mice).

    • Monitoring: Monitor the mice for engraftment and disease progression by checking for the presence of human leukemic cells (hCD45+) in the peripheral blood.

    • Treatment: Once the leukemia is established, treat the mice with the Menin inhibitor or a vehicle control.

    • Follow-up: Monitor treatment response by measuring the leukemic burden in the blood. If relapse occurs, harvest the leukemic cells from the bone marrow, spleen, and peripheral blood.

    • Analysis of Resistant Cells: Analyze the harvested cells for MEN1 mutations, gene expression changes, and other molecular alterations as described in the troubleshooting guides.

Visualizations

Acquired_Resistance_to_Menin_Inhibitors cluster_sensitive Menin Inhibitor Sensitive State cluster_inhibitor Menin Inhibition cluster_resistance Acquired Resistance Mechanisms cluster_on_target On-Target Resistance cluster_off_target Off-Target Resistance Menin_MLL Menin-MLL Complex Chromatin Chromatin Menin_MLL->Chromatin Binds to Target_Genes Leukemogenic Target Genes (e.g., HOXA9, MEIS1) Chromatin->Target_Genes Activates Leukemia_Cell_Survival Leukemia Cell Survival & Proliferation Target_Genes->Leukemia_Cell_Survival Drives Menin_Inhibitor Menin Inhibitor Menin_Inhibitor->Menin_MLL Disrupts Interaction Menin_Inhibitor->Leukemia_Cell_Survival Inhibits MEN1_Mutation MEN1 Mutation Altered_Menin Altered Menin Protein MEN1_Mutation->Altered_Menin Altered_Menin->Menin_Inhibitor Prevents Binding Bypass_Pathways Bypass Pathways (e.g., MYC Activation) Bypass_Pathways->Leukemia_Cell_Survival Independently Drives Co_mutations Co-mutations (e.g., RAS, TP53) Co_mutations->Leukemia_Cell_Survival Independently Drives

Caption: Mechanisms of acquired resistance to Menin inhibitors.

Experimental_Workflow_Resistance_Screen start Leukemia Cell Line (e.g., MV4;11) transduction Transduce with CRISPR Base Editor & sgRNA Library for MEN1 start->transduction selection Drug Selection: - Menin Inhibitor - Vehicle Control (DMSO) transduction->selection dna_extraction Harvest Surviving Cells & Extract Genomic DNA selection->dna_extraction sequencing Amplify & Sequence sgRNA Cassettes dna_extraction->sequencing analysis Identify Enriched sgRNAs in Drug-Treated Population sequencing->analysis validation Validate Candidate Resistance Mutations analysis->validation end Identified Resistance Mutations validation->end

Caption: CRISPR screen workflow to identify resistance mutations.

References

Optimizing VTP50469 fumarate dosage for minimal toxicity in vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing VTP50469 fumarate in in vivo experiments. The information is intended for scientists and drug development professionals to optimize dosage and minimize toxicity.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: VTP50469 is a potent and selective small molecule inhibitor of the Menin-Mixed Lineage Leukemia 1 (MLL1) protein-protein interaction.[1][2] Menin is a crucial cofactor for the leukemogenic activity of MLL fusion proteins. By disrupting the Menin-MLL1 interaction, VTP50469 inhibits the recruitment of this complex to chromatin, leading to the downregulation of target genes such as HOXA9 and MEIS1, which are essential for the survival of MLL-rearranged (MLL-r) and NPM1-mutant (NPM1c) leukemia cells.[1]

Q2: What are the recommended starting doses for in vivo studies with this compound?

A2: The optimal dose of this compound depends on the animal model and the specific leukemia subtype being studied. For MLL-rearranged leukemia xenograft models, doses ranging from 15 mg/kg to 60 mg/kg administered twice daily (BID) have shown high efficacy.[3] In some studies, a dose of 120 mg/kg BID has been used and was found to be highly effective in MLL-rearranged leukemia models.[4] For Ewing sarcoma models, doses of 100 mg/kg and 120 mg/kg BID have been evaluated.[5] It is recommended to perform a dose-range finding study to determine the optimal dose for your specific model.

Q3: What are the known in vivo toxicities associated with this compound?

A3: At higher doses, this compound has been associated with toxicity in animal models. In Ewing sarcoma xenograft models, a dose of 120 mg/kg BID led to excessive mortality, which was reduced by lowering the dose to 100 mg/kg BID.[5] The clinical-stage compound revumenib (SNDX-5613), for which VTP50469 is a preclinical precursor, has shown dose-limiting toxicities in clinical trials, including Grade 3 QTc prolongation and differentiation syndrome.[6][7] While not directly observed in preclinical studies with VTP50469, these findings suggest that researchers should be mindful of potential cardiac and hematological adverse effects.

Q4: How should this compound be formulated for oral administration?

A4: this compound can be formulated as a suspension for oral gavage. One published formulation involves suspending the compound in a vehicle of 0.5% Natrosol with 1% Polysorbate-80.[5] It is crucial to ensure a uniform suspension, which can be achieved by sonication in a water bath.[5]

Troubleshooting Guide

IssuePotential CauseRecommended Action
Excessive mortality or weight loss in treatment groups. The administered dose is too high for the specific animal model or strain.Reduce the dose of this compound. Consider a dose de-escalation study to determine the maximum tolerated dose (MTD). For example, if toxicity is observed at 120 mg/kg BID, reduce the dose to 100 mg/kg BID or lower.[5]
Lack of efficacy at a previously reported effective dose. Suboptimal drug formulation or administration. Variation in the animal model's sensitivity.Ensure the this compound is uniformly suspended before each administration. Verify the accuracy of the dosing volume. Confirm the genetic characteristics of your xenograft or patient-derived xenograft (PDX) model, as sensitivity can vary.
Signs of differentiation syndrome (e.g., respiratory distress, fluid retention). This is a known class effect for Menin inhibitors.While more commonly reported in clinical trials with revumenib, be vigilant for these signs in preclinical models.[6][7] If observed, consider dose reduction or interruption and consult with a veterinarian.
Inconsistent results between experiments. Variability in drug preparation, animal handling, or tumor implantation.Standardize all experimental procedures. Prepare fresh drug formulations regularly. Ensure consistent animal age, weight, and tumor size at the start of treatment.

Quantitative Data Summary

Table 1: In Vivo Efficacy and Toxicity of this compound in Different Cancer Models

Cancer ModelAnimal ModelDose and ScheduleEfficacyObserved ToxicityReference
MLL-rearranged LeukemiaNSG mice15, 30, 60 mg/kg BID POSignificant survival advantage at all doses.Not specified.[3]
MLL-rearranged LeukemiaNot specified120 mg/kg BID POHighly effective.Not specified.[4]
Ewing Sarcoma (CHLA-258, EW-8)Not specified100 mg/kg BID POStatistically significant growth delay.5% mortality (1 of 20 mice).[5]
Ewing Sarcoma (5 other models)Not specified120 mg/kg BID POStatistically significant growth delay in some models.Excessive mortality (18 of 50 mice).[5]

Experimental Protocols

Protocol: In Vivo Maximum Tolerated Dose (MTD) Study
  • Animal Model: Use the same strain of mice or rats that will be used for efficacy studies (e.g., NSG mice for PDX models).

  • Acclimatization: Allow animals to acclimate for at least one week before the start of the study.

  • Group Allocation: Randomly assign animals to treatment groups (n=3-5 per group), including a vehicle control group.

  • Dose Escalation: Start with a dose range based on published data (e.g., 50, 100, 150 mg/kg BID).

  • Drug Formulation and Administration: Prepare this compound in a suitable vehicle (e.g., 0.5% Natrosol, 1% Polysorbate-80) and administer via oral gavage.

  • Monitoring: Monitor animals daily for clinical signs of toxicity, including changes in body weight, posture, activity, and fur texture. Record body weight at least three times per week.

  • Endpoint: The MTD is defined as the highest dose that does not cause greater than 20% body weight loss or significant clinical signs of toxicity. The study duration is typically 14-28 days.

  • Analysis: At the end of the study, perform a complete blood count (CBC) and serum chemistry analysis. Conduct a gross necropsy and collect major organs for histopathological examination to identify any target organ toxicities.

Protocol: In Vivo Efficacy Study in a Leukemia Xenograft Model
  • Cell Culture and Implantation: Culture MLL-rearranged or NPM1-mutant leukemia cells (e.g., MV4;11) under sterile conditions. Implant the cells into immunocompromised mice (e.g., NSG mice) via tail vein injection.

  • Tumor Burden Monitoring: Monitor leukemia engraftment by weekly peripheral blood sampling and flow cytometry for human CD45+ cells.

  • Treatment Initiation: Once leukemia burden reaches a predetermined level (e.g., 1-5% hCD45+ cells in peripheral blood), randomize mice into treatment and vehicle control groups.

  • Dosing: Administer this compound at the predetermined optimal dose and schedule.

  • Efficacy Assessment: Monitor tumor burden weekly. The primary endpoint is typically overall survival.

  • Pharmacodynamic Analysis: At the end of the study, collect bone marrow, spleen, and peripheral blood to assess leukemia infiltration. Analyze the expression of downstream target genes (e.g., HOXA9, MEIS1) in leukemia cells by qPCR or RNA-seq to confirm target engagement.

Visualizations

Signaling Pathway Diagram

Menin_MLL1_Pathway cluster_nucleus Nucleus VTP50469 VTP50469 fumarate VTP50469->Inhibition Menin Menin MLL1 MLL1 Fusion Protein Menin->MLL1 Chromatin Chromatin MLL1->Chromatin Binds to TargetGenes Target Genes (e.g., HOXA9, MEIS1) Chromatin->TargetGenes Activates Transcription Leukemia Leukemia Cell Survival TargetGenes->Leukemia Promotes Inhibition->Menin Inhibits Interaction

Caption: this compound disrupts the Menin-MLL1 interaction, inhibiting leukemogenesis.

Experimental Workflow Diagram

InVivo_Workflow cluster_preclinical Preclinical In Vivo Evaluation DoseFinding 1. Dose-Range Finding (MTD Study) Efficacy 2. Efficacy Study (Xenograft Model) DoseFinding->Efficacy Determines Optimal Dose PKPD 3. PK/PD Analysis Efficacy->PKPD Provides Samples for Toxicity 4. Toxicology Assessment Efficacy->Toxicity Monitors for

Caption: A streamlined workflow for the in vivo evaluation of this compound.

References

Technical Support Center: Monitoring Drug Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on monitoring the in vivo efficacy of VTP50469 fumarate and other targeted therapies in animal models. The content is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Clarification on the Mechanism of Action of this compound

It is important to note that this compound is a potent and highly selective inhibitor of the Menin-Mixed Lineage Leukemia (MLL) interaction, with a Ki of 104 pM.[1] It is not an inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). This guide is therefore divided into two main sections to provide comprehensive support:

  • Section 1: Monitoring this compound (Menin-MLL Inhibitor) Efficacy. This section is dedicated to methodologies relevant to this compound and its mechanism of action in the context of leukemia models.

  • Section 2: Monitoring HPK1 Inhibitor Efficacy. This section provides guidance on monitoring the efficacy of HPK1 inhibitors, a distinct class of immunomodulatory agents, to address potential interest in this separate target.

Section 1: Monitoring this compound (Menin-MLL Inhibitor) Efficacy

This compound has shown significant anti-leukemia activity in preclinical studies by disrupting the critical interaction between Menin and MLL fusion proteins, which are key drivers in certain types of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[2][3][4][5]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound works by competitively inhibiting the interaction between Menin and the MLL1 protein (or its oncogenic fusion partners). This disruption displaces the Menin-MLL complex from chromatin, leading to a downregulation of target genes such as HOXA9 and MEIS1.[6] This ultimately results in the differentiation and apoptosis of leukemia cells.[1][3]

Q2: Which animal models are most appropriate for testing this compound efficacy?

A2: Patient-derived xenograft (PDX) models are highly relevant for studying the efficacy of this compound.[3][4] These models, where patient leukemia cells are engrafted into immunodeficient mice (e.g., NSG mice), closely recapitulate human disease. Models of MLL-rearranged (MLL-r) or NPM1-mutant (NPM1c) leukemia are particularly appropriate.[2][4]

Q3: How is this compound typically administered in animal studies?

A3: this compound is orally bioavailable and can be administered via oral gavage or formulated in chow.[4][7][8] For example, studies have used oral gavage at doses of 120 mg/kg twice daily or continuous administration in chow at a concentration of 0.1%.[8]

Q4: What are the key pharmacodynamic markers to confirm target engagement of this compound in vivo?

A4: To confirm that this compound is engaging its target in vivo, you should assess the modulation of downstream genes. This can be done by measuring the mRNA and protein levels of MLL target genes such as HOXA9, MEIS1, PBX3, and MEF2C in tumor cells isolated from treated animals. A significant reduction in the expression of these genes indicates successful target engagement.[6] Chromatin immunoprecipitation (ChIP) can also be performed to demonstrate the displacement of Menin and MLL from the promoter regions of these target genes.[6]

Troubleshooting Guide
IssuePotential CauseSuggested Solution
No significant reduction in tumor burden Suboptimal dosing or administration route.Verify the formulation and dose calculations. Ensure consistent administration. Consider pharmacokinetic studies to assess drug exposure in your model.
Poor bioavailability in the specific animal strain.Conduct pharmacokinetic analysis to determine plasma concentrations of VTP50469. If bioavailability is low, consider an alternative administration route or vehicle.
Acquired resistance to the inhibitor.Sequence the MEN1 gene in tumor samples from non-responding animals to check for mutations at the drug-binding interface.[6]
High toxicity or weight loss in treated animals Dose is too high for the specific animal model or strain.Reduce the dose of this compound. Closely monitor animal health, including daily weight checks.
Off-target effects.While VTP50469 is highly selective, off-target toxicity can occur at high doses. A dose de-escalation study may be necessary.
Inconsistent results between animals Variation in tumor engraftment and growth rates.Ensure a consistent number of viable tumor cells are implanted. Randomize animals into treatment groups only after tumors are established and measurable.
Inconsistent drug administration.Ensure all personnel are trained on the correct administration technique (e.g., oral gavage).
Quantitative Data Presentation

Table 1: In Vitro Potency of this compound in Leukemia Cell Lines

Cell LineLeukemia SubtypeIC50 (nM)
MOLM13MLL-rearranged AML13
MV4;11MLL-rearranged AML17
RS4;11MLL-rearranged ALL25
NOMO1MLL-rearranged AML30
THP1MLL-rearranged AML37
Data sourced from MedchemExpress.[1]

Table 2: In Vivo Efficacy of this compound in MLL-r ALL PDX Models

PDX ModelTreatment RegimenOutcome
MLL-r ALL PDX Panel (7 models)120 mg/kg, oral gavage, twice daily for 28 daysMaintained Complete Responses (MCRs) in 6 of 7 PDXs.[8]
MLL-7 PDX0.1% in chow for 28 daysComplete Response (CR).[8]
MLL-8 PDX0.1% in chow for 28 daysProgressive Disease (PD).[8]
MLL-7 PDX0.1% in chow + VXLMCR, significant delay in leukemia progression.[8]
MLL-8 PDX0.1% in chow + VXLMCR, significant delay in leukemia progression.[8]
*VXL: Vincristine, Dexamethasone, L-asparaginase combination therapy.
Experimental Protocols

Protocol 1: Monitoring Leukemia Burden in a PDX Mouse Model

  • Animal Model: Severe combined immunodeficient (SCID) or NOD scid gamma (NSG) mice are typically used.

  • Engraftment: Engraft patient-derived MLL-r or NPM1c leukemia cells via tail vein injection.

  • Monitoring Engraftment: At regular intervals (e.g., weekly), collect peripheral blood via submandibular or tail vein bleed.

  • Flow Cytometry:

    • Lyse red blood cells using an appropriate lysis buffer.

    • Stain the remaining cells with fluorescently-conjugated antibodies against human CD45 (to identify human leukemia cells) and mouse CD45 (to distinguish from mouse hematopoietic cells).

    • Analyze the samples on a flow cytometer to quantify the percentage of human CD45+ cells in the peripheral blood.

  • Treatment Initiation: Once the leukemia burden reaches a predetermined level (e.g., >1% hCD45+ cells in peripheral blood), randomize mice into treatment and control groups.

  • Treatment: Administer this compound or vehicle control as per the study design.

  • Efficacy Assessment:

    • Continue to monitor leukemia burden in the peripheral blood weekly via flow cytometry.

    • At the end of the study, harvest bone marrow and spleen to assess leukemia infiltration in these organs by flow cytometry.

    • Monitor animal survival and generate Kaplan-Meier survival curves.[9]

Protocol 2: Assessment of Pharmacodynamic Biomarkers

  • Sample Collection: At specified time points after treatment, euthanize a subset of mice from each group and harvest tumors (e.g., spleen or bone marrow with high leukemia infiltration).

  • RNA Extraction and qRT-PCR:

    • Isolate total RNA from the leukemia cells.

    • Perform reverse transcription to generate cDNA.

    • Use qRT-PCR to measure the relative expression levels of MLL target genes (HOXA9, MEIS1, etc.), normalized to a housekeeping gene (e.g., GAPDH).

  • Protein Extraction and Western Blotting:

    • Prepare protein lysates from the leukemia cells.

    • Separate proteins by SDS-PAGE and transfer to a membrane.

    • Probe with primary antibodies against HOXA9, MEIS1, and a loading control (e.g., β-actin).

    • Incubate with a secondary antibody and visualize the bands. Quantify the protein levels relative to the loading control.

Diagrams

Menin_MLL_Pathway cluster_nucleus Nucleus cluster_complex Oncogenic Complex MLL_Fusion MLL Fusion Protein (e.g., MLL-AF9) Menin Menin MLL_Fusion->Menin Interaction DNA Target Gene Promoters (HOXA9, MEIS1) MLL_Fusion->DNA Binds to Menin->DNA Binds to Inhibition_Effect Complex Dissociation & Transcription Repression Transcription Leukemogenic Gene Transcription DNA->Transcription Activates VTP50469 This compound VTP50469->Menin Inhibits Interaction Leukemia Leukemia Progression Transcription->Leukemia

Caption: Menin-MLL signaling pathway and inhibition by this compound.

Section 2: Monitoring HPK1 Inhibitor Efficacy

Hematopoietic Progenitor Kinase 1 (HPK1) is a negative regulator of T-cell receptor (TCR) signaling.[10] Inhibition of HPK1 is a promising immuno-oncology strategy aimed at enhancing anti-tumor immune responses.

Frequently Asked Questions (FAQs)

Q1: What is the role of HPK1 in the immune system?

A1: HPK1 acts as an intracellular checkpoint that dampens T-cell activation. Upon TCR engagement, HPK1 phosphorylates the adaptor protein SLP-76 at Serine 376 (pSLP-76), which leads to the attenuation of TCR signaling and reduced T-cell proliferation and cytokine production.[11][12]

Q2: What animal models are suitable for evaluating HPK1 inhibitors?

A2: Syngeneic tumor models are the gold standard for testing HPK1 inhibitors.[13] These models use immunocompetent mice, which are essential for evaluating a drug's impact on the anti-tumor immune response. Examples include CT26 (colon carcinoma) or MC38 (colon adenocarcinoma) models.

Q3: How can I measure target engagement of an HPK1 inhibitor in vivo?

A3: The most direct pharmacodynamic biomarker for HPK1 inhibition is the reduction of pSLP-76 (Ser376) levels in T-cells upon ex vivo stimulation.[10][11] This can be measured in peripheral blood or tumor-infiltrating lymphocytes (TILs) using phosphoflow cytometry.

Q4: What are the expected downstream effects of HPK1 inhibition on the anti-tumor immune response?

A4: Effective HPK1 inhibition should lead to enhanced T-cell function. This can be observed as:

  • Increased production of pro-inflammatory cytokines such as IL-2 and IFN-γ.[10]

  • Increased proliferation and activation of CD8+ T-cells within the tumor.

  • A shift in the tumor microenvironment towards a more inflamed, "hot" phenotype.

  • Delayed tumor growth and improved survival, especially in combination with checkpoint inhibitors like anti-PD-1.

Troubleshooting Guide
IssuePotential CauseSuggested Solution
No effect on tumor growth Insufficient target engagement.Measure pSLP-76 levels in T-cells from treated animals to confirm HPK1 inhibition. If there is no change, reconsider the dose, formulation, or administration route.
"Cold" tumor microenvironment.The tumor model may lack sufficient baseline immunogenicity. Consider using a more immunogenic model or combining the HPK1 inhibitor with another agent that can prime an immune response.
No increase in cytokine production Timing of sample collection.Cytokine responses can be transient. Perform a time-course study to identify the peak of cytokine production after treatment.
Inappropriate assay.Ensure the cytokine measurement assay (e.g., ELISA, Luminex, intracellular cytokine staining) is validated and sensitive enough to detect changes.
Difficulty isolating viable TILs Poor tissue dissociation technique.Optimize the enzymatic digestion and mechanical dissociation protocol to maximize cell viability. Use viability dyes in flow cytometry to exclude dead cells from the analysis.
Low immune cell infiltration in the tumor model.Select a tumor model known to have a reasonable level of T-cell infiltration.
Quantitative Data Presentation

Table 3: Preclinical Profile of a Representative HPK1 Inhibitor (Compound K)

AssayCell Type / ModelResult
In Vitro Potency
HPK1 Biochemical IC50Recombinant Enzyme< 1 nM
pSLP-76 Inhibition IC50Human Whole Blood~ 6 µM[11]
IFN-γ ProductionHuman CD8+ T-cellsConcentration-dependent increase[11]
In Vivo Efficacy
PharmacodynamicsMC38 Syngeneic ModelReduction in pSLP-76, increase in IFN-γ, CD25, and CD69 expression in blood.[11]
Data is illustrative and based on a representative small molecule HPK1 inhibitor.[11]
Experimental Protocols

Protocol 1: Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs)

  • Animal Model: Use a syngeneic tumor model (e.g., C57BL/6 mice with MC38 tumors).

  • Treatment: Once tumors are established, treat mice with the HPK1 inhibitor or vehicle control.

  • Tumor Harvest: At the end of the study, excise tumors and prepare single-cell suspensions using enzymatic digestion (e.g., collagenase, DNase) and mechanical dissociation.[14]

  • Flow Cytometry Staining:

    • Stain the single-cell suspension with a viability dye.

    • Use a comprehensive antibody panel to identify key immune cell populations. A typical panel might include:

      • Lineage markers: CD45, CD3, CD4, CD8, NK1.1, CD19, CD11b, Gr-1.

      • Activation/Exhaustion markers: PD-1, TIM-3, LAG-3, CD69, CD25.

  • Data Analysis:

    • Gate on live, CD45+ hematopoietic cells.

    • Identify major lymphocyte and myeloid populations (e.g., CD4+ T-cells, CD8+ T-cells, regulatory T-cells, macrophages).

    • Quantify the density of these populations (cells per gram of tumor) and their expression of activation and exhaustion markers.[13]

Protocol 2: Analysis of Cytokine Production

  • Sample Collection: Collect peripheral blood (for serum/plasma) or harvest tumors and spleens at various time points after treatment.

  • Serum/Plasma Analysis:

    • Isolate serum or plasma from blood samples.

    • Use a multiplex immunoassay (e.g., Luminex) or ELISA to measure the concentrations of key cytokines such as IFN-γ, TNF-α, and IL-2.

  • Intracellular Cytokine Staining (ICS):

    • Prepare single-cell suspensions from tumors or spleens.

    • Restimulate the cells ex vivo for a short period (e.g., 4-6 hours) with a T-cell stimulus (e.g., PMA/Ionomycin or CD3/CD28 beads) in the presence of a protein transport inhibitor (e.g., Brefeldin A).

    • Perform surface staining for T-cell markers (CD3, CD4, CD8).

    • Fix and permeabilize the cells, then perform intracellular staining for cytokines (IFN-γ, TNF-α).

    • Analyze by flow cytometry to determine the percentage of T-cells producing specific cytokines.

Diagrams

Caption: HPK1 signaling pathway in T-cell activation.

References

VTP50469 fumarate inconsistent results in cell proliferation assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using VTP50469 fumarate in cell proliferation assays. Inconsistent results can arise from various factors, and this guide is designed to help you identify and resolve common issues.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and highly selective small molecule inhibitor of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction.[1][2][3][4][5] Mechanistically, it disrupts the binding of Menin to MLL fusion proteins, which are critical for the leukemogenic gene expression program in specific types of leukemia.[6][7][8] This disruption leads to the displacement of Menin from chromatin, changes in gene expression, and subsequent induction of cell differentiation or apoptosis in susceptible cancer cell lines.[3][4][5][7]

Q2: In which cell lines is this compound expected to be most effective?

A2: this compound is most effective in cancer cell lines harboring MLL gene rearrangements (e.g., MLL-AF9, MLL-AF4) or NPM1 mutations.[6][9][10] It has demonstrated potent anti-proliferative activity in various acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL) cell lines with these genetic alterations.[1][3] Cell lines without these specific mutations are generally not responsive to VTP50469 treatment.[7][11]

Q3: What is the expected cellular response to this compound treatment?

A3: The cellular response to VTP50469 can vary depending on the cell line. In some MLL-rearranged B-cell acute lymphoblastic leukemia (B-ALL) cell lines, treatment can lead to rapid, dose-dependent apoptosis.[3][12] In contrast, many MLL-rearranged acute myeloid leukemia (AML) cell lines may undergo dose-dependent differentiation, a process that can take several days (e.g., 4-6 days) to become apparent.[3][12] This difference in response kinetics is a critical factor to consider when designing and interpreting cell proliferation assays.

Q4: How should this compound be stored and handled?

A4: For long-term storage, this compound powder should be stored at -20°C for up to three years or at -80°C.[4] Once reconstituted in a solvent such as DMSO, it is recommended to create single-use aliquots and store them at -80°C to prevent degradation from repeated freeze-thaw cycles.[3][4] Stock solutions are typically stable for up to 6 months at -80°C.[3] Use fresh, high-quality DMSO for reconstitution, as moisture-absorbing DMSO can reduce the compound's solubility.[4] If precipitation is observed upon thawing, the solution can be warmed and/or sonicated to aid dissolution.[13]

Troubleshooting Guide for Inconsistent Cell Proliferation Assay Results

Inconsistent results in cell proliferation assays with this compound can be frustrating. This guide provides a systematic approach to troubleshooting common issues.

Issue 1: High Variability in IC50 Values Between Experiments

Potential Causes and Solutions:

  • Cell Line Specificity: Confirm that the cell line you are using has an MLL-rearrangement or NPM1 mutation, as VTP50469's potency is highly dependent on these genetic contexts.[7][11]

  • Compound Solubility and Stability:

    • Ensure complete dissolution of the this compound powder. Use fresh, anhydrous DMSO for preparing stock solutions.[4]

    • If precipitation occurs in your stock solution upon thawing, gently warm and sonicate the vial until the solution is clear.[13]

    • Prepare fresh dilutions from your stock for each experiment to avoid degradation.

  • Cell Health and Passage Number:

    • Use cells with a low passage number, as high-passage cells can exhibit altered growth rates and drug responses.

    • Ensure cells are healthy and in the logarithmic growth phase at the time of treatment.

  • Assay Duration: The duration of drug incubation can significantly impact the observed IC50. Due to the potential for differentiation as a primary response in some AML cell lines, shorter incubation times (e.g., 48-72 hours) may not fully capture the anti-proliferative effect. Consider extending the incubation period to 5-7 days for these cell lines.[3][12]

Issue 2: No Significant Effect on Cell Proliferation

Potential Causes and Solutions:

  • Incorrect Cell Line: As mentioned, VTP50469 is highly specific. Verify the genetic background of your cell line.

  • Suboptimal Compound Concentration: The IC50 values for VTP50469 are typically in the low nanomolar range for sensitive cell lines.[3] Ensure your concentration range is appropriate to capture a dose-response curve.

  • Differentiation vs. Cytotoxicity: Your assay may be measuring cytotoxicity (cell death) while the primary response in your cell line is differentiation. Consider using assays that can distinguish between these two outcomes, such as flow cytometry for differentiation markers (e.g., CD11b for myeloid differentiation) in parallel with a viability assay.[12]

  • Assay Type: Some cell proliferation assays, like those based on metabolic activity (e.g., MTT, XTT, Alamar Blue), may not be optimal if the compound induces a cytostatic effect or differentiation without immediate cell death.[14] Consider direct cell counting or a DNA synthesis assay (e.g., BrdU incorporation) to confirm proliferation inhibition.[14]

Issue 3: "Edge Effects" and Inconsistent Replicates within a Plate

Potential Causes and Solutions:

  • Evaporation: The outer wells of a microplate are more prone to evaporation, leading to increased compound concentration and altered cell growth. To mitigate this, fill the peripheral wells with sterile media or PBS without cells and use only the inner wells for your experiment.

  • Inconsistent Cell Seeding: Ensure a homogenous cell suspension before seeding and use a consistent volume for each well. For adherent cells, allow sufficient time for attachment before adding the compound.

  • Pipetting Errors: Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent delivery of cells and compounds to each well.

Data Presentation

Table 1: Reported IC50 Values of VTP50469 in Various Cancer Cell Lines

Cell LineCancer TypeKey Genetic FeatureReported IC50 (nM)
MOLM13AMLMLL-AF913 - 18
MV4;11AMLMLL-AF410 - 17
RS4;11ALLMLL-AF425
NOMO1AMLMLL-AF930
THP-1AMLMLL-AF937
KOPN8ALLMLL-AF615
SEMK2ALLMLL-AF427
EW-8Ewing SarcomaEWSR1-FLI1>3000
ES-1Ewing SarcomaEWSR1-FLI1>3000
ES-4Ewing SarcomaEWSR1-FLI1>3000
ES-6Ewing SarcomaEWSR1-FLI1>3000

Data compiled from multiple sources.[1][3][10][11] IC50 values can vary depending on the specific assay conditions and laboratory.

Experimental Protocols

Protocol 1: General Cell Proliferation Assay (MTT-based)
  • Cell Seeding:

    • Harvest cells in the logarithmic growth phase.

    • Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).

    • Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of complete growth medium.

    • For adherent cells, incubate for 18-24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete growth medium from a freshly prepared DMSO stock. The final DMSO concentration should not exceed 0.1%.

    • Add 100 µL of the compound dilutions to the appropriate wells. Include vehicle control (medium with 0.1% DMSO) and untreated control wells.

  • Incubation:

    • Incubate the plate for the desired period (e.g., 72 hours for general screening, or up to 7 days for differentiation studies) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until formazan crystals are visible.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Normalize the data to the vehicle control.

    • Plot the dose-response curve and calculate the IC50 value using appropriate software.

Protocol 2: Flow Cytometry for Differentiation Marker (CD11b)
  • Cell Treatment:

    • Treat cells with this compound as described in the cell proliferation assay protocol for the desired duration (e.g., 5-7 days).

  • Cell Staining:

    • Harvest the cells and wash them with PBS containing 2% FBS.

    • Resuspend the cells in a staining buffer (e.g., PBS with 2% FBS).

    • Add a fluorescently labeled anti-CD11b antibody and a viability dye (to exclude dead cells).

    • Incubate on ice for 30 minutes in the dark.

  • Flow Cytometry Analysis:

    • Wash the cells to remove unbound antibody.

    • Resuspend the cells in staining buffer.

    • Analyze the cells using a flow cytometer, gating on the live cell population.

    • Quantify the percentage of CD11b-positive cells.

Visualizations

Menin_MLL_Signaling_Pathway cluster_nucleus Nucleus VTP50469 VTP50469 Menin Menin VTP50469->Menin Inhibits Interaction Differentiation_Apoptosis Differentiation / Apoptosis VTP50469->Differentiation_Apoptosis MLL_Fusion MLL Fusion Protein (e.g., MLL-AF9) Menin->MLL_Fusion Binds to Chromatin Chromatin MLL_Fusion->Chromatin Binds to Target_Genes Leukemogenic Target Genes (e.g., HOXA9, MEIS1) Chromatin->Target_Genes Activates Transcription Leukemogenesis Leukemogenesis Target_Genes->Leukemogenesis

Caption: VTP50469 inhibits the Menin-MLL fusion protein interaction.

Experimental_Workflow Start Start Cell_Culture Maintain Healthy Cell Culture Start->Cell_Culture Cell_Seeding Seed Cells in 96-Well Plate Cell_Culture->Cell_Seeding Treatment Treat Cells with VTP50469 Cell_Seeding->Treatment Compound_Prep Prepare VTP50469 Serial Dilutions Compound_Prep->Treatment Incubation Incubate for Desired Duration Treatment->Incubation Assay Perform Cell Proliferation Assay (e.g., MTT) Incubation->Assay Data_Acquisition Read Plate with Microplate Reader Assay->Data_Acquisition Data_Analysis Analyze Data and Calculate IC50 Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: General workflow for a cell proliferation assay.

Troubleshooting_Tree Inconsistent_Results Inconsistent Results? High_IC50_Variability High IC50 Variability? Inconsistent_Results->High_IC50_Variability Yes No_Effect No Effect Observed? Inconsistent_Results->No_Effect No Check_Cell_Line Verify Cell Line Genetics (MLL-r / NPM1-mut) High_IC50_Variability->Check_Cell_Line No_Effect->Check_Cell_Line Start Here Check_Compound Check Compound Solubility & Stability Check_Cell_Line->Check_Compound Confirm_Concentration Confirm Compound Concentration Range Check_Cell_Line->Confirm_Concentration Check_Cell_Health Assess Cell Health & Passage Number Check_Compound->Check_Cell_Health Extend_Incubation Consider Extending Incubation Time Check_Cell_Health->Extend_Incubation Optimize_Seeding Optimize Cell Seeding Density Extend_Incubation->Optimize_Seeding Assess_Differentiation Assess for Differentiation vs. Cytotoxicity Confirm_Concentration->Assess_Differentiation Alternative_Assay Consider Alternative Proliferation Assay Assess_Differentiation->Alternative_Assay

Caption: Decision tree for troubleshooting inconsistent results.

References

Non-genetic resistance mechanisms to Menin-MLL1 inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with Menin-MLL1 inhibitors. This resource provides troubleshooting guides and answers to frequently asked questions regarding non-genetic resistance mechanisms observed during experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is non-genetic resistance to Menin-MLL1 inhibitors?

Non-genetic resistance, also referred to as adaptive resistance, describes a phenomenon where cancer cells learn to survive and proliferate despite the presence of a Menin-MLL1 inhibitor, without acquiring mutations in the drug's target, the MEN1 gene.[1][2][3] While the inhibitor may still be engaging its target effectively, the cells adapt by rewiring their internal signaling networks, leading to a dysregulated epigenome, transcriptome, or proteome to bypass the drug's effects.[1][4]

Q2: My inhibitor-treated cells are proliferating, but sequencing of the MEN1 gene shows no mutations. What are the likely next steps?

This is a classic sign of potential non-genetic resistance. While genetic mutations in the Menin drug-binding pocket are a known cause of resistance, a significant portion of resistance cases are non-genetic.[5][6] The first step is to confirm target engagement.

Recommended Troubleshooting Workflow:

  • Confirm Target Engagement: Verify that the inhibitor is effectively disrupting the Menin-MLL1 interaction in your resistant cells using Co-Immunoprecipitation (Co-IP).

  • Assess Downstream Effects: Check for the eviction of the Menin-MLL1 complex from the promoters of canonical target genes (e.g., HOXA9, MEIS1) using Chromatin Immunoprecipitation (ChIP-qPCR).

  • Analyze Bypass Pathways: If target engagement is confirmed but downstream gene repression is bypassed, investigate common non-genetic escape routes. Key pathways to examine include the upregulation of anti-apoptotic proteins like BCL2 and MYC, or alterations in other epigenetic regulatory complexes like PRC1.1.[5][7]

Troubleshooting_Workflow start Suspected Non-Genetic Resistance (No MEN1 Mutations) co_ip Perform Co-IP: Is Menin-MLL1 interaction disrupted? start->co_ip chip_qpr Perform ChIP-qPCR: Is Menin evicted from HOXA9 promoter? co_ip->chip_qpr  Yes revisit_pk Troubleshoot Drug Delivery / PK: - Check compound stability - Verify dose and administration co_ip->revisit_pk  No pathway_analysis Investigate Bypass Pathways: - Western Blot for BCL2, MYC - Check PRC1.1 complex integrity - RNA-seq for pathway alterations chip_qpr->pathway_analysis  Yes genetic_resistance Consider Other Genetic Mechanisms: (e.g., mutations in downstream effectors) chip_qpr->genetic_resistance  No (Indicates persistent chromatin occupancy)

Caption: Troubleshooting workflow for suspected non-genetic resistance.
Q3: The Menin inhibitor successfully displaces Menin from chromatin in my resistant cells, but key target genes like MEIS1 are not fully repressed. What could be happening?

This scenario suggests that while the drug is working at the primary target level, resistant cells have activated alternative transcriptional programs to maintain expression of critical leukemogenic genes.[6] One key mechanism involves the loss of function of the non-canonical polycomb repressive complex PRC1.1.[5][6] Loss of PRC1.1 components can lead to the aberrant activation of oncogenes like MYC, which then drives proliferation independently of the Menin-MLL1 axis.[5][7][8]

Q4: I'm observing an upregulation of BCL2 in my Menin inhibitor-resistant cell lines. Is this a known resistance mechanism?

Yes, upregulation of the anti-apoptotic protein BCL2 is a recognized mechanism of bypassing Menin-MLL1 inhibition. Menin inhibitors can decrease the expression of BCL2 family proteins.[9][10] Consequently, cells that upregulate BCL2 can evade the pro-apoptotic signals initiated by the drug. This observation strongly suggests a therapeutic opportunity for combination treatment. Combining the Menin inhibitor with a BCL2 inhibitor, such as Venetoclax, has been shown to be synergistic and can overcome this form of resistance.[7][9][11][12]

Section 2: Quantitative Data Summary

The development of non-genetic resistance is characterized by a significant decrease in sensitivity to Menin inhibitors. This is often quantified by measuring the shift in the half-maximal lethal dose (LD50) or inhibitory concentration (IC50).

Table 1: Change in Drug Sensitivity in Menin Inhibitor Tolerant/Resistant (MITR) AML Cell Lines

Cell Line Type Parental LD50 (SNDX-50469) Resistant (MITR) LD50 (SNDX-50469) Fold Resistance Citation(s)
MV4-11 MLL-rearranged 51.4 nM > 1 µM > 19.5x [1]
OCI-AML3 NPM1-mutant 55.0 nM > 1 µM > 18.2x [1]

These resistant cell lines also demonstrated cross-resistance to other Menin inhibitors, including ziftomenib and DS1594b.[1]

Table 2: Efficacy of Combination Therapy in Overcoming Resistance

Combination Strategy Rationale Effect Citation(s)
Menin inhibitor + Venetoclax (BCL2i) Resistance mediated by BCL2 upregulation or PRC1.1 loss. Synergistic activity observed in NPM1c/FLT3-mutated AML models; overcomes resistance in PRC1.1-deficient cells. [5][7][9][11][12]
Menin inhibitor + FHD-286 (BRG1/BRM ATPase inhibitor) Altered core transcriptional regulatory circuitry in resistant cells. Significantly superior survival in a resistant PDX model compared to single agents. [1]

| Menin inhibitor + OTX015 (BET inhibitor) | Altered core transcriptional regulatory circuitry in resistant cells. | Significantly superior survival in a resistant PDX model compared to single agents. |[1] |

Section 3: Signaling Pathway Diagrams

Non-genetic resistance often involves the activation of parallel "bypass" signaling pathways that promote cell survival, rendering the inhibition of the primary Menin-MLL1 pathway less effective.

Menin_MLL1_Pathway cluster_nucleus Nucleus cluster_inhibitor Therapeutic Intervention Menin Menin TargetGenes Target Genes (HOXA9, MEIS1) Menin->TargetGenes recruits MLL1 MLL1 (or MLL1-Fusion) MLL1->TargetGenes binds Transcription Leukemogenic Transcription TargetGenes->Transcription Proliferation Leukemic Proliferation & Survival Transcription->Proliferation MeninInhibitor Menin Inhibitor MeninInhibitor->Menin disrupts interaction

Caption: Mechanism of Menin-MLL1 inhibition in sensitive cells.

Resistance_Bypass_Pathway cluster_nucleus Nucleus Menin Menin TargetGenes Target Genes (HOXA9, MEIS1) Menin->TargetGenes MLL1 MLL1 MLL1->TargetGenes Transcription Leukemogenic Transcription TargetGenes->Transcription Proliferation Resistant Proliferation & Survival Transcription->Proliferation Blocked PRC1_1 PRC1.1 Loss MYC MYC Activation PRC1_1->MYC leads to MYC->Proliferation drives MeninInhibitor Menin Inhibitor MeninInhibitor->Menin interaction disrupted BCL2 BCL2 Upregulation Apoptosis Apoptosis BCL2->Apoptosis inhibits

Caption: Bypass signaling through BCL2 and MYC in resistant cells.

Section 4: Key Experimental Protocols

Protocol 1: Co-Immunoprecipitation (Co-IP) to Verify Menin-MLL1 Disruption

This protocol determines if the Menin inhibitor effectively disrupts the interaction between Menin and MLL1 (or MLL1-fusion protein) inside the cell.[13][14]

Materials:

  • Cell Pellet (from sensitive and resistant lines, treated with inhibitor or vehicle)

  • Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 or Triton X-100, with freshly added protease and phosphatase inhibitors)[15]

  • Anti-Menin antibody for immunoprecipitation (IP)

  • Anti-MLL1 (N-terminus for fusion protein) antibody for Western Blot (WB)[16]

  • Protein A/G magnetic beads

  • Wash Buffer (similar to lysis buffer but with lower detergent, e.g., 0.1% NP-40)

  • Elution Buffer (e.g., 1X Laemmli sample buffer)

Procedure:

  • Cell Lysis: Resuspend cell pellets in ice-cold Co-IP Lysis Buffer and incubate on a rotator for 30 minutes at 4°C.[17]

  • Clarification: Centrifuge lysate at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube. This is the whole-cell extract.

  • Pre-Clearing (Optional): To reduce non-specific binding, add Protein A/G beads to the lysate and incubate for 1 hour at 4°C. Pellet the beads and discard them.[15]

  • Immunoprecipitation: Add the anti-Menin IP antibody to the pre-cleared lysate. Incubate on a rotator for 4 hours to overnight at 4°C.

  • Capture Immune Complex: Add pre-washed Protein A/G magnetic beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.

  • Washing: Pellet the beads using a magnetic stand. Discard the supernatant. Wash the beads 3-5 times with ice-cold Wash Buffer.

  • Elution: After the final wash, remove all supernatant and resuspend the beads in 1X Laemmli sample buffer. Boil for 5-10 minutes to elute proteins.

  • Analysis: Use the eluate for Western Blot analysis, probing with an anti-MLL1 antibody.

Expected Result: In sensitive, inhibitor-treated cells, the amount of MLL1 pulled down with Menin should be significantly reduced compared to vehicle-treated cells. In resistant cells, if the cause is a bypass mechanism, you should still see a reduction in the MLL1 signal, confirming target engagement.

Protocol 2: Chromatin Immunoprecipitation (ChIP-qPCR) for Target Gene Occupancy

This protocol assesses whether the Menin-MLL1 complex is evicted from the promoter regions of target genes like HOXA9 following inhibitor treatment.[18][19]

Materials:

  • Cells (sensitive and resistant, treated with inhibitor or vehicle)

  • Cross-linking solution: 1% Formaldehyde in PBS. For MLL1 complex members, a two-step crosslinking with 2 mM DSG followed by formaldehyde may improve efficiency.[20][21]

  • Quenching solution: 125 mM Glycine

  • ChIP Lysis Buffer (containing SDS and protease inhibitors)

  • Sonicator

  • ChIP-grade anti-Menin or anti-MLL1 antibody

  • Protein A/G magnetic beads

  • ChIP Wash Buffers (low salt, high salt, LiCl)

  • Elution Buffer and Proteinase K

  • qPCR primers for the promoter region of a target gene (e.g., HOXA9) and a negative control region.

Procedure:

  • Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

  • Cell Lysis: Lyse the cells using ChIP Lysis Buffer.

  • Chromatin Shearing: Sonicate the lysate to shear DNA into fragments of 200-1000 bp.

  • Immunoprecipitation: Pre-clear the chromatin with Protein A/G beads. Then, incubate the sheared chromatin with your ChIP-grade antibody overnight at 4°C.

  • Capture and Wash: Add Protein A/G beads to capture the antibody-protein-DNA complexes. Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by incubating at 65°C overnight with Proteinase K.

  • DNA Purification: Purify the DNA using a standard column-based method.

  • Analysis: Perform quantitative PCR (qPCR) using primers specific to the HOXA9 promoter. Quantify the amount of immunoprecipitated DNA relative to the total input.

Expected Result: Treatment with an effective Menin inhibitor should cause a significant reduction in the amount of Menin and MLL1 detected at the HOXA9 promoter in sensitive cells. If resistant cells still show this reduction, it points towards a resistance mechanism downstream of chromatin eviction.

References

Addressing VTP50469 fumarate degradation in long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals utilizing VTP50469 fumarate in long-term experiments. The following information addresses potential issues related to the stability and degradation of this compound.

Frequently Asked Questions (FAQs)

Q1: What is VTP50469 and how does it work?

A1: VTP50469 is a potent and highly selective small-molecule inhibitor of the Menin-MLL (Mixed Lineage Leukemia) protein-protein interaction with a Ki of 104 pM.[1] It is orally bioavailable and has demonstrated anti-leukemia activity.[1][2] VTP50469 functions by binding to Menin, displacing it from chromatin and disrupting the Menin-MLL interaction that drives the expression of leukemogenic genes.[2][3][4][5][6] This leads to the suppression of MLL-fusion target genes, resulting in cellular differentiation and apoptosis in susceptible cancer cells.[1][2][3][4][5][6]

Q2: What is the significance of the fumarate salt form of VTP50469?

A2: VTP50469 is supplied as a fumarate salt. Pharmaceutical salts are often used to improve the physicochemical properties of a drug, such as solubility, stability, and bioavailability. The use of a fumarate salt can enhance the aqueous solubility and dissolution rate of a basic drug like VTP50469. However, the salt form can also influence the compound's stability, and understanding its properties is crucial for long-term experiments.

Q3: What are the known stability characteristics of this compound?

A3: While specific public data on the degradation pathways of this compound is limited, its oral bioavailability suggests a degree of stability in physiological conditions.[2][3][4] As a fumarate salt, its stability can be influenced by factors such as pH, light, and temperature. Fumarate salts can be susceptible to degradation, particularly in solution.

Q4: How should I store this compound?

A4: To ensure the integrity of the compound, it is recommended to store this compound as a solid in a cool, dark, and dry place. For long-term storage of stock solutions, refer to the manufacturer's recommendations, which typically advise storage at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

This guide addresses specific issues that may arise during long-term experiments with this compound.

Issue Potential Cause Recommended Action
Loss of compound activity or inconsistent results over time. Degradation of VTP50469 in solution. Fumarate salts can be susceptible to hydrolysis or other degradation pathways when in solution for extended periods, especially at non-optimal pH or when exposed to light.- Prepare fresh working solutions from a solid stock for each experiment. - If long-term storage of solutions is necessary, aliquot and store at ≤ -20°C. - Protect solutions from light by using amber vials or wrapping containers in foil. - Ensure the pH of your experimental medium is compatible with the compound's stability.
Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). Formation of degradation products. The appearance of new peaks over time can indicate the chemical breakdown of VTP50469. Common degradation pathways for pharmaceuticals include hydrolysis, oxidation, and photolysis.[7][8]- Analyze a freshly prepared solution as a reference standard to distinguish between the parent compound and potential degradants. - Perform forced degradation studies (e.g., exposure to acid, base, peroxide, light, heat) to intentionally generate and identify potential degradation products.[9] - Utilize analytical techniques like LC-MS/MS to characterize the structure of the unknown peaks.
Variability in biological assays. Inconsistent compound concentration due to degradation. If the compound degrades in the assay medium over the course of the experiment, the effective concentration will decrease, leading to variable results.- Assess the stability of VTP50469 in your specific cell culture or assay medium over the experimental duration. - Consider replenishing the compound in the medium for very long-term experiments (e.g., several days). - Include a positive control with a known stable compound to ensure assay consistency.
Precipitation of the compound in aqueous solutions. Poor solubility or changes in pH. While the fumarate salt is intended to improve solubility, precipitation can still occur, especially at high concentrations or in buffers where the pH affects the ionization state of the molecule.- Determine the solubility of this compound in your specific experimental buffer. - Adjust the pH of the solution if it is found to improve solubility and is compatible with your experimental setup. - Consider the use of a co-solvent (e.g., DMSO) for preparing high-concentration stock solutions, followed by dilution in the aqueous medium.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Experimental Medium

This protocol outlines a method to evaluate the stability of this compound in a specific aqueous medium over time.

  • Preparation of VTP50469 Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) at a high concentration.

  • Spiking the Medium: Spike the experimental medium (e.g., cell culture media, buffer) with the VTP50469 stock solution to achieve the final desired concentration.

  • Incubation: Incubate the VTP50469-spiked medium under the same conditions as your long-term experiment (e.g., 37°C, 5% CO2, protected from light).

  • Time-Point Sampling: At various time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), collect aliquots of the incubated medium.

  • Sample Storage: Immediately store the collected aliquots at ≤ -20°C to halt any further degradation until analysis.

  • Analytical Method: Analyze the samples using a validated stability-indicating HPLC or LC-MS method. The method should be able to separate the parent VTP50469 peak from any potential degradation products.

  • Data Analysis: Quantify the peak area of the parent VTP50469 at each time point. Calculate the percentage of VTP50469 remaining relative to the initial time point (T=0). A significant decrease in the parent peak area over time indicates degradation.

Protocol 2: Forced Degradation Study

This protocol is designed to intentionally degrade this compound to identify potential degradation products.

  • Prepare Stock Solutions: Dissolve this compound in an appropriate solvent.

  • Stress Conditions: Expose the VTP50469 solution to the following stress conditions in separate experiments:

    • Acidic Hydrolysis: Add 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).

    • Basic Hydrolysis: Add 0.1 M NaOH and incubate at room temperature.[9]

    • Oxidative Degradation: Add 3% H2O2 and incubate at room temperature.[9]

    • Photolytic Degradation: Expose the solution to a UV light source.

    • Thermal Degradation: Incubate the solution at an elevated temperature (e.g., 60°C).

  • Time-Point Sampling: Collect samples at various time points.

  • Neutralization (for acid/base hydrolysis): Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze the stressed samples using HPLC or LC-MS to identify and characterize the degradation products.

Visualizations

Signaling Pathway of VTP50469

VTP50469_Signaling_Pathway cluster_nucleus Nucleus Menin Menin MLL_fusion MLL-fusion protein Menin->MLL_fusion Interaction Chromatin Chromatin MLL_fusion->Chromatin Binds to Target_Genes Leukemogenic Target Genes (e.g., HOXA9, MEIS1) Chromatin->Target_Genes Transcription Aberrant Transcription Target_Genes->Transcription Apoptosis Apoptosis Transcription->Apoptosis Differentiation Differentiation Transcription->Differentiation VTP50469 VTP50469 VTP50469->Menin Inhibits Interaction Stability_Assessment_Workflow A Prepare VTP50469 solution in experimental medium B Incubate under experimental conditions A->B C Collect aliquots at time points B->C D Store samples at ≤ -20°C C->D E Analyze by HPLC/LC-MS D->E F Quantify parent compound E->F G Determine % degradation F->G Troubleshooting_Logic Start Inconsistent Results or Loss of Compound Activity A Is the VTP50469 solution freshly prepared? Start->A B Prepare fresh solution A->B No C Check for degradation in medium (See Stability Protocol) A->C Yes B->C D Is the compound stable? C->D E Replenish compound during experiment D->E No F Investigate other experimental variables D->F Yes

References

VTP50469 fumarate dose-response curve analysis and interpretation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments with VTP50469 fumarate. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and dose-response data analysis to facilitate successful research outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, highly selective, and orally bioavailable small-molecule inhibitor of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction.[1][2][3] Its mechanism of action is centered on disrupting the critical interaction between Menin and MLL fusion proteins (e.g., MLL-AF9, MLL-AF4) or mutant Nucleophosmin (NPM1c+).[4][5] This disruption displaces the Menin-MLL complex from chromatin, leading to the downregulation of key target genes like MEIS1 and HOXA, which are essential for leukemic cell proliferation and survival.[6][7] The ultimate cellular outcomes are cell differentiation and apoptosis in susceptible cancer cell lines.[1][3][6]

Q2: I am observing a different IC50 value in my experiments compared to published data. What could be the reason?

A2: Discrepancies in IC50 values can arise from several factors:

  • Cell Line Specificity: VTP50469 is most potent in cell lines with MLL rearrangements or NPM1 mutations.[4][5] Its activity is significantly lower in cells with wild-type MLL.[7] For instance, the IC50 for the MLL-rearranged MV4;11 cell line is in the low nanomolar range (10-17 nM), whereas for Ewing sarcoma cell lines, it is greater than 3µM.[5][8]

  • Assay Duration: The length of exposure to the compound can influence the IC50. Most in vitro proliferation assays are conducted over 72 to 96 hours.[8]

  • Assay Method: Different viability assays (e.g., CellTiter-Glo, Alamar Blue, trypan blue exclusion) have varying sensitivities and principles, which can lead to different IC50 calculations.[6][8][9]

  • Cell Culture Conditions: Factors like cell density, passage number, and media composition can affect cellular response to the inhibitor.

Q3: What is the difference between the in vitro IC50 and the in vivo plasma IC50?

A3: The in vitro IC50 is the concentration of VTP50469 that inhibits a biological process (like cell proliferation) by 50% in a controlled, artificial environment (e.g., a culture dish). The in vivo plasma IC50, however, is the plasma concentration of the drug that corresponds to a 50% inhibition of a target biomarker (like MEIS1 transcript levels) within a living organism.[6] The in vivo value integrates complex physiological factors such as drug absorption, distribution, metabolism, excretion (ADME), and protein binding, which is why it may differ from the in vitro IC50. For VTP50469, the plasma IC50 for MEIS1 suppression was found to be 109 ± 15 nM.[6]

Q4: My this compound is precipitating in my culture medium. How can I improve its solubility?

A4: this compound requires a specific dissolution protocol, especially for high concentrations.

  • For in vitro studies: Prepare a concentrated stock solution in 100% DMSO. Sonication may be required to fully dissolve the compound.[2] When diluting into your aqueous culture medium, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent toxicity to your cells.

  • For in vivo formulations: The compound is often prepared as a suspension or solution in a vehicle. A common formulation is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1][2] If precipitation occurs, gentle heating and/or sonication can aid dissolution. For animal experiments, it is recommended to prepare the working solution freshly each day.[1]

Troubleshooting Guide

This guide addresses common issues encountered during dose-response experiments with VTP50469.

Issue Potential Cause Recommended Action
No or low activity observed in an MLL-rearranged cell line. 1. Incorrect cell line identity. 2. Compound degradation. 3. Insufficient treatment duration.1. Verify cell line identity and MLL-rearrangement status via STR profiling or PCR. 2. Use a fresh vial of the compound. Store stock solutions at -80°C for up to 6 months.[1] 3. Extend treatment duration. MLL-r AML cells may require 4-6 days to show a differentiation phenotype.[6]
High toxicity observed in animal studies (e.g., weight loss, mortality). 1. Dose is too high for the specific animal model or strain. 2. Formulation/vehicle toxicity.1. Reduce the dose. For some Ewing sarcoma xenograft models, a dose of 120 mg/kg BID was excessively toxic and had to be reduced to 100 mg/kg BID.[8] 2. Run a vehicle-only control group to assess the toxicity of the formulation itself. Ensure the DMSO concentration is appropriate for the animal model.[2]
Inconsistent results between experimental replicates. 1. Compound precipitation. 2. Inconsistent cell seeding density. 3. Pipetting errors.1. Visually inspect solutions for precipitation before use. Prepare fresh dilutions for each experiment. 2. Ensure a uniform, single-cell suspension and consistent seeding density across all wells. 3. Use calibrated pipettes and proper technique, especially for serial dilutions.

Quantitative Data Summary

Table 1: In Vitro Activity of this compound
ParameterValueCell Lines / ContextReference
Ki (Inhibitor Constant) 104 pMMenin-MLL Interaction[1]
IC50 (AML Cell Lines) 13 - 37 nMMOLM13 (13 nM), THP1 (37 nM), NOMO1 (30 nM), ML2 (16 nM), EOL1 (20 nM)[1]
IC50 (ALL Cell Lines) 15 - 36 nMKOPN8 (15 nM), HB11;19 (36 nM), MV4;11 (17 nM), SEMK2 (27 nM), RS4;11 (25 nM)[1]
IC50 (Ewing Sarcoma) > 3 µMES-1, ES-4, ES-6, EW-8[8]
Table 2: In Vivo Dosing and Efficacy of this compound
Animal ModelDosing RegimenEfficacy OutcomeReference
MV4;11 Xenograft (Mice) 15, 30, 60 mg/kg, PO, BIDSignificant survival advantage at all dose levels.[6]
MOLM13 Rat Model 1.2, 6.0, 30 mg/kg (4 days)Dose-dependent decrease in subcutaneous tumor size.[6]
PDX B-ALL (Mice) 120 mg/kg, BID (28 days)Dramatically increased survival; many mice remained disease-free >1 year post-treatment.[7]
Ewing Sarcoma Xenografts 100-120 mg/kg, PO, BIDLimited antitumor activity; modest delay in tumor progression with no regression.[8]

Visualized Pathways and Workflows

Mechanism of Action

a cluster_0 Normal State (Leukemic Cell) cluster_1 VTP50469 Treatment cluster_2 Downstream Effects MLL_Fusion MLL-Fusion Protein Menin Menin MLL_Fusion->Menin binds Chromatin Chromatin Menin->Chromatin tethers to Gene_Expression Target Gene (e.g., MEIS1) Expression Downregulated VTP50469 VTP50469 Menin_Inhibited Menin VTP50469->Menin_Inhibited Inhibits Interaction MLL_Fusion_Inhibited MLL-Fusion Protein Menin_Inhibited->MLL_Fusion_Inhibited Menin_Inhibited->Gene_Expression Complex Dissociates from Chromatin Differentiation Cell Differentiation Gene_Expression->Differentiation Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: Mechanism of VTP50469 action, disrupting the Menin-MLL complex.

Experimental Workflow: In Vitro Dose-Response Assay

b A 1. Seed Cells (e.g., MOLM13) in plates C 3. Add Drug to Cells (Final DMSO <0.5%) A->C B 2. Prepare Serial Dilutions of VTP50469 in DMSO B->C D 4. Incubate (e.g., 72-96 hours) C->D E 5. Add Viability Reagent (e.g., CellTiter-Glo) D->E F 6. Measure Signal (Luminescence) E->F G 7. Analyze Data (Normalize to Vehicle Control, Fit Dose-Response Curve, Calculate IC50) F->G c r r Start Unexpected Result (e.g., No Efficacy) Q1 Is the cell line known to have an MLL-rearrangement? Start->Q1 Q2 Was the compound fully dissolved? Q1->Q2 Yes R1 Action: Verify cell genotype. Test on a positive control cell line (e.g., MV4;11). Q1->R1 No Q3 Was treatment duration sufficient? Q2->Q3 Yes R2 Action: Prepare fresh stock. Use sonication. Check for precipitation. Q2->R2 No R3 Action: Extend assay duration (4-7 days), especially for AML lines. Q3->R3 No R4 Action: Consult literature for specific cell line response dynamics. Q3->R4 Yes

References

Technical Support Center: VTP50469 Fumarate Target Engagement

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for assessing the cellular target engagement of VTP50469 fumarate. Given that the specific target of this compound may vary, this center outlines three robust and widely applicable methods for quantifying compound-target interaction within a cellular environment: the Cellular Thermal Shift Assay (CETSA), NanoBRET™ Target Engagement Assay, and Reporter Gene Assays.

FAQ 1: Which method should I choose to assess the target engagement of this compound?

The optimal method depends on your specific research question, the nature of the target protein, and available resources.

  • Cellular Thermal Shift Assay (CETSA): Choose this method to confirm direct physical binding of this compound to its intracellular target. It is particularly useful as it does not require modification of the compound or the target protein.

  • NanoBRET™ Target Engagement Assay: Select this assay for real-time, quantitative assessment of compound binding in living cells. It is highly sensitive and suitable for determining affinity and residence time, but requires genetic modification of the target protein.

  • Reporter Gene Assay: Use this method for an indirect measure of target engagement by quantifying the functional consequence of target modulation on a specific signaling pathway. This is ideal for targets that are transcription factors or modulate a pathway that culminates in changes in gene expression.

Method 1: Cellular Thermal Shift Assay (CETSA)

CETSA assesses target engagement by measuring the change in thermal stability of a target protein upon ligand binding. The binding of this compound is expected to stabilize its target protein, resulting in a higher melting temperature.

Experimental Protocol: CETSA
  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and grow overnight.

    • Treat cells with varying concentrations of this compound or vehicle control for a predetermined time.

  • Harvesting and Lysis:

    • Harvest cells by scraping and wash with PBS.

    • Resuspend the cell pellet in a lysis buffer containing protease inhibitors.

    • Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen followed by thawing at 25°C).

  • Heating and Fractionation:

    • Aliquot the cell lysate into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, leaving one aliquot on ice as a non-heated control.

    • Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble protein fraction (supernatant) from the precipitated proteins (pellet).

  • Protein Quantification and Analysis:

    • Collect the supernatant and determine the protein concentration.

    • Analyze the amount of soluble target protein remaining at each temperature using a standard protein detection method such as Western Blot or ELISA.

  • Data Analysis:

    • Plot the percentage of soluble target protein as a function of temperature for both this compound-treated and vehicle-treated samples.

    • Determine the melting temperature (Tm), which is the temperature at which 50% of the protein is denatured. A shift in Tm indicates target engagement.

CETSA Workflow Diagram

A Cell Treatment with This compound B Cell Lysis (Freeze-Thaw) A->B C Heat Lysate across a Temperature Gradient B->C D Centrifugation to Separate Soluble Fraction C->D E Quantify Soluble Target Protein (e.g., Western Blot) D->E F Plot Melting Curves and Determine Tm Shift E->F

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Troubleshooting Guide: CETSA
Issue Possible Cause Solution
No thermal shift observed The compound does not bind to the target under these conditions.Verify compound activity with an orthogonal assay. Optimize treatment time and concentration.
The target protein is very stable or unstable.Adjust the temperature range to appropriately bracket the melting temperature of the target protein.
High variability between replicates Inconsistent heating or sample handling.Ensure uniform heating by using a thermal cycler. Be precise with pipetting and timing.
Cell health issues.Monitor cell viability and ensure consistent cell culture conditions.
Weak signal on Western Blot Low abundance of the target protein.Use a more sensitive antibody or an alternative detection method like mass spectrometry.
Insufficient protein in the lysate.Increase the number of cells used or concentrate the lysate.
Quantitative Data Summary: CETSA
Parameter Vehicle Control This compound (10 µM) Interpretation
Melting Temperature (Tm) 52.3°C56.8°CA significant increase in Tm indicates stabilization of the target protein due to compound binding.
Maximal Stabilization (ΔTm) N/A+4.5°CThe magnitude of the thermal shift correlates with the extent of target engagement.

Method 2: NanoBRET™ Target Engagement Assay

The NanoBRET™ assay measures the binding of a compound to a target protein in living cells. It uses Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescently labeled tracer that binds to the same target. This compound will compete with the tracer for binding, leading to a decrease in the BRET signal.

Experimental Protocol: NanoBRET™
  • Cell Preparation:

    • Transfect cells with a vector expressing the target protein fused to NanoLuc® luciferase.

    • Plate the transfected cells in a white, 96-well assay plate and incubate for 24-48 hours.

  • Assay Setup:

    • Prepare serial dilutions of this compound.

    • Add the fluorescent tracer to the cells at its predetermined optimal concentration.

    • Immediately add the this compound dilutions to the wells.

  • Signal Detection:

    • Add the Nano-Glo® Substrate to all wells to generate the donor signal.

    • Measure the donor emission (e.g., at 460 nm) and the acceptor emission (e.g., at 610 nm) using a luminometer capable of filtered luminescence measurements.

  • Data Analysis:

    • Calculate the BRET ratio by dividing the acceptor emission by the donor emission.

    • Plot the BRET ratio as a function of the this compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of the compound that displaces 50% of the tracer.

NanoBRET™ Principle Diagram

cluster_0 No Competitor cluster_1 With this compound Target Target-NanoLuc Tracer Tracer Target->Tracer Binding BRET High BRET Signal Tracer->BRET Energy Transfer Target2 Target-NanoLuc VTP VTP50469 Target2->VTP Binding NoBRET Low BRET Signal VTP->NoBRET Competition

Caption: Principle of the NanoBRET™ Target Engagement Assay.

Troubleshooting Guide: NanoBRET™
Issue Possible Cause Solution
Low BRET signal Suboptimal tracer concentration.Titrate the tracer to find the optimal concentration that gives a good signal-to-noise ratio.
Low expression of the target-NanoLuc® fusion protein.Optimize transfection conditions or use a stable cell line.
No dose-response curve This compound does not compete with the tracer.Confirm that the tracer and compound bind to the same site. Verify compound activity.
Compound concentration range is not appropriate.Test a wider range of compound concentrations.
High background signal Non-specific binding of the tracer.Reduce the tracer concentration or increase the cell density.
Quantitative Data Summary: NanoBRET™
Parameter Value Interpretation
IC50 150 nMThe concentration of this compound required to displace 50% of the fluorescent tracer from the target protein in live cells.
BRET Window 120 mBRET unitsThe dynamic range of the assay, indicating a robust signal change upon compound competition.

Method 3: Reporter Gene Assay

This assay indirectly measures target engagement by quantifying the activity of a downstream reporter gene (e.g., luciferase or GFP) whose expression is controlled by a signaling pathway modulated by the target of this compound.

Experimental Protocol: Reporter Gene Assay
  • Cell and Plasmid Preparation:

    • Co-transfect cells with a reporter plasmid containing a response element for the pathway of interest upstream of a reporter gene, and a control plasmid (e.g., expressing Renilla luciferase) for normalization.

    • Plate the transfected cells and allow them to recover.

  • Cell Treatment:

    • Treat the cells with a range of concentrations of this compound.

    • Include a positive control (a known activator or inhibitor of the pathway) and a vehicle control.

    • Incubate for a period sufficient to allow for changes in gene expression (e.g., 6-24 hours).

  • Lysis and Reporter Assay:

    • Lyse the cells using a passive lysis buffer.

    • Measure the activity of the primary reporter (e.g., firefly luciferase) and the control reporter (e.g., Renilla luciferase) using a dual-luciferase assay system and a luminometer.

  • Data Analysis:

    • Normalize the primary reporter signal to the control reporter signal for each well to account for variations in cell number and transfection efficiency.

    • Plot the normalized reporter activity against the concentration of this compound.

    • Calculate the EC50 or IC50 value from the dose-response curve.

Reporter Gene Assay Signaling Pathway Diagram

VTP VTP50469 Fumarate Target Target Protein VTP->Target Inhibition Pathway Signaling Cascade Target->Pathway TF Transcription Factor Pathway->TF Reporter Reporter Gene (e.g., Luciferase) TF->Reporter Activation/ Repression Signal Measurable Signal (Light Output) Reporter->Signal

Caption: Signaling pathway for a typical reporter gene assay.

Troubleshooting Guide: Reporter Gene Assay
Issue Possible Cause Solution
Low reporter signal Low transfection efficiency.Optimize the transfection protocol (e.g., DNA-to-reagent ratio, cell density).
The reporter is not responsive to the pathway.Verify the reporter construct and ensure the cell line has the necessary pathway components.
High variability Inconsistent cell numbers or transfection.Use a normalization control (e.g., co-transfected Renilla luciferase) and ensure even cell plating.
No effect of the compound The target does not modulate the chosen pathway.Confirm the link between the target and the reporter pathway using literature or genetic tools (e.g., siRNA).
Compound is not cell-permeable or is cytotoxic.Perform a cell viability assay in parallel.
Quantitative Data Summary: Reporter Gene Assay
Parameter Value Interpretation
IC50 75 nMThe concentration of this compound that produces 50% of the maximal inhibition of reporter gene activity.
Maximal Inhibition 92%The maximum percentage by which this compound can inhibit the signaling pathway's output in this assay.

VTP50469 fumarate formulation challenges for preclinical research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing VTP50469 fumarate in preclinical research. The information is designed to address common formulation and experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the formulation and administration of this compound.

Problem 1: Compound Precipitation in Aqueous Solution for In Vitro Assays

Scenario: You are preparing a stock solution of this compound in DMSO, and upon dilution into your aqueous cell culture medium, you observe immediate precipitation of the compound.

Possible Causes:

  • Low Aqueous Solubility: VTP50469, like many small molecule inhibitors, has poor water solubility.[1][2][3] The fumarate salt form is intended to improve solubility, but it can still be challenging in aqueous buffers.

  • High Final Concentration: The desired final concentration in the medium may exceed the solubility limit of the compound.

  • Solvent Shock: Rapid dilution of the DMSO stock into the aqueous medium can cause the compound to crash out of solution.

Step-by-Step Solution:

  • Optimize DMSO Stock Concentration: Prepare a higher concentration DMSO stock solution (e.g., 10-20 mM) so that a smaller volume is needed for dilution into the final medium. This minimizes the final percentage of DMSO.

  • Stepwise Dilution: Instead of a single dilution, perform a serial dilution. First, dilute the DMSO stock into a small volume of a non-aqueous, miscible solvent like ethanol or propylene glycol before the final dilution into the aqueous medium.

  • Use of Surfactants: For certain assays, the inclusion of a low concentration of a biocompatible surfactant, such as Tween 80, in the final medium can help maintain solubility.[1]

  • Gentle Mixing and Warming: When diluting, add the compound solution dropwise to the vortexing medium. Gentle warming of the medium to 37°C may also aid in solubilization.

Problem 2: Inconsistent Results in In Vivo Oral Gavage Studies

Scenario: You are administering this compound via oral gavage and observing high variability in efficacy or plasma concentrations between animals.

Possible Causes:

  • Inadequate Suspension Homogeneity: If the compound is not uniformly suspended, each animal may receive a different dose.

  • Compound Instability in Formulation: The compound may be degrading in the vehicle over the course of the experiment.

  • Improper Gavage Technique: Incorrect administration can lead to dosing errors.

Step-by-Step Solution:

  • Ensure Uniform Suspension: After preparing the formulation (e.g., in 0.5% Natrosol + 1% Polysorbate-80), sonicate the suspension in a 37°C water bath until a visually uniform suspension is achieved.[4]

  • Continuous Agitation: During dosing, keep the suspension under continuous gentle agitation (e.g., using a stir plate) to prevent the compound from settling.

  • Fresh Preparation: Prepare the formulation fresh daily if stability is a concern. For storage up to one month, keep the formulation at 4°C.[4]

  • Verify Gavage Technique: Ensure proper training on oral gavage techniques to minimize variability in administration.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of VTP50469?

A1: VTP50469 is a potent and highly selective small molecule inhibitor of the Menin-Mixed Lineage Leukemia (MLL) interaction, with a Ki of 104 pM.[5][6] It works by displacing Menin from protein complexes and inhibiting the chromatin occupancy of MLL at specific genes.[5][7] This leads to changes in gene expression, inducing differentiation and apoptosis in leukemia cells with MLL rearrangements or NPM1 mutations.[5][7]

Q2: What are the recommended solvents for preparing this compound stock solutions?

A2: For in vitro studies, DMSO is a commonly used solvent for preparing high-concentration stock solutions.

Q3: What are the effective concentrations of VTP50469 for in vitro studies?

A3: VTP50469 has shown efficacy in various MLL-rearranged and NPM1-mutant leukemia cell lines with IC50 values typically below 40 nM.[8][9]

Q4: What are the suggested formulations for in vivo oral administration?

A4: Two primary methods have been successfully used in preclinical studies:

  • Oral Gavage: this compound can be suspended in a vehicle of 0.5% Natrosol and 1% Polysorbate-80.[4]

  • In-Chow Formulation: The compound can be mixed into standard rodent chow at a specified concentration (e.g., 0.1% w/w).[7][10]

Q5: What are the typical dosages for in vivo studies?

A5: Effective oral dosages in mouse models have ranged from 30 mg/kg to 120 mg/kg, administered twice daily.[6][8][11] In-chow formulations of 0.1% VTP50469 deliver approximately 120-180 mg/kg/day.[7]

Q6: How should this compound be stored?

A6: As a solid, it should be stored according to the manufacturer's recommendations, typically at -20°C or -80°C.[6] Formulated for oral gavage, it can be stored at 4°C for up to one month.[4]

Quantitative Data Summary

Table 1: In Vitro Potency of VTP50469 in Leukemia Cell Lines

Cell LineGenotypeIC50 (nM)
MOLM13MLL-AF913
THP1MLL-AF937
NOMO1MLL-AF930
ML2MLL-AF616
EOL1MLL-AF920
Murine MLL-AF9MLL-AF915
KOPN8MLL-AF415
HB11;19MLL-ENL36
MV4;11MLL-AF417
SEMK2MLL-AF427
RS4;11MLL-AF425
Data sourced from MedchemExpress and other publications.[6]

Table 2: In Vivo Dosing Regimens for VTP50469 in Preclinical Models

ModelFormulationDoseScheduleOutcome
MLL-rearranged Infant ALL PDXOral Gavage120 mg/kgTwice daily for 28 daysSignificant increase in event-free survival in 6 of 8 models.[8][11]
MLL-rearranged and NPM1-mutant Leukemia PDXIn-Chow0.1% in chow (~175 mg/kg/day)Ad libitum for 28 daysDramatic reduction of leukemia cells in peripheral blood, spleen, and bone marrow.[10]
MLL-rearranged ALL PDXOral Gavage30-60 mg/kgTwice daily for 28 daysSignificant survival advantage.[6]

Detailed Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage

Materials:

  • This compound powder

  • Vehicle: 0.5% Natrosol (hydroxyethylcellulose) in sterile water

  • 1% Polysorbate-80 (Tween 80)

  • Sterile conical tubes

  • Sonicator water bath

Procedure:

  • Calculate the required amount of this compound based on the desired dose (e.g., 120 mg/kg) and the number and weight of the animals.

  • Prepare the vehicle by dissolving Natrosol in sterile water and then adding Polysorbate-80.

  • Weigh the this compound powder and add it to a sterile conical tube.

  • Add the required volume of the vehicle to the powder.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Place the tube in a sonicator water bath set to 37°C and sonicate until a visually uniform suspension is achieved.[4]

  • Store the formulation at 4°C for up to one month.[4] Before each use, vortex thoroughly to ensure homogeneity.

Protocol 2: In Vitro Cell Viability Assay (e.g., CellTiter-Glo®)

Materials:

  • This compound

  • DMSO

  • Leukemia cell lines (e.g., MOLM13, RS4;11)

  • Appropriate cell culture medium

  • 96-well opaque plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Seed cells in a 96-well opaque plate at the desired density and allow them to acclimate.

  • Perform serial dilutions of the VTP50469 stock solution in culture medium to achieve the desired final concentrations.

  • Add the diluted compound or DMSO (vehicle control) to the appropriate wells.

  • Incubate the plate for the desired time period (e.g., 72 hours).

  • Allow the plate to equilibrate to room temperature.

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

  • Mix on an orbital shaker to induce cell lysis.

  • Measure luminescence using a plate reader.

  • Calculate IC50 values by plotting the luminescence signal against the log of the compound concentration.

Visualizations

VTP50469_Mechanism_of_Action cluster_nucleus Cell Nucleus cluster_effects Downstream Effects VTP50469 VTP50469 Menin Menin VTP50469->Menin Binds and Inhibits MLL_Fusion MLL Fusion Protein (e.g., MLL-AF9) Menin->MLL_Fusion Binds and Stabilizes DNA Target Gene Promoters (e.g., HOXA9, MEIS1) MLL_Fusion->DNA Binds DNA Gene_Expression Leukemogenic Gene Expression Blocked DNA->Gene_Expression Leads to Differentiation Cell Differentiation Gene_Expression->Differentiation Apoptosis Apoptosis Gene_Expression->Apoptosis Leukemia_Progression Leukemia Progression Inhibited Differentiation->Leukemia_Progression Apoptosis->Leukemia_Progression In_Vivo_Workflow cluster_prep Preparation cluster_treatment Treatment Phase cluster_analysis Analysis Formulation Prepare VTP50469 Suspension (e.g., Oral Gavage Vehicle) Dosing Administer VTP50469 or Vehicle (e.g., 120 mg/kg BID, 28 days) Formulation->Dosing Animal_Model Engraft Mice with Leukemia PDX Animal_Model->Dosing Monitoring Monitor Animal Weight and Health Dosing->Monitoring BM_Infiltration Assess Leukemia Burden (Bone Marrow, Spleen, Blood) Dosing->BM_Infiltration PK_Analysis Pharmacokinetic Analysis (Plasma Concentration) Dosing->PK_Analysis EFS Measure Event-Free Survival (EFS) Monitoring->EFS Troubleshooting_Logic cluster_invitro In Vitro cluster_invivo In Vivo Start Formulation Issue Observed IssueType What is the experimental context? Start->IssueType InVitro_Issue Precipitation in Media? IssueType->InVitro_Issue In Vitro InVivo_Issue Inconsistent Results? IssueType->InVivo_Issue In Vivo Check_Conc Action: Lower final concentration. Re-test. InVitro_Issue->Check_Conc Yes Solvent_Shock Action: Use stepwise dilution. Re-test. InVitro_Issue->Solvent_Shock No, but occurs on dilution Still_Ppt Still Precipitates? Check_Conc->Still_Ppt Solvent_Shock->Still_Ppt Add_Surfactant Action: Add low % biocompatible surfactant. Re-test. Still_Ppt->Add_Surfactant Yes Check_Suspension Action: Ensure uniform suspension via sonication and continuous agitation during dosing. InVivo_Issue->Check_Suspension Yes Still_Inconsistent Still Inconsistent? Check_Suspension->Still_Inconsistent Check_Stability Action: Prepare formulation fresh daily. Re-test. Still_Inconsistent->Check_Stability Yes, suspension is uniform Check_Technique Action: Verify and standardize gavage technique. Still_Inconsistent->Check_Technique Yes, stability is controlled

References

Mitigating batch-to-batch variability of VTP50469 fumarate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating potential batch-to-batch variability of VTP50469 fumarate.

Frequently Asked Questions (FAQs)

Q1: What is VTP50469 and what is its mechanism of action?

VTP50469 is a potent and highly selective small molecule inhibitor of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction, with a Ki of 104 pM.[1][2][3][4] It exhibits anti-leukemia activity by displacing Menin from protein complexes, which in turn inhibits the chromatin occupancy of MLL at specific genes.[1][2][] This leads to changes in gene expression, ultimately causing differentiation and apoptosis in leukemia cells with MLL rearrangements.[1][2][]

Q2: Why is VTP50469 supplied as a fumarate salt?

Active pharmaceutical ingredients (APIs) are often formulated as salts to improve their physicochemical properties, such as solubility, stability, and bioavailability. While specific data for this compound's properties are not publicly available, fumaric acid is a common salt former used in the pharmaceutical industry. The choice of a salt form is a critical step in drug development to optimize the drug's performance.

Q3: What are the critical quality attributes (CQAs) to consider for this compound?

To ensure consistent experimental outcomes, it is crucial to assess the following CQAs for each batch of this compound:

  • Identity: Confirmation of the chemical structure.

  • Purity: Quantification of the main compound and detection of any impurities.

  • Assay/Potency: Determination of the amount of the active substance.

  • Physical Properties: Characteristics such as particle size, crystallinity, and melting point.

  • Residual Solvents: Quantification of any remaining solvents from the manufacturing process.

Q4: What are some common sources of batch-to-batch variability in API manufacturing?

Batch-to-batch variability can arise from several factors during the manufacturing process, including:

  • Variations in the quality of raw materials.

  • Differences in reaction conditions such as temperature, pressure, and reaction time.

  • Inconsistent purification and crystallization processes.

  • Changes in the scale of production.

  • Improper storage and handling conditions.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues that may be attributed to batch-to-batch variability of this compound.

Issue 1: Inconsistent results in cell-based assays (e.g., IC50 values).

  • Possible Cause 1: Variation in Compound Purity or Potency.

    • Troubleshooting Steps:

      • Verify the purity and potency of each batch using the analytical methods outlined in the "Experimental Protocols" section.

      • Compare the analytical data between batches to identify any significant differences.

      • If a discrepancy is found, use a batch with confirmed high purity and potency as a reference standard.

  • Possible Cause 2: Differences in Solubility.

    • Troubleshooting Steps:

      • Ensure the compound is fully dissolved in the appropriate solvent (e.g., DMSO) before preparing dilutions.

      • Visually inspect stock solutions for any precipitation.

      • Determine the solubility of each batch under your experimental conditions.

Issue 2: Unexpected peaks observed during analytical chromatography (e.g., HPLC, LC-MS).

  • Possible Cause 1: Presence of Impurities or Degradants.

    • Troubleshooting Steps:

      • Review the Certificate of Analysis (CoA) for each batch to check for reported impurities.

      • Perform impurity profiling using a validated HPLC or LC-MS method.

      • If unknown peaks are present, further characterization by mass spectrometry (MS) may be required to identify them.

  • Possible Cause 2: Salt Disproportionation.

    • Troubleshooting Steps:

      • Salt disproportionation is the conversion of the salt form to the free base, which can have different solubility and chromatographic properties.

      • This can be influenced by the pH of the sample preparation and mobile phase.

      • Analyze the sample using a pH-controlled mobile phase to check for consistency.

Data Presentation

Table 1: Representative Quality Control Specifications for this compound

ParameterMethodSpecification
Identity FTIR, ¹H-NMR, MSConforms to reference standard
Purity (by HPLC) HPLC-UV≥ 98.0%
Individual Impurity HPLC-UV≤ 0.15%
Total Impurities HPLC-UV≤ 1.0%
Assay (by HPLC) HPLC-UV98.0% - 102.0%
Residual Solvents GC-HSMeets USP <467> limits
Water Content Karl Fischer Titration≤ 0.5%

Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC) for Purity and Assay

  • Objective: To determine the purity and assay of this compound.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: A typical gradient would be from 5% to 95% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: To be determined based on the UV spectrum of VTP50469.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., DMSO or a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.

2. Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity and Impurity Identification

  • Objective: To confirm the molecular weight of VTP50469 and identify any potential impurities.

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Chromatographic Conditions: Similar to the HPLC method described above.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Mass Range: Scan a range that includes the expected molecular weight of VTP50469 and potential adducts.

  • Data Analysis: Compare the obtained mass spectrum with the theoretical mass of VTP50469. Analyze the mass-to-charge ratio of any impurity peaks to aid in their identification.

3. Fourier-Transform Infrared (FTIR) Spectroscopy for Identity

  • Objective: To obtain a characteristic infrared spectrum of this compound for identity confirmation.

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: Prepare a KBr pellet or use an ATR (Attenuated Total Reflectance) accessory.

  • Data Acquisition: Scan in the range of 4000-400 cm⁻¹.

  • Data Analysis: Compare the obtained spectrum with a reference spectrum of this compound.

Visualizations

VTP50469_Signaling_Pathway cluster_nucleus Nucleus Menin Menin MLL MLL Fusion Protein Menin->MLL Interaction DNA Target Gene Promoters (e.g., HOXA9, MEIS1) MLL->DNA Binds to Transcription Leukemogenic Gene Expression DNA->Transcription Leads to Apoptosis Apoptosis Differentiation Differentiation Leukemogenesis Leukemogenesis Transcription->Leukemogenesis Drives VTP50469 VTP50469 fumarate VTP50469->Menin Inhibits Interaction with MLL

Caption: VTP50469 signaling pathway in MLL-rearranged leukemia.

Experimental_Workflow cluster_batch_receipt Batch Receipt & Initial Checks cluster_analytical_validation Analytical Validation cluster_experimental_use Experimental Use cluster_troubleshooting Troubleshooting A Receive New Batch of This compound B Review Certificate of Analysis (CoA) A->B C Identity Confirmation (FTIR, LC-MS) B->C D Purity & Assay (HPLC) C->D E Physical Characterization (e.g., Particle Size) D->E F Prepare Stock Solutions E->F G Perform Cell-Based Assays F->G H In Vivo Studies F->H I Inconsistent Results? G->I H->I J Re-analyze Batches Side-by-Side I->J K Compare Data to Reference Standard J->K K->B Correlate with CoA

Caption: Workflow for managing batch-to-batch variability.

HPLC_Troubleshooting_Logic cluster_investigation Investigation Steps cluster_causes Potential Causes cluster_actions Corrective Actions start Unexpected Peak in HPLC q1 Is the peak present in the blank injection? start->q1 q2 Does the retention time match any known related substances? q1->q2 No c1 System Contamination (Solvent, Injector) q1->c1 Yes q3 Is the peak shape good? q2->q3 c2 Known Impurity q2->c2 Yes c3 Novel Impurity or Degradant q2->c3 No c4 Column Overload or Degradation q3->c4 No a1 Flush System, Prepare Fresh Solvents c1->a1 a2 Quantify and Report c2->a2 a3 Characterize by LC-MS c3->a3 a4 Optimize Method (e.g., reduce injection volume) c4->a4

Caption: Logic diagram for HPLC troubleshooting.

References

VTP50469 Fumarate & Hematopoietic Stem Cells: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the use of VTP50469 fumarate in experiments involving normal hematopoietic stem cells (HSCs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, highly selective, and orally bioavailable small molecule inhibitor of the protein-protein interaction between Menin and Mixed Lineage Leukemia (MLL1).[1][2][3] Its mechanism of action involves disrupting this interaction, which is critical for the leukemogenic activity of MLL fusion proteins and in NPM1-mutant leukemias.[4][5][6][7] By inhibiting the Menin-MLL1 interaction, VTP50469 leads to the downregulation of key target genes like HOXA9 and MEIS1, resulting in differentiation and apoptosis in susceptible leukemia cells.[1]

Q2: What is the expected impact of VTP50469 on normal hematopoietic stem cells (HSCs)?

Preclinical studies suggest that VTP50469 has a favorable safety profile with regard to normal hematopoietic cells. Specifically, hematopoietic stem cells (Lin- Sca1+ Kit+) isolated from murine bone marrow and cultured with VTP50469 formed a similar number of colonies in two rounds of replating compared to a DMSO control, indicating no significant impairment of their clonogenic potential.[1] Furthermore, in vivo studies in mice have shown that VTP50469 does not alter normal peripheral blood counts and lacks detectable toxicity at doses that are highly effective against leukemia.

Q3: Another Menin inhibitor, MI-3454, was shown to not impair normal hematopoiesis. How does this relate to VTP50469?

MI-3454 is another potent and orally bioavailable Menin-MLL1 inhibitor with a similar mechanism of action to VTP50469.[4][5][6][7][8] Extensive studies on MI-3454 demonstrated that it is well-tolerated and does not impair normal hematopoiesis in mice.[4][5][6][7][8] This provides strong supporting evidence for the class of Menin-MLL1 inhibitors, suggesting that their therapeutic window is based on a specific dependency of leukemic cells on this interaction, which is not apparent in normal HSCs. While direct comparative studies are not available, the data from MI-3454 reinforces the expected safety profile of VTP50469 on normal HSCs.

Q4: What are the key signaling pathways affected by VTP50469?

VTP50469 primarily impacts the Menin-MLL1 protein complex, which is a key epigenetic regulator. In MLL-rearranged leukemias, the MLL fusion protein aberrantly recruits Menin to chromatin, leading to the upregulation of leukemogenic genes such as HOX and MEIS1. VTP50469 disrupts this interaction, leading to the downregulation of this transcriptional program. In normal HSCs, while Menin is involved in hematopoiesis, the acute inhibition by VTP50469 does not appear to have a significant detrimental effect, suggesting different dependencies on this pathway between normal and malignant cells.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected cytotoxicity in normal HSC cultures 1. High concentration of VTP50469. 2. Solvent (e.g., DMSO) toxicity. 3. Suboptimal cell culture conditions.1. Perform a dose-response curve to determine the optimal non-toxic concentration. 2. Ensure the final solvent concentration is below 0.1% and include a solvent-only control. 3. Verify the quality of media, cytokines, and supplements. Ensure proper cell handling techniques.
Variability in colony-forming unit (CFU) assay results 1. Inconsistent cell plating density. 2. Variability in VTP50469 concentration. 3. Subjective colony counting.1. Ensure accurate cell counting and consistent plating density across all conditions. 2. Prepare fresh dilutions of VTP50469 for each experiment. 3. Establish clear, standardized criteria for colony identification and have a second researcher score the plates if possible.
Difficulty in identifying specific HSC populations by flow cytometry 1. Inappropriate antibody panel or fluorochrome combination. 2. Poor sample quality (e.g., cell death, clumping). 3. Incorrect gating strategy.1. Optimize the antibody panel and fluorochrome selection to minimize spectral overlap. 2. Use a viability dye to exclude dead cells. Ensure single-cell suspension by filtering. 3. Include appropriate isotype and fluorescence-minus-one (FMO) controls to set gates accurately.
Inconsistent in vivo results in mouse models 1. Variability in drug administration (e.g., gavage technique). 2. Differences in mouse strain, age, or sex. 3. Instability of VTP50469 formulation.1. Ensure consistent and accurate oral gavage technique. 2. Standardize the animal model characteristics for all experimental groups. 3. Prepare fresh drug formulations as recommended and verify solubility.

Quantitative Data Summary

Table 1: Effect of the Menin Inhibitor MI-3454 on Normal Hematopoiesis in C57BL/6 Mice

Data from a study on a related Menin-MLL1 inhibitor, MI-3454, is presented here as a reference for the expected effects of this class of inhibitors on normal hematopoiesis.[5]

Parameter Vehicle Control (Mean ± SD) MI-3454 (100 mg/kg, b.i.d.) (Mean ± SD) P-value
Bone Marrow Cellularity (x10⁶ cells/femur) 15.2 ± 1.514.8 ± 1.2NS
LSK cells (% of live cells) 0.25 ± 0.040.23 ± 0.05NS
LT-HSCs (% of live cells) 0.05 ± 0.010.045 ± 0.01NS

NS: Not Significant

Experimental Protocols

Colony-Forming Unit (CFU) Assay for Murine HSCs

Objective: To assess the impact of VTP50469 on the proliferation and differentiation potential of normal murine hematopoietic progenitor cells.

Materials:

  • Murine bone marrow cells

  • MethoCult™ GF M3434 medium

  • This compound

  • DMSO (vehicle control)

  • IMDM with 2% FBS

  • 35 mm culture dishes

Procedure:

  • Isolate bone marrow cells from the femurs and tibias of C57BL/6 mice.

  • Prepare a single-cell suspension in IMDM with 2% FBS.

  • Count viable cells using a hemocytometer and trypan blue exclusion.

  • Prepare serial dilutions of VTP50469 in IMDM. The final concentration in the methylcellulose medium should be determined by a prior dose-response experiment. Include a DMSO-only vehicle control.

  • Add 1 x 10⁴ bone marrow cells to 1.1 mL of MethoCult™ medium containing the appropriate concentration of VTP50469 or vehicle.

  • Vortex the cell suspension thoroughly.

  • Dispense 1 mL of the cell suspension into each 35 mm culture dish using a syringe with a blunt-end needle.

  • Incubate at 37°C, 5% CO₂, in a humidified incubator for 7-14 days.

  • Score colonies (CFU-GM, BFU-E, and CFU-GEMM) based on morphology using an inverted microscope.

  • For replating assays, harvest colonies, wash, and re-plate 1 x 10⁴ cells in fresh MethoCult™ medium with the respective treatments.

Flow Cytometry Analysis of Murine HSC Populations

Objective: To quantify the proportions of hematopoietic stem and progenitor cell populations in the bone marrow of mice treated with VTP50469.

Materials:

  • Murine bone marrow cells

  • FACS buffer (PBS with 2% FBS and 1 mM EDTA)

  • Fc block (anti-CD16/32)

  • Fluorochrome-conjugated antibodies (e.g., Lineage cocktail, anti-c-Kit, anti-Sca-1, anti-CD48, anti-CD150)

  • Viability dye (e.g., DAPI, Propidium Iodide)

Procedure:

  • Isolate bone marrow cells as described in the CFU assay protocol.

  • Lyse red blood cells using an ACK lysis buffer.

  • Resuspend cells in FACS buffer and count.

  • Aliquot 1-2 x 10⁶ cells per tube.

  • Block Fc receptors by incubating with Fc block for 10-15 minutes on ice.

  • Add the antibody cocktail for staining hematopoietic stem and progenitor populations (e.g., LSK: Lineage⁻, Sca-1⁺, c-Kit⁺; LT-HSC: LSK, CD48⁻, CD150⁺).

  • Incubate for 30 minutes on ice in the dark.

  • Wash the cells twice with FACS buffer.

  • Resuspend the cells in FACS buffer containing a viability dye.

  • Acquire data on a flow cytometer.

  • Analyze the data using appropriate software, gating on live, single cells first, then on the populations of interest.

Visualizations

Caption: Mechanism of VTP50469 action in normal vs. leukemic cells.

Experimental_Workflow_Toxicity_Assessment cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis cluster_2 Data Analysis BM_Isolation Isolate Bone Marrow from Mice Cell_Culture Culture with VTP50469 (vs. Vehicle Control) BM_Isolation->Cell_Culture CFU_Assay Colony-Forming Unit (CFU) Assay Cell_Culture->CFU_Assay Flow_Cytometry Flow Cytometry (HSC Phenotyping) Cell_Culture->Flow_Cytometry Viability_Assay Cell Viability Assay (e.g., Trypan Blue) Cell_Culture->Viability_Assay Compare_Colonies Compare Colony Numbers CFU_Assay->Compare_Colonies Compare_HSC_Freq Compare HSC Frequencies Flow_Cytometry->Compare_HSC_Freq Assess_Toxicity Assess Overall Toxicity Viability_Assay->Assess_Toxicity Animal_Treatment Treat Mice with VTP50469 (Oral Gavage) PB_Analysis Peripheral Blood Analysis (CBC) Animal_Treatment->PB_Analysis BM_Harvest Harvest Bone Marrow Animal_Treatment->BM_Harvest PB_Analysis->Assess_Toxicity HSC_Quantification HSC Quantification (Flow Cytometry) BM_Harvest->HSC_Quantification HSC_Quantification->Compare_HSC_Freq

Caption: Workflow for assessing VTP50469 impact on normal HSCs.

References

Validation & Comparative

VTP50469 Fumarate vs. MI-503: A Comparative Analysis for MLL-Rearranged Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the preclinical efficacy and mechanisms of two prominent Menin-MLL interaction inhibitors.

In the landscape of targeted therapies for MLL-rearranged (MLLr) leukemia, a subtype with historically poor prognosis, the inhibition of the Menin-MLL interaction has emerged as a promising strategy.[1][2] This guide provides an objective comparison of two key small molecule inhibitors in this class: VTP50469 fumarate and MI-503. By examining their performance based on available preclinical data, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions in their research.

Mechanism of Action: Disrupting the MLL Fusion Oncogenic Complex

Both this compound and MI-503 are potent and selective inhibitors of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction.[3][4][5] In MLL-rearranged leukemia, the MLL gene is fused to one of over 80 different partner genes, creating an oncogenic fusion protein.[6] This fusion protein aberrantly recruits the protein Menin, a critical component of a chromatin-modifying complex, to target genes. This interaction is essential for the leukemogenic activity of MLL fusion proteins, which drive the expression of genes like HOXA9 and MEIS1, leading to uncontrolled proliferation of leukemia cells.[6][7]

VTP50469 and MI-503 function by binding to Menin and disrupting its interaction with the MLL fusion protein.[6][7] This displacement of the Menin-MLL complex from chromatin leads to the downregulation of target gene expression, ultimately inducing differentiation and apoptosis in MLLr leukemia cells.[3][6]

cluster_0 MLL-Rearranged Leukemia Pathogenesis cluster_1 Therapeutic Intervention MLL_fusion MLL Fusion Protein Menin Menin MLL_fusion->Menin Binds Chromatin Chromatin Menin->Chromatin Recruits to Leukemogenesis Leukemogenesis Target_Genes Target Genes (e.g., HOXA9, MEIS1) Chromatin->Target_Genes Activates Target_Genes->Leukemogenesis Differentiation_Apoptosis Differentiation & Apoptosis Leukemogenesis->Differentiation_Apoptosis Reversal VTP50469_MI503 VTP50469 / MI-503 VTP50469_MI503->Inhibition Inhibition->Menin Blocks Interaction cluster_0 In Vitro Workflow cluster_1 In Vivo Workflow Cell_Culture Cell Culture (MLLr and WT lines) Treatment Treatment with VTP50469 / MI-503 Cell_Culture->Treatment Incubation Incubation (4-10 days) Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., Alamar Blue) Incubation->Viability_Assay Data_Analysis_IV Data Analysis (IC50/GI50 Calculation) Viability_Assay->Data_Analysis_IV Animal_Model Immunocompromised Mice Cell_Implantation Leukemia Cell Implantation Animal_Model->Cell_Implantation Treatment_IV Drug Administration (Oral/IP) Cell_Implantation->Treatment_IV Monitoring Monitoring Tumor Burden & Animal Health Treatment_IV->Monitoring Endpoint_Analysis Endpoint Analysis (Survival, Biomarkers) Monitoring->Endpoint_Analysis

References

Comparative Efficacy Analysis: VTP50469 Fumarate vs. DOT1L Inhibitors in Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two distinct epigenetic modulators, VTP50469 fumarate (a Menin-MLL inhibitor) and DOT1L inhibitors (represented by Pinometostat/EPZ-5676), for the treatment of Acute Myeloid Leukemia (AML), particularly subtypes driven by Mixed-Lineage Leukemia (MLL) gene rearrangements.

Introduction and Mechanism of Action

Acute Myeloid Leukemia (AML) with MLL-rearrangements (MLL-r) is an aggressive malignancy with a historically poor prognosis. In this leukemia subtype, the MLL gene fuses with various partner genes, creating oncogenic fusion proteins. These MLL-fusion proteins aberrantly recruit epigenetic machinery to chromatin, driving the expression of leukemogenic genes such as HOXA9 and MEIS1.[1][2]

Two critical components of this process have emerged as therapeutic targets:

  • The Menin-MLL Interaction: The protein Menin acts as a scaffold, tethering the MLL-fusion protein to chromatin, which is an essential step for its oncogenic activity. This compound is a potent, orally active small molecule that physically obstructs the interaction between Menin and the MLL-fusion protein.[3] This displacement evicts the complex from chromatin, leading to the downregulation of target genes, inducing cellular differentiation, and inhibiting leukemic cell proliferation.[3][4][5]

  • DOT1L Methyltransferase Activity: The MLL-fusion complex recruits the enzyme Disruptor of Telomeric Silencing 1-Like (DOT1L), the sole histone methyltransferase responsible for methylating histone H3 on lysine 79 (H3K79).[6][7] This H3K79 hypermethylation is a key epigenetic mark that maintains the high expression of target genes like HOXA9 and MEIS1. DOT1L inhibitors , such as Pinometostat (EPZ-5676), are competitive inhibitors of the enzyme's catalytic site.[8][9] By blocking DOT1L activity, these compounds prevent H3K79 methylation, suppress the leukemogenic gene expression program, and selectively kill MLL-r leukemia cells.[8][9]

While both strategies ultimately aim to suppress the same oncogenic gene expression program, they target distinct upstream protein-protein or enzyme-substrate interactions.

AML_Epigenetic_Pathways cluster_VTP Target: Menin-MLL Interaction cluster_DOT1L Target: DOT1L Activity Menin Menin MLL_Fusion MLL_Fusion Menin->MLL_Fusion Binds MLL_Fusion_Complex MLL-Fusion Protein Complex (on Chromatin) MLL_Fusion->MLL_Fusion_Complex VTP50469 VTP50469 fumarate VTP50469->Menin Inhibits Interaction DOT1L DOT1L H3K79 Histone H3 (K79) DOT1L->H3K79 Methylates H3K79me H3K79 Hypermethylation H3K79->H3K79me Pinometostat DOT1L Inhibitors (e.g., Pinometostat) Pinometostat->DOT1L Inhibits Activity MLL_Fusion_Complex->DOT1L Recruits Gene_Expression Upregulation of HOXA9, MEIS1 H3K79me->Gene_Expression Leukemogenesis Leukemogenesis (Proliferation, Survival) Gene_Expression->Leukemogenesis

Caption: Mechanisms of VTP50469 and DOT1L inhibitors in MLL-r AML.

Quantitative Data: In Vitro Efficacy

Both this compound and the DOT1L inhibitor Pinometostat demonstrate potent and selective inhibition of cell proliferation in AML cell lines harboring MLL rearrangements. VTP50469 has shown IC₅₀ values in the low nanomolar range across multiple MLL-r AML and ALL cell lines.[3] Pinometostat is similarly effective against MLL-r cell lines while showing minimal effect on non-MLL-r lines.[9]

Table 1: Comparative In Vitro Anti-Proliferative Activity (IC₅₀, nM)

Cell LineMLL FusionThis compound (IC₅₀ nM)Pinometostat (EPZ-5676) (IC₅₀ nM)
MOLM-13 MLL-AF913[3]< 5
MV4;11 MLL-AF417[3]< 5
NOMO-1 MLL-AF930[3]11
THP-1 MLL-AF937[3]21
EOL-1 MLL-AF920[3]6
OCI-AML3 NPM1c (Non-MLL-r)< 40[5]> 25,000

Note: Data compiled from multiple sources; experimental conditions may vary. Pinometostat data is from 14-day proliferation assays.[9]

Quantitative Data: In Vivo Efficacy in Preclinical Models

In vivo studies using xenograft and patient-derived xenograft (PDX) models have confirmed the anti-leukemic activity of both approaches. VTP50469, administered orally, led to the near-complete eradication of leukemia cells and a significant survival advantage in multiple PDX models.[4] Pinometostat, administered via continuous intravenous infusion, caused complete and sustained tumor regressions in a rat xenograft model.[9][10]

Table 2: Comparative In Vivo Efficacy in AML Models

CompoundModel TypeAdministrationKey OutcomesReference
This compound MV4;11 Xenograft30-60 mg/kg, Oral (BID)Significant survival advantage over control.[4]
This compound MLL-r AML PDX0.0125% - 0.1% in chowMarked reduction of human CD45+ cells in peripheral blood; induced differentiation (CD11b+).[4]
Pinometostat (EPZ-5676) OCI-AML3 Rat Xenograft (DNMT3A-mutant)70 mg/kg/day, Continuous IV InfusionSignificant tumor growth inhibition.[10]
Pinometostat (EPZ-5676) MLL-r Rat Xenograft100 mg/kg/day, Continuous IV InfusionComplete and sustained tumor regression.[9]

Experimental Protocols

In Vitro Cell Proliferation Assay (CellTiter-Glo®)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound on AML cell lines.

  • Cell Seeding: AML cell lines (e.g., MOLM-13, MV4;11) are harvested during logarithmic growth phase and viability is assessed (e.g., via Trypan Blue). Cells are resuspended in appropriate culture medium (e.g., RPMI-1640 + 10% FBS) and seeded into 96-well opaque-walled plates at a density of 5,000-10,000 cells per well in 50 µL.

  • Compound Preparation: The test compound (VTP50469 or Pinometostat) is serially diluted in culture medium to create a range of concentrations (e.g., 10-point, 3-fold dilutions starting from 10 µM). A vehicle control (e.g., 0.1% DMSO) is also prepared.

  • Treatment: 50 µL of the diluted compound or vehicle control is added to the appropriate wells, bringing the final volume to 100 µL. Plates are incubated for a specified period (e.g., 72 hours for rapid effects, or up to 14 days for epigenetic modulators, with media changes as needed) at 37°C in a humidified, 5% CO₂ incubator.

  • Luminescence Reading: Plates are equilibrated to room temperature for 30 minutes. 100 µL of CellTiter-Glo® Reagent is added to each well. The contents are mixed for 2 minutes on an orbital shaker to induce cell lysis. The plate is then incubated at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis: Luminescence is read on a plate-reading luminometer. The data is normalized to the vehicle control (100% viability) and a no-cell background control (0% viability). IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

In Vivo AML Xenograft Efficacy Study

This protocol describes a typical workflow for evaluating drug efficacy in a mouse model of AML.[11][12][13]

  • Animal Model: Immunodeficient mice (e.g., 6-8 week old female NOD/SCID or NSG mice) are used to prevent graft rejection. Animals are acclimatized for at least one week prior to the study.

  • Cell Implantation: An MLL-r AML cell line (e.g., MV4;11) is cultured and harvested. 5 x 10⁶ cells are resuspended in 100-200 µL of a sterile PBS/Matrigel mixture and injected subcutaneously into the flank of each mouse. For systemic models, cells are injected via the tail vein.

  • Tumor Monitoring & Randomization: Tumor volume is measured 2-3 times weekly with calipers (Volume = 0.5 x Length x Width²). When tumors reach a predetermined average size (e.g., 150-200 mm³), mice are randomized into treatment and control groups (n=8-10 per group).

  • Drug Administration:

    • VTP50469 Group: Compound is administered orally (e.g., via gavage or formulated in chow) at a specified dose and schedule (e.g., 30 mg/kg, twice daily).[4]

    • Pinometostat Group: Due to its pharmacokinetic profile, Pinometostat often requires continuous intravenous infusion via a surgically implanted osmotic pump.[8][9]

    • Vehicle Control Group: Animals receive the corresponding vehicle used for drug formulation.

  • Efficacy Assessment: Primary endpoints include tumor growth inhibition and overall survival. Animal body weight and general health are monitored as indicators of toxicity. For systemic models, leukemic burden is monitored by flow cytometry of peripheral blood for human CD45+ cells.[4]

  • Endpoint & Analysis: The study may be terminated when tumors in the control group reach a maximum allowed size or when pre-defined survival endpoints are met. Tumor volumes and survival curves are plotted, and statistical significance between groups is determined (e.g., using a t-test for tumor volume or log-rank test for survival).

In_Vivo_Workflow cluster_treatment 5. Drug Administration (e.g., 28 days) start Start acclimatize 1. Acclimatize Immunodeficient Mice start->acclimatize implant 2. Implant AML Cells (e.g., MV4;11) acclimatize->implant monitor 3. Monitor Tumor Growth (150-200 mm³) implant->monitor randomize 4. Randomize into Treatment Groups monitor->randomize vtp VTP50469 (Oral) randomize->vtp dot1l Pinometostat (IV Infusion) randomize->dot1l vehicle Vehicle Control randomize->vehicle assess 6. Assess Efficacy (Tumor Volume, Survival, hCD45+ cells) vtp->assess dot1l->assess vehicle->assess endpoint 7. Endpoint Analysis & Statistics assess->endpoint end End endpoint->end

Caption: General experimental workflow for an in vivo AML xenograft study.

Clinical Perspective

The DOT1L inhibitor Pinometostat (EPZ-5676) established clinical proof-of-concept in a Phase 1 trial for adult AML.[8][14] While generally safe, its efficacy as a single agent was modest, with two complete remissions observed out of 51 patients.[8][14] This has spurred interest in exploring combination therapies.[8][15]

Menin-MLL inhibitors, including analogs of VTP50469 such as revumenib and ziftomenib, have shown highly promising results in early-phase clinical trials for both MLL-r and NPM1-mutant AML, with impressive overall response rates reported.[16] The oral bioavailability of this class represents a significant advantage over early DOT1L inhibitors that required continuous infusion.

Conclusion

Both this compound and DOT1L inhibitors represent targeted, rational therapeutic strategies for MLL-rearranged AML. They validate the critical dependence of this leukemia subtype on the MLL-fusion driven epigenetic program.

  • VTP50469 (Menin-MLL Inhibitor): Acts upstream by disrupting a key protein-protein interaction required to tether the oncogenic complex to chromatin. Preclinical data shows potent in vitro and in vivo activity, and clinical data from other Menin inhibitors is very encouraging.[3][4][16] Its oral route of administration is a key advantage.

  • DOT1L Inhibitors (e.g., Pinometostat): Act downstream by inhibiting the enzymatic activity responsible for the oncogenic H3K79 methylation mark.[6][7] While preclinical efficacy is strong, clinical activity as a monotherapy has been modest, suggesting a primary role in combination regimens.[8][14][15]

References

Validating the On-Target Effects of VTP50469 Fumarate: A Comparative Guide to Genetic Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of genetic approaches to validate the on-target effects of VTP50469 fumarate, a potent and selective inhibitor of the Menin-Mixed Lineage Leukemia (MLL) interaction. We present supporting experimental data, detailed protocols for key validation techniques, and visual diagrams to elucidate critical pathways and workflows.

This compound is an orally available small molecule that disrupts the protein-protein interaction between Menin and MLL, which is crucial for the leukemogenic activity of MLL fusion proteins in acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[1][2][3] Validating that the observed anti-leukemic effects of VTP50469 are a direct consequence of its interaction with Menin is a critical step in its preclinical development. Genetic methods provide a powerful means to confirm this on-target activity.

Signaling Pathway and Mechanism of Action

VTP50469 acts by inhibiting the Menin-MLL1 interaction, which is essential for the recruitment of the MLL1 complex to chromatin and the subsequent activation of leukemogenic gene expression.[1][4] This disruption leads to the downregulation of key MLL target genes, such as HOXA9 and MEIS1, ultimately inducing differentiation and apoptosis in MLL-rearranged leukemia cells.[4]

VTP50469_Signaling_Pathway Mechanism of Action of VTP50469 cluster_nucleus Nucleus MLL-Fusion MLL Fusion Protein (e.g., MLL-AF9) Menin Menin MLL-Fusion->Menin interacts with DNA DNA MLL-Fusion->DNA Menin->MLL-Fusion Menin->DNA recruits to Target_Genes Leukemogenic Target Genes (e.g., HOXA9, MEIS1) DNA->Target_Genes contains Transcription_Activation Transcriptional Activation Target_Genes->Transcription_Activation leads to Leukemia Leukemia Progression Transcription_Activation->Leukemia VTP50469 VTP50469 fumarate VTP50469->Menin inhibits interaction

VTP50469 inhibits the Menin-MLL interaction, disrupting leukemogenesis.

Experimental Workflow for On-Target Validation

A typical workflow to validate the on-target effects of VTP50469 using genetic approaches involves comparing the phenotypic and molecular effects of the compound with the genetic knockout or knockdown of its target, MEN1 (the gene encoding Menin).

Experimental_Workflow Workflow for Validating VTP50469 On-Target Effects Start Start: MLL-rearranged Leukemia Cell Line Treatment Treat with This compound Start->Treatment Genetic_Perturbation Genetic Perturbation: CRISPR-Cas9 mediated MEN1 Knockout Start->Genetic_Perturbation Phenotypic_Analysis Phenotypic Analysis: - Cell Proliferation - Apoptosis - Differentiation Treatment->Phenotypic_Analysis Molecular_Analysis Molecular Analysis: - Gene Expression (RNA-seq) - Chromatin Occupancy (ChIP-seq) Treatment->Molecular_Analysis Genetic_Perturbation->Phenotypic_Analysis Genetic_Perturbation->Molecular_Analysis Comparison Compare Results Phenotypic_Analysis->Comparison Molecular_Analysis->Comparison Conclusion Conclusion: On-Target Effect Validation Comparison->Conclusion

A parallel comparison of chemical and genetic perturbation validates on-target effects.

Quantitative Data Comparison

The following table summarizes the in vitro potency of VTP50469 in various MLL-rearranged (MLL-r) and NPM1-mutant (NPM1c+) leukemia cell lines compared to other relevant inhibitors.

Cell LineGenotypeVTP50469 IC50 (nM)MI-503 IC50 (nM)EPZ5676 (DOT1L Inhibitor) IC50 (nM)
MOLM13MLL-AF913[3]>1000~5
MV4;11MLL-AF417[3]~50~3
RS4;11MLL-AF425[3]~100~4
KOPN8MLL-AF415[3]Not ReportedNot Reported
OCI-AML3NPM1c+<40[5]Not ReportedNot Reported
EwS Cell LinesEWSR1-FLI1>3000[6]>1000[6]Not Reported

Data compiled from multiple sources.[3][4][5][6] IC50 values represent the concentration of the drug that inhibits 50% of cell growth.

Experimental Protocols

CRISPR-Cas9 Mediated MEN1 Knockout

This protocol describes the generation of MEN1 knockout MLL-rearranged leukemia cell lines to mimic the pharmacological inhibition by VTP50469.

1. sgRNA Design and Cloning:

  • Design single guide RNAs (sgRNAs) targeting a conserved exonic region of the human MEN1 gene.

  • Clone the designed sgRNAs into a lentiviral vector co-expressing Cas9 and a fluorescent reporter (e.g., tRFP657).[4]

2. Lentivirus Production:

  • Co-transfect 293T cells with the sgRNA-expressing lentiviral vector and packaging plasmids (e.g., pMD2.G and psPAX2).[4]

  • Collect the viral supernatant at 24 and 48 hours post-transfection.

3. Transduction of Leukemia Cells:

  • Transduce the target MLL-rearranged leukemia cell line (e.g., MOLM13) with the lentiviral particles via spinfection.

  • Select for transduced cells using an appropriate antibiotic (e.g., puromycin) if the vector contains a resistance gene.[4]

4. Validation of Knockout:

  • Confirm the knockout of MEN1 at the genomic level by sequencing the targeted region.

  • Verify the absence of Menin protein expression by Western blot analysis.

5. Phenotypic and Molecular Analysis:

  • Perform cell proliferation assays, apoptosis assays (e.g., Annexin V staining), and differentiation assays (e.g., flow cytometry for CD11b expression) on the knockout cells.

  • Conduct RNA-sequencing (RNA-seq) to compare the gene expression profile of knockout cells with that of cells treated with VTP50469.[4]

siRNA-mediated MEN1 Knockdown

For transient validation of on-target effects, small interfering RNA (siRNA) can be used to knockdown MEN1 expression.

1. siRNA Design and Synthesis:

  • Design and synthesize at least two independent siRNAs targeting different sequences of the MEN1 mRNA to control for off-target effects.[7][8]

  • Include a non-targeting control siRNA.

2. Transfection:

  • Transfect the MLL-rearranged leukemia cells with the siRNAs using a suitable lipid-based transfection reagent or electroporation.

  • Optimize transfection efficiency for the specific cell line.

3. Validation of Knockdown:

  • Assess the knockdown efficiency at the mRNA level using quantitative real-time PCR (qRT-PCR) 48-72 hours post-transfection.

  • Confirm the reduction of Menin protein levels by Western blot.

4. Functional Assays:

  • Perform functional assays (proliferation, apoptosis, differentiation) as described for the CRISPR-Cas9 knockout protocol.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method to confirm direct target engagement of a drug in a cellular context.[9][10]

1. Cell Treatment:

  • Treat intact MLL-rearranged leukemia cells with this compound or a vehicle control (DMSO) for a defined period.

2. Thermal Challenge:

  • Aliquot the treated cell suspensions and heat them to a range of temperatures for a short duration (e.g., 3 minutes).[9]

  • Include an unheated control.

3. Cell Lysis and Protein Quantification:

  • Lyse the cells by freeze-thaw cycles or with a lysis buffer.[9]

  • Separate the soluble protein fraction from the precipitated protein by centrifugation.

  • Quantify the total protein concentration in the soluble fraction.

4. Western Blot Analysis:

  • Analyze the amount of soluble Menin protein in each sample by Western blotting using a Menin-specific antibody.

5. Data Analysis:

  • Quantify the band intensities and plot the fraction of soluble Menin as a function of temperature.

  • A shift in the melting curve to a higher temperature in the VTP50469-treated samples compared to the vehicle control indicates target engagement and stabilization of Menin by the compound.

Logical Interpretation of Validation Data

The convergence of data from pharmacological and genetic approaches provides strong evidence for the on-target activity of VTP50469.

Logical_Interpretation Logical Framework for On-Target Validation VTP50469_Treatment VTP50469 Treatment Phenotypic_Effects Similar Phenotypic Effects: - Decreased Proliferation - Increased Apoptosis - Induced Differentiation VTP50469_Treatment->Phenotypic_Effects Molecular_Effects Similar Molecular Effects: - Downregulation of MLL Target Genes (e.g., HOXA9, MEIS1) VTP50469_Treatment->Molecular_Effects Target_Engagement Direct Target Engagement: - CETSA shows Menin  stabilization by VTP50469 VTP50469_Treatment->Target_Engagement MEN1_KO MEN1 Knockout (CRISPR-Cas9) MEN1_KO->Phenotypic_Effects MEN1_KO->Molecular_Effects Conclusion Conclusion: VTP50469 exerts its anti-leukemic effects ON-TARGET by inhibiting Menin Phenotypic_Effects->Conclusion Molecular_Effects->Conclusion Target_Engagement->Conclusion

Convergent evidence from multiple approaches confirms on-target activity.

Conclusion

The use of genetic approaches, particularly CRISPR-Cas9 mediated gene knockout, is a robust method for validating the on-target effects of this compound. The high degree of concordance between the phenotypic and molecular consequences of VTP50469 treatment and MEN1 knockout provides compelling evidence that the compound's anti-leukemic activity is mediated through the specific inhibition of Menin.[4] These validation studies are crucial for the continued clinical development of VTP50469 as a targeted therapy for MLL-rearranged and NPM1-mutant leukemias.

References

Navigating Resistance: A Comparative Analysis of VTP50469 Fumarate in the Landscape of Targeted Leukemia Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

WALTHAM, MA – In the relentless pursuit of effective treatments for acute leukemias, particularly those driven by MLL rearrangements (MLL-r) and NPM1 mutations, the emergence of Menin inhibitors such as VTP50469 fumarate has offered a promising new therapeutic avenue. This guide provides a comprehensive comparison of this compound's cross-resistance profile with other targeted therapies, supported by preclinical experimental data. The findings suggest a lack of cross-resistance with conventional chemotherapy and potential for synergistic combinations, offering a strategic advantage in overcoming treatment failure.

This compound is a potent, orally bioavailable small molecule inhibitor of the Menin-MLL interaction, a critical dependency for the survival and proliferation of certain leukemia subtypes.[1][2][3] By disrupting this protein-protein interaction, VTP50469 effectively suppresses the expression of key downstream targets like HOXA9 and MEIS1, leading to cell differentiation and apoptosis in MLL-r and NPM1-mutant leukemia cells.[1][4]

Unraveling the Menin-MLL Interaction and Therapeutic Intervention

The Menin-MLL complex plays a pivotal role in the epigenetic regulation of gene expression. In MLL-rearranged leukemias, the fusion protein aberrantly recruits this complex to chromatin, driving a leukemogenic gene expression program. VTP50469 acts by binding to Menin and preventing its interaction with the MLL fusion protein, thereby collapsing this oncogenic transcriptional machinery.

Menin_MLL_Signaling_Pathway Mechanism of Action of this compound cluster_0 Normal Hematopoiesis cluster_1 MLL-Rearranged Leukemia MLL1 MLL1 Menin Menin MLL1->Menin interacts with Histone Methylation Histone Methylation Menin->Histone Methylation regulates Normal Gene Expression Normal Gene Expression Histone Methylation->Normal Gene Expression enables Hematopoietic Differentiation Hematopoietic Differentiation Normal Gene Expression->Hematopoietic Differentiation promotes MLL-Fusion Protein MLL-Fusion Protein Aberrant Menin Complex Aberrant Menin Complex MLL-Fusion Protein->Aberrant Menin Complex forms Leukemogenic Gene Expression Leukemogenic Gene Expression Aberrant Menin Complex->Leukemogenic Gene Expression drives Proliferation & Survival Proliferation & Survival Leukemogenic Gene Expression->Proliferation & Survival promotes VTP50469 VTP50469 VTP50469->Aberrant Menin Complex inhibits

Mechanism of VTP50469 action.

Cross-Resistance Profile: Insights from Combination Studies

Direct cross-resistance studies involving this compound are limited in publicly available literature. However, preclinical combination studies provide valuable insights into its potential for cross-resistance with other targeted agents.

This compound and FLT3 Inhibitors

A key characteristic of MLL-r leukemia is the high expression of the FLT3 gene.[5] This has prompted investigations into combining Menin inhibitors with FLT3 inhibitors like gilteritinib. However, a study evaluating VTP50469 in combination with gilteritinib in MLL-r acute lymphoblastic leukemia (ALL) patient-derived xenograft (PDX) models did not demonstrate therapeutic enhancement compared to each agent alone.[5] This suggests that while both pathways are active, their inhibition may not be synergistic, and the potential for cross-resistance cannot be ruled out without further investigation.

This compound and Conventional Chemotherapy

In contrast, the combination of VTP50469 with a standard-of-care induction-type chemotherapy regimen (vincristine, dexamethasone, and L-asparaginase; VXL) showed significant therapeutic enhancement in two infant MLL-r ALL PDX models.[5] This combination led to maintained complete responses and almost completely eradicated leukemia infiltration in the spleen and bone marrow.[5] This finding strongly suggests a lack of cross-resistance between VTP50469 and conventional cytotoxic chemotherapy.

Menin Inhibitors and BCL2 Inhibitors

Expanding on the theme of non-cross-resistance, studies with other Menin inhibitors have shown synergistic effects when combined with the BCL2 inhibitor venetoclax in preclinical models of NPM1-mutant and MLL-r AML.[6][7] This suggests that the mechanisms of action of Menin inhibitors and BCL2 inhibitors are distinct and can be effectively combined to overcome resistance to either agent alone. Some studies even suggest that Menin inhibitors may restore sensitivity to venetoclax in previously exposed patients.[6]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies.

Table 1: In Vitro Potency of this compound in Leukemia Cell Lines [1]

Cell LineFusion/MutationIC50 (nM)
MOLM13MLL-AF913
MV4;11MLL-AF417
RS4;11MLL-AF425
KOPN8MLL-ENL15
OCI-AML3NPM1c+18
REHNone>2000
HL-60None>2000

Table 2: In Vivo Efficacy of this compound in Combination Therapies in MLL-r ALL PDX Models [5]

Treatment GroupPDX ModelOutcome
VTP50469 + GilteritinibMLL-7, MLL-8No therapeutic enhancement compared to single agents
VTP50469 + VXLMLL-7Maintained Complete Response (T-C: 77.0 days, T/C: 12.3)
VTP50469 + VXLMLL-8Maintained Complete Response (T-C: 49.1 days, T/C: 9.3)

T-C: Difference in median event-free survival between treated and control groups. T/C: Ratio of median event-free survival of treated versus control groups.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings.

In Vivo Combination Study of VTP50469 in MLL-r ALL PDX Models[5]
  • Animal Model: Immune-deficient (NSG) mice were engrafted with pediatric MLL-r ALL patient-derived xenografts (PDXs).

  • VTP50469 Administration:

    • Single Agent: 120 mg/kg administered twice daily for 28 days via oral gavage.

    • Combination: Formulated in chow (0.1%) and available ad libitum for 28 days.

  • Combination Agents:

    • Gilteritinib (Xospata): 30 mg/kg administered for 28 days via oral gavage.

    • VXL Regimen:

      • Vincristine: 0.15 mg/kg once weekly for 4 weeks (intraperitoneal).

      • Dexamethasone: 5 mg/kg, 5 days on/2 days off for 4 weeks (intraperitoneal).

      • L-asparaginase: 1,000 U/kg, 5 days on/2 days off for 4 weeks (intraperitoneal).

  • Efficacy Assessment:

    • Event-free survival (event defined as >25% human CD45+ cells in peripheral blood).

    • Objective response criteria (Progressive Disease, Complete Response, Maintained Complete Response).

    • Leukemia infiltration in spleen and femoral bone marrow at 28 days post-treatment initiation.

Experimental_Workflow_PDX_Combination_Study Workflow for In Vivo PDX Combination Study Engraftment Engraft MLL-r ALL PDX into NSG mice Randomization Randomize mice into treatment groups Engraftment->Randomization Treatment Administer treatment for 28 days Randomization->Treatment Monitoring Monitor peripheral blood for human CD45+ cells Treatment->Monitoring Endpoint_Analysis Assess event-free survival and leukemia infiltration at endpoint Monitoring->Endpoint_Analysis

Workflow for the in vivo PDX study.

Conclusion and Future Directions

The available preclinical data suggests that this compound does not exhibit cross-resistance with conventional chemotherapy and holds promise for synergistic combinations. While the lack of enhanced efficacy with the FLT3 inhibitor gilteritinib warrants further investigation, the strong synergy with the VXL regimen highlights the potential of VTP50469 to be integrated into current treatment paradigms for MLL-r ALL. The broader findings from the class of Menin inhibitors, particularly their synergy with BCL2 inhibitors, further underscore the lack of cross-resistance with therapies targeting distinct cellular pathways. These findings provide a strong rationale for the continued clinical development of Menin inhibitors in combination with existing and emerging anti-leukemic agents to improve patient outcomes and overcome therapeutic resistance.

References

VTP50469 Fumarate for MLL-Altered Solid Tumors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of VTP50469 fumarate, a potent and selective inhibitor of the Menin-Mixed Lineage Leukemia (MLL) interaction, with other therapeutic alternatives for the treatment of solid tumors harboring MLL (now officially known as KMT2A) gene alterations. This document summarizes key preclinical data, outlines experimental methodologies, and visualizes relevant biological pathways to support informed research and development decisions.

Introduction to MLL Alterations and the Role of Menin

Chromosomal rearrangements of the KMT2A gene, leading to the formation of oncogenic MLL fusion proteins, are well-established drivers of aggressive hematological malignancies.[1] While less common, the involvement of MLL alterations in solid tumors is an emerging area of research, with predictions of MLL1 fusions in cancers such as prostate and neuroendocrine tumors. The oncogenic activity of MLL fusion proteins is critically dependent on their interaction with the scaffold protein Menin, which tethers the fusion protein to chromatin, leading to the aberrant expression of downstream target genes like HOXA9 and MEIS1, and ultimately driving cancer cell proliferation and survival.[2][3]

This compound is a highly selective, orally bioavailable small molecule designed to disrupt the Menin-MLL interaction, thereby offering a targeted therapeutic strategy against cancers driven by this oncogenic partnership.[4][5]

This compound: Preclinical Performance

VTP50469 has demonstrated remarkable potency and selectivity in preclinical models of MLL-rearranged (MLL-r) leukemias. However, its activity in solid tumors appears to be context-dependent.

In Vitro Activity

VTP50469 exhibits potent anti-proliferative activity against a panel of MLL-rearranged leukemia cell lines, with IC50 values in the low nanomolar range.[5][6] In contrast, its efficacy against solid tumor cell lines has been more limited. A notable study by the Pediatric Preclinical Testing Consortium evaluated VTP50469 against Ewing Sarcoma (EwS), a type of solid tumor. The results showed that EwS cell lines were significantly less sensitive to VTP50469 than the MLL-rearranged leukemia cell line MV4;11.[7]

Cell LineCancer TypeMLL AlterationVTP50469 IC50 (nM)Reference
MOLM13Acute Myeloid LeukemiaMLL-AF913[5]
MV4;11Acute Myeloid LeukemiaMLL-AF410-17[5][7]
RS4;11Acute Lymphoblastic LeukemiaMLL-AF425[5]
KOPN8Acute Lymphoblastic LeukemiaMLL-ENL15[5]
Ewing Sarcoma Cell Lines (various)Ewing SarcomaNot Specified> 3000[7]
In Vivo Activity

In xenograft models of MLL-rearranged leukemia, VTP50469 has shown significant anti-tumor activity, leading to tumor regression and prolonged survival.[5][8] However, in Ewing Sarcoma xenograft models, VTP50469 only modestly slowed tumor progression and did not induce tumor regression, further highlighting the discrepancy in its efficacy between hematological malignancies and at least one type of solid tumor.[7]

Therapeutic Alternatives and Comparative Efficacy

The therapeutic landscape for MLL-altered cancers is evolving, with several alternative strategies under investigation.

Other Menin-MLL Inhibitors

Several other small molecule inhibitors targeting the Menin-MLL interaction are in preclinical and clinical development, primarily for hematological malignancies.

  • Revumenib (SNDX-5613): This agent has shown promising clinical activity in patients with relapsed/refractory KMT2A-rearranged leukemias.[3][9] Its evaluation in solid tumors is in early stages, with a planned assessment in colorectal cancer.[9]

  • Ziftomenib (KO-539): Another orally active Menin-MLL inhibitor that has demonstrated anti-tumor activity in preclinical models of AML.[10]

  • BMF-219: A covalent Menin inhibitor currently in clinical trials for both liquid and solid tumors with specific menin-dependent mutations.[11][12]

Direct head-to-head preclinical comparisons of these inhibitors with VTP50469 in MLL-altered solid tumor models are limited in the public domain.

Other Therapeutic Strategies

Beyond direct Menin-MLL inhibition, other approaches are being explored:

  • DOT1L Inhibitors: The histone methyltransferase DOT1L is a key downstream effector of the MLL-fusion complex. Inhibitors like EPZ-5676 have shown selective activity against MLL-rearranged leukemia cells.[13][14] The role of DOT1L inhibitors is also being investigated in solid tumors.[15]

  • Disulfiram: This FDA-approved drug for alcohol abuse has been shown to induce degradation of the MLL protein and exhibits cytotoxic effects against pediatric glioma cells and other cancer types.[16][17]

  • Combination Therapies: Preclinical studies suggest that combining Menin inhibitors with other agents, such as BCL2 inhibitors (e.g., Venetoclax) or FLT3 inhibitors, may offer synergistic anti-leukemic activity.[18]

Therapeutic Agent/StrategyMechanism of ActionStatus in MLL-Altered CancersPotential for Solid Tumors
Revumenib (SNDX-5613) Menin-MLL Interaction InhibitorClinical trials for leukemia[3][9]Early clinical investigation planned[9]
Ziftomenib (KO-539) Menin-MLL Interaction InhibitorPreclinical/Clinical for leukemia[10]Limited data available
BMF-219 Covalent Menin InhibitorClinical trials for liquid and solid tumors[11][12]Under clinical investigation
DOT1L Inhibitors (e.g., EPZ-5676) Inhibition of H3K79 methylationPreclinical/Clinical for leukemia[13][14]Preclinical investigation ongoing[15]
Disulfiram Induces MLL protein degradationPreclinical[16][17]Preclinical activity in glioma[16]

Signaling Pathways and Experimental Workflows

MLL Fusion Oncogenic Pathway

The diagram below illustrates the central role of the Menin-MLL interaction in driving the expression of leukemogenic target genes. VTP50469 acts by disrupting the binding of Menin to the MLL fusion protein.

MLL_Fusion_Pathway MLL Fusion Oncogenic Pathway and VTP50469 Mechanism cluster_nucleus Nucleus MLL_Fusion MLL Fusion Protein DNA DNA (Target Gene Promoters) MLL_Fusion->DNA DOT1L DOT1L MLL_Fusion->DOT1L pTEFb p-TEFb MLL_Fusion->pTEFb Menin Menin Menin->MLL_Fusion Menin->DOT1L Menin->pTEFb RNA_Pol_II RNA Polymerase II pTEFb->RNA_Pol_II Activates Target_Genes Target Genes (e.g., HOXA9, MEIS1) RNA_Pol_II->Target_Genes Transcribes mRNA mRNA Target_Genes->mRNA Oncogenic_Proteins Oncogenic Proteins mRNA->Oncogenic_Proteins Translation Cell_Proliferation Cancer Cell Proliferation & Survival Oncogenic_Proteins->Cell_Proliferation Drives VTP50469 VTP50469 VTP50469->Menin Inhibits Interaction

Caption: Mechanism of MLL fusion protein-driven oncogenesis and its inhibition by VTP50469.

Experimental Workflow for Preclinical Evaluation

The following diagram outlines a typical workflow for assessing the preclinical activity of a Menin-MLL inhibitor like VTP50469.

Experimental_Workflow Preclinical Evaluation Workflow for Menin-MLL Inhibitors cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Lines MLL-Altered Cancer Cell Lines (Solid Tumor & Leukemia) Treatment Treat with VTP50469 (Dose-Response) Cell_Lines->Treatment Viability_Assay Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo) Treatment->Viability_Assay Western_Blot Western Blot (Target Protein Levels) Treatment->Western_Blot ChIP_Seq ChIP-Seq (Chromatin Occupancy) Treatment->ChIP_Seq RNA_Seq RNA-Seq (Gene Expression Profiling) Treatment->RNA_Seq IC50 Determine IC50 Viability_Assay->IC50 Xenograft Establish Xenograft Model (e.g., PDX, Cell Line-Derived) IC50->Xenograft Inform In Vivo Dosing Dosing Administer VTP50469 (e.g., Oral Gavage) Xenograft->Dosing Tumor_Measurement Monitor Tumor Growth & Survival Dosing->Tumor_Measurement PD_Analysis Pharmacodynamic Analysis (e.g., Target Gene Expression in Tumors) Dosing->PD_Analysis Efficacy Assess Anti-Tumor Efficacy Tumor_Measurement->Efficacy

Caption: A generalized workflow for the preclinical assessment of Menin-MLL inhibitors.

Key Experimental Protocols

Detailed protocols are essential for the accurate evaluation and comparison of therapeutic agents. Below are summaries of key methodologies.

Chromatin Immunoprecipitation Sequencing (ChIP-Seq)

This technique is used to identify the genome-wide binding sites of a protein of interest, such as Menin or MLL fusion proteins.

  • Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA.

  • Chromatin Shearing: The chromatin is fragmented into smaller pieces, typically by sonication.

  • Immunoprecipitation: An antibody specific to the target protein is used to pull down the protein-DNA complexes.

  • DNA Purification: The cross-links are reversed, and the DNA is purified.

  • Library Preparation and Sequencing: The purified DNA fragments are prepared for high-throughput sequencing.

  • Data Analysis: Sequencing reads are mapped to the genome to identify regions of protein binding.

A detailed protocol for a low-input ChIP-seq method (Mint-ChIP) can be found in the literature.[19]

Western Blotting

This method is used to detect and quantify specific proteins in a sample, which can confirm target engagement and downstream effects of a drug.

  • Protein Extraction: Cells are lysed to release their protein content.

  • Protein Quantification: The total protein concentration in the lysate is determined.

  • SDS-PAGE: Proteins are separated by size using polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Blocking: The membrane is treated with a blocking agent to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to a detection enzyme (e.g., HRP).

  • Detection: A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence).

A general western blot protocol is widely available from various suppliers.[20]

In Vivo Xenograft Studies

These studies are crucial for evaluating the anti-tumor efficacy of a compound in a living organism.

  • Animal Model: Immunocompromised mice (e.g., NSG or nude mice) are typically used to prevent rejection of human tumor cells.

  • Tumor Implantation: Human cancer cells (from cell lines or patient-derived xenografts) are implanted into the mice, either subcutaneously or orthotopically.

  • Tumor Growth and Randomization: Once tumors reach a specified size, the animals are randomized into treatment and control groups.

  • Drug Administration: The investigational drug (e.g., VTP50469) is administered according to a predetermined dose and schedule. The control group receives a vehicle.

  • Efficacy Assessment: Tumor volume is measured regularly, and animal survival is monitored.

  • Pharmacodynamic Analysis: At the end of the study, tumors and other tissues may be collected to assess target engagement and downstream biomarker changes.

Conclusion

This compound is a potent and selective Menin-MLL inhibitor with demonstrated efficacy in preclinical models of MLL-rearranged leukemia.[4][5] However, its activity in solid tumors with MLL alterations appears to be more limited, as evidenced by its minimal effect in Ewing Sarcoma models.[7] This suggests that the dependency on the Menin-MLL interaction may vary across different cancer types.

The field of Menin-MLL inhibition is rapidly advancing, with several alternative compounds in clinical development.[9][10][11] Furthermore, other therapeutic strategies targeting downstream effectors of the MLL fusion complex or inducing MLL protein degradation are emerging.[15][16] For researchers and drug developers focused on solid tumors with MLL alterations, a thorough investigation of the specific molecular dependencies of these cancers will be crucial. While VTP50469 remains a valuable tool for studying the Menin-MLL axis, its direct therapeutic application in solid tumors may require careful patient selection based on biomarkers that predict sensitivity beyond the mere presence of an MLL alteration. Further head-to-head comparative studies of different Menin-MLL inhibitors and alternative therapeutic strategies in relevant solid tumor models are warranted to guide future clinical development.

References

Comparative analysis of VTP50469 fumarate in different leukemia subtypes

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the preclinical efficacy of VTP50469 fumarate, a pioneering menin-MLL inhibitor, in the context of clinically advanced alternatives for MLL-rearranged and NPM1-mutant leukemias.

This guide provides a detailed comparative analysis of this compound, a potent and selective preclinical inhibitor of the menin-mixed lineage leukemia (MLL) interaction, against the current therapeutic landscape for specific, genetically defined acute leukemias. VTP50469 has demonstrated significant anti-leukemic activity in preclinical models, paving the way for clinically tested menin inhibitors.[1][2][3] This document objectively compares its preclinical performance with the clinical data of next-generation menin inhibitors, revumenib and ziftomenib, as well as established standard-of-care therapies.

Introduction to Menin Inhibition in Acute Leukemia

Acute leukemias characterized by rearrangements of the KMT2A gene (also known as MLL) or mutations in the NPM1 gene are critically dependent on the interaction between the protein menin and the MLL1/KMT2A protein complex.[4][5] This interaction is essential for the aberrant expression of leukemogenic genes, such as HOX and MEIS1, which drives leukemia proliferation and blocks cell differentiation.[6] Menin inhibitors are a new class of targeted therapies designed to disrupt this protein-protein interaction, thereby reversing the oncogenic gene expression program and inducing differentiation and apoptosis in leukemia cells.[4][5][6]

VTP50469 is a potent, highly selective, and orally bioavailable small molecule inhibitor of the menin-MLL interaction with a high binding affinity (Ki of 104 pM).[7][8][9][10] Its robust preclinical efficacy in both in vitro and in vivo models of MLL-rearranged (MLL-r) and NPM1-mutant acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL) has been foundational for the development of this drug class.[1][2][11]

Comparative Performance Data

The following tables summarize the performance of VTP50469 in preclinical settings and compare it with the clinical efficacy of revumenib and ziftomenib, and the outcomes of standard-of-care treatments in the targeted patient populations.

Table 1: Preclinical In Vitro Potency of VTP50469 in Leukemia Cell Lines
Cell LineLeukemia SubtypeFusion/MutationIC50 (nM)Reference
MOLM13AMLMLL-AF913[7][8][12]
MV4;11AMLMLL-AF417[7][8][12]
RS4;11ALLMLL-AF425[7][8][12]
KOPN8ALLMLL-ENL15[7][12]
SEMK2ALLMLL-AF427[7][8]
THP1AMLMLL-AF937[7][8]
NOMO1AMLMLL-AF930[7][8]
OCI-AML3AMLNPM1c+18[12][13]
Table 2: Comparative Clinical Efficacy of Menin Inhibitors in Relapsed/Refractory (R/R) Acute Leukemia
DrugTarget PopulationClinical TrialOverall Response Rate (ORR)Complete Remission (CR) + CR with Partial Hematologic Recovery (CRh) RateKey Adverse Events
Revumenib KMT2A-rearranged Acute LeukemiaAUGMENT-101 (Phase 2)64%23%Differentiation Syndrome (29%), Nausea, QTc Prolongation[5][14][15]
NPM1-mutant AMLAUGMENT-101 (Phase 2)48%26%Differentiation Syndrome, Nausea, Vomiting[16]
Ziftomenib NPM1-mutant AMLKOMET-001 (Phase 2)33-35%21.4-25%Differentiation Syndrome (25%), Febrile Neutropenia (26%), Anemia (20%), Thrombocytopenia (20%)[17][18][19][20]
Table 3: Standard of Care (SoC) and Other Therapeutic Options
TreatmentLeukemia SubtypeTypical EfficacyNotes
Intensive Chemotherapy (e.g., 7+3) NPM1-mutant AML (fit patients)CR rate: ~80%[21]High relapse rate (~50%)[21]. Considered a favorable prognosis in the absence of FLT3-ITD[22].
Venetoclax + Hypomethylating Agent NPM1-mutant AML (unfit patients)CR/CRi rate: 66-100% in various studies[21][22]Has become a standard of care for older, unfit patients[22].
Allogeneic Stem Cell Transplant High-risk MLL-r or NPM1-mutant AMLVariesOften considered for consolidation in high-risk patients who achieve remission[21][22].

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are protocols for key experiments used in the preclinical evaluation of VTP50469.

Cell Viability Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of VTP50469 in various leukemia cell lines.

  • Methodology:

    • Leukemia cell lines (e.g., MOLM13, MV4;11, RS4;11) are seeded in 96-well plates at a specified density.

    • Cells are treated with a range of concentrations of VTP50469 or DMSO as a vehicle control.

    • After a defined incubation period (e.g., 10 days for VTP50469), cell viability is assessed using a luminescent-based assay such as CellTiter-Glo, which measures ATP levels as an indicator of metabolically active cells.[12]

    • Alternatively, viable cells can be counted using trypan blue exclusion staining.[23][24]

    • The IC50 value is calculated by plotting the percentage of viable cells against the log of the drug concentration and fitting the data to a dose-response curve.

In Vivo Patient-Derived Xenograft (PDX) Model
  • Objective: To evaluate the in vivo efficacy of VTP50469 in reducing leukemia burden and improving survival.

  • Methodology:

    • Immune-compromised mice (e.g., NSG mice) are engrafted with human leukemia cells from patient samples (PDX) or established cell lines.

    • Once leukemia is established (confirmed by monitoring peripheral blood for human CD45+ cells), mice are randomized into treatment and control groups.

    • The treatment group receives VTP50469 orally at specified doses (e.g., 15-60 mg/kg, twice daily).[2][7] The control group receives a vehicle.

    • Treatment is administered for a defined period (e.g., 28 days).[7]

    • Leukemia burden is monitored by measuring the percentage of human CD45+ cells in peripheral blood, bone marrow, and spleen via flow cytometry at the end of the study.

    • Survival of the mice in each group is monitored over time to assess the long-term therapeutic benefit.[2]

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
  • Objective: To determine the effect of VTP50469 on the chromatin occupancy of menin and MLL fusion proteins.

  • Methodology:

    • Leukemia cells (e.g., RS4;11, MOLM13) are treated with VTP50469 or DMSO.

    • Proteins are cross-linked to DNA using formaldehyde.

    • Chromatin is sheared into small fragments by sonication.

    • An antibody specific to menin is used to immunoprecipitate menin and its bound DNA fragments.

    • The cross-links are reversed, and the DNA is purified.

    • The purified DNA is sequenced, and the reads are mapped to the genome to identify regions where menin was bound.

    • A significant reduction in menin chromatin occupancy is expected in VTP50469-treated cells.[25]

Visualizations

The following diagrams illustrate the key signaling pathway targeted by VTP50469 and a typical experimental workflow for its evaluation.

Menin_MLL_Pathway cluster_nucleus Cell Nucleus MEN1 Menin MLL_fusion MLL Fusion Protein (e.g., MLL-AF9) MEN1->MLL_fusion binds Chromatin Chromatin MLL_fusion->Chromatin tethers to HOX_MEIS1 Target Genes (HOXA9, MEIS1) MLL_fusion->HOX_MEIS1 activates Transcription Aberrant Gene Transcription HOX_MEIS1->Transcription Proliferation Leukemic Proliferation & Survival Transcription->Proliferation VTP50469 VTP50469 VTP50469->MEN1 inhibits interaction Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis CellLines Leukemia Cell Lines (MLL-r / NPM1-mut) Treatment_vitro Treat with VTP50469 (Dose-Response) CellLines->Treatment_vitro Viability Cell Viability Assay (IC50 Determination) Treatment_vitro->Viability Mechanism Mechanistic Assays (ChIP-seq, Gene Expression) Treatment_vitro->Mechanism PDX Establish PDX Model in Mice Viability->PDX Promising results lead to Treatment_vivo Treat with VTP50469 vs. Vehicle Control PDX->Treatment_vivo Efficacy Assess Efficacy: - Leukemia Burden - Survival Analysis Treatment_vivo->Efficacy

References

Unveiling a Potent Synergy: VTP50469 Fumarate and Venetoclax Combination Shows Promise in Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A novel investigational agent, VTP50469 fumarate, a potent Menin-MLL interaction inhibitor, demonstrates a strong synergistic anti-leukemic effect when combined with the BCL-2 inhibitor venetoclax in preclinical models of acute myeloid leukemia (AML), particularly in subtypes with MLL rearrangements or NPM1 mutations. This combination presents a promising therapeutic strategy, potentially offering a new avenue for patients with these aggressive hematological malignancies.

This comparison guide provides an objective analysis of the preclinical data supporting the synergistic combination of this compound and venetoclax, alongside a comparison with the current standard-of-care, venetoclax in combination with hypomethylating agents (HMAs). Detailed experimental protocols and an exploration of the underlying signaling pathways are presented to provide a comprehensive resource for researchers, scientists, and drug development professionals.

Mechanism of Synergistic Action: A Two-Pronged Attack on Leukemia Cells

The potent synergy between this compound and venetoclax stems from their distinct but complementary mechanisms of action, which target key survival pathways in leukemia cells.

This compound is a highly selective, orally active inhibitor of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction, which is crucial for the proliferation of leukemia cells with MLL rearrangements (MLL-r) or NPM1 mutations (NPM1c). By disrupting this interaction, this compound displaces the Menin-MLL complex from chromatin, leading to the downregulation of key leukemogenic genes such as HOXA9 and MEIS1. This ultimately induces differentiation and apoptosis in susceptible leukemia cells.[1][2][3]

Venetoclax , a selective B-cell lymphoma 2 (BCL-2) inhibitor, restores the natural process of apoptosis.[4][5][6] In many hematological cancers, the overexpression of the anti-apoptotic protein BCL-2 allows cancer cells to evade cell death. Venetoclax binds to BCL-2, releasing pro-apoptotic proteins that trigger the mitochondrial apoptotic pathway.[4][5][6][7][8]

Preclinical studies have revealed that menin inhibition by agents like this compound leads to a decrease in the expression of anti-apoptotic BCL-2 family proteins, including BCL-2 itself.[4] This downregulation of survival proteins primes the leukemia cells for apoptosis, thereby enhancing their sensitivity to the direct pro-apoptotic effects of venetoclax.

cluster_Menin_MLL Menin-MLL Pathway cluster_BCL2 BCL-2 Pathway Menin_MLL Menin-MLL Complex HOXA9_MEIS1 HOXA9/MEIS1 Expression Menin_MLL->HOXA9_MEIS1 BCL2 BCL-2 Menin_MLL->BCL2 Downregulates Leukemic_Proliferation Leukemic Cell Proliferation HOXA9_MEIS1->Leukemic_Proliferation Synergy Synergistic Apoptosis Leukemic_Proliferation->Synergy Apoptosis Apoptosis BCL2->Apoptosis Apoptosis->Synergy VTP50469 VTP50469 fumarate VTP50469->Menin_MLL Inhibits Venetoclax Venetoclax Venetoclax->BCL2 Inhibits

Combined Inhibition of Menin-MLL and BCL-2 Pathways.

Preclinical Efficacy: A Comparative Overview

The combination of this compound and venetoclax has demonstrated significant synergistic activity in both in vitro and in vivo preclinical models of AML. This section summarizes the key findings and provides a comparison with the standard-of-care combination of venetoclax and hypomethylating agents.

This compound + Venetoclax

Preclinical studies have consistently shown that the combination of a menin inhibitor, such as this compound (also referred to as SNDX-50469), with venetoclax results in a synergistic reduction in leukemia cell viability and a significant increase in apoptosis compared to either agent alone.[4]

Table 1: Preclinical Efficacy of this compound and Venetoclax Combination

Model SystemCell Lines / Patient SamplesKey FindingsReference
In Vitro MLL-r (MV4-11, MOLM13) and NPM1c (OCI-AML3) AML cell linesSynergistic increase in apoptosis and decrease in cell viability.[3]
In Vitro Primary AML patient samples (NPM1c/FLT3-mutated)Dramatically more effective in inducing apoptosis and decreasing cell viability compared to single agents.[4]
In Vivo (PDX Model) NPM1c/FLT3-ITD/TKD AMLSignificantly prolonged mouse survival and reduced leukemia burden compared to single agents. The combination was effective in eliminating both bulk and leukemia stem/progenitor cells.[4]
Alternative Therapy: Venetoclax + Hypomethylating Agents (HMAs)

The combination of venetoclax with HMAs, such as azacitidine or decitabine, is an established standard of care for newly diagnosed AML patients who are ineligible for intensive chemotherapy.[9] This combination has shown significant efficacy in clinical trials, particularly in patients with NPM1 mutations.[10][11]

Table 2: Efficacy of Venetoclax and Hypomethylating Agent Combination

Model System/Study TypePatient PopulationKey FindingsReference
Clinical Trial (Phase 1b) Treatment-naive, elderly AML patientsHigh rates of complete remission (CR) and CR with incomplete count recovery (CRi).[7]
Retrospective Study Older patients (>65 years) with NPM1+ AMLHMA + venetoclax showed a significant improvement in overall survival compared to HMA monotherapy or intensive chemotherapy.[11]
Preclinical/Clinical NPM1-mutated AMLHigh sensitivity to venetoclax, with the combination of venetoclax and azacitidine being effective in eliminating leukemic stem cells.[4]

While direct head-to-head preclinical comparisons are limited, the data suggests that the this compound and venetoclax combination offers a highly targeted and potent approach for specific genetic subtypes of AML (MLL-r and NPM1c). The venetoclax and HMA combination has a broader application in elderly or unfit AML patients, with notable efficacy in the NPM1-mutated subset.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate the synergy between this compound and venetoclax.

In Vitro Cell Viability and Apoptosis Assays
  • Cell Lines: MLL-rearranged (e.g., MOLM13, MV4-11) and NPM1-mutant (e.g., OCI-AML3) human AML cell lines.

  • Culture Conditions: Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Drug Treatment: Cells are treated with a dose-response matrix of this compound and venetoclax, both as single agents and in combination, for 48 to 96 hours.

  • Viability Assessment: Cell viability is determined using assays such as CellTiter-Glo® (Promega) which measures ATP levels, or by flow cytometry using viability dyes like TO-PRO-3 iodide.

  • Apoptosis Assessment: Apoptosis is quantified by flow cytometry using Annexin V and propidium iodide (PI) staining. Annexin V positive cells are considered apoptotic.

  • Synergy Analysis: The combination index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergy.

In Vivo Patient-Derived Xenograft (PDX) Model
  • Animal Model: Immunocompromised mice (e.g., NSG mice) are engrafted with primary AML cells from patients with MLL-r or NPM1c AML.

  • Engraftment Confirmation: Leukemia engraftment is confirmed by monitoring the percentage of human CD45+ cells in the peripheral blood.

  • Treatment Regimen: Once engraftment is established, mice are randomized into treatment groups: vehicle control, this compound alone, venetoclax alone, and the combination of this compound and venetoclax. Drugs are typically administered orally.

  • Efficacy Endpoints:

    • Leukemia Burden: Monitored by serial measurement of human CD45+ cells in peripheral blood and bone marrow at the end of the study.

    • Overall Survival: Kaplan-Meier survival analysis is performed to compare the survival of different treatment groups.

  • Pharmacodynamic Studies: Bone marrow and spleen tissues are collected at the end of the study to assess changes in leukemia cell populations and protein expression levels by flow cytometry and western blotting.

cluster_invitro In Vitro Workflow cluster_invivo In Vivo (PDX) Workflow start_vitro AML Cell Lines (MLL-r, NPM1c) culture Cell Culture start_vitro->culture treatment_vitro Drug Treatment (VTP50469, Venetoclax, Combination) culture->treatment_vitro viability Viability Assay (CellTiter-Glo) treatment_vitro->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment_vitro->apoptosis synergy Synergy Analysis (Chou-Talalay) viability->synergy apoptosis->synergy start_vivo Patient-Derived AML Cells engraftment Engraftment in NSG Mice start_vivo->engraftment monitoring Monitor hCD45+ in Blood engraftment->monitoring randomization Randomization monitoring->randomization treatment_vivo Drug Treatment (Oral Gavage) randomization->treatment_vivo endpoints Efficacy Endpoints (Leukemia Burden, Survival) treatment_vivo->endpoints

Preclinical Experimental Workflow.

Conclusion and Future Directions

The compelling preclinical data strongly supports the synergistic activity of this compound and venetoclax in AML with MLL rearrangements or NPM1 mutations. This combination targets the core vulnerabilities of these leukemia subtypes, offering a potentially more effective and targeted therapeutic option.

Further investigation is warranted to fully elucidate the clinical potential of this combination. Ongoing and future clinical trials will be crucial to determine the safety, tolerability, and efficacy of this combination in patients. Direct comparisons with the current standard of care, such as venetoclax with hypomethylating agents, in a clinical setting will be essential to define the optimal treatment strategies for patients with these high-risk AML subtypes. The promising preclinical findings pave the way for a new therapeutic paradigm in the management of MLL-rearranged and NPM1-mutant AML.

References

Benchmarking VTP50469 Fumarate Against Standard-of-Care Chemotherapy In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of VTP50469 fumarate, a novel Menin-MLL interaction inhibitor, with standard-of-care chemotherapies for leukemias characterized by Mixed Lineage Leukemia (MLL) gene rearrangements. The data presented herein is compiled from publicly available research to facilitate an informed perspective on the potential of this compound as a targeted therapeutic agent.

Executive Summary

This compound is a potent and highly selective small molecule inhibitor of the protein-protein interaction between Menin and MLL.[1] This interaction is crucial for the oncogenic activity of MLL fusion proteins, which are characteristic of a subset of aggressive acute myeloid leukemias (AML) and acute lymphoblastic leukemias (ALL).[1] Standard-of-care chemotherapy for these leukemias typically involves cytotoxic agents such as cytarabine and daunorubicin for AML, and vincristine and dexamethasone as part of a multi-agent regimen for ALL. This guide presents a comparative analysis of the in vitro efficacy of this compound against these conventional agents in relevant leukemia cell lines.

Mechanism of Action

This compound: this compound disrupts the Menin-MLL1 fusion protein complex, which is essential for the transcription of key target genes, such as HOXA9 and MEIS1, that drive leukemogenesis. By inhibiting this interaction, VTP50469 leads to the downregulation of these oncogenic genes, resulting in cell differentiation and apoptosis in MLL-rearranged leukemia cells.[2]

Standard-of-Care Chemotherapy:

  • Cytarabine: A pyrimidine nucleoside analog that inhibits DNA synthesis.[3]

  • Daunorubicin: An anthracycline antibiotic that intercalates into DNA, inhibits topoisomerase II, and generates free radicals, leading to DNA damage and apoptosis.[3]

  • Vincristine: A vinca alkaloid that binds to tubulin, disrupting microtubule formation and arresting cells in metaphase of mitosis.[4][5]

  • Dexamethasone: A synthetic glucocorticoid that binds to the glucocorticoid receptor, leading to the regulation of gene expression that can induce apoptosis in lymphoid cells.[6]

Comparative In Vitro Efficacy

The following tables summarize the 50% inhibitory concentration (IC50) values of this compound and standard-of-care chemotherapies in various MLL-rearranged leukemia cell lines. It is important to note that these values are compiled from different studies and experimental conditions may vary.

Table 1: In Vitro Potency (IC50) in MLL-rearranged Acute Myeloid Leukemia (AML) Cell Lines

CompoundMOLM-13 (nM)MV4;11 (nM)THP-1 (nM)
This compound 13[1]17[1]37[1]
Cytarabine >300[7]935[8]1148[8]
Daunorubicin ~23[7]-0.22 µM (220 nM)[9]

Table 2: In Vitro Potency (IC50) in MLL-rearranged Acute Lymphoblastic Leukemia (ALL) Cell Lines

CompoundKOPN8 (nM)RS4;11 (nM)
This compound 15[1]25[1]
Vincristine <100[10]-
Dexamethasone --

Experimental Protocols

The data presented in this guide are primarily derived from the following key in vitro assays:

Cell Viability and Cytotoxicity Assays (e.g., MTT, CellTiter-Glo®)

This assay is used to determine the concentration of a compound that inhibits cell viability by 50% (IC50).

  • Cell Seeding: Leukemia cell lines (e.g., MOLM-13, MV4;11, THP-1, KOPN8, RS4;11) are seeded in 96-well plates at a predetermined density.

  • Compound Treatment: Cells are treated with a range of concentrations of the test compound (this compound or standard-of-care chemotherapy) for a specified period (typically 48 to 96 hours).

  • Reagent Incubation: A reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® is added to each well.

  • Signal Measurement:

    • For MTT, the resulting formazan crystals are solubilized, and the absorbance is measured using a spectrophotometer.

    • For CellTiter-Glo®, luminescence, which correlates with the amount of ATP and thus viable cells, is measured.

  • Data Analysis: The signal is normalized to untreated control cells, and the IC50 value is calculated from the dose-response curve.

Apoptosis Assays (e.g., Annexin V/Propidium Iodide Staining)

This assay is used to quantify the percentage of cells undergoing apoptosis.

  • Cell Treatment: Cells are treated with the test compound at various concentrations for a defined period.

  • Staining: Cells are harvested and stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells) and a viability dye like Propidium Iodide (PI) or 7-AAD (which enters cells with compromised membranes, i.e., late apoptotic or necrotic cells).

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence.

  • Data Analysis: The percentage of cells in each quadrant of the flow cytometry plot is quantified.

Visualizing the Mechanisms of Action

Signaling Pathways

VTP50469_Mechanism cluster_nucleus Nucleus Menin Menin MLL_Fusion MLL Fusion (e.g., MLL-AF4) Menin->MLL_Fusion Interaction DNA DNA MLL_Fusion->DNA Binds to Promoters Target_Genes Target Genes (HOXA9, MEIS1) Transcription Oncogenic Transcription Target_Genes->Transcription Apoptosis Apoptosis & Differentiation Transcription->Apoptosis Inhibition leads to VTP50469 VTP50469 fumarate VTP50469->Menin Inhibits Interaction

Caption: Mechanism of this compound Action.

Chemo_Mechanism cluster_cell Leukemia Cell cluster_pathways Cellular Response DNA DNA DDR DNA Damage Response DNA->DDR Microtubules Microtubules Mitotic_Arrest Mitotic Arrest Microtubules->Mitotic_Arrest GR Glucocorticoid Receptor Gene_Regulation Gene Regulation GR->Gene_Regulation Apoptosis Apoptosis DDR->Apoptosis Mitotic_Arrest->Apoptosis Gene_Regulation->Apoptosis Cytarabine Cytarabine Cytarabine->DNA Inhibits Synthesis Daunorubicin Daunorubicin Daunorubicin->DNA Intercalates & Inhibits Topo II Vincristine Vincristine Vincristine->Microtubules Disrupts Formation Dexamethasone Dexamethasone Dexamethasone->GR Binds to

Caption: Mechanism of Standard-of-Care Chemotherapies.

Experimental Workflow

Experimental_Workflow cluster_assays Endpoint Assays arrow arrow start Start: Leukemia Cell Culture seed_plate Seed Cells in 96-well Plates start->seed_plate treat_compounds Treat with VTP50469 or Standard-of-Care Drugs seed_plate->treat_compounds incubate Incubate for Specified Duration treat_compounds->incubate viability_assay Cell Viability Assay (e.g., MTT) incubate->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V) incubate->apoptosis_assay data_analysis Data Analysis: IC50 Calculation & Apoptosis Quantification viability_assay->data_analysis apoptosis_assay->data_analysis end End: Comparative Efficacy Report data_analysis->end

Caption: General In Vitro Experimental Workflow.

References

In vivo comparison of oral vs. intraperitoneal administration of VTP50469 fumarate

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Preclinical Researchers

In the quest for effective cancer therapeutics, the route of administration is a critical factor influencing a drug's efficacy and safety profile. VTP50469 fumarate, a potent and selective inhibitor of the Menin-MLL interaction, has shown significant promise in preclinical models of MLL-rearranged leukemias. This guide provides an objective in vivo comparison of oral and intraperitoneal administration of this compound and related compounds, supported by experimental data to aid researchers in designing their preclinical studies.

At a Glance: Oral vs. Intraperitoneal Administration

While a direct head-to-head comparative study for this compound is not publicly available, this guide consolidates data from various preclinical studies to offer a comparative overview. The following tables summarize the key quantitative data for each administration route.

Table 1: Pharmacokinetics of VTP50469 and a Related Menin-MLL Inhibitor

ParameterOral Administration (VTP50469)Intraperitoneal Administration (VTP-49477)
Compound This compoundVTP-49477 (a close analog of VTP50469)
Dose ~175 mg/kg/day (in chow)50 mg/kg, BID
Plasma Concentration Sustained levels of ~1 µMNot explicitly reported
Bioavailability Orally bioavailableAssumed to be high
Data Source Krivtsov, A.V. et al. (2018)Krivtsov, A.V. et al. (2018)

Table 2: In Vivo Efficacy in Leukemia Patient-Derived Xenograft (PDX) Models

ParameterOral Administration (VTP50469)Intraperitoneal Administration (VTP-49477)
Animal Model MLL-rearranged B-ALL and AML PDX miceMLL-rearranged B-ALL and AML PDX mice
Treatment Regimen 0.1% VTP50469 in chow for 28 days50 mg/kg, BID for 28 days
Efficacy Outcome Significant reduction in leukemia burdenSignificant reduction in leukemia burden
Leukemia Burden Reduction 2-fold in Bone Marrow (BM), 6-fold in Peripheral Blood (PB), 3-fold in Spleen (SP) (median values)Not explicitly quantified in the same manner
Data Source Krivtsov, A.V. et al. (2018)Krivtsov, A.V. et al. (2018)

Delving into the Data: Experimental Protocols

To provide a comprehensive understanding of the presented data, detailed methodologies for the key experiments are outlined below.

Oral Administration Protocol (this compound)

Objective: To assess the in vivo efficacy of orally administered VTP50469 in MLL-rearranged leukemia PDX models.

Methodology:

  • Animal Model: Immunodeficient mice were engrafted with human MLL-rearranged B-ALL or AML patient-derived xenografts.

  • Drug Formulation: this compound was formulated in mouse chow at a concentration of 0.1%, providing an approximate daily dose of 175 mg/kg.

  • Dosing Regimen: Mice were fed with the VTP50469-formulated chow ad libitum for 28 consecutive days.

  • Efficacy Assessment: Leukemia burden was monitored in the bone marrow, peripheral blood, and spleen at the end of the treatment period.

  • Pharmacokinetic Analysis: Plasma concentrations of VTP50469 were determined to ensure target engagement.

Intraperitoneal Administration Protocol (VTP-49477)

Objective: To evaluate the in vivo efficacy of intraperitoneally administered VTP-49477 in MLL-rearranged leukemia PDX models.

Methodology:

  • Animal Model: Immunodeficient mice were engrafted with human MLL-rearranged B-ALL or AML patient-derived xenografts.

  • Drug Formulation: VTP-49477 was dissolved in a suitable vehicle for intraperitoneal injection.

  • Dosing Regimen: Mice were treated with VTP-49477 at a dose of 50 mg/kg, administered twice daily (BID) via intraperitoneal injection for 28 days.

  • Efficacy Assessment: The reduction in leukemia burden was assessed in the bone marrow, peripheral blood, and spleen.

Visualizing the Mechanism: Signaling Pathways and Workflows

To illustrate the underlying biological processes and experimental designs, the following diagrams are provided in Graphviz DOT language.

VTP50469_Signaling_Pathway cluster_inhibition VTP50469 Action cluster_downstream Downstream Effects VTP50469 VTP50469 Menin_MLL_Complex Menin-MLL Complex VTP50469->Menin_MLL_Complex Inhibits MLL_Target_Genes MLL-fusion Target Genes (e.g., HOXA9, MEIS1) Menin_MLL_Complex->MLL_Target_Genes Activates Leukemia_Cell Leukemic Cell Growth & Survival MLL_Target_Genes->Leukemia_Cell Promotes

VTP50469 inhibits the Menin-MLL complex, leading to downregulation of target genes.

Experimental_Workflow cluster_oral Oral Administration cluster_ip Intraperitoneal Administration Oral_Formulation VTP50469 in Chow (0.1%) Oral_Dosing Ad libitum feeding for 28 days Oral_Formulation->Oral_Dosing Efficacy_Assessment Measure Leukemia Burden (BM, PB, Spleen) Oral_Dosing->Efficacy_Assessment IP_Formulation VTP-49477 in Vehicle IP_Dosing 50 mg/kg IP BID for 28 days IP_Formulation->IP_Dosing IP_Dosing->Efficacy_Assessment PDX_Model MLL-rearranged Leukemia PDX Mice PDX_Model->Oral_Dosing PDX_Model->IP_Dosing

Unveiling the Selectivity of VTP50469 Fumarate: A Comparative Analysis of Menin-MLL Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

WALTHAM, MA – In the landscape of targeted therapies for acute leukemias, particularly those harboring Mixed Lineage Leukemia (MLL) gene rearrangements or Nucleophosmin 1 (NPM1) mutations, the precision of molecular inhibitors is paramount. This guide provides a comparative analysis of VTP50469 fumarate, a potent and selective inhibitor of the Menin-MLL protein-protein interaction, against other agents in its class. By examining its selectivity profile, we aim to equip researchers, clinicians, and drug development professionals with the critical data needed to evaluate its therapeutic potential.

This compound has emerged as a promising therapeutic candidate due to its high selectivity for cancer cells dependent on the Menin-MLL interaction for survival. This guide will delve into the quantitative data supporting this claim, compare it with other Menin-MLL inhibitors, and provide detailed experimental methodologies to ensure reproducibility and further investigation.

Comparative Selectivity Profile of Menin-MLL Inhibitors

The primary measure of selectivity for this class of inhibitors is their differential activity against cell lines with MLL rearrangements (MLL-r) or NPM1 mutations versus those with wild-type MLL. VTP50469 demonstrates a pronounced selective inhibition of proliferation in MLL-r leukemia cell lines, with minimal effect on cells lacking these genetic alterations.[1]

Below is a summary of the in vitro potency and selectivity of VTP50469 and other notable Menin-MLL inhibitors.

InhibitorTargetKi (Binding Affinity)IC50 in MLL-r Cell Lines (nM)IC50 in Wild-Type MLL Cell Lines (nM)Key Cell Lines Tested (MLL-r)
VTP50469 Menin-MLL Interaction104 pM[2][3][4][5]13-37[6]>1000[1]MOLM13, MV4;11, RS4;11, KOPN8, THP1, NOMO1, ML2, EOL1[6]
SNDX-5613 (Revumenib) Menin-MLL Interaction0.15 nM[6]10-20[6]Not specifiedMV4;11, RS4;11, MOLM-13, KOPN-8[6]
MI-503 Menin-MLL InteractionNot specified14.7 (IC50)[7][8]Minimal effect[7]MLL-AF9 transformed murine BMCs, various human MLL leukemia cell lines[7][9]
Ziftomenib (KO-539) Menin-KMT2A InteractionNot specifiedNot specifiedNot specifiedMOLM13, OCI-AML3, MV4-11, THP1, NOMO-1[10]

Note: IC50 values can vary depending on the specific cell line and assay conditions. The data presented is a summary from available literature.

Experimental Methodologies

The data presented in this guide is supported by rigorous experimental protocols. Below are detailed methodologies for key assays used to determine the selectivity and potency of Menin-MLL inhibitors.

Cell Proliferation and Viability Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds in various leukemia cell lines.

Protocol:

  • Cell Culture: MLL-rearranged (e.g., MOLM13, MV4;11) and wild-type MLL (e.g., HL-60, K562) leukemia cell lines are cultured in appropriate media and conditions.

  • Compound Preparation: this compound and other inhibitors are dissolved in a suitable solvent, typically DMSO, to create stock solutions. Serial dilutions are then prepared.

  • Cell Seeding: Cells are seeded in 96-well plates at a predetermined density.

  • Treatment: Cells are treated with a range of concentrations of the inhibitors or vehicle control (DMSO).

  • Incubation: The plates are incubated for a specified period, typically ranging from 72 to 96 hours.[11] For some inhibitors like MI-503, longer incubation periods of 7 to 10 days may be used to observe the full effect.[7]

  • Viability Assessment: Cell viability is measured using one of the following methods:

    • MTT Assay: Measures the metabolic activity of mitochondrial dehydrogenases.[7]

    • CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels as an indicator of metabolically active cells.[1]

    • AlamarBlue™ Assay: Uses a redox indicator to measure cellular metabolic activity.[11]

  • Data Analysis: The results are normalized to the vehicle control, and IC50 values are calculated by fitting the data to a dose-response curve.

Visualizing Key Processes

To further elucidate the context of VTP50469's mechanism and evaluation, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.

Menin_MLL_Signaling_Pathway Menin-MLL Signaling Pathway in MLL-r Leukemia cluster_nucleus Nucleus cluster_inhibition Therapeutic Inhibition MLL-Fusion_Protein MLL-Fusion Protein Complex MLL-Fusion/Menin/LEDGF Complex MLL-Fusion_Protein->Complex Menin Menin Menin->Complex LEDGF LEDGF LEDGF->Complex Target_Genes Target Genes (e.g., HOXA9, MEIS1) Complex->Target_Genes Binds to promoter H3K4me3 H3K4 Trimethylation Target_Genes->H3K4me3 Promotes Leukemogenesis Leukemogenesis (Cell Proliferation, Survival) H3K4me3->Leukemogenesis Drives VTP50469 VTP50469 Inhibition Inhibition VTP50469->Inhibition Inhibition->Menin Blocks Interaction

Caption: Menin-MLL pathway in MLL-r leukemia.

The diagram above illustrates the critical role of the Menin-MLL interaction in driving leukemogenesis in MLL-rearranged leukemias. VTP50469 acts by disrupting the formation of the oncogenic MLL-fusion protein complex.

Experimental_Workflow Workflow for Assessing Menin-MLL Inhibitor Selectivity Start Start Cell_Culture Culture MLL-r and Wild-Type Cell Lines Start->Cell_Culture Cell_Seeding Seed Cells in 96-Well Plates Cell_Culture->Cell_Seeding Compound_Prep Prepare Serial Dilutions of VTP50469 Treatment Treat Cells with VTP50469 Compound_Prep->Treatment Cell_Seeding->Treatment Incubation Incubate for 72-96h Treatment->Incubation Viability_Assay Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) Incubation->Viability_Assay Data_Analysis Analyze Data and Calculate IC50 Values Viability_Assay->Data_Analysis Selectivity_Profile Determine Selectivity Profile Data_Analysis->Selectivity_Profile

Caption: Experimental workflow for selectivity assessment.

This workflow outlines the key steps in determining the in vitro selectivity of a Menin-MLL inhibitor like VTP50469.

Conclusion

This compound distinguishes itself as a highly potent and selective inhibitor of the Menin-MLL interaction. The data presented herein demonstrates its superior activity in MLL-rearranged leukemia cell lines compared to their wild-type counterparts, a critical attribute for a targeted therapy. This comparative guide, with its detailed data and methodologies, serves as a valuable resource for the scientific community to further explore and potentially advance VTP50469 as a novel treatment for genetically defined leukemias.

References

VTP50469 Fumarate Eclipses Other Inhibitors in Rapidly Suppressing MLL-Fusion Target Gene Expression

Author: BenchChem Technical Support Team. Date: November 2025

New comparative data reveals the superior speed and efficacy of VTP50469 fumarate, a potent and selective menin-MLL interaction inhibitor, in downregulating key oncogenes in MLL-rearranged leukemias compared to other therapeutic agents such as DOT1L and BET inhibitors.

Researchers and drug development professionals in the field of oncology now have access to compelling evidence demonstrating the distinct advantages of this compound in the targeted therapy of MLL-rearranged (MLL-r) leukemias. This aggressive form of cancer, prevalent in infants and young adults, is driven by chromosomal translocations that create oncogenic MLL-fusion proteins. These fusion proteins aberrantly activate a specific set of genes, most notably HOXA9 and MEIS1, which are critical for leukemic transformation and maintenance.[1][2][3][4][5][6][7]

This compound disrupts the crucial interaction between menin and the MLL-fusion protein, a necessary step for the activation of these target genes.[4][8][9][10][11][12] This mechanism of action leads to a rapid and sustained suppression of the MLL-fusion driven gene expression program, ultimately inducing differentiation and apoptosis in leukemia cells.[8][9][11][13]

Comparative Analysis of MLL-Fusion Target Gene Suppression

A direct comparison of this compound with other inhibitors targeting the MLL-fusion pathway, such as the DOT1L inhibitor EPZ-5676 (pinometostat), highlights a significant difference in the kinetics of their effects. While both classes of inhibitors ultimately lead to the downregulation of MLL-fusion target genes, this compound achieves this effect much more rapidly.[8] Studies have shown that significant changes in gene expression are observed within 48 hours of treatment with VTP50469, whereas DOT1L inhibitors require up to 7 days to produce a similar effect.[8]

Inhibitor ClassRepresentative Compound(s)Mechanism of ActionKey Target Genes DownregulatedOnset of Gene Expression Changes
Menin-MLL Inhibitor This compound , Revumenib (SNDX-5613), Ziftomenib (KO-539)Disrupts the interaction between menin and the MLL component of the fusion protein, preventing the recruitment of the transcriptional machinery to target gene promoters.[4][8][9][10][11][12]HOXA cluster genes (HOXA9, HOXA10), MEIS1, PBX3, MEF2C[8][14]Rapid (within 48 hours) [8]
DOT1L Inhibitor Pinometostat (EPZ-5676)Inhibits the histone methyltransferase DOT1L, which is recruited by the MLL-fusion protein and is responsible for H3K79 methylation, a mark associated with active transcription.[5][15][16][17][18]HOXA9, MEIS1[17][18]Slower (requires ~7 days)[8]
BET Inhibitor OTX015 (Birabresib), I-BET151Displaces BET proteins (BRD2/3/4) from chromatin, which are involved in the recruitment of the transcriptional elongation machinery.[19][20][21][22]BCL2, C-MYC, CDK6[19][20]Rapid (within 6 hours for some targets)[20]

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key signaling pathways involved in MLL-fusion driven leukemogenesis and the distinct mechanisms by which this compound and other inhibitors exert their effects.

MLL_Fusion_Pathway cluster_nucleus Nucleus MLL_Fusion MLL-Fusion Protein Menin Menin MLL_Fusion->Menin interacts with DOT1L DOT1L MLL_Fusion->DOT1L recruits Target_Genes Target Genes (e.g., HOXA9, MEIS1) Menin->Target_Genes recruits to DOT1L->Target_Genes methylates H3K79 at BET BET Proteins BET->Target_Genes promotes transcription at Transcription Leukemogenic Gene Expression Target_Genes->Transcription

Fig. 1: MLL-Fusion Protein Signaling Pathway.

Inhibitor_Mechanisms cluster_inhibitors Therapeutic Inhibitors cluster_targets Molecular Targets VTP50469 This compound Menin_MLL Menin-MLL Interaction VTP50469->Menin_MLL disrupts DOT1L_Inhibitor DOT1L Inhibitor DOT1L_Enzyme DOT1L Enzymatic Activity DOT1L_Inhibitor->DOT1L_Enzyme inhibits BET_Inhibitor BET Inhibitor BET_Chromatin BET Protein-Chromatin Binding BET_Inhibitor->BET_Chromatin displaces

Fig. 2: Mechanisms of Action for Different Inhibitor Classes.

Experimental Protocols

The following provides a generalized workflow for comparing the effects of this compound and other inhibitors on MLL-fusion target gene expression.

Experimental_Workflow cluster_workflow Experimental Workflow Cell_Culture 1. Culture MLL-rearranged leukemia cell lines (e.g., MOLM-13, MV4-11) Treatment 2. Treat cells with: - this compound - Other inhibitors (e.g., DOT1L, BET) - DMSO (vehicle control) Cell_Culture->Treatment Time_Course 3. Harvest cells at multiple time points (e.g., 6h, 24h, 48h, 7d) Treatment->Time_Course RNA_Extraction 4. Isolate total RNA Time_Course->RNA_Extraction Gene_Expression 5. Analyze gene expression: - RT-qPCR for specific targets - RNA-seq for global transcriptome RNA_Extraction->Gene_Expression Data_Analysis 6. Compare changes in MLL-fusion target gene expression across treatments and time points Gene_Expression->Data_Analysis

Fig. 3: Workflow for Comparing Inhibitor Effects on Gene Expression.
Detailed Methodologies:

Cell Culture and Treatment: MLL-rearranged leukemia cell lines (e.g., MOLM-13, MV4-11, RS4;11) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics. Cells are seeded at a specified density and treated with a range of concentrations of this compound, other inhibitors, or a vehicle control (DMSO).

RNA Isolation and Quantitative Real-Time PCR (RT-qPCR): Total RNA is extracted from cells at various time points post-treatment using a commercial kit. cDNA is synthesized from the RNA, and RT-qPCR is performed using primers specific for MLL-fusion target genes (HOXA9, MEIS1, etc.) and a housekeeping gene for normalization.

RNA-Sequencing (RNA-seq): For a global view of gene expression changes, RNA-seq is performed. Following RNA extraction, libraries are prepared and sequenced on a high-throughput sequencing platform. The resulting data is aligned to the human genome, and differential gene expression analysis is conducted to identify genes that are significantly up- or downregulated upon inhibitor treatment.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq): To assess the chromatin occupancy of MLL-fusion proteins, menin, and histone marks (e.g., H3K79me2), ChIP-seq is performed. Cells are treated with inhibitors, and chromatin is cross-linked, sheared, and immunoprecipitated with specific antibodies. The associated DNA is then sequenced and analyzed to determine the genomic binding sites of the proteins of interest and how they are affected by the inhibitors.[8]

References

Unraveling the Mechanism of VTP50469 Fumarate: A Comparative Guide Using Resistant Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of VTP50469 fumarate's activity in sensitive versus resistant leukemia cell lines, offering strong evidence for its on-target mechanism of action. By examining the molecular basis of resistance, we can confirm that the efficacy of VTP50469 is directly linked to its inhibition of the Menin-Mixed Lineage Leukemia (MLL) interaction. The following sections present quantitative data, detailed experimental protocols, and visual representations of the key biological pathways and experimental workflows.

Performance Comparison: this compound in Sensitive vs. Resistant Leukemia Cell Lines

This compound is a potent and selective small molecule inhibitor of the Menin-MLL protein-protein interaction, which is critical for the proliferation of leukemias with MLL rearrangements (MLL-r) or NPM1 mutations. The compound has demonstrated significant anti-leukemic activity in preclinical models. The primary mechanism of action involves the disruption of the Menin-MLL complex, leading to the downregulation of target genes such as MEIS1 and HOXA9, which in turn induces differentiation and apoptosis in susceptible cancer cells.[1][2]

The selectivity of VTP50469 is evident when comparing its effect on MLL-r cell lines versus cell lines with wild-type MLL. MLL-r cell lines exhibit high sensitivity to VTP50469, with IC50 values in the low nanomolar range, while cell lines without this specific genetic alteration are significantly less affected.[2]

In Vitro Efficacy of this compound

The following table summarizes the half-maximal inhibitory concentration (IC50) values of VTP50469 in a panel of MLL-rearranged and wild-type leukemia cell lines, highlighting the compound's selectivity.

Cell LineGenotypeVTP50469 IC50 (nM)Sensitivity ClassificationReference
MOLM13MLL-AF913Very Sensitive[1][3]
MV4;11MLL-AF410-17Very Sensitive[1][3][4]
KOPN8MLL-ENL15Very Sensitive[1]
ML2MLL-AF616Very Sensitive[1][3]
RS4;11MLL-AF425Moderately Sensitive[1][3]
SEMK2MLL-AF427Moderately Sensitive[1]
NOMO1MLL-AF930Moderately Sensitive[1][3]
THP1MLL-AF937Resistant[1][3]
HL-60Wild-Type MLL>1,000Resistant[2]
K562Wild-Type MLL>1,000Resistant[2]
RehWild-Type MLL>1,000Resistant[2]

Confirmation of Mechanism Through Resistant Cell Line Analysis

The development of resistance to a targeted therapy can provide invaluable insights into its mechanism of action. If resistance arises from mutations in the drug's target or through modulation of the target pathway, it strongly supports an on-target mechanism. Studies on resistance to Menin inhibitors, including VTP50469, have revealed two primary mechanisms: genetic and non-genetic resistance.

Genetic Resistance: On-Target Mutation

A primary mechanism of acquired resistance to Menin inhibitors is the development of mutations in the MEN1 gene, which encodes the Menin protein. These mutations typically occur at the interface where the inhibitor binds to Menin, thereby preventing the drug from effectively disrupting the Menin-MLL interaction. This direct modification of the drug's target provides compelling evidence that the anti-leukemic effects of VTP50469 are mediated through its intended mechanism.

Non-Genetic Resistance: Transcriptional Reprogramming

In the absence of MEN1 mutations, resistance can emerge through non-genetic mechanisms involving transcriptional reprogramming. One key pathway implicated in this form of resistance is the Polycomb Repressive Complex 1.1 (PRC1.1). Loss of PRC1.1 function can lead to the aberrant activation of oncogenic transcription factors, such as MYC, which allows the leukemia cells to bypass their dependency on the Menin-MLL pathway for survival and proliferation.[5][6][7][8] This alternative survival pathway highlights the intricate cellular signaling networks and provides avenues for developing combination therapies.

Experimental Protocols

Generation of this compound-Resistant Cell Lines

This protocol describes a general method for generating Menin inhibitor-resistant leukemia cell lines in vitro.

  • Cell Line Selection: Begin with a VTP50469-sensitive MLL-rearranged leukemia cell line (e.g., MOLM13 or MV4;11).

  • Initial Drug Exposure: Culture the cells in standard growth medium supplemented with VTP50469 at a concentration equal to the IC50 value for the selected cell line.

  • Dose Escalation: Monitor cell viability and proliferation. Once the cell population has recovered and is proliferating steadily, gradually increase the concentration of VTP50469 in a stepwise manner. A typical dose escalation strategy involves doubling the drug concentration at each step.

  • Long-Term Culture: Maintain the cells in culture with the escalating concentrations of VTP50469 for an extended period (several months) to allow for the selection and expansion of resistant clones.

  • Isolation of Resistant Clones: Once a population of cells demonstrates stable growth at a significantly higher concentration of VTP50469 (e.g., >10-fold the initial IC50), single-cell cloning can be performed to isolate individual resistant clones.

  • Confirmation of Resistance: Characterize the resistance of the isolated clones by performing dose-response assays to determine the new IC50 for VTP50469. A significant increase in the IC50 value compared to the parental cell line confirms the resistant phenotype.

Characterization of Resistant Cell Lines
  • Genomic DNA Sequencing: Sequence the MEN1 gene in the resistant cell lines to identify potential mutations in the drug-binding site.

  • RNA-Sequencing (RNA-Seq): Perform transcriptome analysis to compare the gene expression profiles of the resistant and parental cell lines. This can reveal upregulation of alternative survival pathways or changes in the expression of genes related to the Menin-MLL pathway.

  • Chromatin Immunoprecipitation Sequencing (ChIP-Seq): Analyze the genome-wide binding of Menin, MLL, and key histone marks (e.g., H3K4me3) to determine if the inhibitor is still capable of displacing the Menin-MLL complex from chromatin in resistant cells.

  • Western Blotting: Assess the protein levels of key components of the Menin-MLL pathway and downstream effectors.

  • Flow Cytometry: Analyze cell surface markers of differentiation (e.g., CD11b) to determine if resistant cells have a block in differentiation compared to sensitive cells upon drug treatment.

Visualizing the Pathways and Processes

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

VTP50469_Mechanism_of_Action cluster_nucleus Cell Nucleus Menin Menin MLL_Fusion MLL Fusion Protein (e.g., MLL-AF9) Menin->MLL_Fusion Binds DNA DNA MLL_Fusion->DNA Binds to Promoters Transcription Leukemogenic Gene Expression MLL_Fusion->Transcription Drives Target_Genes Target Genes (MEIS1, HOXA9) Leukemia_Proliferation Leukemia Cell Proliferation & Survival Transcription->Leukemia_Proliferation VTP50469 VTP50469 fumarate VTP50469->Block Differentiation_Apoptosis Differentiation & Apoptosis VTP50469->Differentiation_Apoptosis Induces

Caption: Mechanism of action of this compound.

Resistance_Mechanisms cluster_genetic Genetic Resistance cluster_nongenetic Non-Genetic Resistance VTP50469 VTP50469 No_Binding VTP50469 Cannot Bind Bypass_Pathway Activation of Survival Pathways MEN1_Mutation MEN1 Gene Mutation Altered_Menin Altered Menin Protein (Drug-binding site) MEN1_Mutation->Altered_Menin Altered_Menin->No_Binding Continued_Proliferation Continued Leukemia Proliferation No_Binding->Continued_Proliferation PRC1_Loss Loss of PRC1.1 Function MYC_Activation Aberrant MYC Activation PRC1_Loss->MYC_Activation MYC_Activation->Bypass_Pathway Bypass_Pathway->Continued_Proliferation

Caption: Mechanisms of resistance to this compound.

Experimental_Workflow cluster_characterization Characterization Methods start Start with Sensitive Leukemia Cell Line culture Long-term Culture with Escalating Doses of VTP50469 start->culture isolate Isolate Resistant Clones culture->isolate confirm Confirm Resistance (IC50 Assay) isolate->confirm characterize Characterize Resistant Phenotype confirm->characterize end Comparative Analysis characterize->end seq MEN1 Sequencing characterize->seq rnaseq RNA-Seq characterize->rnaseq chipseq ChIP-Seq characterize->chipseq

Caption: Workflow for generating and characterizing resistant cell lines.

Overcoming Resistance: Alternative and Combination Therapies

The insights gained from studying resistant cell lines not only confirm the mechanism of VTP50469 but also pave the way for developing strategies to overcome resistance.

  • Combination with DOT1L Inhibitors: For MLL-rearranged leukemias that show resistance to VTP50469, combining it with a DOT1L inhibitor, such as EPZ5676, has shown synergistic effects in sensitive cell lines.[9] This approach targets another component of the MLL fusion protein complex and may prevent or overcome resistance.

  • Combination with CDK9 Inhibitors: In some contexts, particularly in cell lines with inherent resistance like THP1, combining VTP50469 with a CDK9 inhibitor has demonstrated synergistic inhibition of cell viability.[9]

  • Targeting Downstream Pathways: For non-genetic resistance involving MYC activation, combining VTP50469 with inhibitors of pathways downstream of MYC, such as BCL2 inhibitors (e.g., venetoclax), could be a promising therapeutic strategy.[5]

By understanding the molecular landscape of both sensitivity and resistance, a more strategic and personalized approach can be taken in the clinical application of this compound and other Menin-MLL inhibitors.

References

Unlocking Synergistic Apoptosis: Evaluation of VTP50469 Fumarate in Combination with FLT3 Inhibitors for Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

A Novel Therapeutic Strategy for High-Risk AML Subtypes

For Immediate Release

Researchers and drug development professionals are increasingly focusing on combination therapies to overcome resistance and enhance efficacy in acute myeloid leukemia (AML). A promising strategy involves the combination of VTP50469 fumarate, a potent and selective inhibitor of the menin-MLL interaction, with FMS-like tyrosine kinase 3 (FLT3) inhibitors. This approach has demonstrated significant synergistic effects in preclinical models of AML, particularly in subtypes harboring MLL rearrangements (MLL-r) or nucleophosmin (NPM1) mutations, which frequently co-occur with activating FLT3 mutations. This guide provides a comprehensive comparison of the preclinical performance of this combination therapy against single-agent treatments, supported by experimental data and detailed methodologies.

Mechanism of Synergy: A Two-Pronged Attack

Activating mutations in the FLT3 receptor tyrosine kinase are common drivers of AML, leading to constitutive activation of downstream signaling pathways that promote cell proliferation and survival.[1] While FLT3 inhibitors have shown clinical activity, resistance often develops.[1] this compound, a preclinical precursor to revumenib (SNDX-5613), targets a key leukemogenic mechanism by disrupting the interaction between menin and the MLL1 fusion protein (in MLL-r AML) or the N-terminus of MLL1 (in NPM1-mutant AML).[2][3] This disruption leads to the downregulation of critical downstream target genes, including MEIS1 and HOXA cluster genes.[2][4]

Notably, MEIS1 is a key transcriptional regulator of FLT3.[5] By downregulating MEIS1, this compound transcriptionally represses FLT3, reducing the levels of the target protein for FLT3 inhibitors. This dual mechanism of action—direct enzymatic inhibition of FLT3 by a targeted inhibitor and transcriptional repression of FLT3 by this compound—results in a powerful synergistic anti-leukemic effect.[4][5]

Preclinical Data Summary

The combination of this compound with FLT3 inhibitors such as gilteritinib and quizartinib has been evaluated in various preclinical models of AML. The following tables summarize the key findings, demonstrating the enhanced efficacy of the combination therapy compared to single agents.

Table 1: In Vitro Synergistic Effects of this compound and FLT3 Inhibitors on AML Cell Viability

Cell LineGenetic BackgroundTreatmentIC50 (nM)Synergy (Combination Index)Reference
MOLM13MLL-AF9, FLT3-ITDVTP5046913N/A[6]
MV4;11MLL-AF4, FLT3-ITDVTP5046917N/A[6]
MOLM13MLL-AF9, FLT3-ITDVTP50469 + GilteritinibSynergistic Inhibition<1[4]
MV4;11MLL-AF4, FLT3-ITDVTP50469 + GilteritinibSynergistic Inhibition<1[4]
MOLM13MLL-AF9, FLT3-ITDVTP50469 + QuizartinibSynergistic Inhibition<1[4]

Table 2: Enhanced Apoptosis and Downstream Signaling Inhibition with Combination Therapy

Cell LineTreatmentApoptosis (% Annexin V+)p-FLT3 Levelsp-STAT5 LevelsReference
MOLM13GilteritinibIncreasedReducedReduced[2][4]
MOLM13VTP50469IncreasedN/AN/A[2]
MOLM13VTP50469 + GilteritinibSignificantly Increased vs. single agentsMore Pronounced Reduction vs. single agentsMore Pronounced Reduction vs. single agents[2][4]
MV4;11GilteritinibIncreasedReducedReduced[2][4]
MV4;11VTP50469IncreasedN/AN/A[2]
MV4;11VTP50469 + GilteritinibSignificantly Increased vs. single agentsMore Pronounced Reduction vs. single agentsMore Pronounced Reduction vs. single agents[2][4]

Table 3: In Vivo Efficacy of Combination Therapy in AML Xenograft Models

Animal ModelTreatmentLeukemia BurdenSurvivalReference
MLL-r ALL PDXVTP50469Significant ReductionProlonged[2]
MLL-r ALL PDXVTP50469 + GilteritinibGreater Reduction vs. single agentsSignificantly Prolonged vs. single agents[3]
NPM1-mutant AML PDXVTP50469 + GilteritinibComplete RemissionLong-lasting Remission[4]

Visualizing the Molecular Mechanisms and Experimental Workflow

To further elucidate the underlying biology and experimental design, the following diagrams were generated using the DOT language.

FLT3_Signaling_Pathway cluster_downstream Downstream Signaling FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor FLT3_Ligand->FLT3_Receptor Dimerization Dimerization & Autophosphorylation FLT3_Receptor->Dimerization p_FLT3 p-FLT3 Dimerization->p_FLT3 RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway p_FLT3->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway p_FLT3->PI3K_AKT_mTOR STAT5 STAT5 Pathway p_FLT3->STAT5 Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Cell Survival PI3K_AKT_mTOR->Survival STAT5->Survival

Caption: FLT3 Signaling Pathway in AML.

Combination_Therapy_MOA VTP50469 This compound Menin_MLL Menin-MLL Complex VTP50469->Menin_MLL MEIS1_HOXA MEIS1/HOXA Transcription Menin_MLL->MEIS1_HOXA FLT3_Expression FLT3 Gene Expression MEIS1_HOXA->FLT3_Expression FLT3_Receptor FLT3 Receptor FLT3_Expression->FLT3_Receptor p_FLT3 p-FLT3 FLT3_Receptor->p_FLT3 FLT3_Inhibitor FLT3 Inhibitor (e.g., Gilteritinib) FLT3_Inhibitor->p_FLT3 Downstream_Signaling Downstream Signaling p_FLT3->Downstream_Signaling Leukemic_Cell Leukemic Cell Apoptosis Downstream_Signaling->Leukemic_Cell

Caption: Mechanism of Action of Combination Therapy.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies AML_Cells AML Cell Lines (MOLM13, MV4;11) Treatment Treat with: - VTP50469 - FLT3 Inhibitor - Combination AML_Cells->Treatment Cell_Viability Cell Viability Assay (MTT) Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (Annexin V) Treatment->Apoptosis_Assay Western_Blot Western Blot (p-FLT3, p-STAT5) Treatment->Western_Blot qPCR RT-qPCR (HOXA9, MEIS1) Treatment->qPCR PDX_Model Patient-Derived Xenograft (PDX) Model In_Vivo_Treatment Treat Mice with: - Vehicle - VTP50469 - FLT3 Inhibitor - Combination PDX_Model->In_Vivo_Treatment Tumor_Burden Monitor Leukemia Burden (Bioluminescence) In_Vivo_Treatment->Tumor_Burden Survival_Analysis Kaplan-Meier Survival Analysis In_Vivo_Treatment->Survival_Analysis

Caption: Preclinical Experimental Workflow.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summarized protocols for the key experiments cited in the evaluation of this compound in combination with FLT3 inhibitors.

Cell Viability (MTT) Assay
  • Cell Seeding: Seed AML cells (e.g., MOLM13, MV4;11) in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium.

  • Drug Treatment: Treat cells with this compound, an FLT3 inhibitor (e.g., gilteritinib), or the combination at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Apoptosis Assay (Annexin V Staining)
  • Cell Treatment: Treat AML cells with the indicated concentrations of this compound, FLT3 inhibitor, or the combination for 48 hours.

  • Cell Harvesting and Staining: Harvest the cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic/necrotic.

  • Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.

Western Blot Analysis
  • Protein Extraction: Treat AML cells with the compounds for the indicated times. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Relevant primary antibodies include those against p-FLT3 (Tyr591), FLT3, p-STAT5 (Tyr694), STAT5, and β-actin (as a loading control).

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Chromatin Immunoprecipitation (ChIP) Sequencing
  • Cross-linking and Chromatin Preparation: Cross-link protein-DNA complexes in AML cells with 1% formaldehyde. Lyse the cells and sonicate to shear the chromatin to fragments of 200-500 bp.

  • Immunoprecipitation: Incubate the sheared chromatin with antibodies specific to MLL1, menin, or relevant histone marks (e.g., H3K4me3, H3K79me2) overnight at 4°C. Use IgG as a negative control.

  • Immune Complex Capture and Washing: Capture the antibody-chromatin complexes with protein A/G magnetic beads. Wash the beads to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C. Purify the DNA.

  • Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

  • Data Analysis: Align the sequencing reads to the reference genome and perform peak calling to identify regions of protein binding. Analyze the enrichment of binding at target gene loci, such as MEIS1 and HOXA9.

Conclusion and Future Directions

The combination of this compound and FLT3 inhibitors represents a highly promising therapeutic strategy for AML with MLL rearrangements or NPM1 mutations. The preclinical data strongly support the synergistic anti-leukemic activity of this combination, which targets both the transcriptional regulation and the enzymatic activity of the key oncoprotein FLT3. This dual approach leads to enhanced apoptosis, more profound inhibition of downstream signaling, and superior in vivo efficacy compared to single-agent treatments.

Further clinical investigation of this combination is warranted to translate these encouraging preclinical findings into improved outcomes for patients with these high-risk AML subtypes. The detailed experimental protocols provided herein offer a foundation for researchers to further explore and validate this therapeutic concept.

References

Safety Operating Guide

Prudent Disposal of VTP50469 Fumarate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Disposal Information for Researchers

As a novel, potent, and highly selective inhibitor of the Menin-MLL interaction, VTP50469 fumarate is a valuable tool in leukemia research.[1][2][3][4] Proper handling and disposal are paramount to ensure laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) for this compound is not publicly available and is typically provided upon purchase by suppliers such as MedchemExpress, Cayman Chemical, and Selleck Chemicals, this guide outlines the essential procedures for its proper disposal based on general principles for research-grade pharmaceutical compounds and hazardous waste management.

Immediate Safety and Handling Considerations

Before disposal, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All handling should occur in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols. In case of accidental spillage, the area should be carefully cleaned and decontaminated.

Step-by-Step Disposal Protocol

The disposal of this compound, as with most research-grade chemicals, must comply with local, state, and federal regulations. The following steps provide a general framework for its safe disposal:

  • Waste Identification and Segregation:

    • Unused or expired this compound, as well as any materials contaminated with it (e.g., pipette tips, vials, and gloves), should be classified as chemical waste.

    • This waste must be segregated from general laboratory trash and other waste streams like biological or radioactive waste.[5]

  • Containerization and Labeling:

    • Collect all this compound waste in a designated, leak-proof, and chemically compatible container.

    • The container must be clearly labeled as "Hazardous Waste" and should include the chemical name ("this compound"), concentration (if in solution), and the date of accumulation.

  • Storage of Chemical Waste:

    • Store the sealed waste container in a designated, secure area away from general laboratory traffic.

    • This storage area should be well-ventilated and designed to contain any potential spills.

  • Arranging for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste.

    • EHS professionals are trained in the proper handling and disposal of hazardous materials and will ensure compliance with all relevant regulations.

  • Prohibited Disposal Methods:

    • Do not dispose of this compound down the drain.[6][7] Many chemicals can harm aquatic life and interfere with wastewater treatment processes.

    • Do not dispose of this compound in the regular trash.

    • Do not attempt to incinerate the chemical waste unless you are using a licensed and approved incineration facility.[8][9]

Summary of Disposal and Safety Information

ParameterGuidelineSource
Waste Classification Hazardous Chemical WasteGeneral Laboratory Safety Guidelines
Personal Protective Equipment Safety Goggles, Gloves, Lab CoatGeneral Laboratory Safety Guidelines
Primary Disposal Route Licensed Hazardous Waste Vendor (via EHS)[6]
Prohibited Disposal Drain, Regular Trash, Uncontrolled Incineration[6][7][8]
Spill Cleanup Absorb with inert material, decontaminate area, and collect for disposal as hazardous waste.General Laboratory Safety Guidelines

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

cluster_start Start cluster_assessment Waste Assessment cluster_segregation Segregation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal cluster_prohibited Prohibited Actions start This compound Waste Generated assess_waste Is the material unused, expired, or contaminated this compound? start->assess_waste segregate Segregate as Hazardous Chemical Waste assess_waste->segregate Yes prohibited Prohibited Disposal Methods: - Down the drain - Regular trash - Uncontrolled incineration assess_waste->prohibited No (Consult EHS) collect Collect in a labeled, sealed, and compatible container segregate->collect store Store in a designated, secure waste accumulation area collect->store contact_ehs Contact Environmental Health & Safety (EHS) for pickup store->contact_ehs disposal Disposal by a licensed hazardous waste contractor contact_ehs->disposal

Disposal workflow for this compound.

By adhering to these procedures, researchers can ensure the safe and responsible management of this compound waste, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal protocols.

References

Personal protective equipment for handling VTP50469 fumarate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling VTP50469 fumarate, a potent and selective Menin-MLL interaction inhibitor. Adherence to these procedures is vital to ensure personal safety and maintain a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a potent compound with anti-leukemia activity.[1][2] While a specific Safety Data Sheet (SDS) should always be consulted, for potent, hazardous drugs (HDs) of this nature, stringent precautions are necessary to avoid exposure through inhalation, skin contact, or ingestion.[3]

The following table summarizes the recommended Personal Protective Equipment (PPE) for various activities involving this compound. This guidance is based on general best practices for handling hazardous drugs in a laboratory setting.[4][5]

Activity Required Personal Protective Equipment (PPE)
Weighing and Aliquoting (Solid Form) Double Chemotherapy Gloves, Disposable Gown (chemotherapy-rated), N95 or higher Respirator, Full-Face Shield or Goggles
Solution Preparation and Dilution Double Chemotherapy Gloves, Disposable Gown (chemotherapy-rated), Goggles and Face Shield, Work within a certified Chemical Fume Hood or Biological Safety Cabinet
In Vitro Experiments (Cell Culture) Double Chemotherapy Gloves, Disposable Gown, Work within a certified Biological Safety Cabinet
In Vivo Dosing (Oral Gavage) Double Chemotherapy Gloves, Disposable Gown, Goggles and Face Shield
Waste Disposal Double Chemotherapy Gloves, Disposable Gown, Goggles

Experimental Workflow for Safe Handling

A systematic approach is essential when working with potent compounds like this compound. The following workflow outlines the key steps from receiving the compound to its final disposal.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase A Receive & Log Compound B Review Safety Data Sheet (SDS) A->B Immediate C Don Appropriate PPE B->C Mandatory D Weigh Solid Compound in Ventilated Enclosure C->D Proceed to Handling E Prepare Stock Solution in Fume Hood D->E For Solutions F Perform Experiment (In Vitro / In Vivo) E->F For Experiments G Decontaminate Work Surfaces F->G Post-Experiment H Segregate & Label Waste G->H After Cleaning I Doff PPE Correctly G->I After Decontamination J Dispose of Waste in Designated Bins H->J Final Step I->J

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.